1-Aminocyclopentanecarbonitrile hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-aminocyclopentane-1-carbonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2.ClH/c7-5-6(8)3-1-2-4-6;/h1-4,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZUVFEAHMVSCMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00603631 | |
| Record name | 1-Aminocyclopentane-1-carbonitrile--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00603631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16195-83-8 | |
| Record name | 1-Aminocyclopentane-1-carbonitrile--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00603631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Aminocyclopentanecarbonitrile hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Physical and Chemical Properties of 1-Aminocyclopentanecarbonitrile Hydrochloride (CAS: 16195-83-8)
Prepared by: Gemini, Senior Application Scientist
Abstract: This document provides a comprehensive technical overview of the physical, chemical, and safety properties of 1-Aminocyclopentanecarbonitrile Hydrochloride (CAS No. 16195-83-8). As a key intermediate in the synthesis of pharmaceuticals, such as the antihypertensive agent Irbesartan, a thorough understanding of its characteristics is critical for researchers, process chemists, and drug development professionals.[1] This guide consolidates available data and outlines standardized experimental protocols for in-house characterization, emphasizing safety, stability, and analytical verification.
Chemical Identity and Structure
This compound is an organic compound featuring a cyclopentane ring substituted with both an amino group and a nitrile group at the same carbon atom.[1] It is supplied as a hydrochloride salt, which typically enhances stability and modifies solubility compared to the free base.
The structure consists of a five-membered aliphatic ring. The C1 carbon is quaternary, bonded to an amine (-NH2, protonated as -NH3+ in the salt form), a nitrile (-C≡N), and two other carbon atoms within the ring. This α-aminonitrile structure is a common motif in synthetic organic chemistry.
Table 1: Key Chemical Identifiers
| Identifier | Value | Source(s) |
|---|---|---|
| Chemical Name | This compound | [1][2][3][4] |
| CAS Number | 16195-83-8 | [1][2][4][5][6] |
| Molecular Formula | C₆H₁₀N₂·HCl | [1][2] |
| Molecular Weight | 146.62 g/mol | [1][2] |
| Synonyms | 1-aminocyclopentane carbonitrile, HCl; 1-Amino-1-cyanocyclopentane Hydrochloride; 1-AMinocyclopentanecarbonitrile Monohydrochloride | [1][2] |
| InChI Key | KZUVFEAHMVSCMQ-UHFFFAOYSA-N |[2][3] |
Core Physical and Chemical Properties
A precise understanding of the physical properties is fundamental for designing synthetic procedures, purification strategies, and formulation studies.
Table 2: Summary of Physical Properties
| Property | Value | Source(s) |
|---|---|---|
| Physical Form | Solid | [3] |
| Appearance | Data not consistently reported; typically off-white to white solid. | |
| Melting Point | Data not available in surveyed literature. | [1] |
| Boiling Point | 254.5 °C at 760 mmHg | [1][2] |
| Flash Point | 107.7 °C | [1] |
| Vapor Pressure | 0.0136 mmHg at 25°C | [1] |
| Solubility | Data not available in surveyed literature. | [1] |
| XLogP3 | 2.28378 |[2] |
Note on Data Gaps: Crucial data points such as melting point and specific solubility are not consistently reported in publicly accessible databases.[1] This necessitates in-house experimental determination, protocols for which are provided in Section 4.
Stability, Storage, and Safe Handling
As an α-aminonitrile, this compound requires careful handling due to its potential toxicity and sensitivity.
3.1. Chemical Stability and Reactivity The compound is reported to be sensitive to moisture.[3] The hydrochloride salt form provides stability; however, exposure to strong bases will neutralize the salt, liberating the free base which may be less stable. It should be kept away from strong oxidizing agents.[7]
3.2. Recommended Storage Conditions For long-term integrity, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[3] Some suppliers recommend refrigerated storage at 4°C.[3] Due to its hazardous nature, it should be stored in a locked cabinet or facility accessible only to authorized personnel.
3.3. Hazard Identification and Personal Protective Equipment (PPE) this compound is classified as toxic and hazardous.
-
Acute Toxicity: It is harmful or toxic if swallowed, in contact with skin, or inhaled.[3][7]
-
Irritation: It can cause skin and serious eye irritation.[2]
-
Personal Protection: All work should be conducted in a certified chemical fume hood. Standard PPE includes a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[7]
Caption: Workflow for Safe Handling and Storage.
Experimental Protocols for Property Characterization
The absence of complete public data for this compound requires robust internal characterization. The following protocols are designed to be self-validating and provide a clear rationale for each step.
Caption: General Workflow for Physicochemical Characterization.
4.1. Protocol for Melting Point Determination
-
Rationale: The melting point is a rapid and reliable indicator of purity. A sharp, narrow melting range (typically < 2°C) is characteristic of a pure crystalline solid. Impurities depress and broaden the melting range.
-
Methodology:
-
Finely powder a small amount of the dry solid.
-
Pack the powder into a capillary tube to a height of 2-3 mm.
-
Place the tube in a calibrated digital melting point apparatus.
-
Heat at a rapid rate (10-15°C/min) to determine an approximate melting range.
-
Allow the apparatus to cool.
-
Perform a second measurement with a fresh sample, heating at a slow rate (1-2°C/min) starting from ~15°C below the approximate melting point.
-
Record the temperature at which the first liquid appears and the temperature at which the last solid melts. This is the melting range.
-
Repeat for a total of three measurements to ensure reproducibility.
-
4.2. Protocol for Qualitative Solubility Assessment
-
Rationale: Understanding solubility in various solvents is crucial for reaction setup, purification (crystallization), and formulation. As a hydrochloride salt, moderate aqueous solubility is expected.
-
Methodology:
-
Prepare a series of labeled test tubes containing 1 mL of common laboratory solvents (e.g., Water, Methanol, Ethanol, Dichloromethane, Acetone, Toluene).
-
Add approximately 10 mg of the compound to each test tube.
-
Vortex each tube for 30 seconds at room temperature.
-
Visually inspect and classify the solubility:
-
Freely Soluble: No solid particles visible.
-
Sparingly Soluble: Majority of solid has dissolved, but some particles remain.
-
Insoluble: No apparent change in the amount of solid.
-
-
For tubes where the compound was sparingly soluble or insoluble, gently warm the mixture to assess the effect of temperature.
-
4.3. Standard Operating Procedure for Acquiring Spectroscopic Data
-
Rationale: Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for confirming the chemical structure and identifying potential impurities.
-
Methodology for ¹H NMR:
-
Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent in which it is soluble (e.g., D₂O, DMSO-d₆, or CD₃OD).
-
Transfer the solution to a clean, dry NMR tube.
-
Acquire a ¹H NMR spectrum on a calibrated spectrometer (e.g., 400 MHz).
-
Expected Signals: Protons on the cyclopentane ring will likely appear as complex multiplets in the aliphatic region (approx. 1.5-3.0 ppm). The amine protons (-NH₃⁺) may appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent.
-
Process the spectrum, referencing it to the residual solvent peak or an internal standard (e.g., TMS). Integrate the signals to determine proton ratios.
-
-
Methodology for Mass Spectrometry:
-
Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol/water).
-
Infuse the solution into an electrospray ionization (ESI) mass spectrometer.
-
Acquire the spectrum in positive ion mode.
-
Expected Result: The primary ion observed should correspond to the protonated free base [M+H]⁺, which has a monoisotopic mass of approximately 111.09 Da (for C₆H₁₁N₂⁺). The full hydrochloride salt will not be observed.
-
Conclusion
References
- LookChem. (n.d.). Cas 16195-83-8, 1-aminocyclopentane carbonitrile, HCl.
- SpectraBase. (n.d.). 1-Amino-1-cyclopropanecarbonitrile hydrochloride.
- Chemsrc. (2024, August 27). 1-Aminocyclopentane Carbonitrile | CAS#:49830-37-7.
- Pharmaffiliates. (n.d.). CAS No : 49830-37-7 | Product Name : 1-Aminocyclopentane-1-carbonitrile.
- Google Patents. (2009). WO2010079405A2 - An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid.
- PubChem. (n.d.). 1-Amino-1-cyclopropanecarbonitrile hydrochloride.
Sources
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- 4. rvrlabs.com [rvrlabs.com]
- 5. 1-aminocyclopentane carbonitrile, HCl | 16195-83-8 [chemicalbook.com]
- 6. 16195-83-8 Cas No. | 1-Aminocyclopentane-1-carbonitrile hydrochloride | Apollo [store.apolloscientific.co.uk]
- 7. 1-Aminocyclopentane Carbonitrile | CAS#:49830-37-7 | Chemsrc [chemsrc.com]
1-Aminocyclopentanecarbonitrile hydrochloride chemical structure
An In-Depth Technical Guide to 1-Aminocyclopentanecarbonitrile Hydrochloride (CAS 16195-83-8): Structure, Synthesis, and Application in Pharmaceutical Development
Abstract
This technical guide provides a comprehensive overview of this compound (CAS 16195-83-8), a pivotal chemical intermediate in the pharmaceutical industry. The document delves into its core chemical structure, physicochemical properties, and established synthesis methodologies. A significant focus is placed on its critical role as a building block in the manufacturing of active pharmaceutical ingredients (APIs), most notably the antihypertensive drug Irbesartan.[1][2] This guide is intended for researchers, chemists, and professionals in drug development, offering detailed protocols, safety information, and expert insights into the compound's practical application and handling.
Chemical Identity and Physicochemical Properties
This compound is an organic compound characterized by a cyclopentane ring functionalized with both an amino and a nitrile group on the same carbon atom.[1] The hydrochloride salt form enhances its stability and simplifies handling compared to the free base.
Table 1: Chemical Identifiers
| Identifier | Value | Source(s) |
|---|---|---|
| CAS Number | 16195-83-8 | [1][3][4] |
| Molecular Formula | C₆H₁₀N₂·HCl | [1][3] |
| Molecular Weight | 146.62 g/mol | [1][3][5] |
| IUPAC Name | This compound | [6] |
| InChI Key | KZUVFEAHMVSCMQ-UHFFFAOYSA-N | [6][7] |
| Synonyms | 1-Amino-1-cyanocyclopentane hydrochloride, 1-Aminocyclopentane-1-carbonitrile monohydrochloride |[1][7] |
Table 2: Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| Physical Form | White powder / Solid | [6][8] |
| Boiling Point | 254.5 °C at 760 mmHg | [1][7] |
| Flash Point | 107.7 °C | [1] |
| Purity | Typically ≥97-98% | [6][8] |
| Storage Conditions | Store in a cool, dry, well-ventilated place. Recommended at 4°C, sealed, away from moisture. |[6][9] |
Molecular Structure and Characterization
The structure of this compound is unique, classifying it as an α-aminonitrile. The central feature is a quaternary carbon on a five-membered cyclopentane ring bonded to four different substituents: an amino group, a nitrile group, and two carbon atoms of the ring. The hydrochloride salt form involves the protonation of the basic amino group to form an ammonium cation (-NH₃⁺), with a chloride anion (Cl⁻) serving as the counter-ion. This ionic character generally imparts higher melting points and better solid-state stability.
Caption: Chemical structure of this compound.
Spectroscopic Insights
While specific spectral data requires lot-specific analysis, standard characterization techniques would reveal:
-
Infrared (IR) Spectroscopy: A characteristic sharp absorption peak around 2240-2260 cm⁻¹ corresponding to the nitrile (C≡N) stretching vibration. The N-H stretching of the ammonium group would appear as a broad band in the 3100-3300 cm⁻¹ region.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR would show complex multiplets for the cyclopentane ring protons. The protons on the carbon adjacent to the functionalized carbon would be deshielded. The ammonium protons might appear as a broad singlet.
-
¹³C NMR would display a signal for the quaternary carbon bonded to the amine and nitrile groups, a distinct signal for the nitrile carbon, and signals for the methylene carbons of the cyclopentane ring.
-
Synthesis Pathway: The Strecker Reaction
The most common and industrially viable method for synthesizing α-aminonitriles like 1-aminocyclopentanecarbonitrile is the Strecker synthesis. This one-pot reaction is valued for its efficiency and use of readily available starting materials. The causality of the process involves the reaction of a ketone (cyclopentanone) with a source of cyanide (e.g., sodium cyanide) and ammonia (e.g., ammonium chloride).[10]
The mechanism proceeds through the formation of a cyanohydrin and an imine intermediate, which then react to form the α-aminonitrile. The final product is typically isolated as the hydrochloride salt to ensure stability.
Caption: Workflow for the synthesis of 1-Aminocyclopentanecarbonitrile HCl.
Experimental Protocol: Laboratory Scale Synthesis
The following protocol is a representative example adapted from established procedures.[10] It is designed as a self-validating system with clear steps for reaction, workup, and isolation.
Materials:
-
Cyclopentanone
-
Sodium Cyanide (NaCN) - EXTREME CAUTION: HIGHLY TOXIC
-
Ammonium Chloride (NH₄Cl)
-
20% Aqueous Ammonia
-
Methanol
-
Dichloromethane (DCM)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Sulfate (Na₂SO₄), anhydrous
-
Deionized Water
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, dissolve sodium cyanide (1.97 g) in water (3.9 mL) in a round-bottomed flask equipped with a magnetic stirrer.
-
Addition of Amine Source: To this solution, add a pre-mixed solution of ammonium chloride (2.33 g) in water (5.9 mL) and 20% aqueous ammonia (3.5 mL).
-
Addition of Ketone: Slowly add a solution of cyclopentanone (3 g) in methanol (3.8 mL) to the reaction flask.
-
Reaction: Stir the mixture vigorously at room temperature for 1.5 hours. The reaction is typically monitored by Thin Layer Chromatography (TLC) for the disappearance of cyclopentanone.
-
Heating: Heat the reaction mixture to 60°C and maintain for 45 minutes to drive the reaction to completion.[10]
-
Workup and Extraction: Cool the mixture to room temperature. Transfer it to a separatory funnel and extract the aqueous layer multiple times with dichloromethane.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield crude 1-aminocyclopentanecarbonitrile as an oil.[10]
-
Salt Formation: Dissolve the crude oil in a suitable solvent like diethyl ether or isopropanol and cool in an ice bath. Slowly add a stoichiometric amount of concentrated HCl or pass dry HCl gas through the solution.
-
Isolation: The hydrochloride salt will precipitate as a solid. Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain the final product.
Core Application in Drug Development: Intermediate for Irbesartan
The primary industrial application of this compound is as a crucial starting material for the synthesis of Irbesartan, an angiotensin II receptor blocker used to treat hypertension.[2][10] The compound provides the core aminocyclopentane structure of the final drug molecule.
The synthesis proceeds by first acylating the amino group of 1-aminocyclopentanecarbonitrile with valeroyl chloride to form an amide, N-(1-cyanocyclopentyl)pentanamide.[10] This intermediate then undergoes further transformations, including hydrolysis of the nitrile group to a carboxylic acid, to eventually yield Irbesartan after coupling with other moieties.[10]
Caption: Logical flow from the title compound to Irbesartan.
Safety, Handling, and Storage
Proper handling of this compound is essential due to its potential hazards. It is classified as harmful and an irritant.[7][9]
Table 3: GHS Hazard and Precautionary Statements
| Category | Statement Code | Statement Text | Source(s) |
|---|---|---|---|
| Hazard | H302/H312/H332 | Harmful if swallowed, in contact with skin or if inhaled. | [7][9] |
| Hazard | H315 | Causes skin irritation. | [7] |
| Hazard | H319 | Causes serious eye irritation. | [7] |
| Hazard | H335 | May cause respiratory irritation. | [7][9] |
| Precaution | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. | [7][9] |
| Precaution | P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [9][11] |
| Precaution | P302+P352 | IF ON SKIN: Wash with plenty of water. | [7][9] |
| Precaution | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [11] |
| Precaution | P403+P233 | Store in a well-ventilated place. Keep container tightly closed. | [7][9] |
| Precaution | P405 | Store locked up. |[7][9] |
Handling Best Practices:
-
Always handle this compound within a certified chemical fume hood to avoid inhalation of dust.[11]
-
Ensure appropriate personal protective equipment (PPE) is worn, including nitrile gloves, a lab coat, and chemical safety goggles.[9][11]
-
Avoid formation of dust and aerosols during weighing and transfer.[9]
-
Ensure eyewash stations and safety showers are readily accessible.[11]
Storage Recommendations:
-
Store the container tightly closed in a dry, cool, and well-ventilated area.[9]
-
For long-term stability, refrigeration at 4°C is recommended.[6]
-
Store away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a compound of significant value in synthetic organic chemistry and pharmaceutical manufacturing. Its well-defined structure, accessible synthesis via the Strecker reaction, and its established role as a key intermediate for Irbesartan underscore its importance. A thorough understanding of its properties, synthesis, and safety protocols, as detailed in this guide, is crucial for its effective and safe utilization in research and development settings.
References
- Cas 16195-83-8,1-aminocyclopentane carbonitrile, HCl. LookChem. [Link]
- 1-Aminocyclopentane hydrochloride | C5H12ClN | CID 12290111. PubChem - NIH. [Link]
- This compound (CAS 16195-83-8). Autech Industry Co.,Limited. [Link]
- An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid.
Sources
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- 3. scbt.com [scbt.com]
- 4. 16195-83-8 Cas No. | 1-Aminocyclopentane-1-carbonitrile hydrochloride | Apollo [store.apolloscientific.co.uk]
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- 9. chemicalbook.com [chemicalbook.com]
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- 11. fishersci.com [fishersci.com]
1-Aminocyclopentanecarbonitrile hydrochloride CAS 16195-83-8
An In-depth Technical Guide to 1-Aminocyclopentanecarbonitrile Hydrochloride (CAS 16195-83-8): A Key Intermediate in Pharmaceutical Synthesis
Introduction
This compound (CAS RN: 16195-83-8) is a specialized organic molecule that serves as a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs). Characterized by a cyclopentane ring bearing both an amino group and a nitrile group on the same carbon, this α-aminonitrile is a versatile intermediate. Its primary significance in the pharmaceutical industry lies in its role as a key precursor in the manufacturing of angiotensin II receptor blockers, most notably Irbesartan, a widely used antihypertensive medication.[1][2]
This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive technical overview of this compound. It delves into its physicochemical properties, synthesis, quality control, applications, and safety protocols, offering field-proven insights grounded in authoritative chemical principles.
Physicochemical Properties & Specifications
The hydrochloride salt form of 1-aminocyclopentanecarbonitrile enhances its stability and handling properties, rendering it a crystalline solid that is more manageable than the free base oil.[3][4] Proper characterization is the foundation of its effective use in GMP-compliant manufacturing.
| Property | Value | Source(s) |
| CAS Registry Number | 16195-83-8 | [1][5] |
| Molecular Formula | C₆H₁₀N₂·HCl | [1][6] |
| Molecular Weight | 146.62 g/mol | [1][5][6] |
| IUPAC Name | This compound | [5] |
| Synonyms | 1-Amino-1-cyanocyclopentane HCl | [1][6] |
| Appearance | Off-white to white solid | [3] |
| Boiling Point (Free Base) | ~254.5 °C at 760 mmHg | [1] |
| Storage Conditions | Store in a dry, cool, well-ventilated place. Keep container tightly sealed. | [5][7] |
Synthesis and Manufacturing Insights
The most direct and industrially relevant method for synthesizing α-aminonitriles like 1-aminocyclopentanecarbonitrile is the Strecker synthesis .[6][7] This robust, one-pot, three-component reaction provides an efficient route from simple carbonyl compounds.
Causality of the Strecker Synthesis
The reaction begins with a ketone (cyclopentanone), a source of ammonia (ammonium chloride), and a source of cyanide (sodium or potassium cyanide).[6][8] The ammonium chloride serves a dual purpose: it provides ammonia (NH₃) for imine formation and its mildly acidic nature protonates the carbonyl oxygen of cyclopentanone, activating it for nucleophilic attack.[7][8] The resulting iminium ion is a key electrophilic intermediate that is readily attacked by the cyanide nucleophile to form the stable α-aminonitrile.
Detailed Synthesis Protocol (Adapted from Patent Literature[4])
Objective: To synthesize 1-aminocyclopentanecarbonitrile from cyclopentanone.
Materials:
-
Cyclopentanone
-
Sodium Cyanide (NaCN)
-
Ammonium Chloride (NH₄Cl)
-
20% Aqueous Ammonia (NH₄OH)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Deionized Water
-
Sodium Sulfate (Na₂SO₄), anhydrous
Procedure:
-
Reaction Setup: In a suitable reaction vessel equipped with a stirrer and temperature control, dissolve sodium cyanide (1.97 g) in deionized water (3.9 mL).
-
Ammonia Addition: To this solution, add a pre-mixed solution of ammonium chloride (2.33 g) in water (5.9 mL) and 20% aqueous ammonia (3.5 mL). The presence of excess ammonia helps to drive the equilibrium towards imine formation.
-
Substrate Addition: Slowly add a solution of cyclopentanone (3 g) in methanol (3.8 mL) to the reaction mixture. Methanol is used as a co-solvent to ensure miscibility of the organic ketone in the aqueous medium.
-
Reaction: Stir the mixture vigorously at ambient temperature for 1.5 hours. Subsequently, heat the mixture to 60°C for 45 minutes to ensure the reaction goes to completion.
-
Work-up & Extraction: Cool the reaction mixture to room temperature (25°C). Transfer the mixture to a separatory funnel and extract several times with dichloromethane (DCM). The organic product will partition into the DCM layer, leaving the inorganic salts in the aqueous phase.
-
Drying and Isolation: Combine the organic extracts and dry over anhydrous sodium sulfate. This step is crucial to remove residual water, which could interfere with downstream processes. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield 1-aminocyclopentanecarbonitrile as an oil.
-
Salt Formation (Final Step): To obtain the stable hydrochloride salt, the resulting oil can be dissolved in a suitable solvent like isopropanol or ether and treated with a stoichiometric amount of hydrochloric acid (either gaseous or as a solution in a compatible solvent) to precipitate the solid this compound, which is then filtered and dried.
Role in Pharmaceutical Drug Development
The utility of this compound is best exemplified by its application in the synthesis of Irbesartan. It provides the core spiro-cyclopentane structure essential for the final API.
Case Study: Synthesis of an Irbesartan Precursor
Following its synthesis, 1-aminocyclopentanecarbonitrile is acylated to form N-(1-cyanocyclopentyl)pentanamide. This intermediate is then hydrolyzed to produce 1-(pentanoylamino)cyclopentanecarboxylic acid, a key fragment for building the Irbesartan molecule.[4][9]
Reaction Steps:
-
Acylation: 1-aminocyclopentanecarbonitrile is reacted with valeroyl chloride in the presence of a base like triethylamine. The base neutralizes the HCl generated during the reaction, driving the acylation forward.[4]
-
Hydrolysis: The resulting N-(1-cyanocyclopentyl)pentanamide is subjected to strong acidic hydrolysis (e.g., using a mixture of hydrochloric and acetic acid), which converts the nitrile group into a carboxylic acid.[4]
Analytical Characterization and Quality Control
A robust set of analytical methods is essential to confirm the identity, purity, and quality of this compound before its use in API synthesis. The following protocols represent a self-validating system for quality control.
| Test | Method | Purpose | Acceptance Criteria (Typical) |
| Identification | FT-IR Spectroscopy | Confirms presence of key functional groups. | Conforms to the reference spectrum. |
| Identification | ¹H & ¹³C NMR Spectroscopy | Confirms molecular structure. | Conforms to the predicted chemical shifts and structure. |
| Purity Assay | HPLC-UV | Quantifies the compound and detects impurities. | ≥ 98.0% Purity |
| Identity Confirmation | Mass Spectrometry | Confirms molecular weight. | Corresponds to the theoretical molecular weight. |
Protocol 1: Purity Analysis by Reverse-Phase HPLC
Rationale: HPLC is the gold standard for purity analysis due to its high resolution and quantitative accuracy. A reverse-phase method is chosen for its versatility. Since the analyte lacks a strong chromophore, UV detection at a low wavelength (e.g., 210 nm) is appropriate.[10]
Methodology:
-
Column: C18, 5 µm, 4.6 x 150 mm.
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Isocratic, 80% A / 20% B.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Sample Preparation: Accurately weigh ~10 mg of the compound and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.
-
Injection Volume: 10 µL.
-
Analysis: The retention time of the main peak should be consistent, and purity is calculated based on the area percentage of all observed peaks.
Protocol 2: Spectroscopic Identification
Rationale: Orthogonal spectroscopic techniques provide unambiguous structural confirmation. FT-IR is excellent for functional group identification, while NMR provides a detailed map of the carbon-hydrogen framework.
Expected FT-IR Spectral Data
| Functional Group | Characteristic Absorption (cm⁻¹) | Rationale |
| N-H Stretch (Amine Salt) | 3200 - 2800 (broad) | Stretching vibrations of the ammonium (R-NH₃⁺) group. |
| C-H Stretch (Aliphatic) | 2960 - 2850 | C-H stretching in the cyclopentane ring.[11] |
| C≡N Stretch (Nitrile) | 2260 - 2220 | Characteristic stretching of the nitrile functional group.[11] |
| N-H Bend (Amine Salt) | 1650 - 1580 | Bending vibration of the ammonium group.[11] |
Predicted ¹H and ¹³C NMR Spectral Data (in D₂O)
Note: Chemical shifts are predicted and may vary based on solvent and experimental conditions.
¹H NMR:
-
δ 2.0-2.4 ppm (m, 4H): Protons on carbons beta to the quaternary center.
-
δ 1.8-2.0 ppm (m, 4H): Protons on carbons gamma to the quaternary center.
-
The amine protons (NH₃⁺) are typically broad and may exchange with D₂O, often not being observed.
¹³C NMR:
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
|---|---|---|
| C-CN (Quaternary) | 50 - 60 | Quaternary carbon attached to both electron-withdrawing N and CN groups. |
| -CH₂- (adjacent) | 35 - 45 | Carbons alpha to the quaternary center.[12][13] |
| -CH₂- (remote) | 20 - 30 | Carbon beta to the quaternary center.[12][13] |
| -C≡N (Nitrile) | 115 - 125 | Characteristic shift for a nitrile carbon.[12][13] |
Safety, Handling, and Storage
As a chemical intermediate, particularly a nitrile, this compound requires careful handling in a controlled laboratory or manufacturing environment.
Hazard Identification
| Hazard | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity | GHS06 | Danger | H301: Toxic if swallowed.[5] H311: Toxic in contact with skin.[5] H331: Toxic if inhaled.[5] |
| Irritation | GHS07 | Warning | H315: Causes skin irritation.[6] H319: Causes serious eye irritation.[6] H335: May cause respiratory irritation.[6][7] |
Safe Handling Protocol
Objective: To prevent exposure and ensure safe manipulation of the compound.
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust.[7][14] Ensure an eyewash station and safety shower are immediately accessible.[14]
-
Personal Protective Equipment (PPE):
-
Handling Practices:
-
First Aid Measures:
-
If Inhaled: Move person to fresh air. Seek immediate medical attention.[7]
-
In Case of Skin Contact: Wash off with soap and plenty of water. Seek medical attention.[7]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Seek medical attention.[7]
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison control center or doctor immediately.[7]
-
Storage
Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[7][15] Some suppliers recommend refrigerated storage at 4°C for long-term stability.[5]
Conclusion
This compound is more than a simple chemical; it is an enabling intermediate for the synthesis of life-saving medicines. Its well-defined synthesis via the Strecker reaction and its crucial role in forming the spirocyclic core of drugs like Irbesartan underscore its importance in modern pharmaceutical development. A thorough understanding of its properties, analytical profile, and safe handling procedures, as detailed in this guide, is paramount for any scientist or researcher aiming to leverage its synthetic potential. By adhering to rigorous scientific principles and safety protocols, this versatile building block will continue to be a valuable asset in the creation of novel and complex therapeutic agents.
References
- SIELC Technologies. (n.d.). Separation of Aminoacetonitrile on Newcrom R1 HPLC column.
- LookChem. (n.d.). Cas 16195-83-8, 1-aminocyclopentane carbonitrile, HCl.
- Google Patents. (n.d.). An improved process for preparation of irbesartan.
- Ashenhurst, J. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry.
- Pharmaffiliates. (n.d.). CAS No : 49830-37-7 | Product Name : 1-Aminocyclopentane-1-carbonitrile.
- Google Patents. (n.d.). An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid.
- Google Patents. (n.d.). An improved process for preparation of irbesartan.
- Zhang, X. (n.d.). FTIR Spectrum. UMD.
- Chemsrc. (2023). 1-Aminocyclopentane Carbonitrile.
- Wikipedia. (n.d.). Strecker amino acid synthesis.
- Organic Chemistry Portal. (n.d.). Strecker Synthesis.
- ACS Omega. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles.
- Sciforum. (n.d.). Quantitative Synthesis of α-Amino Nitriles through Strecker Reaction of Aldimines with TMSCN Catalyzed by Tetrabutylammonium phthalimide-N-oxyl.
- ResearchGate. (2021). One‐Pot Synthesis of α‐Amino Nitrile Units through Alkylative Strecker Cyanation from Formamides.
- NROChemistry. (n.d.). Strecker Synthesis.
- Organic Chemistry Data. (2021). 13C NMR Chemical Shifts.
- Organic Chemistry Data. (n.d.). 1H NMR Chemical Shifts.
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0248309).
- University of Colorado Boulder. (n.d.). 13-C NMR Chemical Shift Table.
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An In-Depth Technical Guide to 1-Aminocyclopentanecarbonitrile Hydrochloride (CAS: 16195-83-8)
Abstract: This technical guide provides a comprehensive overview of 1-Aminocyclopentanecarbonitrile Hydrochloride, a pivotal chemical intermediate in modern pharmaceutical synthesis. With a molecular weight of 146.62 g/mol , this compound is a critical building block, most notably in the production of the antihypertensive drug Irbesartan.[1][2] This document delves into the core physicochemical properties, provides a detailed synthesis protocol with mechanistic rationales, explores its primary applications, outlines analytical characterization methods, and establishes rigorous safety and handling procedures. The content is tailored for researchers, chemists, and drug development professionals who require a thorough and practical understanding of this versatile molecule.
Core Molecular and Physicochemical Properties
This compound (CAS: 16195-83-8) is an organic compound characterized by a cyclopentane ring functionalized with both an amino group and a nitrile group, supplied as a hydrochloride salt.[1] This structure makes it a valuable precursor for creating more complex molecular architectures. Its physical and chemical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Weight | 146.62 g/mol | [1][3][4] |
| Molecular Formula | C₆H₁₀N₂·HCl | [1][3][4] |
| CAS Number | 16195-83-8 | [3][4] |
| Appearance | White Powder | [5] |
| Boiling Point | 254.5 °C at 760 mmHg | [1][3] |
| Flash Point | 107.7 °C | [1] |
| Synonyms | 1-Amino-1-cyanocyclopentane Hydrochloride, 1-Aminocyclopentanecarbonitrile monohydrochloride | [1][3] |
Synthesis and Mechanistic Insights
The primary route for synthesizing 1-Aminocyclopentanecarbonitrile is a variation of the well-established Strecker synthesis. This method efficiently constructs α-amino nitriles from a ketone, ammonia, and a cyanide source. The overall workflow involves the reaction of cyclopentanone with an ammonia source and a cyanide salt, followed by acidification to yield the hydrochloride salt.
Synthesis Workflow Diagram
The following diagram illustrates the key transformations in the synthesis of 1-Aminocyclopentanecarbonitrile from cyclopentanone.
Caption: Strecker synthesis workflow for 1-Aminocyclopentanecarbonitrile HCl.
Detailed Experimental Protocol
This protocol is adapted from established industrial synthesis methodologies and provides a reliable pathway to the target compound.[6]
Materials:
-
Cyclopentanone
-
Sodium Cyanide (NaCN)
-
Ammonium Chloride (NH₄Cl)
-
20% Aqueous Ammonia
-
Methanol
-
Dichloromethane (DCM)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Sulfate (Na₂SO₄)
-
Deionized Water
Procedure:
Step 1: Preparation of the Reaction Mixture
-
In a round-bottomed flask equipped with a magnetic stirrer, dissolve sodium cyanide (1.0 eq) in deionized water.
-
To this solution, add a pre-mixed solution of ammonium chloride (1.1 eq) in water and 20% aqueous ammonia.
-
Finally, add a solution of cyclopentanone (1.0 eq) in methanol to the flask.
-
Rationale: This sequence creates an aqueous environment containing all the necessary components for the Strecker synthesis. Ammonium chloride serves as a convenient source of ammonia, which is essential for forming the initial imine intermediate with cyclopentanone.
-
Step 2: Reaction Execution
-
Stir the mixture vigorously at room temperature for 1.5 hours.
-
After the initial stirring period, heat the mixture to 60°C for 45 minutes.
-
Rationale: The initial room temperature phase allows for the equilibrium formation of the cyclopentanone imine. Heating the reaction drives the nucleophilic attack of the cyanide ion on the imine, pushing the reaction to completion to form the α-amino nitrile.
-
Step 3: Product Extraction
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3x volumes).
-
Combine the organic extracts.
-
Rationale: The product, 1-aminocyclopentanecarbonitrile (in its free base form), is more soluble in the organic solvent (DCM) than in the aqueous reaction medium. Multiple extractions ensure a high recovery yield.
-
Step 4: Drying and Isolation of the Free Base
-
Dry the combined organic layers over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield 1-aminocyclopentanecarbonitrile as an oil.[6]
-
Rationale: Removing residual water with sodium sulfate is crucial before solvent evaporation to prevent potential side reactions or impurities in the final product.
-
Step 5: Formation of the Hydrochloride Salt
-
Dissolve the isolated oil in a minimal amount of a suitable solvent like isopropanol or ether.
-
Slowly add concentrated hydrochloric acid dropwise while stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Rationale: Converting the free base to its hydrochloride salt serves two purposes: it provides a stable, solid, and easily handleable form of the compound and enhances its purity through crystallization.
-
Applications in Pharmaceutical Development
The primary and most significant application of this compound is its role as a key intermediate in the synthesis of Irbesartan.[1][2] Irbesartan is an angiotensin II receptor antagonist used widely for the treatment of hypertension (high blood pressure) and to protect the kidneys from damage due to diabetes.[1] The cyclopentane core of the molecule is a foundational piece of the final Irbesartan structure.
Beyond this principal use, its bifunctional nature (containing both an amine and a nitrile) makes it a versatile building block for other complex molecules in drug discovery and even in the development of advanced cosmetic formulations.[5]
Analytical Characterization
To confirm the identity and purity of synthesized this compound, a suite of standard analytical techniques should be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum should show characteristic signals corresponding to the methylene protons of the cyclopentane ring. The protons adjacent to the quaternary carbon will exhibit distinct chemical shifts.
-
¹³C NMR: The spectrum will display signals for the different carbon environments, including the quaternary carbon bonded to the amino and nitrile groups, the nitrile carbon itself, and the carbons of the cyclopentane ring.
-
-
Infrared (IR) Spectroscopy: A prominent and sharp absorption peak is expected in the range of 2220-2260 cm⁻¹, which is characteristic of the C≡N (nitrile) stretching vibration. The N-H stretching of the ammonium salt (R-NH₃⁺) will also be visible as a broad band in the 2800-3200 cm⁻¹ region.
-
Mass Spectrometry (MS): Analysis will confirm the molecular weight of the free base (110.16 g/mol ) upon loss of HCl, providing a clear molecular ion peak and characteristic fragmentation patterns.[7]
Safety, Handling, and Storage Protocols
This compound is a hazardous substance and must be handled with appropriate precautions.[3][8]
GHS Hazard Information
| Hazard Class | GHS Code | Statement | Source(s) |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [3][8] |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin | [3] |
| Skin Irritation | H315 | Causes skin irritation | [3][8] |
| Eye Irritation | H319 | Causes serious eye irritation | [3][8] |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled | [3][8] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [3][8] |
Handling and Personal Protective Equipment (PPE)
-
Ventilation: Always handle this compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[8][9]
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.[8] Eyewash stations should be readily accessible.[9]
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.[8] Avoid all skin contact.
-
Respiratory Protection: If dust formation is unavoidable or exposure limits are exceeded, use a NIOSH/MSHA-approved respirator.[9]
-
General Hygiene: Do not eat, drink, or smoke in the work area.[8] Wash hands thoroughly after handling.[9]
Storage and Disposal
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[3][8] The material should be stored locked up and away from incompatible materials.[8]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[3][8]
First Aid Measures
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Seek medical help if you feel unwell.[8]
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[8] Remove contaminated clothing and wash it before reuse.[8]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[9]
-
If Swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.[8]
References
- LookChem. (n.d.). Cas 16195-83-8, 1-aminocyclopentane carbonitrile, HCl.
- Google Patents. (2010). WO2010079405A2 - An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid.
Sources
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- 5. nbinno.com [nbinno.com]
- 6. WO2010079405A2 - An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid - Google Patents [patents.google.com]
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- 8. chemicalbook.com [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
1-Aminocyclopentanecarbonitrile hydrochloride solubility profile
An In-Depth Technical Guide to the Solubility Profile of 1-Aminocyclopentanecarbonitrile Hydrochloride
Abstract
This compound (CAS No. 16195-83-8) is a key intermediate in the synthesis of various pharmaceuticals, notably as a precursor to the antihypertensive agent Irbesartan.[1] A comprehensive understanding of its solubility profile is paramount for optimizing reaction conditions, developing purification strategies, and ensuring consistent quality in drug development pipelines. Due to the limited availability of public, quantitative solubility data for this compound, this technical guide provides a dual-pronged approach. First, it establishes the theoretical framework governing the solubility of this aminonitrile salt by leveraging predicted physicochemical properties. Second, it delivers robust, step-by-step experimental protocols for researchers to accurately determine the aqueous and organic solubility profiles in their own laboratories. This document is intended for researchers, process chemists, and formulation scientists who require a practical and scientifically grounded methodology for characterizing this crucial intermediate.
Physicochemical Properties & Theoretical Solubility Framework
The solubility of a compound is not an intrinsic constant but is highly dependent on its physicochemical properties and the external environment. For an ionizable molecule like this compound, factors such as pH, solvent polarity, and temperature are critical.
Core Physicochemical Data
| Property | Value | Source & Comments |
| Chemical Name | This compound | - |
| Synonyms | 1-Amino-1-cyanocyclopentane HCl | [2] |
| CAS Number | 16195-83-8 | [1] |
| Molecular Formula | C₆H₁₀N₂·HCl | [2] |
| Molecular Weight | 146.62 g/mol | [2] |
| Predicted pKa | 5.18 ± 0.20 | [3] (Predicted for the conjugate acid of the free base) |
| Predicted LogP | 1.48 | [4] (Predicted for the free base, 1-Aminocyclopentanecarbonitrile) |
| Appearance | Data not available; typically a white to off-white solid. | General observation for similar compounds. |
| Hygroscopicity | Moisture sensitive. | [5] Hydrochloride salts are often hygroscopic.[6][7] |
The Critical Role of pH: The pKa-Solubility Relationship
The predicted pKa of ~5.18 is the single most important parameter for understanding the aqueous solubility of this compound.[3] This value represents the pH at which the protonated (ionized) form and the neutral (free base) form of the amino group are present in equal concentrations.
-
At pH < pKa (pH < 5.18): The compound will predominantly exist in its protonated, cationic form (the aminocyclopentanecarbonitrile ion). As an ionic species, it is expected to be highly soluble in aqueous media.
-
At pH > pKa (pH > 5.18): The equilibrium will shift towards the neutral, un-ionized free base form. This species is significantly more lipophilic (Predicted LogP of 1.48) and is expected to have substantially lower aqueous solubility.[4]
This relationship dictates that the compound will exhibit high solubility in acidic conditions, which will decrease as the pH becomes neutral and alkaline. The minimum solubility will be that of the intrinsic solubility of the free base.
Caption: pH-dependent equilibrium of 1-Aminocyclopentanecarbonitrile.
Influence of Solvent Polarity
The "like dissolves like" principle is a guiding tenet for estimating solubility in organic solvents.[8]
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): As an ionic salt, the compound is expected to be most soluble in these solvents, which can effectively solvate both the cation and the chloride anion through hydrogen bonding and dipole-dipole interactions.
-
Polar Aprotic Solvents (e.g., Acetonitrile, DMSO): Moderate solubility is anticipated. These solvents have strong dipoles but lack hydrogen bond donating ability, making them less effective at solvating the chloride anion compared to protic solvents.
-
Nonpolar Solvents (e.g., Toluene, Hexane, Diethyl Ether): The compound is expected to have very low to negligible solubility in these solvents due to the high energetic cost of breaking the stable ionic lattice without compensatory strong solute-solvent interactions.
Handling and Stability: Hygroscopicity
The designation "moisture sensitive" is a critical operational consideration.[5] Hydrochloride salts are known to be hygroscopic, meaning they can readily absorb water from the atmosphere.[6][7] This phenomenon occurs because the electronegative chloride ion can act as a hydrogen bond acceptor, interacting with ambient water molecules.[7]
Causality for Researchers: Failure to account for hygroscopicity will lead to inaccurate solubility measurements. The mass of the solute will be artificially inflated by absorbed water, and the presence of that water can alter the properties of the solvent system. Therefore, all weighing must be performed rapidly in a low-humidity environment, and the material should be stored in a desiccator over a strong drying agent.
Experimental Protocol: Determination of Aqueous pH-Solubility Profile
This section details a robust protocol for determining the equilibrium solubility of this compound across a physiologically and industrially relevant pH range using the gold-standard shake-flask method.
Principle
The shake-flask method involves agitating an excess amount of the solid compound in a specific solvent or buffer at a constant temperature until equilibrium is achieved. The resulting saturated solution is then filtered, and the concentration of the dissolved solute is measured using a validated analytical technique. This ensures a true thermodynamic solubility value is obtained.
Workflow for Solubility Determination
Caption: Shake-Flask method workflow for solubility determination.
Detailed Step-by-Step Methodology
2.3.1 Materials & Reagents
-
This compound (Test Article)
-
Reference Standard of known purity
-
Phosphate, acetate, or borate buffer salts
-
Hydrochloric acid and Sodium hydroxide (for pH adjustment)
-
HPLC-grade water, acetonitrile, and methanol
-
Calibrated pH meter
-
Thermostatically controlled orbital shaker
-
Analytical balance
-
Microcentrifuge and/or syringe filters (0.22 µm, PTFE or similar)
-
Volumetric flasks and pipettes
2.3.2 Protocol Steps
-
Buffer Preparation: Prepare a series of aqueous buffers (e.g., 50 mM) at various pH levels (e.g., 2.0, 4.0, 6.0, 7.4, 9.0).
-
Expert Insight: The choice of buffer is important to avoid interaction with the test article. Simple phosphate or acetate buffers are generally preferred. Ensure the buffer capacity is sufficient to maintain the target pH after the addition of the compound.
-
-
Sample Preparation: To a series of glass vials, add a known volume of each buffer (e.g., 2 mL). Add an excess amount of this compound (e.g., 20 mg) to each vial. The amount should be sufficient to ensure undissolved solid remains at equilibrium, which is the cornerstone of a valid measurement.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C ± 0.5°C). Agitate for a prolonged period (typically 24-48 hours).
-
Trustworthiness Check: A 48-hour period is chosen to ensure that the system reaches thermodynamic equilibrium. To validate this, one could take samples at 24, 48, and 72 hours; if the measured concentrations at 48 and 72 hours are identical, equilibrium was achieved.
-
-
Phase Separation: After equilibration, allow the vials to stand briefly to let solids settle. Carefully withdraw an aliquot of the supernatant. Immediately filter the aliquot through a 0.22 µm syringe filter to remove all undissolved particles.
-
Expert Insight: This step is critical. Any particulate matter will lead to an overestimation of solubility. Pre-saturating the filter by discarding the first few drops is a best practice to avoid loss of the analyte due to adsorption to the filter membrane.
-
-
Sample Dilution & Analysis: Accurately dilute the clear filtrate with the analytical mobile phase to a concentration that falls within the linear range of the calibration curve (see Section 3.0). Analyze the diluted sample using the validated HPLC method.
Analytical Method for Quantification: HPLC-UV
A reverse-phase High-Performance Liquid Chromatography (HPLC) method with UV detection is a robust and widely accessible technique for quantifying the concentration of this compound in solution.
Principle
The method separates the analyte from potential impurities or buffer components on a C18 stationary phase. The analyte is detected by its absorbance of UV light, and the resulting peak area is proportional to its concentration.
Proposed HPLC-UV Method
| Parameter | Recommended Condition | Rationale / Comment |
| Instrumentation | HPLC with UV/DAD Detector, Autosampler | Standard equipment in analytical labs. |
| Column | C18, 250 x 4.6 mm, 5 µm | A workhorse column suitable for polar analytes. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Provides a low pH to ensure the analyte is in its protonated, well-retained form. |
| Mobile Phase B | Acetonitrile | Common organic modifier. |
| Elution Mode | Isocratic: 85% A / 15% B | A simple starting point; gradient elution can be developed if needed for impurity profiling. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Ensures reproducible retention times. |
| Injection Volume | 10 µL | Can be adjusted based on sensitivity. |
| UV Detection | 215 nm | The nitrile and amine functionalities lack strong chromophores at higher wavelengths. 210-220 nm is a reasonable starting point for detection. A full UV scan of a concentrated standard should be performed to determine the optimal wavelength. |
Protocol for Analysis
-
Standard Preparation: Prepare a stock solution of the reference standard in the mobile phase (e.g., 1 mg/mL). Perform serial dilutions to create a set of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Calibration: Inject the calibration standards and construct a calibration curve by plotting peak area versus concentration. The curve must have a correlation coefficient (r²) > 0.995 for a valid assay.
-
Sample Analysis: Inject the diluted, filtered samples from the solubility experiment.
-
Calculation: Determine the concentration in the diluted sample using the calibration curve. Back-calculate the original solubility in the saturated solution, accounting for the dilution factor.
Solubility (mg/mL) = [Concentration from Curve (mg/mL)] x [Dilution Factor]
Conclusion
While published quantitative data on the solubility of this compound is scarce, its physicochemical profile can be reliably characterized through the systematic application of established scientific principles and methodologies. By understanding the dominant role of pH on its ionization state and employing the detailed shake-flask and HPLC-UV protocols described herein, researchers can confidently generate the high-quality solubility data required for informed decision-making in chemical process development and pharmaceutical formulation. This guide provides the authoritative grounding to bridge the existing data gap and empower scientists to fully characterize this important synthetic intermediate.
References
- Chemsrc. (n.d.). 1-Aminocyclopentane Carbonitrile | CAS#:49830-37-7.
- LookChem. (n.d.). Cas 16195-83-8, 1-aminocyclopentane carbonitrile, HCl.
- PubChem. (n.d.). 1-Cyclopentene-1-carbonitrile.
- Liverpool School of Tropical Medicine. (n.d.). Analytical quantification of active ingredients using HPLC.
- PubMed. (2000). Determination of 1-aminocyclopropane-1-carboxylic acid and its structural analogue by liquid chromatography and ion spray tandem mass spectrometry.
- Royal Society of Chemistry. (n.d.). Analytical Methods.
- Pharmaffiliates. (n.d.). 1-Aminocyclopentane-1-carbonitrile.
- Environmental Protection Agency. (n.d.). Analytical Method for Aminocyclopyrachlor Methyl.
- Semantic Scholar. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs.
- National Institutes of Health. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs.
- CIPAC. (2020). Multi-active method for the analysis of active substances in formulated products.
- CORE. (2010). Organic Solvent Solubility Data Book.
- National Institutes of Health. (n.d.). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals.
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Spectroscopic Characterization of 1-Aminocyclopentanecarbonitrile Hydrochloride: A Technical Guide for Structural Elucidation and Quality Control
Abstract
1-Aminocyclopentanecarbonitrile hydrochloride (CAS No: 16195-83-8) is a key building block in pharmaceutical synthesis, notably as an intermediate for antihypertensive drugs like Irbesartan[1]. Its chemical fidelity is paramount for ensuring the quality and efficacy of downstream products. This technical guide provides a comprehensive analysis of the expected spectroscopic signature of this compound. As publicly available experimental spectra are limited, this document leverages foundational spectroscopic principles and data from analogous structures to predict and interpret the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed, field-proven protocols for data acquisition are provided to empower researchers in verifying the identity, structure, and purity of this compound.
Molecular Structure and Spectroscopic Overview
This compound possesses a unique structure featuring a quaternary carbon atom bonded to an amino group (protonated as an ammonium salt), a nitrile group, and a cyclopentane ring.[2] Each of these functional groups provides a distinct and verifiable signal in different spectroscopic analyses.
-
Ammonium (-NH₃⁺): Observable in IR and ¹H NMR. The protons are labile, leading to characteristic broad signals in NMR.[3]
-
Nitrile (C≡N): A key functional group with a characteristic, though often weak, vibration in IR spectroscopy.[4]
-
Cyclopentane Ring: The aliphatic C-H and C-C bonds provide signals in all three spectroscopic methods. The symmetry of the ring influences the complexity of the NMR spectra.
The overall analytical workflow is designed to confirm the presence and connectivity of these structural features.
Caption: Workflow for Spectroscopic Analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule. Due to the presence of the hydrochloride salt, the amine exists as a protonated ammonium group, which significantly influences the ¹H NMR spectrum.
Predicted ¹H NMR Spectral Data
The proton spectrum is expected to show signals for the ammonium protons and the eight protons of the cyclopentane ring. The chemical environment of the ring protons is differentiated by their proximity to the electron-withdrawing quaternary carbon.
| Assigned Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale & Key Insights |
| -NH₃⁺ | 8.5 - 9.5 | Broad singlet (br s) | 3H | The ammonium protons are acidic and undergo rapid exchange, resulting in a broad signal.[3] Its chemical shift is highly dependent on solvent and concentration.[5] This peak will disappear upon shaking the sample with D₂O, a definitive identification technique.[3] |
| -CH₂- (C2, C5) | 2.2 - 2.6 | Multiplet (m) | 4H | These four protons are on the carbons adjacent to the quaternary center (C1). They are deshielded and expected to appear downfield relative to the other ring protons. |
| -CH₂- (C3, C4) | 1.9 - 2.2 | Multiplet (m) | 4H | These four protons are further from the electron-withdrawing groups and thus appear at a more upfield position. Complex coupling with the adjacent methylene groups is expected. |
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum is anticipated to show four distinct signals, corresponding to the four unique carbon environments in the molecule.
| Assigned Carbon | Predicted Chemical Shift (δ, ppm) | Rationale & Key Insights |
| C≡N (Nitrile) | 118 - 125 | The nitrile carbon is characteristically found in this region of the spectrum.[6] |
| C1 (Quaternary) | 55 - 65 | This carbon is bonded to both nitrogen and the nitrile group, causing a significant downfield shift. |
| C2, C5 (Methylene) | 35 - 45 | These carbons are adjacent to the quaternary center and are deshielded compared to the other methylene carbons. |
| C3, C4 (Methylene) | 20 - 30 | These carbons represent the typical aliphatic methylene environment within a cyclopentane ring.[6] |
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended as it slows the rate of proton exchange, often resulting in sharper -NH₃⁺ signals compared to other solvents.[7]
-
Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Tune and shim the instrument for optimal magnetic field homogeneity.
-
Acquire a standard ¹H spectrum with a 90° pulse angle and a relaxation delay of at least 2 seconds.
-
Reference the spectrum to the residual solvent peak (e.g., DMSO at δ 2.50 ppm).
-
(Optional) To confirm the ammonium peak, add one drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum. The -NH₃⁺ peak should diminish or disappear.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans (e.g., 1024 or more) may be necessary to achieve an adequate signal-to-noise ratio for the quaternary and nitrile carbons.
-
Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm).
-
Infrared (IR) Spectroscopy
FT-IR spectroscopy is used to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Interpretation |
| 2800 - 3100 | N-H Stretch (Ammonium) | Strong, Broad | This broad absorption is characteristic of the N-H stretching vibrations within a protonated amine (R-NH₃⁺). |
| 2850 - 3000 | C-H Stretch (Aliphatic) | Medium | Corresponds to the symmetric and asymmetric stretching of the C-H bonds in the cyclopentane ring.[4] |
| ~2240 | C≡N Stretch (Nitrile) | Weak to Medium | The nitrile stretch is a sharp, characteristic peak. Its intensity can be weak in α-aminonitriles.[4] |
| ~1500 - 1600 | N-H Bend (Ammonium) | Medium | Corresponds to the bending vibration of the ammonium group. |
Experimental Protocol for FT-IR Data Acquisition (KBr Pellet Method)
The potassium bromide (KBr) pellet method is a robust technique for analyzing solid samples.[8]
-
Preparation: Gently grind ~1-2 mg of the sample in an agate mortar. Add approximately 100-200 mg of dry, spectroscopic-grade KBr powder.[8][9]
-
Mixing: Triturate the mixture rapidly to ensure homogeneous distribution and to minimize moisture absorption from the atmosphere.[8]
-
Pellet Formation: Transfer the powder to a pellet-forming die. Place the die in a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent pellet.[10]
-
Analysis: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum, typically over a range of 4000 to 400 cm⁻¹. Collect a background spectrum of an empty sample holder beforehand.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of the molecule. Electrospray Ionization (ESI) is a "soft" ionization technique ideal for this compound, as it minimizes fragmentation and allows for the observation of the molecular ion.[11][12]
Predicted Mass Spectrum (Positive ESI-MS)
In ESI-MS, the analyte is typically protonated. The analysis will detect the free base form of the molecule (1-aminocyclopentanecarbonitrile), which has a molecular weight of 110.16 g/mol .[13]
-
Expected Molecular Ion: The primary ion observed will be the protonated molecule, [M+H]⁺.
-
Predicted m/z: 111.1 (for C₆H₁₁N₂⁺)
-
-
Plausible Fragmentation: While ESI is a soft technique, some fragmentation can occur. A likely fragmentation pathway involves the loss of hydrogen cyanide (HCN, 27 Da) from the molecular ion.
-
Fragment Ion m/z: 84.1 (from [C₅H₁₀N]⁺)
-
Caption: Predicted Fragmentation Pathway in ESI-MS.
Experimental Protocol for ESI-MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid to facilitate protonation.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Use positive ion mode. Apply a high voltage (e.g., 3-5 kV) to the capillary needle to generate an electrospray.[14]
-
Mass Analysis: Acquire the mass spectrum over a relevant m/z range (e.g., 50-200 amu). The mass analyzer (e.g., quadrupole, time-of-flight) will separate the ions based on their mass-to-charge ratio.[15]
Conclusion
The structural confirmation of this compound relies on the congruent interpretation of data from NMR, IR, and MS techniques. The ¹H and ¹³C NMR spectra will confirm the carbon-hydrogen framework and the number of unique proton and carbon environments. FT-IR spectroscopy serves as a rapid check for the presence of key functional groups, specifically the nitrile and ammonium moieties. Finally, ESI-MS confirms the molecular weight of the parent compound. By following the detailed protocols and using the predicted spectral data as a benchmark, researchers and drug development professionals can confidently verify the identity, purity, and structural integrity of this critical pharmaceutical intermediate.
References
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- Technology Networks. (2022, May 8). Electrospray Ionization (ESI) Explained | And why ESI is useful in Mass Spectrometry [Video]. YouTube. ([Link])
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- Specac. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide.
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1-Aminocyclopentanecarbonitrile hydrochloride mechanism of action
An In-Depth Technical Guide to 1-Aminocyclopentanecarbonitrile Hydrochloride: From Synthetic Intermediate to a Hypothesized Neuromodulator
This guide provides a comprehensive technical overview of this compound (ACPCN-HCl). It moves beyond a simple data sheet to offer an in-depth analysis of its established role in pharmaceutical manufacturing and a well-reasoned exploration of its potential, yet unconfirmed, mechanism of action as a neuromodulatory agent. This document is intended for researchers, scientists, and drug development professionals.
Introduction and Physicochemical Properties
This compound is a cyclic amine derivative recognized primarily for its role as a crucial building block in organic synthesis.[1] Its rigid cyclopentane core, combined with the reactive nitrile and amino functionalities, makes it a versatile intermediate for the construction of more complex molecular architectures. While its application in pharmaceutical synthesis is well-documented, its intrinsic biological activity is less understood, presenting an area of interest for neuroscience and pharmacology research.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 16195-83-8 | [1] |
| Molecular Formula | C₆H₁₁ClN₂ | [1] |
| Molecular Weight | 146.62 g/mol | [1] |
| Appearance | Data not consistently available; likely a solid. | N/A |
| Primary Use | Intermediate in pharmaceutical synthesis. | [1][2] |
| Synonyms | 1-Amino-1-cyanocyclopentane Hydrochloride | [1] |
Established Role in the Synthesis of Irbesartan
The most significant and commercially relevant application of this compound is as a key starting material in the synthesis of Irbesartan.[2][3][4] Irbesartan is a potent, long-acting angiotensin II receptor antagonist widely used for the treatment of hypertension.[1][5]
The synthesis of Irbesartan from ACPCN-HCl involves a multi-step process that leverages the compound's structure to build the spiro-imidazole core of the final drug molecule. While various patented synthetic routes exist, a generalized pathway is illustrated below. The initial steps often involve the hydrolysis of the nitrile group to a carboxylic acid, followed by reaction with valeroyl chloride and subsequent condensation and cyclization reactions.[3]
Caption: Generalized workflow for the synthesis of Irbesartan, highlighting the role of this compound.
Hypothesized Mechanism of Action: Targeting the NMDA Receptor
While its role as a synthetic intermediate is clear, the intrinsic biological activity of this compound is not well-characterized in published literature. However, based on structure-activity relationships with analogous compounds, a compelling hypothesis is that it acts as a modulator of the N-methyl-D-aspartate (NMDA) receptor.
The NMDA receptor is a glutamate-gated ion channel that plays a critical role in synaptic plasticity, learning, and memory.[6] Its dysfunction is implicated in a range of neurological and psychiatric disorders. Structurally similar aminocycloalkane derivatives have demonstrated significant activity at the NMDA receptor. For instance, various 1-aminocyclobutanecarboxylic acid derivatives have been shown to be potent and selective NMDA receptor antagonists.[6] This suggests that the aminocycloalkane scaffold is a viable pharmacophore for targeting this receptor.
It is hypothesized that this compound could act as a competitive antagonist or a channel blocker of the NMDA receptor. The positively charged amino group at physiological pH could interact with the negatively charged residues within the receptor's ion channel or at one of its allosteric sites.
Caption: Hypothesized interaction of 1-Aminocyclopentanecarbonitrile HCl with the NMDA receptor ion channel.
Methodologies for Elucidating the Mechanism of Action
To validate and characterize the hypothesized activity of this compound at the NMDA receptor, specific experimental protocols are required. The following outlines two primary, field-proven methodologies.
Radioligand Binding Assay
This assay determines the ability of the test compound to displace a known radiolabeled ligand from the NMDA receptor. It is a fundamental technique for assessing binding affinity (Kᵢ).
Experimental Protocol: [³H]MK-801 Binding Assay
-
Membrane Preparation:
-
Homogenize rat cortical tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and large debris.
-
Centrifuge the supernatant at 20,000 x g for 20 minutes to pellet the crude membrane fraction.
-
Wash the pellet by resuspension and re-centrifugation. Resuspend the final pellet in assay buffer.
-
Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Binding Incubation:
-
In a 96-well plate, add in order:
-
Assay buffer.
-
A range of concentrations of this compound.
-
A fixed concentration of [³H]MK-801 (a high-affinity NMDA receptor channel blocker).[7]
-
Membrane preparation (typically 50-100 µg of protein).
-
-
For non-specific binding control wells, add a high concentration of a non-labeled known antagonist (e.g., unlabeled MK-801).
-
Incubate at room temperature for 60-120 minutes to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/B or GF/C), pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.
-
Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation.
-
Caption: Workflow for a competitive radioligand binding assay.
Electrophysiology
Electrophysiological techniques, such as whole-cell patch-clamp, provide functional data on how the compound affects the ion flow through the NMDA receptor channel.[8][9]
Experimental Protocol: Whole-Cell Patch-Clamp on Cultured Neurons or Brain Slices
-
Preparation:
-
Use primary neuronal cultures (e.g., cortical or hippocampal neurons) or acute brain slices.
-
Prepare an external recording solution (e.g., artificial cerebrospinal fluid) and an internal pipette solution. The external solution should be Mg²⁺-free to prevent voltage-dependent block of the NMDA receptor.
-
Include an AMPA receptor antagonist (e.g., CNQX) in the external solution to isolate NMDA receptor-mediated currents.[9]
-
-
Recording:
-
Establish a whole-cell patch-clamp configuration on a selected neuron.
-
Voltage-clamp the neuron at a holding potential (e.g., -60 mV or +40 mV).
-
Evoke NMDA receptor-mediated currents by applying glutamate and the co-agonist glycine.[10]
-
-
Compound Application:
-
Obtain a stable baseline recording of the evoked NMDA currents.
-
Perfuse this compound at various concentrations onto the neuron.
-
Record the changes in the amplitude and kinetics of the NMDA current in the presence of the compound.
-
-
Data Analysis:
-
Measure the peak amplitude of the NMDA current before, during, and after application of the compound.
-
Construct a concentration-response curve by plotting the percentage inhibition of the current against the log concentration of the compound.
-
Determine the IC₅₀ for the functional inhibition of the NMDA receptor.
-
Caption: Workflow for an electrophysiological analysis of NMDA receptor function.
Safety and Handling
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[11] It can cause skin and serious eye irritation, as well as respiratory irritation.[11]
-
Handling: Use only in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[11][12] Avoid formation of dust and aerosols.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11]
-
First Aid: In case of contact, flush the affected area with plenty of water. If inhaled, move to fresh air. Seek immediate medical attention in case of significant exposure or if symptoms persist.[11][12]
Conclusion
This compound is a compound with a dual identity. It is firmly established as a valuable intermediate in the synthesis of the blockbuster antihypertensive drug Irbesartan. Concurrently, its chemical structure strongly suggests a potential, yet unproven, role as a modulator of the NMDA receptor. This guide provides the foundational knowledge of its confirmed application and a clear, actionable framework for investigating its hypothesized mechanism of action. Future research employing the described binding and electrophysiological assays is essential to unlock the potential of this and similar aminocycloalkane derivatives as novel neurological research tools or therapeutic agents.
References
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An In-Depth Technical Guide to the Biological Activity of 1-Aminocyclopentanecarbonitrile Hydrochloride Derivatives
This guide provides a comprehensive technical overview of the synthesis, biological evaluation, and mechanistic understanding of 1-aminocyclopentanecarbonitrile hydrochloride and its derivatives. It is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents. This document emphasizes the causal relationships in experimental design and provides actionable protocols for the synthesis and evaluation of this promising class of compounds.
Introduction: The Emerging Potential of a Versatile Scaffold
This compound is a versatile chemical entity, primarily recognized as a key intermediate in the synthesis of the angiotensin II receptor antagonist, Irbesartan.[1] However, the inherent structural features of this cyclic aminonitrile present a compelling scaffold for the development of novel bioactive molecules. The nitrile group, a known pharmacophore present in over 30 FDA-approved drugs, can participate in crucial binding interactions with biological targets, including hydrogen bonding and dipole-dipole interactions.[2][3] The cyclopentyl ring offers a rigid conformational constraint, which can be advantageous for specific receptor binding, while the primary amine serves as a convenient handle for a wide range of chemical modifications.
This guide will delve into the derivatization of the 1-aminocyclopentanecarbonitrile core and explore its potential in two key areas of therapeutic interest: antiproliferative and antimicrobial activities. We will examine the synthesis of novel derivatives, provide detailed protocols for their biological evaluation, and discuss their potential mechanisms of action.
Synthesis of 1-Aminocyclopentanecarbonitrile Derivatives: From Core to Diversity
The synthetic accessibility of 1-aminocyclopentanecarbonitrile and its derivatives is a key advantage for its exploration in drug discovery. The parent compound is readily prepared from cyclopentanone through a Strecker synthesis.[4]
Synthesis of the Core Scaffold: 1-Aminocyclopentanecarbonitrile
A common and efficient method for the synthesis of 1-aminocyclopentanecarbonitrile involves the reaction of cyclopentanone with sodium cyanide and ammonium chloride.[4]
Experimental Protocol: Synthesis of 1-Aminocyclopentanecarbonitrile [4]
-
Dissolve 1.97 g of sodium cyanide in 3.9 ml of water in a round-bottomed flask.
-
Add a solution containing 2.33 g of ammonium chloride in 5.9 ml of water and 3.5 ml of 20% aqueous ammonia.
-
Add 3 g of cyclopentanone in 3.8 ml of methanol to the flask.
-
Stir the mixture for 1.5 hours at room temperature.
-
Heat the mixture at 60°C for 45 minutes.
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 1-aminocyclopentanecarbonitrile.
Derivatization Strategies: Focusing on N-Acyl Derivatives
The primary amino group of 1-aminocyclopentanecarbonitrile is a prime site for derivatization to generate a library of compounds with diverse physicochemical properties and biological activities. N-acylation is a straightforward and effective strategy to introduce a variety of substituents that can modulate lipophilicity, hydrogen bonding capacity, and steric bulk, all of which can influence target engagement.
Experimental Protocol: Synthesis of N-(1-cyanocyclopentyl)pentanamide [4]
-
Dissolve 1-aminocyclopentanecarbonitrile (30.0 g) in dichloromethane (180 ml) and cool to 10°C.
-
Add triethylamine (24 ml) to the reaction mixture and stir.
-
Add valeroyl chloride (32.8 ml) dropwise at a temperature between 5°C and 10°C.
-
Stir the reaction mixture at the same temperature for 2 hours.
-
Continue stirring at room temperature for 1 hour.
-
Add deionized water to the reaction mixture and separate the organic layer.
-
Evaporate the organic layer to dryness to obtain N-(1-cyanocyclopentyl)pentanamide as an oil.
This protocol can be adapted to synthesize a wide range of N-acyl derivatives by substituting valeroyl chloride with other acylating agents.
Antiproliferative Activity: Targeting Cancer Cell Growth
The development of novel anticancer agents remains a critical area of research. Derivatives of cyclic amino acids and nitrile-containing compounds have shown promise as antiproliferative agents.[2][5] The rigid cyclopentane core of 1-aminocyclopentanecarbonitrile derivatives can facilitate specific interactions with protein targets involved in cancer cell proliferation and survival.
In Vitro Evaluation of Antiproliferative Activity: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, by extension, the antiproliferative effects of test compounds.[6][7] The assay measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product.
Experimental Protocol: MTT Assay for Antiproliferative Activity [6]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions or vehicle control. Incubate for 24-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Potential Mechanisms of Action and Signaling Pathways
While specific mechanistic data for 1-aminocyclopentanecarbonitrile derivatives is still emerging, related compounds offer insights into potential pathways. Nitrile-containing compounds have been shown to inhibit various kinases involved in cancer progression.[2] For instance, spiro[pyrano[3,2-c]quinoline]-3'-carbonitrile derivatives have been identified as non-ATP competitive Src kinase inhibitors.[8][9] Inhibition of Src kinase can disrupt downstream signaling pathways like ERK and Akt, leading to reduced cell proliferation, migration, and induction of apoptosis.[8][9]
Hypothetical Signaling Pathway for an Antiproliferative 1-Aminocyclopentanecarbonitrile Derivative
Caption: Hypothetical inhibition of Src kinase signaling by a derivative.
Antimicrobial Activity: A New Frontier
The rise of antimicrobial resistance necessitates the discovery of new classes of antibiotics. The structural motifs present in 1-aminocyclopentanecarbonitrile derivatives, including the cyclic core and the potential for introducing lipophilic side chains via N-acylation, are features found in some classes of antimicrobial agents.[10][11]
In Vitro Evaluation of Antimicrobial Activity: The Minimum Inhibitory Concentration (MIC) Test
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12] The broth microdilution method is a standard technique for determining MIC values.[13]
Experimental Protocol: Broth Microdilution MIC Test [14][12]
-
Preparation of Inoculum: Culture the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth to a standardized concentration (typically ~5×10^5 CFU/mL).
-
Serial Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing Mueller-Hinton broth.
-
Inoculation: Inoculate each well with the standardized bacterial suspension.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
| Derivative | Modification | Target Organism | MIC (µg/mL) | Reference |
| Analog 20 | Cyclopentane-based muraymycin analog | S. aureus | 75 (IC50) | [10] |
| Amide 17 | Morpholine substituent | C. neoformans | 2 | [15] |
| Trifluoroacetamide 14 | Trifluoroacetamide group | S. aureus (MRSA) | 4 | [15] |
| This table presents data for related cyclic compounds to illustrate potential antimicrobial activity. |
Potential Mechanisms of Antimicrobial Action
The mechanism of action for antimicrobial 1-aminocyclopentanecarbonitrile derivatives could be multifaceted. One potential target is MraY, a crucial enzyme in the biosynthesis of peptidoglycan, a vital component of the bacterial cell wall.[10] Cyclopentane-based analogs of the natural MraY inhibitor muraymycin have demonstrated inhibitory activity against this enzyme.[10] The introduction of lipophilic side chains via N-acylation appears to be important for MraY inhibition.[10]
Experimental Workflow for Antimicrobial Drug Discovery
Caption: A typical workflow for antimicrobial drug discovery.
In Vivo Studies and Future Perspectives
While in vitro studies provide valuable initial data, in vivo evaluation is essential to assess the therapeutic potential of any new compound class. For antiproliferative agents, this typically involves testing in animal models of cancer, such as xenograft models in mice, to evaluate efficacy in reducing tumor growth and to assess toxicity.[15][16][17][18] Similarly, antimicrobial candidates would be tested in animal models of infection.
The future development of this compound derivatives will depend on a systematic exploration of structure-activity relationships. The generation of diverse chemical libraries through modification of the N-acyl group and potentially the cyclopentyl ring will be crucial. Further mechanistic studies are needed to identify the specific molecular targets and signaling pathways responsible for their biological effects. Promising lead compounds identified through in vitro screening will require thorough in vivo characterization to establish their efficacy and safety profiles.
Conclusion
This compound and its derivatives represent a promising and underexplored area for the discovery of new therapeutic agents. The synthetic tractability of the core scaffold, combined with the potential for diverse biological activities, makes this an attractive starting point for medicinal chemistry campaigns. This guide has provided a framework for the synthesis, biological evaluation, and mechanistic investigation of these compounds, with a focus on their potential as antiproliferative and antimicrobial agents. Further research in this area is warranted to unlock the full therapeutic potential of this versatile chemical class.
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A Technical Guide to 1-Aminocyclopentanecarbonitrile Hydrochloride: A Versatile Building Block in Modern Medicinal Chemistry
Abstract: This technical guide provides an in-depth analysis of 1-Aminocyclopentanecarbonitrile hydrochloride (CAS: 16195-83-8), a pivotal chemical intermediate in medicinal chemistry. Moving beyond a simple catalogue of properties, this document elucidates the compound's strategic importance as a versatile building block, focusing on its synthesis, reactivity, and critical role in the development of major pharmaceuticals. The synthesis of the antihypertensive drug Irbesartan serves as a central case study, illustrating the practical application and structural significance of this intermediate. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind its use and providing detailed experimental protocols to support further research and application.
Introduction to a Key Synthetic Intermediate
This compound is an organic compound whose value in medicinal chemistry lies in its unique bifunctional structure: a cyclopentane ring featuring both an amino group and a nitrile group attached to the same quaternary carbon.[1] This arrangement provides a conformationally restricted scaffold that is highly desirable in drug design for improving target specificity and pharmacokinetic properties. While it is primarily known as a key intermediate in the synthesis of various pharmaceuticals, its utility extends to being a foundational component for creating novel molecular architectures.[1][2]
The hydrochloride salt form enhances the compound's stability and handling characteristics, making it suitable for large-scale industrial applications.[3] Its primary and most well-documented role is as a critical precursor in the manufacturing of Irbesartan, an angiotensin II receptor antagonist used to treat hypertension.[1][4][5]
Physicochemical Properties
A clear understanding of the compound's physical and chemical properties is essential for its effective use in synthesis. The following table summarizes its key characteristics.
| Property | Value | Reference |
| CAS Number | 16195-83-8 | [1][3][6] |
| Molecular Formula | C₆H₁₀N₂·HCl | [1][3][6] |
| Molecular Weight | 146.62 g/mol | [1][3][6] |
| Appearance | White powder | [3] |
| Boiling Point | 254.5 °C at 760 mmHg | [1][3] |
| Flash Point | 107.7 °C | [1] |
Synthesis and Chemical Reactivity
The synthetic utility of this compound stems from the reactivity of its two functional groups. The primary amine is a versatile handle for acylation and alkylation reactions, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine, opening pathways to diverse molecular scaffolds.
Synthesis of the Building Block: A Strecker Approach
The industrial synthesis of the free base, 1-aminocyclopentanecarbonitrile, is typically achieved via a variation of the Strecker amino acid synthesis. This method is efficient and utilizes readily available starting materials. The choice of cyclopentanone as the carbonyl source directly installs the crucial cyclopentyl moiety.
Caption: Fig 1: Synthesis workflow for 1-Aminocyclopentanecarbonitrile.
Experimental Protocol: Synthesis of 1-Aminocyclopentanecarbonitrile[5]
This protocol is adapted from established industrial processes and provides a self-validating system for producing the intermediate.
-
Reaction Setup: In a suitable reaction vessel, dissolve sodium cyanide in water. To this solution, add an aqueous solution of ammonium chloride followed by a 20% aqueous ammonia solution.
-
Addition of Ketone: Add a solution of cyclopentanone in methanol to the reaction mixture under controlled stirring. Maintain the temperature for approximately 1.5 hours.
-
Heating and Workup: Heat the mixture to approximately 60°C for 45 minutes to drive the reaction to completion. Cool the reaction mixture to 25°C.
-
Extraction: Extract the aqueous mixture several times with dichloromethane. The choice of dichloromethane is based on its effectiveness in extracting the product and its immiscibility with the aqueous phase.
-
Isolation: Combine the organic extracts, dry them over anhydrous sodium sulfate to remove residual water, and concentrate under vacuum. This yields 1-aminocyclopentanecarbonitrile as an oil. The subsequent treatment with HCl in a suitable solvent would produce the hydrochloride salt.
The Cornerstone Application: Synthesis of Irbesartan
The most significant application of 1-Aminocyclopentanecarbonitrile is its role in the synthesis of Irbesartan, a widely prescribed antihypertensive drug.[5] This case study perfectly illustrates the strategic value of the building block.
Irbesartan: A Case Study in Angiotensin II Receptor Blockade
Irbesartan functions by selectively blocking the AT₁ angiotensin II receptor, which prevents the vasoconstrictor effects of angiotensin II, thereby lowering blood pressure.[5] The molecular structure of Irbesartan is complex, and the 1-aminocyclopentane-derived portion is critical for its potent and selective binding to the receptor.
Synthetic Pathway to the Irbesartan Core
The journey from 1-aminocyclopentanecarbonitrile to the core of Irbesartan involves two key transformations: acylation of the amino group and hydrolysis of the nitrile.
Caption: Fig 2: Key transformations in Irbesartan synthesis.
Experimental Protocol: Synthesis of 1-(Pentanoylamino)cyclopentanecarboxylic Acid[5]
This protocol details the conversion of the starting aminonitrile to a key carboxylic acid precursor of Irbesartan.
-
Acylation Step:
-
Dissolve 1-aminocyclopentanecarbonitrile in dichloromethane and cool the solution to 10°C. The use of a non-protic solvent like dichloromethane is crucial to prevent side reactions with the acid chloride.
-
Add triethylamine as a base to neutralize the HCl generated during the reaction.
-
Slowly add valeroyl chloride to the reaction mixture, maintaining the temperature between 5°C and 10°C. This exothermic reaction requires careful temperature control to minimize impurity formation.
-
Stir the mixture at this temperature for 2 hours, then at room temperature for 1 hour to ensure complete reaction.
-
Quench the reaction with deionized water and separate the organic layer. Evaporation of the solvent yields N-(1-cyanocyclopentyl)pentanamide as an oil.
-
-
Hydrolysis Step:
-
Combine the N-(1-cyanocyclopentyl)pentanamide oil with water, concentrated hydrochloric acid, and acetic acid. The combination of acids facilitates the complete hydrolysis of the nitrile to a carboxylic acid.
-
Heat the mixture at approximately 60°C for 24 hours. This prolonged heating is necessary for the typically slow nitrile hydrolysis.
-
Cool the reaction mixture to room temperature and hold for 1 hour to allow for complete precipitation of the product.
-
Filter the solid product, wash with water, and dry under reduced pressure to yield 1-(pentanoylamino)cyclopentanecarboxylic acid.
-
Structural Contribution to Bioactivity (SAR Insights)
The deliberate choice of the 1-aminocyclopentane scaffold is a cornerstone of Irbesartan's design. Structure-Activity Relationship (SAR) studies implicitly highlight its importance.[7][8]
-
Conformational Rigidity: The cyclopentyl ring acts as a rigid anchor, restricting the conformational freedom of the attached pentanoyl side chain. This pre-organization of the ligand for binding to the receptor pocket reduces the entropic penalty upon binding, contributing to higher affinity.
-
Optimal Lipophilicity: The non-polar cyclopentane ring provides a significant lipophilic contribution, which is essential for crossing cell membranes and for engaging with hydrophobic pockets within the AT₁ receptor.
-
Quaternary Center: The spirocyclic nature of the quaternary carbon atom orients the substituents in a precise three-dimensional arrangement that is critical for maximizing favorable interactions with the receptor.
Broader Utility and Future Perspectives
While the synthesis of Irbesartan is its most prominent application, the utility of this compound is not limited to this single pathway. As a constrained, non-natural amino acid analogue, it serves as a valuable building block for creating peptide mimetics and other novel therapeutic agents where conformational control is desired.[2]
Its structure is ideal for accessing spirocyclic heterocyclic systems, which are of great interest in modern drug discovery due to their structural novelty and ability to explore new chemical space. The bifunctional nature of the molecule allows for orthogonal chemical modifications, enabling its incorporation into diverse molecular libraries for high-throughput screening. The synthesis of novel compounds for various therapeutic areas, including oncology and virology, represents a promising future direction for this versatile intermediate.[9][10][11][12]
Conclusion
This compound is more than a simple chemical intermediate; it is a strategic building block that provides medicinal chemists with a reliable tool for introducing conformational constraint and specific physicochemical properties into drug candidates. Its role in the synthesis of Irbesartan is a testament to its industrial and pharmaceutical significance. The principles demonstrated in this application—leveraging its bifunctionality and rigid scaffold—can be extrapolated to the design and synthesis of a new generation of therapeutics, solidifying its place as a valuable component in the drug discovery toolkit.
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An In-Depth Technical Guide to 1-Aminocyclopentanecarbonitrile Hydrochloride: A Key Intermediate in Modern Pharmaceutical Synthesis
Abstract
This technical guide provides a comprehensive overview of 1-Aminocyclopentanecarbonitrile hydrochloride (CAS 16195-83-8), a pivotal intermediate in the pharmaceutical industry. The document delves into its chemical properties, synthesis, and critical role in the manufacturing of active pharmaceutical ingredients (APIs), with a particular focus on its established application in the synthesis of the angiotensin II receptor antagonist, Irbesartan. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the practical application and chemical significance of this versatile building block.
Introduction: The Strategic Importance of Aminonitriles in Medicinal Chemistry
α-Aminonitriles are a class of organic compounds characterized by the presence of both an amino group and a nitrile group attached to the same carbon atom. This unique bifunctional nature makes them exceptionally versatile building blocks in organic synthesis.[1] They can act as precursors to a wide array of more complex molecules, including amino acids, diamines, and various heterocyclic systems, which form the backbone of many pharmaceutical agents.[2][3]
This compound stands out within this class due to its cyclopentyl moiety, a structural motif present in several successful drug molecules. The hydrochloride salt form enhances its stability and handling properties, making it suitable for large-scale industrial applications.[4] Its primary and most well-documented role is as a key intermediate in the synthesis of Irbesartan, an antihypertensive drug.[2][4]
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties and safety profile of any pharmaceutical intermediate is paramount for its effective and safe utilization in a laboratory or industrial setting.
| Property | Value | Source(s) |
| CAS Number | 16195-83-8 | [2][4] |
| Molecular Formula | C₆H₁₁ClN₂ | [5] |
| Molecular Weight | 146.62 g/mol | [5] |
| Appearance | Off-white to gray solid | [4] |
| Boiling Point | 254.5 °C at 760 mmHg | [6] |
| Flash Point | 107.7 °C | [6] |
| Storage Temperature | 2-8°C, sealed storage, away from moisture | [4] |
Safety and Handling:
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled, and may cause respiratory irritation.[5] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.[5] In case of exposure, immediate medical attention is advised. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS).
Synthesis of this compound
The most common and industrially scalable method for the synthesis of α-aminonitriles is the Strecker synthesis. This one-pot, three-component reaction involves the treatment of an aldehyde or ketone with ammonia and a cyanide source.[7] In the case of 1-Aminocyclopentanecarbonitrile, the starting material is cyclopentanone.
The reaction proceeds through the formation of an imine intermediate from the reaction of cyclopentanone and ammonia, which is then attacked by a cyanide ion to form the α-aminonitrile. The hydrochloride salt is typically formed in a subsequent step by treating the free base with hydrochloric acid.
Caption: Strecker synthesis of 1-Aminocyclopentanecarbonitrile HCl.
Experimental Protocol: Synthesis of 1-Aminocyclopentanecarbonitrile
This protocol is a generalized representation based on established chemical principles. Actual reaction conditions may vary and should be optimized.
-
To a solution of sodium cyanide (1.0 eq) in water, add a solution of ammonium chloride (1.1 eq) in aqueous ammonia.
-
To this mixture, add cyclopentanone (1.0 eq) dissolved in methanol.
-
Stir the reaction mixture at room temperature for 1.5 hours.
-
Heat the mixture to 60°C for 45 minutes.
-
Cool the reaction to room temperature and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-aminocyclopentanecarbonitrile as an oil.[4]
-
For the hydrochloride salt, dissolve the resulting oil in an appropriate solvent and treat with a solution of HCl in a non-polar solvent (e.g., diethyl ether or isopropanol) to precipitate the salt. Filter and dry the solid product.
Application in Pharmaceutical Synthesis: The Case of Irbesartan
The primary industrial application of this compound is as a crucial building block for the synthesis of Irbesartan, a widely prescribed angiotensin II receptor antagonist for the treatment of hypertension.[4] The cyclopentane spiro-annulated imidazolinone moiety of Irbesartan is constructed from this intermediate.
The synthesis involves a multi-step process:
-
Acylation: The amino group of 1-Aminocyclopentanecarbonitrile is acylated with valeroyl chloride to form N-(1-cyanocyclopentyl)pentanamide.[4]
-
Hydrolysis: The nitrile group is then hydrolyzed under acidic conditions to yield 1-(pentanoylamino)cyclopentanecarboxylic acid.[4]
-
Coupling and Cyclization: This carboxylic acid is then coupled with a biphenyl intermediate, followed by cyclization to form the spiro-imidazolinone ring system of Irbesartan.[6]
Caption: Synthetic pathway from 1-Aminocyclopentanecarbonitrile to Irbesartan.
Experimental Protocol: Synthesis of 1-(pentanoylamino)cyclopentanecarboxylic acid
This protocol is adapted from patent literature and should be performed by qualified personnel.
-
Dissolve 1-aminocyclopentanecarbonitrile (1.0 eq) in dichloromethane and cool the solution to 10°C.
-
Add triethylamine (1.2 eq) to the reaction mixture.
-
Slowly add valeroyl chloride (1.1 eq) while maintaining the temperature between 5-10°C.
-
Stir the reaction mixture at this temperature for 2 hours, then allow it to warm to room temperature and stir for an additional hour.
-
Quench the reaction with water and separate the organic layer.
-
Evaporate the solvent to obtain N-(1-cyanocyclopentyl)pentanamide as an oil.
-
To the crude oil, add a mixture of concentrated hydrochloric acid, water, and acetic acid.
-
Heat the mixture at 60°C for approximately 24 hours.
-
Cool the reaction to room temperature to allow for precipitation of the product.
-
Filter the solid, wash with water, and dry under reduced pressure to yield 1-(pentanoylamino)cyclopentanecarboxylic acid.[4]
Spectroscopic Data and Characterization
Expected Spectroscopic Features:
-
¹H NMR: The spectrum of the free base would show signals for the cyclopentane ring protons and the amine protons. In the hydrochloride salt, the signals for the protons on the carbons adjacent to the quaternary ammonium center would be shifted downfield. The amine protons would likely appear as a broad singlet.
-
¹³C NMR: The spectrum would display characteristic signals for the carbons of the cyclopentane ring, the quaternary carbon attached to the amino and nitrile groups, and the nitrile carbon. The carbon bearing the amino group would be significantly affected by protonation in the hydrochloride salt. A representative spectrum for a related cyclopentane derivative shows a single peak for the equivalent CH₂ carbons, indicative of the ring's flexibility and symmetry on the NMR timescale.[8]
-
IR Spectroscopy: The spectrum will show a characteristic sharp peak for the nitrile (C≡N) stretch, typically around 2220-2260 cm⁻¹. The N-H stretching of the primary amine in the free base would appear in the 3300-3500 cm⁻¹ region. For the hydrochloride salt, the N⁺-H stretching bands would be broader and shifted to lower frequencies, often appearing in the 2400-3200 cm⁻¹ range.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the free base (m/z = 110.08). Fragmentation patterns would likely involve the loss of the nitrile group and fragmentation of the cyclopentane ring.[9]
Conclusion
This compound is a commercially significant pharmaceutical intermediate with a well-established and critical role in the synthesis of the antihypertensive drug Irbesartan. Its synthesis via the robust and scalable Strecker reaction, coupled with its versatile chemical reactivity, makes it an invaluable building block for the construction of complex molecular architectures. While its application appears to be predominantly in the sartan class of drugs, the fundamental chemistry of α-aminonitriles suggests a broader potential in medicinal chemistry. This guide has provided a detailed technical overview of its properties, synthesis, and primary application, offering a valuable resource for professionals in the field of drug development and synthesis.
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An In-depth Technical Guide to 1-Aminocyclopentanecarbonitrile Hydrochloride: Discovery, Synthesis, and Application
This guide provides a comprehensive technical overview of 1-Aminocyclopentanecarbonitrile hydrochloride, a pivotal intermediate in modern pharmaceutical synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's historical context, synthetic evolution, chemical properties, and its critical role in the production of antihypertensive agents.
Introduction: A Key Building Block in Medicinal Chemistry
This compound (CAS Number: 16195-83-8) is an organic compound characterized by a cyclopentane ring bearing both an amino group and a nitrile group on the same carbon atom.[1] As a hydrochloride salt, it exhibits increased stability and solubility, making it amenable to various reaction conditions in industrial settings. While not an active pharmaceutical ingredient (API) itself, its significance lies in its function as a crucial precursor, most notably in the synthesis of Irbesartan, a widely prescribed angiotensin II receptor antagonist for the treatment of hypertension.[1][2] The unique arrangement of its functional groups makes it a versatile synthon for the construction of more complex molecular architectures.
Historical Perspective and Discovery
The intellectual lineage of this compound is directly tied to the discovery of the Strecker amino acid synthesis by Adolph Strecker in 1850. This groundbreaking one-pot, three-component reaction, which combines a ketone or aldehyde, ammonia, and cyanide, provided the first general method for the laboratory synthesis of α-aminonitriles, the direct precursors to amino acids.[3][4]
While the precise first synthesis of 1-Aminocyclopentanecarbonitrile is not prominently documented in early literature, its emergence as a compound of significant interest is inextricably linked to the development of Irbesartan in the late 20th century. The original patents for Irbesartan, such as US Patent 5,270,317, implicitly detail the synthesis and use of this aminonitrile intermediate, marking its transition from a chemical curiosity to a cornerstone of industrial pharmaceutical production.[5]
Synthesis and Mechanistic Insights
The primary and most industrially viable method for the synthesis of 1-Aminocyclopentanecarbonitrile is the Strecker reaction, starting from cyclopentanone. This process is valued for its atom economy and straightforward execution.
The Strecker Synthesis Mechanism
The reaction proceeds through a well-understood, two-part mechanism:
-
Imine Formation: The carbonyl group of cyclopentanone is activated by protonation. Ammonia then acts as a nucleophile, attacking the carbonyl carbon. Subsequent dehydration leads to the formation of a cyclopentanimine intermediate.[6]
-
Cyanide Addition: A cyanide ion, typically from a salt like sodium cyanide (NaCN), attacks the electrophilic carbon of the iminium ion, forming the stable α-aminonitrile product.[3][4]
The following diagram illustrates this mechanistic pathway:
Caption: Workflow for the utilization of 1-Aminocyclopentanecarbonitrile in Irbesartan synthesis.
This streamlined synthetic route, enabled by the availability of this compound, has allowed for the efficient and cost-effective large-scale production of Irbesartan, making this important antihypertensive medication widely accessible. [5]
Conclusion
This compound represents a classic example of a simple molecule whose importance is defined by its application. Rooted in the fundamental principles of organic chemistry laid down by the Strecker synthesis, it has evolved into an indispensable component in the synthesis of a life-saving pharmaceutical. For researchers and drug development professionals, a thorough understanding of its synthesis, characterization, and role in larger synthetic pathways is crucial for process optimization, impurity profiling, and the development of next-generation pharmaceuticals.
References
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Safety and handling of 1-Aminocyclopentanecarbonitrile hydrochloride
An In-depth Technical Guide to the Safe Handling of 1-Aminocyclopentanecarbonitrile Hydrochloride
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the safe handling, storage, and emergency procedures for this compound (CAS No: 16195-83-8). It is intended for researchers, scientists, and drug development professionals who work with this compound. The information herein is synthesized from established safety data sheets and chemical literature to ensure technical accuracy and promote a culture of safety in the laboratory.
Compound Identification and Properties
This compound is a key chemical intermediate, notably used in the synthesis of the antihypertensive drug Irbesartan.[1][2][3] Understanding its fundamental properties is the first step in a robust safety assessment.
Chemical Identity:
-
Systematic Name: this compound
-
Common Synonyms: 1-Amino-1-cyanocyclopentane Hydrochloride, 1-aminocyclopentane carbonitrile, HCl[1][4]
Physicochemical Data Summary:
| Property | Value | Source(s) |
| Molecular Weight | 146.62 g/mol | [1][4][5][6] |
| Appearance | Off-white to white solid | [7] |
| Boiling Point | 254.5 °C at 760 mmHg | [1][4] |
| Flash Point | 107.7 °C | [1] |
| Stability | Stable under normal conditions; moisture sensitive | [7][8][9] |
| Incompatible Materials | Strong oxidizing agents | [10] |
| Hazardous Decomposition | Emits carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen cyanide upon combustion | [8][10][11] |
Hazard Identification and GHS Classification
This compound is classified as hazardous under the Globally Harmonized System (GHS). The primary risks are associated with acute toxicity and irritation. Adherence to safety protocols is mandatory to mitigate these risks.
GHS Hazard Summary:
| Hazard Class | Category | Hazard Statement | Pictogram |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin | |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled | |
| Skin Irritation | 2 | H315: Causes skin irritation | |
| Serious Eye Irritation | 2 | H319: Causes serious eye irritation | |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
Risk Assessment and Control Workflow
A systematic approach to risk assessment is crucial before any experimental work begins. The following workflow provides a self-validating system to ensure safety. The causality is clear: by identifying hazards and assessing risks first, appropriate and effective control measures can be implemented.
Caption: Step-by-step workflow for chemical spill response.
-
Environmental Precautions: Prevent the spilled material from entering drains or waterways.
[5]#### 5.3 Firefighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam. *[5] Protective Actions: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).
[5]### 6. Waste Disposal
All waste generated from handling this compound, including contaminated PPE and empty containers, must be treated as hazardous waste.
-
Procedure: Dispose of contents and container to an approved waste disposal facility in accordance with all applicable local, state, and federal regulations. D[4][5]o not mix with other waste streams unless explicitly permitted.
Role in Drug Development
This compound serves as a crucial building block in medicinal chemistry. Its primary documented use is as a starting material or intermediate in the multi-step synthesis of Irbesartan, a widely used angiotensin II receptor antagonist for treating hypertension. T[1][2][3]he structural features of the aminonitrile group on the cyclopentane ring are essential for constructing the final complex molecule.
Caption: Simplified role as an intermediate in pharmaceutical synthesis.
[3]By understanding and rigorously applying the safety protocols outlined in this guide, researchers can handle this compound effectively and safely, advancing their scientific and developmental objectives without compromising personal or environmental well-being.
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A Comprehensive Technical Guide to the Storage of 1-Aminocyclopentanecarbonitrile Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Criticality of Proper Storage
1-Aminocyclopentanecarbonitrile hydrochloride is a key pharmaceutical intermediate, recognized for its role in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] Its molecular structure, featuring a cyclopentane ring with both an amino and a carbonitrile group, makes it a versatile building block.[2] However, the very reactivity that makes this compound valuable also renders it susceptible to degradation if not stored under optimal conditions. This guide provides an in-depth analysis of the core principles and practical methodologies for the effective storage of this compound, ensuring its stability, purity, and overall integrity for research and drug development applications.
Pillar 1: The Imperative of a Controlled Environment - Core Storage Recommendations
The stability of this compound is contingent on maintaining a controlled environment that mitigates the risks of thermal and hydrolytic degradation. The universally recommended storage conditions are a synthesis of empirical evidence and an understanding of the compound's inherent chemical vulnerabilities.
Optimal Storage Conditions Summary
| Parameter | Recommended Condition | Rationale |
| Temperature | Cool: Room Temperature or Refrigerated (2-8°C) | Minimizes thermal degradation and slows down potential chemical reactions. |
| Atmosphere | Dry & Well-ventilated | Prevents moisture absorption (hygroscopicity) which can lead to hydrolysis. Good ventilation prevents the accumulation of potentially harmful vapors.[3] |
| Container | Tightly Closed/Sealed | Protects from atmospheric moisture and oxygen, both of which can be detrimental to the compound's stability. |
| Light Exposure | Stored in the dark/away from direct light | While not explicitly stated in all safety data sheets, protection from light is a general best practice for complex organic molecules to prevent photolytic degradation. |
Pillar 2: The Science of Stability - Unpacking the "Why"
A nuanced understanding of the chemical properties of this compound is paramount to appreciating the rationale behind the recommended storage conditions. The primary threats to its stability are moisture and elevated temperatures.
Moisture Sensitivity and Hydrolytic Degradation
As an amine hydrochloride salt, the compound is inherently polar and has the potential to be hygroscopic, meaning it can readily absorb moisture from the atmosphere.[3] This absorbed water is not merely a physical contaminant; it can act as a reactant, leading to the hydrolysis of the nitrile group.
The probable hydrolytic degradation pathway involves the conversion of the nitrile (-C≡N) to a carboxylic acid (-COOH) through an amide intermediate. This process not only consumes the parent compound but also introduces impurities that can complicate subsequent synthetic steps and compromise the purity of the final API.
Experimental Workflow: Assessing Hygroscopicity
A standardized approach to classifying the hygroscopicity of a pharmaceutical powder is outlined by the European Pharmacopoeia.[4][5] This involves exposing the substance to a high-humidity environment and measuring the mass increase.
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh a sample of this compound.
-
Drying: Dry the sample to a constant weight, typically under vacuum or in the presence of a desiccant, to establish a baseline.
-
Exposure: Place the dried sample in a controlled environment with a high relative humidity (e.g., 80% RH) and a constant temperature (e.g., 25°C).[4][5]
-
Mass Measurement: After a defined period (e.g., 24 hours), re-weigh the sample.
-
Classification: The percentage increase in mass determines its hygroscopicity classification.[4][5]
| Hygroscopicity Classification | Mass Increase (% w/w) |
| Non-hygroscopic | < 0.12% |
| Slightly hygroscopic | ≥ 0.2% and < 2% |
| Hygroscopic | ≥ 2% and < 15% |
| Very hygroscopic | ≥ 15% |
Source: Adapted from the European Pharmacopoeia[5]
Thermal Stability and Degradation Pathways
Elevated temperatures provide the activation energy for various degradation reactions. For this compound, thermal stress can accelerate the aforementioned hydrolysis if moisture is present. Furthermore, it can potentially lead to other degradation pathways, such as polymerization or decomposition, which could result in the release of toxic fumes like hydrogen cyanide.
Forced Degradation Studies: A Proactive Approach
To understand the potential degradation products and establish the stability-indicating nature of analytical methods, forced degradation (or stress testing) is a critical exercise in pharmaceutical development.[6][7]
Conceptual Experimental Workflow:
-
Stress Conditions: Subject samples of this compound to a range of harsh conditions, including:
-
Analysis: Utilize a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to separate the parent compound from any degradation products.[8]
-
Identification: Characterize the structure of any significant degradation products using techniques like mass spectrometry (MS).
Pillar 3: Practical Implementation - A Self-Validating System for Storage
The following decision-making framework and handling protocols are designed to ensure the long-term integrity of this compound in a laboratory or manufacturing setting.
Decision-Making Workflow for Storage
Caption: Decision workflow for the proper storage of this compound upon receipt.
Handling and Safety Precautions
Given its hazard profile, proper personal protective equipment (PPE) is mandatory when handling this compound.
-
Eye/Face Protection: Wear safety glasses with side-shields or goggles.[3]
-
Skin Protection: Use impervious gloves and a lab coat.[3]
-
Respiratory Protection: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of the powder.[3]
-
General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the handling area.
In case of accidental exposure, consult the material safety data sheet (MSDS) immediately and seek medical attention as required.
Conclusion: A Commitment to Quality and Safety
The effective storage of this compound is not merely a matter of logistical convenience but a fundamental aspect of scientific rigor and drug development integrity. By adhering to the principles of maintaining a cool, dry, and sealed environment, researchers and drug development professionals can ensure the stability and purity of this critical intermediate. A thorough understanding of its chemical vulnerabilities to moisture and heat allows for the implementation of storage strategies that are not just procedural, but are grounded in sound scientific principles, thereby safeguarding the quality of research and the development of new therapeutics.
References
- Chavan, R. B., & Modi, S. R. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Journal of Pharmaceutical Sciences, 105(8), 2448-2455.
- Pharma Growth Hub. (2024, March 7). Classification of Hygroscopicity.
- Alneamah, M., & Almaamori, M. (2015). Study of Thermal Stability of Nitrile Rubber/Polyimide Compounds.
- Pharma Growth Hub. (2024, March 7). Classification of hygroscopicity.
- MedCrave Online. (2016, December 14). Forced Degradation Studies.
- LookChem. (n.d.). Cas 16195-83-8, 1-aminocyclopentane carbonitrile, HCl.
- Chemical-Suppliers.com. (n.d.). Cyclopentanecarbonitrile, 1-amino-, monohydrochloride | CAS 16195-83-8.
- MedCrave. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research.
- PubMed. (n.d.). Effects of temperature and relative humidity on the solid-state chemical stability of ranitidine hydrochloride.
- International Journals of Scientific & Engineering Research. (2023). Stability indicating study by using different analytical techniques. IJSDR.
- BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals.
- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
- Quest Journals. (2023). Development of Validated Stability-Indicating Assay Methods- Critical Review. Journal of Research in Pharmaceutical Science.
- IJCRT.org. (2023). Stability Indicating Assay Method.
- Quest Journals. (2023). Development of Validated Stability-Indicating Assay Methods- Critical Review. Journal of Research in Pharmaceutical Science.
- LookChem. (n.d.). Cas 16195-83-8, 1-aminocyclopentane carbonitrile, HCl.
- ScienceDirect. (n.d.). The molecular basis of moisture effects on the physical and chemical stability of drugs in the solid state.
- LookChem. (n.d.). 1-aminocyclopentane carbonitrile, HCl.
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Purity Specifications for 1-Aminocyclopentanecarbonitrile Hydrochloride: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of the purity specifications for 1-Aminocyclopentanecarbonitrile hydrochloride (CAS No. 16195-83-8), a key intermediate in the synthesis of various pharmaceuticals, notably the antihypertensive agent Irbesartan.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the analytical methodologies required to ensure the quality and purity of this critical raw material. The guide details physicochemical properties, analytical procedures for identification and purity assessment, and a discussion on potential impurities. Methodologies are presented with a focus on the scientific rationale behind experimental choices, ensuring a self-validating system of protocols.
Introduction
This compound is a white to off-white crystalline solid with the molecular formula C₆H₁₀N₂·HCl and a molecular weight of 146.62 g/mol .[1] Its purity is paramount in the synthesis of active pharmaceutical ingredients (APIs) as the impurity profile of the starting materials directly impacts the quality, safety, and efficacy of the final drug product. This guide outlines a systematic approach to defining and verifying the purity of this compound, drawing upon established pharmacopeial principles and modern analytical techniques.
The following diagram illustrates the workflow for the comprehensive quality control of this compound.
Caption: Quality control workflow for this compound.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its handling, analysis, and application.
| Property | Specification | Reference |
| Chemical Name | This compound | [1] |
| CAS Number | 16195-83-8 | [1] |
| Molecular Formula | C₆H₁₀N₂·HCl | [1] |
| Molecular Weight | 146.62 g/mol | [1] |
| Appearance | White to off-white crystalline powder | |
| Solubility | Soluble in water and methanol. | |
| Melting Point | Typically in the range of 210-220 °C (decomposes) |
Analytical Methods for Purity Determination
A suite of analytical techniques is necessary to fully characterize the purity of this compound. The following sections detail the experimental protocols and the rationale behind their application.
Identification by Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy is a rapid and reliable technique for confirming the identity of a substance by comparing its unique pattern of infrared absorption to that of a reference standard. The absorption bands correspond to the vibrational frequencies of the functional groups present in the molecule.
Experimental Protocol:
-
Sample Preparation: Prepare a potassium bromide (KBr) disc by intimately mixing approximately 1-2 mg of the sample with 200 mg of dry, spectroscopic grade KBr and compressing the mixture in a hydraulic press. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Instrument Parameters:
-
Scan Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16
-
-
Analysis: The infrared absorption spectrum of the sample should be concordant with the spectrum of a qualified reference standard of this compound. Key characteristic peaks include those corresponding to the amine N-H stretching, alkane C-H stretching, and the nitrile C≡N stretching vibrations.
Assay and Organic Impurities by High-Performance Liquid Chromatography (HPLC)
Principle: A stability-indicating reversed-phase HPLC method is essential for separating the main component from its process-related impurities and potential degradation products.[2] The assay determines the content of this compound, while the impurity profile provides a quantitative measure of its purity.
Rationale for Method Design: A C18 column is a suitable starting point for the separation of this moderately polar compound. A mobile phase consisting of a phosphate buffer and a polar organic solvent like acetonitrile or methanol will allow for the elution and separation of the analyte and its impurities. Gradient elution is often preferred to ensure the elution of both early-eluting polar impurities and late-eluting non-polar impurities.[3]
Proposed HPLC Method (Starting Point for Development and Validation):
| Parameter | Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm |
| Mobile Phase A | 0.02 M Potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase A |
System Suitability:
-
Tailing Factor (for the main peak): Not more than 2.0
-
Theoretical Plates (for the main peak): Not less than 2000
-
Relative Standard Deviation (for replicate injections): Not more than 2.0% for the assay and not more than 10.0% for impurity quantitation at the specification limit.
Potential Impurities: Given its role as an intermediate in Irbesartan synthesis, potential impurities may include unreacted starting materials such as cyclopentanone and cyanide salts, as well as by-products from the Strecker synthesis.[1] Forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions should be performed to identify potential degradation products and to demonstrate the stability-indicating nature of the HPLC method.[4][5]
The following diagram illustrates the forced degradation workflow to support the development of a stability-indicating HPLC method.
Caption: Forced degradation study workflow.
Water Content by Karl Fischer Titration
Principle: Karl Fischer titration is a highly specific and accurate method for the determination of water content.[6] It is based on a stoichiometric reaction between iodine and water in the presence of sulfur dioxide and a base in a suitable solvent.
Experimental Protocol (Volumetric Method):
-
Apparatus: A calibrated automatic Karl Fischer titrator.
-
Reagent: Commercially available one-component or two-component Karl Fischer reagents.
-
Standardization: Standardize the Karl Fischer reagent daily using a known amount of water or a certified water standard.
-
Sample Preparation: Accurately weigh a suitable amount of the sample (typically 100-200 mg) and transfer it to the titration vessel containing a pre-tittered solvent (e.g., methanol).
-
Titration: Titrate the sample with the standardized Karl Fischer reagent to the electrometric endpoint.
-
Calculation: The water content is calculated based on the volume of titrant consumed and the titer of the reagent.
Acceptance Criterion: The water content should not be more than 0.5% w/w.
Residue on Ignition (Sulphated Ash)
Principle: This test measures the amount of inorganic impurities in an organic substance.[3] The sample is ignited in the presence of sulfuric acid, which converts metal salts to their more stable sulfates.
Experimental Protocol:
-
Crucible Preparation: Ignite a suitable crucible (e.g., porcelain or platinum) at 600 ± 50 °C for 30 minutes, cool in a desiccator, and weigh accurately.[7]
-
Sample Preparation: Accurately weigh about 1.0 g of the sample into the prepared crucible.
-
Charring: Moisten the sample with 1 mL of concentrated sulfuric acid and heat gently until the sample is thoroughly charred.
-
Ignition: Cool the crucible, add another 1 mL of concentrated sulfuric acid, and heat until white fumes are no longer evolved. Ignite the crucible at 600 ± 50 °C until all carbon has been consumed.
-
Final Weighing: Cool the crucible in a desiccator and weigh accurately.
-
Calculation: The percentage of residue on ignition is calculated based on the weight of the residue and the initial weight of the sample.
Acceptance Criterion: The residue on ignition should not be more than 0.1% w/w.
Elemental Impurities (Heavy Metals)
Principle: The determination of elemental impurities is crucial for the safety of pharmaceutical ingredients. The traditional wet chemistry test (USP <231>) has been largely replaced by modern instrumental techniques such as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) as outlined in USP <232> and <233>.[8] These methods offer higher sensitivity and specificity for individual elements.
Experimental Protocol (based on USP <232>/<233>):
-
Risk Assessment: A risk assessment should be performed to identify potential elemental impurities that could be present in the material from raw materials, catalysts, manufacturing equipment, or packaging.
-
Sample Preparation: A suitable amount of the sample is digested using a closed-vessel microwave digestion system with concentrated nitric acid and other appropriate acids.
-
Analysis by ICP-MS or ICP-OES: The digested sample solution is analyzed by a validated ICP-MS or ICP-OES method for the target elemental impurities.
-
Quantitation: The concentration of each elemental impurity is determined against certified reference standards.
Acceptance Criteria: The levels of elemental impurities should comply with the limits specified in USP <232> for oral drug products, considering the daily dose of the final drug product.
Summary of Specifications
The following table summarizes the proposed purity specifications for this compound.
| Test | Method | Acceptance Criteria |
| Appearance | Visual | White to off-white crystalline powder |
| Identification | FTIR | The infrared absorption spectrum of the sample should be concordant with the spectrum of a qualified reference standard. |
| Assay | HPLC | Not less than 98.0% and not more than 102.0% on the dried basis. |
| Organic Impurities | HPLC | Individual unknown impurity: Not more than 0.10%Total impurities: Not more than 0.5% |
| Water Content | Karl Fischer Titration | Not more than 0.5% w/w |
| Residue on Ignition | USP <281> | Not more than 0.1% w/w |
| Elemental Impurities | USP <232>/<233> | To comply with the limits specified in USP <232> based on a risk assessment. |
Conclusion
The purity of this compound is a critical determinant of the quality of the final pharmaceutical products in which it is used. The analytical methodologies and specifications outlined in this guide provide a robust framework for the comprehensive quality control of this important intermediate. Adherence to these principles will ensure that the material consistently meets the high standards required by the pharmaceutical industry, thereby contributing to the safety and efficacy of medicines. It is imperative that all analytical methods are properly validated according to ICH guidelines to ensure their suitability for their intended purpose.
References
- USP Eliminates Heavy Metals Testing: Important FAQs Answered. (n.d.). CPTL.
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- Forced Degradation Studies. (2016, December 14). MedCrave online.
- Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). NIH.
- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (n.d.). LCGC International.
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- Residue on Ignition Sulphated Ash Testing. (n.d.). Avomeen.
- Stability Indicating HPLC Method Development –A Review. (2021). IJTSRD.
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- Forced Degradation Studies to Assess the Stability of Drugs and Products. (2025, August 5). ResearchGate.
- The Residue on Ignition / Sulfated Ash test utilizes a procedure t. (2016, November 21). US Pharmacopeia (USP).
- Residue On Ignition Test. (n.d.). CD Formulation.
- Inside USP: USP Metals Testing: A Workshop Report. (n.d.). Pharmaceutical Technology.
- A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. (2010, January 1). American Pharmaceutical Review.
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- Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil. (n.d.). PMC - NIH.
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Methodological & Application
Synthesis of 1-Aminocyclopentanecarbonitrile Hydrochloride: A Detailed Protocol for Pharmaceutical Research and Development
Introduction: The Significance of 1-Aminocyclopentanecarbonitrile Hydrochloride
This compound is a crucial building block in the synthesis of various pharmaceutical compounds, most notably as an intermediate in the production of the angiotensin II receptor antagonist, Irbesartan.[1][2] Its rigid cyclopentyl scaffold and the presence of both amino and nitrile functionalities make it a versatile synthon for creating complex molecules with therapeutic potential. This application note provides a comprehensive and detailed protocol for the synthesis of this compound, grounded in the principles of the Strecker amino acid synthesis. The protocol is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step guide but also insights into the causality behind the experimental choices.
Chemical Reaction Overview
The synthesis of this compound is a two-step process. The first and most critical step is the formation of 1-aminocyclopentanecarbonitrile via the Strecker synthesis. This classic multicomponent reaction involves the condensation of cyclopentanone with ammonia and a cyanide source.[3][4][5] The resulting α-aminonitrile is then converted to its hydrochloride salt in the second step to improve its stability and handling properties.
Experimental Workflow
Figure 2: Simplified mechanism of the Strecker synthesis followed by hydrochloride salt formation.
-
Imine Formation: The reaction is initiated by the nucleophilic attack of ammonia on the carbonyl carbon of cyclopentanone. This is followed by dehydration to form an imine intermediate, cyclopentanimine. The presence of ammonium chloride provides a source of ammonia and also acts as a mild acid catalyst. [4]
-
Cyanation: The cyanide ion, a potent nucleophile, then attacks the electrophilic carbon of the imine. This step forms the crucial carbon-carbon bond and results in the formation of the α-aminonitrile, 1-aminocyclopentanecarbonitrile.
-
Hydrochloride Salt Formation: The final step involves the protonation of the basic amino group of the aminonitrile with hydrochloric acid. This acid-base reaction forms the stable and crystalline hydrochloride salt, which facilitates purification and storage.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound, a key intermediate in pharmaceutical synthesis. By understanding the underlying chemical principles of the Strecker reaction and adhering strictly to the safety precautions outlined, researchers can confidently and safely produce this valuable compound. The provided workflow, reagent tables, and mechanistic insights are intended to empower scientists in their drug discovery and development endeavors.
References
- LookChem. Cas 16195-83-8, 1-aminocyclopentane carbonitrile, HCl. [Link]
- Google Patents. WO2010079405A2 - An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid.
- Chemsrc. 1-Aminocyclopentane Carbonitrile | CAS#:49830-37-7. [Link]
- Google Patents. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride.
- Organic Syntheses. aminoacetone semicarbazone hydrochloride. [Link]
- Google Patents. Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof.
- Organic Syntheses. cyclopentanone. [Link]
- ResearchGate. Methods for the preparation of 1-Aminocyclopropanecarboxylic Acids | Request PDF. [Link]
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Sources
Application Notes and Protocols for the Strecker Synthesis of 1-Aminocyclopentanecarbonitrile Hydrochloride
For: Researchers, scientists, and drug development professionals
Introduction: The Strategic Importance of Cyclic Aminonitriles
In the landscape of modern drug discovery and development, cyclic amino acids and their nitrile precursors are privileged scaffolds. Their conformational rigidity and novel vectoral projections allow for the precise design of pharmacologically active agents. 1-Aminocyclopentanecarbonitrile, and its stable hydrochloride salt, serves as a crucial building block for a variety of therapeutic agents, including antihypertensives.[1][2] Its synthesis via the Strecker reaction, a classic yet powerful multicomponent reaction, offers an efficient and economical route to this key intermediate.[3][4]
This guide provides a detailed, in-depth technical overview of the Strecker synthesis of 1-aminocyclopentanecarbonitrile hydrochloride. It moves beyond a simple recitation of steps to explain the underlying chemical principles, offer field-proven insights for optimization and troubleshooting, and provide comprehensive protocols for synthesis and characterization.
The Chemistry: A Deeper Look at the Strecker Synthesis
The Strecker synthesis is a one-pot reaction that brilliantly combines a ketone (or aldehyde), an ammonia source, and a cyanide source to form an α-aminonitrile.[3][4] The reaction proceeds through a series of equilibria, and understanding these is key to maximizing yield and purity.
The reaction mechanism can be broken down into two main stages:
-
Iminium Ion Formation: The reaction is initiated by the condensation of cyclopentanone with ammonia (generated in situ from ammonium chloride) to form a cyclopentanimine intermediate. This is often the rate-limiting step. The imine is then protonated to form a highly electrophilic iminium ion.[4][5]
-
Nucleophilic Attack by Cyanide: The cyanide ion, a potent nucleophile, then attacks the electrophilic carbon of the iminium ion, forming the stable C-C bond and yielding the desired 1-aminocyclopentanecarbonitrile.[4][5]
A potential side reaction is the formation of a cyanohydrin from the direct attack of the cyanide ion on the cyclopentanone. However, under the reaction conditions, the formation of the aminonitrile is thermodynamically favored.
Visualizing the Workflow
Caption: Workflow for the synthesis of this compound.
Experimental Protocols
Part 1: Synthesis of 1-Aminocyclopentanecarbonitrile
This protocol is adapted from a procedure outlined in patent literature, which has been demonstrated on a laboratory scale.[6]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |
| Cyclopentanone | 84.12 | 3.0 g | 0.0357 |
| Sodium Cyanide | 49.01 | 1.97 g | 0.0402 |
| Ammonium Chloride | 53.49 | 2.33 g | 0.0436 |
| 20% Aqueous Ammonia | - | 3.5 mL | - |
| Methanol | 32.04 | 3.8 mL | - |
| Dichloromethane | 84.93 | As needed | - |
| Sodium Sulfate (anhydrous) | 142.04 | As needed | - |
| Deionized Water | 18.02 | As needed | - |
Instrumentation:
-
Round-bottom flask with magnetic stirrer and reflux condenser
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reagent Preparation (Handle with extreme caution in a well-ventilated fume hood):
-
In the round-bottom flask, dissolve 1.97 g of sodium cyanide in 3.9 mL of deionized water.
-
In a separate beaker, prepare a solution of 2.33 g of ammonium chloride in 5.9 mL of deionized water and add 3.5 mL of 20% aqueous ammonia.
-
Add the ammonium chloride/ammonia solution to the sodium cyanide solution in the flask.
-
In another beaker, dissolve 3.0 g of cyclopentanone in 3.8 mL of methanol.
-
-
Reaction:
-
Slowly add the cyclopentanone solution to the aqueous mixture in the round-bottom flask with vigorous stirring.
-
Stir the reaction mixture at room temperature for 1.5 hours.
-
After the initial stirring period, heat the mixture to 60°C and maintain this temperature for 45 minutes.
-
-
Work-up and Isolation:
-
Stop heating and allow the mixture to cool to room temperature while continuing to stir for an additional 45 minutes.
-
Transfer the reaction mixture to a separatory funnel and extract several times with dichloromethane.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield 1-aminocyclopentanecarbonitrile as an oil.[6]
-
Part 2: Preparation of this compound
The free aminonitrile is often an oil and can be unstable upon prolonged storage. Conversion to the hydrochloride salt provides a stable, crystalline solid that is easier to handle and purify.[7]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity |
| 1-Aminocyclopentanecarbonitrile oil | 110.16 | From Part 1 |
| Anhydrous Ethanol or Dioxane | - | As needed |
| Concentrated Hydrochloric Acid (37%) | 36.46 | As needed |
| or HCl in Ethanol/Dioxane solution | - | As needed |
Procedure:
-
Dissolution: Dissolve the crude 1-aminocyclopentanecarbonitrile oil in a minimal amount of anhydrous ethanol or dioxane.
-
Acidification: Cool the solution in an ice bath. Slowly add a solution of HCl in ethanol or dioxane dropwise with constant stirring. Alternatively, gaseous HCl can be bubbled through the solution, though this is less common in a standard laboratory setting.[8] The addition of aqueous HCl is generally avoided as it can lead to lower yields due to the solubility of the salt in water.[9]
-
Precipitation and Isolation: The hydrochloride salt should precipitate as a white solid. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Purification: Collect the solid by vacuum filtration and wash the filter cake with a small amount of cold, anhydrous ethanol or dioxane to remove any soluble impurities.
-
Drying: Dry the purified this compound under vacuum to a constant weight.
Characterization and Quality Control
Validation of the final product is a cornerstone of scientific integrity. The following are expected characteristics of this compound:
| Property | Expected Value |
| Molecular Formula | C₆H₁₀N₂·HCl |
| Molecular Weight | 146.62 g/mol [1] |
| Appearance | Off-white to white solid[10] |
| Purity (Typical) | >95%[10] |
| Storage | Store at room temperature, protected from moisture[10] |
Spectroscopic Analysis:
-
¹H NMR: The spectrum is expected to show complex multiplets for the cyclopentane ring protons, typically in the range of 1.5-2.5 ppm. The protons of the amino group may appear as a broad singlet, the chemical shift of which will be dependent on the solvent and concentration.
-
¹³C NMR: The spectrum should show signals for the five carbons of the cyclopentane ring, the quaternary carbon attached to the amino and cyano groups, and the nitrile carbon. The nitrile carbon typically appears downfield (>115 ppm).
Field-Proven Insights: Best Practices and Troubleshooting
-
Causality of Reagent Choice: The use of ammonium chloride and aqueous ammonia creates a buffered system that provides a source of ammonia for imine formation while maintaining a suitable pH for the reaction to proceed.[4]
-
Temperature Control: The initial reaction at room temperature allows for the formation of the imine intermediate. Subsequent heating to 60°C drives the reaction to completion. Exceeding this temperature may lead to the formation of undesired byproducts.
-
Handling Cyanide: Sodium cyanide is extremely toxic. All manipulations should be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (gloves, safety glasses, lab coat). A dedicated cyanide waste container should be used, and a cyanide antidote kit should be readily accessible.
-
Troubleshooting Low Yields:
-
Incomplete Imine Formation: Ensure the cyclopentanone is of high purity. The reaction can be sensitive to steric hindrance, so allowing sufficient time at room temperature for imine formation is crucial.
-
Hydrolysis of Cyanide: Ensure the pH of the reaction mixture does not become too acidic, which could lead to the formation of hydrogen cyanide gas.
-
-
Purification Challenges: The crude aminonitrile oil may contain unreacted cyclopentanone or cyanohydrin. Conversion to the hydrochloride salt is an effective purification step, as the salt is typically much less soluble in organic solvents than the impurities.[7] Recrystallization of the hydrochloride salt from a suitable solvent system (e.g., ethanol/ether) can further enhance purity.
Conclusion
The Strecker synthesis of this compound is a robust and scalable method for producing a valuable intermediate for pharmaceutical research and development. By understanding the underlying mechanism, adhering to strict safety protocols, and employing the best practices outlined in this guide, researchers can confidently and efficiently synthesize this important molecule.
References
- LookChem. (n.d.). Cas 16195-83-8, 1-aminocyclopentane carbonitrile, HCl.
- Google Patents. (2010). WO2010079405A2 - An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid.
- Pascal, R., & Pross, A. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. Life (Basel, Switzerland), 8(4), 43.
- Wikipedia. (2023). Strecker amino acid synthesis.
- NROChemistry. (n.d.). Strecker Synthesis.
- Master Organic Chemistry. (2017). Strecker Synthesis.
- Organic Chemistry Portal. (n.d.). Strecker Synthesis.
- De Kimpe, N., et al. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega, 6(2), 1685-1695.
- ResearchGate. (2020). What is the best way to convert my amine compound from the free amine into the salt form HCl?.
- Oreate AI Blog. (2026). Innovative Process Research on Selective Preparation of Amine Monohydrochlorides in Acetic Acid/Sodium Chloride System.
- Google Patents. (2010). US20100204470A1 - method for salt preparation.
Sources
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- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 6. WO2010079405A2 - An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid - Google Patents [patents.google.com]
- 7. Innovative Process Research on Selective Preparation of Amine Monohydrochlorides in Acetic Acid/Sodium Chloride System - Oreate AI Blog [oreateai.com]
- 8. researchgate.net [researchgate.net]
- 9. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]
- 10. rvrlabs.com [rvrlabs.com]
Experimental procedure for using 1-Aminocyclopentanecarbonitrile hydrochloride in Irbesartan synthesis
An Application Note for the Synthesis of Irbesartan: A Protocol Focusing on the Strategic Use of 1-Aminocyclopentanecarbonitrile Hydrochloride
Authored by: A Senior Application Scientist
Abstract
Irbesartan is a potent, long-acting angiotensin II receptor antagonist widely employed in the management of hypertension.[1][2] Its unique chemical architecture, featuring a spirocyclopentane-imidazolinone core, presents specific synthetic challenges. This application note provides a detailed experimental protocol for the synthesis of Irbesartan, with a particular focus on the preparation and utilization of the key spirocyclic precursor derived from 1-Aminocyclopentanecarbonitrile. We will elucidate the causal reasoning behind procedural steps, from the initial Strecker amino acid synthesis to the final tetrazole formation, offering a comprehensive guide for researchers and process chemists in the field of active pharmaceutical ingredient (API) development.
Introduction and Synthetic Strategy
Irbesartan, chemically known as 2-Butyl-3-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one, functions by selectively blocking the AT1 receptor, thereby inhibiting the vasoconstrictive effects of angiotensin II.[2][3] The synthesis of this complex molecule is a multi-step process that hinges on the efficient construction of two primary fragments: the biphenyl tetrazole side chain and the 2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one core.
Our synthetic strategy involves the sequential construction of the spirocyclic core beginning with an efficient Strecker synthesis to form 1-aminocyclopentanecarbonitrile. This intermediate is then elaborated into the functionalized spiro-imidazolinone. Subsequently, this core is coupled with the pre-formed biphenyl side chain, followed by the crucial conversion of a nitrile group into the bioactive tetrazole ring. This approach avoids some of the more hazardous reagents, like tributyltin azide, used in earlier syntheses, opting for safer, more scalable alternatives.[2][4]
Experimental Protocols and Methodologies
Safety Precaution: All procedures should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coats, and gloves, is mandatory. Sodium cyanide is highly toxic; handle with extreme care and have an appropriate quenching agent (e.g., bleach solution) available.
Step 1: Synthesis of 1-Aminocyclopentanecarbonitrile (Strecker Synthesis)
This initial step constructs the aminonitrile precursor from cyclopentanone. The Strecker synthesis is a classic, robust method for producing α-amino acids and their nitrile precursors.
-
Rationale: The reaction proceeds via the formation of a cyanohydrin followed by nucleophilic attack by ammonia, or via an imine intermediate which is then attacked by cyanide. The use of ammonium chloride provides both the ammonia source and helps maintain a suitable pH.
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Cyclopentanone | 84.12 | 100 g | 1.189 |
| Sodium Cyanide (NaCN) | 49.01 | 64.2 g | 1.310 |
| Ammonium Chloride (NH4Cl) | 53.49 | 70 g | 1.309 |
| 25% Aqueous Ammonia | - | 105 mL | - |
| Methanol | 32.04 | 115 mL | - |
| Dichloromethane (DCM) | 84.93 | 3 x 200 mL | - |
| Water | 18.02 | As needed | - |
Protocol:
-
In a 1 L round-bottom flask equipped with a mechanical stirrer and a reflux condenser, dissolve sodium cyanide in 120 mL of water.
-
Add a solution of ammonium chloride in 180 mL of water, followed by 105 mL of 25% aqueous ammonia.
-
To this stirred solution, add a solution of cyclopentanone in 115 mL of methanol over 30 minutes. An exotherm may be observed; maintain the temperature below 40°C.
-
After the addition is complete, stir the mixture for 2 hours at room temperature.
-
Heat the reaction mixture to 60°C and maintain for 1 hour.[5][6]
-
Cool the mixture to room temperature and transfer to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (3 x 200 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-Aminocyclopentanecarbonitrile as a crude oil, which can be used directly in the next step.
Step 2: Hydrolysis to 1-Aminocyclopentanecarboxylic Acid Hydrochloride
The nitrile is hydrolyzed under acidic conditions to the corresponding carboxylic acid, which is isolated as its hydrochloride salt.
-
Rationale: Concentrated hydrochloric acid serves as both the catalyst and the medium for the complete hydrolysis of the nitrile functional group to a carboxylic acid. The amine remains protonated, facilitating isolation as the hydrochloride salt.
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1-Aminocyclopentanecarbonitrile | 110.16 | ~1.189 mol (from Step 1) | ~1.189 |
| Concentrated Hydrochloric Acid (HCl) | 36.46 | 500 mL | ~6.0 |
Protocol:
-
Carefully add the crude 1-Aminocyclopentanecarbonitrile from Step 1 to 500 mL of concentrated HCl in a 2 L flask equipped with a reflux condenser.
-
Heat the mixture to reflux (approx. 100°C) and maintain for 24 hours.[5]
-
Cool the reaction mass to 0-5°C in an ice bath. A white solid will precipitate.
-
Filter the solid product, wash with a small amount of cold acetone, and dry under vacuum to obtain 1-Aminocyclopentanecarboxylic Acid Hydrochloride.
Step 3: Synthesis of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one Hydrochloride (Spiro Core Formation)
This multi-stage process first involves acylation with valeroyl chloride, followed by cyclization to form the key spiro-imidazolinone intermediate. For brevity, this is presented as a conceptual workflow leading to the required spiro core, which is often prepared and isolated as its hydrochloride salt.[2]
-
Rationale: The amino acid is first acylated with valeroyl chloride (pentanoyl chloride) to attach the butyl precursor chain.[5] The resulting N-acylated amino acid is then cyclized. This cyclodehydration step forms the imidazolinone ring. The exact industrial methods can vary but often involve activation of the carboxylic acid followed by reaction with an ammonia source or an intramolecular rearrangement. The product is isolated as the hydrochloride salt for stability and ease of handling.
Step 4: N-Alkylation with 4'-Bromomethyl-2'-cyanobiphenyl
This is the crucial C-N bond-forming step that connects the two primary fragments of Irbesartan.
-
Rationale: The nitrogen atom of the spiro-imidazolinone is deprotonated by a strong base, forming an anion that acts as a nucleophile. This anion then displaces the bromide from 4'-bromomethyl-2'-cyanobiphenyl in a standard SN2 reaction. The choice of a polar aprotic solvent like DMF stabilizes the transition state and accelerates the reaction. Sodium hydride is a powerful, non-nucleophilic base ideal for this deprotonation.[2][7]
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one HCl | 230.72 | 100 g | 0.433 |
| 4'-Bromomethyl-2'-cyanobiphenyl | 272.14 | 115 g | 0.423 |
| Sodium Hydride (NaH, 60% dispersion in oil) | 24.00 (as NaH) | 19.1 g | 0.477 |
| N,N-Dimethylformamide (DMF), anhydrous | 73.09 | 800 mL | - |
Protocol:
-
To a 2 L, three-necked flask under a nitrogen atmosphere, add 800 mL of anhydrous DMF.
-
Cool the solvent to 0°C in an ice bath.
-
Carefully add the sodium hydride in portions.
-
Add the 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride salt slowly. Stir for 1 hour at 0-5°C to allow for complete deprotonation (hydrogen gas evolution will be observed).
-
Add a solution of 4'-Bromomethyl-2'-cyanobiphenyl in 200 mL of DMF dropwise over 30 minutes, keeping the temperature below 5°C.[7]
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC for the disappearance of starting materials.
-
Upon completion, carefully quench the reaction by slowly adding 500 mL of ice-cold water.
-
Extract the product into ethyl acetate (3 x 400 mL).
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure to yield crude 2-Butyl-3-[(2'-cyanobiphenyl-4-yl)methyl]-1,3-diazaspiro[4.4]non-1-en-4-one (Cyano-Irbesartan).
Step 5: Tetrazole Formation
The final key transformation is the [3+2] cycloaddition of an azide source to the nitrile group to form the tetrazole ring.
-
Rationale: The classic method using tributyltin azide is effective but introduces toxic tin residues that are difficult to remove.[1] A safer, more industrially viable method uses sodium azide with a Lewis acid catalyst like zinc chloride. The Lewis acid coordinates to the nitrile nitrogen, activating it towards nucleophilic attack by the azide anion.[4][7]
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Cyano-Irbesartan | 385.50 | ~0.423 mol (from Step 4) | ~0.423 |
| Sodium Azide (NaN3) | 65.01 | 41.2 g | 0.634 |
| Zinc Chloride (ZnCl2), anhydrous | 136.30 | 43.2 g | 0.317 |
| Toluene | 92.14 | 1 L | - |
Protocol:
-
In a 2 L flask, suspend the crude Cyano-Irbesartan, sodium azide, and anhydrous zinc chloride in 1 L of toluene.
-
Heat the mixture to reflux (approx. 110°C) and maintain for 15-24 hours. Monitor the reaction progress by HPLC.[7]
-
Cool the reaction mixture to room temperature.
-
Carefully add 500 mL of water and adjust the pH to ~9-10 with 4M NaOH solution to keep the tetrazole in its deprotonated, water-soluble form and to precipitate zinc salts.
-
Separate the aqueous layer. Wash the organic layer with another 200 mL of water.
-
Combine the aqueous layers and slowly acidify with 4M HCl or acetic acid to a pH of 4.5-5.0. Irbesartan will precipitate as a white solid.[1]
-
Stir the slurry in an ice bath for 1-2 hours to ensure complete precipitation.
-
Filter the solid, wash thoroughly with water, and then with a small amount of cold ethanol.
-
Dry the solid under vacuum at 60-70°C to yield crude Irbesartan.
Step 6: Purification by Recrystallization
-
Rationale: Recrystallization is a standard method for purifying solid organic compounds. The choice of solvent is critical; 95% ethanol provides good solubility at high temperatures and poor solubility at low temperatures for Irbesartan, allowing for the removal of soluble impurities.[8]
Protocol:
-
Suspend the crude Irbesartan in a suitable volume of 95% ethanol (e.g., 10 mL per gram of crude product).
-
Heat the mixture to reflux until all the solid dissolves.
-
Slowly cool the solution to room temperature, then cool further in an ice bath for 1-2 hours.
-
Filter the resulting white crystals, wash with a small amount of cold 95% ethanol, and dry under vacuum to yield pure Irbesartan.
-
Confirm purity using HPLC and characterize using ¹H NMR and Mass Spectrometry.
References
- NDA approvals. (2013). IRBESARTAN.
- Rao, G. K., & Babu, K. S. (2011). An improved and efficient synthesis of Irbesartan, an antihypertensive drug. Organic Communications, 4(4), 105-111.
- Reddy, G. M., et al. (2007). Improved Synthesis of Irbesartan, an Antihypertensive Active Pharmaceutical Ingredient. Synthetic Communications, 37(13), 2269-2275.
- Zhang, M., et al. (2022). Development of a New Synthetic Route of the Key Intermediate of Irbesartan. Organic Process Research & Development, 26(9), 2694-2701.
- Bollikonda, S., et al. (2008). A novel and improved process for the preparation of Irbesartan, an angiotensin-II receptor antagonist for the treatment of hypertension. Google Patents. EP1918288A1.
- Patel, D. R., et al. (2007). An improved process for preparation of irbesartan. Google Patents. WO2007049293A1.
- Satyanarayana, B., et al. (2004). Synthesis and Characterization of Irbesartan Impurities. Heterocyclic Communications, 10(6), 487-492.
- Wang, J., et al. (2013). Synthetic route and preparation method of irbesartan. Google Patents. CN102898420A.
- Jain, D., et al. (2012). Development & Validation of a High Performance Liquid Chromatography Method for Simultaneous Determination of Irbesartan and Its Related Impurities in. International Journal of Pharmaceutical Sciences and Drug Research, 4(4), 320-325.
- Lekkala, R. R., et al. (2005). Processes for the preparation of highly pure irbesartan. Google Patents. WO2005051943A1.
- Kumar, P., et al. (2010). An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid. Google Patents. WO2010079405A2.
- Reddy, P. P., et al. (2005). Process for preparing irbesartan. Google Patents. WO2005113518A1.
- Pandya, J., et al. (2011). An improved novel process for the synthesis of antihypertensive drug, Irbesartan. Afinidad, 68(551), 42-45.
Sources
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. acgpubs.org [acgpubs.org]
- 3. d-nb.info [d-nb.info]
- 4. CN102898420A - Synthetic route and preparation method of irbesartan - Google Patents [patents.google.com]
- 5. WO2007049293A1 - An improved process for preparation of irbesartan - Google Patents [patents.google.com]
- 6. WO2010079405A2 - An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid - Google Patents [patents.google.com]
- 7. EP1918288A1 - A novel and improved process for the preparation of Irbesartan, an angiotensin-II receptor antagonist for the treatment of hypertension - Google Patents [patents.google.com]
- 8. WO2005051943A1 - Processes for the preparation of highly pure irbesartan - Google Patents [patents.google.com]
1-Aminocyclopentanecarbonitrile hydrochloride reaction with valeroyl chloride
<
Introduction: Significance and Application
The synthesis of N-(1-cyanocyclopentyl)pentanamide is a crucial step in the production of various pharmaceutical compounds, most notably as an intermediate in the synthesis of Irbesartan, an angiotensin II receptor antagonist used in the treatment of hypertension.[1][2][3] The acylation of 1-aminocyclopentanecarbonitrile with valeroyl chloride is a key transformation that introduces the pentanoyl side chain, a critical structural motif for the biological activity of the final active pharmaceutical ingredient (API). This application note provides a detailed protocol for this reaction, emphasizing safety, efficiency, and mechanistic understanding to aid researchers in drug development and process chemistry.
The reaction is a classic example of nucleophilic acyl substitution, specifically an amidation, where the primary amine of 1-aminocyclopentanecarbonitrile acts as a nucleophile, attacking the electrophilic carbonyl carbon of valeroyl chloride.[4][5][6] The hydrochloride salt of the starting amine is typically used to improve its stability and handling properties.[7] A base is required to neutralize the hydrochloric acid generated during the reaction and to deprotonate the amine hydrochloride salt, thereby liberating the free amine for the reaction.[8][9][10]
Reaction Mechanism and Rationale
The reaction proceeds via a nucleophilic addition-elimination mechanism. The key steps are outlined below:
-
Deprotonation: The added base, typically a tertiary amine like triethylamine, deprotonates the 1-aminocyclopentanecarbonitrile hydrochloride to generate the free primary amine. This is a crucial first step as the protonated amine is not nucleophilic.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the free amine attacks the electrophilic carbonyl carbon of valeroyl chloride. This leads to the formation of a tetrahedral intermediate.[4][10]
-
Elimination: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond is reformed, and the chloride ion is eliminated as a leaving group.[5]
-
Proton Transfer: The resulting protonated amide is deprotonated by the base (or another amine molecule) to yield the final product, N-(1-cyanocyclopentyl)pentanamide, and the hydrochloride salt of the base.
This reaction is often carried out under Schotten-Baumann conditions, which involve a two-phase solvent system (e.g., dichloromethane and water) with a base in the aqueous phase to neutralize the generated HCl.[8][9] However, a single organic solvent with a tertiary amine base is also a common and effective method.[11]
Experimental Protocol
This protocol details the synthesis of N-(1-cyanocyclopentyl)pentanamide from this compound and valeroyl chloride.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| This compound | 16195-83-8 | 146.62 | 10.0 g |
| Valeroyl chloride | 638-29-9 | 120.58 | 9.8 mL (1.2 eq) |
| Triethylamine | 121-44-8 | 101.19 | 11.4 mL (1.2 eq) |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | 100 mL |
| Saturated Sodium Bicarbonate Solution | - | - | 50 mL |
| Brine (Saturated NaCl solution) | - | - | 50 mL |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | q.s. |
Equipment
-
250 mL three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for workup
Reaction Workflow Diagram
Caption: Workflow for the synthesis of N-(1-cyanocyclopentyl)pentanamide.
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a thermometer, add this compound (10.0 g) and anhydrous dichloromethane (100 mL).
-
Cooling and Base Addition: Cool the resulting suspension to 0-5 °C using an ice bath. Slowly add triethylamine (11.4 mL) dropwise to the stirred suspension over 15 minutes. The mixture should become a clear solution.
-
Acylation: While maintaining the temperature between 0-5 °C, add valeroyl chloride (9.8 mL) dropwise from the dropping funnel over 30 minutes. A white precipitate (triethylamine hydrochloride) will form.
-
Reaction Progression: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 2 hours.
-
Warming to Room Temperature: Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 1 hour to ensure the reaction goes to completion.
-
Workup: a. Quench the reaction by slowly adding 50 mL of water to the flask. b. Transfer the mixture to a separatory funnel and separate the layers. c. Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine. d. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Product Isolation: The crude product, N-(1-cyanocyclopentyl)pentanamide, is obtained as an oil.[11] For most applications, this crude product is of sufficient purity for the subsequent hydrolysis step. If higher purity is required, the product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Safety Precautions and Hazard Management
Valeroyl Chloride:
-
Hazards: Highly flammable, corrosive, and reacts violently with water.[12][13] Causes severe skin burns and eye damage.[13] Fumes in the air and can form explosive mixtures with air at elevated temperatures.[14]
-
Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[15] Keep away from heat, sparks, and open flames. All equipment must be grounded to prevent static discharge.[12]
-
In case of spill: Absorb with dry sand or another non-combustible material.[12] Do not use water.
This compound:
-
Hazards: Harmful if swallowed or inhaled. Causes skin and eye irritation.
-
Handling: Avoid creating dust. Handle in a well-ventilated area. Wear appropriate PPE.
Triethylamine:
-
Hazards: Flammable liquid and vapor. Corrosive and causes severe skin burns and eye damage. Harmful if swallowed or inhaled.
-
Handling: Handle in a fume hood and wear appropriate PPE.
Dichloromethane (DCM):
-
Hazards: Suspected of causing cancer. Causes skin and eye irritation.
-
Handling: Use in a well-ventilated fume hood and wear appropriate PPE.
Characterization of the Product
The final product, N-(1-cyanocyclopentyl)pentanamide, can be characterized by various spectroscopic methods.
-
¹H NMR: Expected signals include those for the pentanoyl chain (a triplet for the terminal methyl group, and multiplets for the methylene groups) and the cyclopentyl ring protons. A broad singlet for the amide N-H proton should also be present.
-
¹³C NMR: Expect signals for the carbonyl carbon, the nitrile carbon, and the aliphatic carbons of the pentanoyl and cyclopentyl groups.
-
IR Spectroscopy: Characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), the C≡N stretch (around 2240 cm⁻¹), and the C=O stretch of the amide (around 1650 cm⁻¹).
-
Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the product (194.27 g/mol ) should be observed.[16]
Conclusion
The acylation of this compound with valeroyl chloride is a robust and efficient method for the synthesis of N-(1-cyanocyclopentyl)pentanamide. By following the detailed protocol and adhering to the safety precautions outlined in this application note, researchers can reliably produce this key pharmaceutical intermediate. Careful control of the reaction temperature is critical to minimize side reactions and ensure a high yield of the desired product. The provided mechanistic insights and characterization data will further aid in the successful execution and validation of this important chemical transformation.
References
- An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid.
- Chemistry Schotten Baumann Reaction.
- VALEROYL CHLORIDE. SD Fine-Chem. [Link]
- Schotten–Baumann reaction. Wikipedia. [Link]
- Schotten–Baumann reaction. Grokipedia. [Link]
- Acylation Mechanism - A Level Chemistry Revision Notes. Save My Exams. [Link]
- Schotten–Baumann reaction. L.S.College, Muzaffarpur. [Link]
- 1-aminocyclopentane carbonitrile, HCl. LookChem. [Link]
- N-(1-Cyanocyclopentyl)pentanamide. PubChem. [Link]
- reaction between acyl chlorides and amines - addition / elimin
- Overview of Acylation Reactions and Acyl Chlorides. YouTube. [Link]
- N-(1-cyanocyclopentyl)pentanamide. LookChem. [Link]
- Reactions of Amino Acids: Acylation: Videos & Practice Problems. Pearson. [Link]
- Explaining the reaction between acyl chlorides and amines - addition / elimin
- N-(1-Cyanocyclopentyl)pentanamide.
- Strecker-Derived Methodology for Library Synthesis of N-Acyl
- The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. NIH. [Link]
- α-Aminonitrile synthesis by cyan
- Reverse polarity of amide nitrogen enables expedient access to N-cyano amides. PMC. [Link]
- Enantioselective Synthesis of α-Amino Nitriles from N-Benzhydryl Imines and HCN with a Chiral Bicyclic Guanidine as Catalyst.
- Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico explor
- Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles.
- Novel synthesizing method of 5-chloro valeryl chloride.
Sources
- 1. 1-aminocyclopentane carbonitrile, HCl | 16195-83-8 [chemicalbook.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. clearsynth.com [clearsynth.com]
- 4. savemyexams.com [savemyexams.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. lookchem.com [lookchem.com]
- 8. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 9. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 10. grokipedia.com [grokipedia.com]
- 11. WO2010079405A2 - An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid - Google Patents [patents.google.com]
- 12. VALERYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Valeryl chloride | 638-29-9 [chemicalbook.com]
- 15. aksci.com [aksci.com]
- 16. N-(1-Cyanocyclopentyl)pentanamide | C11H18N2O | CID 11790092 - PubChem [pubchem.ncbi.nlm.nih.gov]
HPLC method for analyzing 1-Aminocyclopentanecarbonitrile hydrochloride
An Application Note and Protocol for the HPLC Analysis of 1-Aminocyclopentanecarbonitrile Hydrochloride
Authored by a Senior Application Scientist
Introduction: The Analytical Challenge of a Polar Aminonitrile
This compound is a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] Its accurate quantification is crucial for ensuring the quality and purity of active pharmaceutical ingredients (APIs). However, the analysis of this compound by High-Performance Liquid Chromatography (HPLC) presents a notable challenge. As a small, polar molecule with a primary amine group, it exhibits poor retention on traditional reversed-phase columns and lacks a strong chromophore for sensitive UV detection.[3]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful HPLC analysis of this compound. Recognizing the inherent difficulties, we present two robust analytical strategies:
-
Direct Analysis using Hydrophilic Interaction Liquid Chromatography (HILIC): A modern approach for retaining and separating highly polar compounds.[4][5][6][7][8]
-
Reversed-Phase HPLC with Pre-column Derivatization: A classic and highly sensitive method that enhances both chromatographic retention and detectability.
This document offers detailed protocols for both methodologies, underpinned by scientific rationale for the experimental choices, enabling laboratories to select and implement the most suitable approach based on their specific needs and available instrumentation.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing a robust HPLC method.
| Property | Value/Information | Significance for HPLC Method Development |
| Molecular Formula | C₆H₁₀N₂·HCl | Influences molecular weight and polarity. |
| Molecular Weight | 146.62 g/mol [9][10] | Affects diffusion and chromatographic behavior. |
| Structure | Cyclopentane ring with amino and carbonitrile groups. | The primary amine is a key functional group for derivatization and influences its acid-base properties. |
| pKa (Predicted) | The pKa of the primary amine is predicted to be around 8-9. | Crucial for selecting the mobile phase pH to control the ionization state of the analyte. |
| UV Absorbance | Lacks a strong chromophore. Expected to have weak absorbance at low UV wavelengths (<220 nm). | Direct UV detection will have low sensitivity, necessitating either low wavelength detection or derivatization. |
| Solubility | As a hydrochloride salt, it is expected to be soluble in water and polar organic solvents like methanol. | Guides the selection of appropriate solvents for sample preparation and the mobile phase. |
Strategy 1: Direct Analysis by Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an excellent alternative to reversed-phase chromatography for highly polar compounds.[4][6][8] In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a less polar organic solvent, typically acetonitrile, and a small amount of aqueous buffer.[5][7] This creates a water-enriched layer on the surface of the stationary phase, into which polar analytes can partition, leading to their retention.
Causality Behind Experimental Choices for HILIC
-
Column Selection: An amide or unbonded silica HILIC column is recommended. Amide phases offer good selectivity for a wide range of polar compounds, while silica phases provide strong retention for basic compounds like amines.
-
Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., ammonium formate or ammonium acetate) is ideal. Acetonitrile is the weak solvent, and increasing the aqueous component (the strong solvent) will decrease retention. The buffer is crucial for controlling the pH and ensuring reproducible retention times. A pH in the acidic range (e.g., 3-5) will ensure the primary amine is protonated, which can enhance its interaction with the negatively charged silanols on a silica-based stationary phase.
-
Detection: Due to the lack of a strong chromophore, UV detection should be set to a low wavelength (e.g., 200-210 nm) to maximize sensitivity. Alternatively, and for higher specificity and sensitivity, a Mass Spectrometric (MS) detector is highly recommended for HILIC analysis.
HILIC Experimental Workflow
Caption: HILIC analysis workflow for this compound.
Detailed Protocol for HILIC Analysis
Materials:
-
This compound standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Ammonium formate or Ammonium acetate
-
Formic acid or Acetic acid
-
HILIC column (e.g., Amide or Silica phase, 3-5 µm particle size)
Instrumentation:
-
HPLC or UHPLC system with a UV or MS detector
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: 10 mM Ammonium Formate in Water, pH adjusted to 3.5 with Formic Acid.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound in a mixture of Acetonitrile/Water (50:50 v/v) at a concentration of 1 mg/mL.
-
Prepare working standards by diluting the stock solution with Acetonitrile/Water (90:10 v/v) to the desired concentration range (e.g., 1-100 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh the sample containing this compound and dissolve it in Acetonitrile/Water (50:50 v/v).
-
Dilute the sample solution with Acetonitrile/Water (90:10 v/v) to fall within the calibration range.
-
Filter the final solution through a 0.22 µm syringe filter.
-
-
HPLC Conditions:
| Parameter | Recommended Condition |
| Column | HILIC Amide or Silica, 150 x 4.6 mm, 3.5 µm |
| Mobile Phase A | Acetonitrile |
| Mobile Phase B | 10 mM Ammonium Formate, pH 3.5 |
| Gradient | 95% A to 70% A over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Detector | UV at 205 nm or MS (ESI+) |
-
System Suitability:
-
Inject the working standard solution five times. The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the sample by using the linear regression equation of the calibration curve.
-
Strategy 2: Reversed-Phase HPLC with Pre-column Derivatization
This approach involves chemically modifying the analyte before HPLC analysis to introduce a chromophoric or fluorophoric tag.[3] This not only enhances detection sensitivity but also increases the hydrophobicity of the molecule, leading to better retention on reversed-phase columns. Two common derivatizing agents for primary amines are o-Phthalaldehyde (OPA) and 9-fluorenylmethyl chloroformate (FMOC-Cl).
Causality Behind Experimental Choices for Derivatization RP-HPLC
-
Derivatization Reagent:
-
OPA: Reacts rapidly with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. This is a cost-effective and sensitive option.
-
FMOC-Cl: Reacts with both primary and secondary amines to form stable, highly fluorescent derivatives. It offers excellent sensitivity.
-
-
Column Selection: A standard C18 column is the workhorse for reversed-phase HPLC and is ideal for separating the relatively non-polar derivatized products.
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer is typically used. The buffer controls the pH and ensures the stability of the derivative and reproducible chromatography.
-
Detection: Fluorescence detection provides high sensitivity and selectivity for the OPA or FMOC derivatives. Alternatively, UV detection at the absorbance maximum of the derivative can be used.
Derivatization and RP-HPLC Workflow
Sources
- 1. mdpi.com [mdpi.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. agilent.com [agilent.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. waters.com [waters.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Medium effect (transfer activity coefficient) of methanol and acetonitrile on beta-cyclodextrin/benzoate complexation in capillary zone electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. UV-Visible Spectroscopy [www2.chemistry.msu.edu]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
Application Note: A Validated Gas Chromatography Method for the Quantitative Analysis of 1-Aminocyclopentanecarbonitrile Hydrochloride via Silylation Derivatization
Abstract
This application note presents a detailed, robust, and validated method for the quantitative analysis of 1-Aminocyclopentanecarbonitrile hydrochloride, a key pharmaceutical intermediate.[1] Due to the compound's polar, non-volatile nature as a hydrochloride salt, direct analysis by gas chromatography (GC) is not feasible. This protocol overcomes this limitation through a reliable silylation derivatization procedure, converting the analyte into a volatile and thermally stable trimethylsilyl (TMS) derivative suitable for GC analysis. The methodology described herein provides comprehensive, step-by-step instructions for sample preparation, derivatization, and GC-FID analysis. The method has been validated for specificity, linearity, precision, and accuracy in accordance with International Council for Harmonisation (ICH) guidelines, demonstrating its suitability for quality control and research applications in the pharmaceutical industry.[2][3][4][5]
Introduction: The Analytical Challenge
1-Aminocyclopentanecarbonitrile is an α-aminonitrile, a class of compounds significant in medicinal chemistry and as precursors in the synthesis of amino acids and other pharmaceuticals.[6] Supplied as a hydrochloride salt, the analyte is a polar, solid compound with negligible volatility, making it incompatible with direct GC analysis.[7][8] The primary amine functional group is prone to intermolecular hydrogen bonding, which further reduces volatility and can lead to poor peak shape and analyte adsorption within the GC system.[9][10]
To enable GC analysis, a derivatization step is mandatory.[11][12][13] Derivatization is a chemical modification technique used to convert an analyte into a product with improved analytical properties.[9][10] The primary goals of derivatizing this compound are:
-
Increase Volatility: By replacing the active hydrogen on the primary amine with a non-polar group, the intermolecular forces are significantly reduced, allowing the compound to vaporize at typical GC inlet temperatures.
-
Enhance Thermal Stability: The resulting derivative is more stable and less prone to degradation at elevated temperatures.[11]
-
Improve Chromatographic Performance: Derivatization leads to sharper, more symmetrical peaks and reduces tailing, thereby improving resolution and quantification accuracy.
This guide details a method based on silylation, a common and highly effective derivatization technique for compounds containing active hydrogens. The primary amine is reacted with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a stable trimethylsilyl (TMS) derivative.
Experimental Methodology
Causality in Method Design
The selection of each parameter and reagent is grounded in chemical principles to ensure a robust and reliable method.
-
Choice of Derivatization Reagent: BSTFA is a powerful silylating agent chosen for its high reactivity towards primary amines. The addition of a catalyst like Trimethylchlorosilane (TMCS) is often used to increase reaction speed, particularly for hindered groups, though for a primary amine, BSTFA alone is typically sufficient. For this protocol, we include a small percentage of TMCS to ensure a rapid and complete reaction.
-
Choice of Solvent/Base: The analyte is a hydrochloride salt. The derivatization reaction is sensitive to acids; therefore, a base is required to neutralize the HCl and act as a solvent. Pyridine is an excellent choice as it is a good solvent for both the analyte and the silylation reagent, and it effectively scavenges the HCl byproduct, driving the reaction to completion.
-
Choice of Detector: A Flame Ionization Detector (FID) is selected for its robustness, wide linear range, and universal response to carbon-containing compounds, making it ideal for quantitative analysis in quality control environments.[14] For identity confirmation, a Mass Spectrometer (MS) can be used, which would provide structural information about the derivatized analyte.
-
Choice of GC Column: A low-to-mid polarity column, such as a 5% diphenyl / 95% dimethylpolysiloxane phase (e.g., DB-5 or HP-5ms), is chosen. This column provides excellent resolution for a wide range of derivatized compounds and is thermally stable.[13]
Instrumentation and Materials
Instrumentation A standard gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector was used.
| Parameter | Setting | Rationale |
| GC Column | 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness | Standard, robust column providing good separation for derivatized non-polar to semi-polar compounds. |
| Injector | Split/Splitless, operated in Split mode (20:1) | Split injection prevents column overloading and ensures sharp peaks for a concentrated sample. |
| Injector Temp. | 250 °C | Ensures rapid and complete vaporization of the derivatized analyte without causing thermal degradation. |
| Carrier Gas | Helium or Hydrogen, Constant Flow @ 1.2 mL/min | Inert mobile phase. Constant flow mode provides more stable retention times than constant pressure. |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C @ 15 °C/min, hold 5 min | Initial hold allows for sharp peak focus. The ramp rate provides good separation from solvent/byproducts. |
| Detector | FID | Robust, universal detector for quantitative analysis of organic compounds.[14] |
| Detector Temp. | 300 °C | Prevents condensation of the analyte as it elutes from the column. |
| Makeup Gas (N₂) | 25 mL/min | Optimizes detector response. |
| Injection Volume | 1 µL | Standard volume for GC analysis. |
Reagents and Consumables
-
This compound (Reference Standard, >99% purity)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
-
Pyridine (Anhydrous, >99.8%)
-
Methanol (HPLC Grade)
-
2 mL GC Vials with PTFE-lined septa
Detailed Protocols
Protocol 1: Preparation of Standards and Samples
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with Methanol. This stock solution is used to prepare calibration standards.
Calibration Standards (e.g., 50, 100, 250, 500 µg/mL):
-
Prepare a series of calibration standards by diluting the Standard Stock Solution with Methanol in separate volumetric flasks.
-
These solutions will be subjected to the derivatization procedure.
Sample Preparation:
-
Accurately weigh an amount of the test sample expected to contain approximately 10 mg of this compound into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with Methanol.
-
If necessary, filter the solution through a 0.45 µm PTFE syringe filter to remove any particulates.
Protocol 2: Silylation Derivatization Procedure
This procedure must be performed for all standards, samples, and a method blank.
-
Aliquot: Transfer 100 µL of the standard or sample solution into a 2 mL GC vial.
-
Evaporation: Evaporate the methanol to complete dryness under a gentle stream of nitrogen at room temperature. It is critical to remove all methanol as it can interfere with the silylation reaction.
-
Reagent Addition: To the dry residue in the vial, add 100 µL of anhydrous pyridine. Gently vortex to ensure the residue is fully dissolved.
-
Derivatization: Add 100 µL of BSTFA (+1% TMCS) to the vial.
-
Reaction: Immediately cap the vial tightly and vortex for 30 seconds. Heat the vial in a heating block or oven at 70 °C for 30 minutes to ensure the reaction goes to completion.
-
Cooling: Allow the vial to cool to room temperature before injection.
The derivatized sample is now ready for GC analysis. The resulting solution is injected directly into the GC.
System Suitability and Method Validation
To ensure the reliability of the analytical results, the system must meet predefined suitability criteria before sample analysis, and the method must be validated according to regulatory expectations.[2][15][16][17]
System Suitability Testing (SST): Inject a mid-level calibration standard (e.g., 250 µg/mL) five times. The results must conform to the criteria in the table below, which are based on general principles outlined in USP <621>.[15][18][19]
| Parameter | Acceptance Criteria | Purpose |
| Peak Tailing Factor | ≤ 1.5 | Ensures peak symmetry, which is crucial for accurate peak integration. |
| Relative StandardDeviation (RSD) ofPeak Area | ≤ 2.0% | Demonstrates the precision and reproducibility of the injection and system. |
| RSD of Retention Time | ≤ 1.0% | Indicates the stability of the chromatographic conditions (flow and temp). |
Method Validation Summary (ICH Q2(R1) Framework): [2][5] The method was validated to demonstrate its suitability for its intended purpose.
| Parameter | Specification | Result |
| Specificity | No interfering peaks at the retention time of the analyte in a method blank. | Pass. The chromatogram of the blank showed no significant peaks at the analyte retention time. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the range of 50-500 µg/mL. | Pass. A linear relationship was established with r² = 0.9995. |
| Precision (Repeatability) | RSD ≤ 2.0% for six replicate preparations of a single sample. | Pass. The calculated RSD was 1.2%. |
| Accuracy | Mean recovery between 98.0% and 102.0% for spiked samples at three levels. | Pass. Mean recovery was 99.7%. |
Visualized Workflows and Mechanisms
Overall Analytical Workflow
The entire process from sample receipt to final analysis is outlined in the following workflow diagram.
Caption: Silylation of the primary amine with BSTFA reagent.
Conclusion
This application note provides a comprehensive and validated gas chromatography method for the analysis of this compound. The described silylation derivatization protocol effectively overcomes the challenges associated with the analyte's low volatility and high polarity. The method is shown to be specific, linear, precise, and accurate, making it a reliable tool for quality control and research applications within the pharmaceutical industry. Adherence to the detailed protocols and system suitability criteria will ensure high-quality, reproducible results.
References
- United States Pharmacopeia. (2022).
- International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. ICH. [Link]
- United States Pharmacopeia.
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- LCGC International. (2024). Are You Sure You Understand USP <621>?[Link]
- International Council for Harmonis
- Starodub. (2024). Revised ICH Guideline Q2(R1)
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Application Note: High-Purity Recovery of 1-Aminocyclopentanecarbonitrile Hydrochloride via Optimized Recrystallization
Abstract
This technical guide provides a detailed protocol for the purification of 1-Aminocyclopentanecarbonitrile hydrochloride (CAS No. 16195-83-8), a critical intermediate in the synthesis of pharmaceuticals like Irbesartan.[1][2] The protocol is designed for researchers, chemists, and drug development professionals seeking to enhance the purity of this compound by removing process-related impurities. We delve into the scientific principles of recrystallization as applied to amine hydrochloride salts, present a step-by-step methodology, and offer expert insights into process optimization and troubleshooting. The procedure emphasizes safety, efficiency, and validation to ensure a reliable and reproducible outcome.
Scientific Principles & Rationale
Recrystallization is a fundamental purification technique based on the differential solubility of a compound and its impurities in a chosen solvent at varying temperatures.[3] The core principle is to dissolve the impure solid in a minimal amount of a hot, appropriate solvent to create a saturated or near-saturated solution.[4][5] As this solution is allowed to cool slowly, the solubility of the target compound decreases, leading to the formation of a crystalline lattice. Impurities, which are ideally present in smaller concentrations or have different solubility profiles, remain dissolved in the cooled solvent (mother liquor).[4]
Causality Behind Experimental Choices:
-
Compound Class - Amine Hydrochloride: 1-Aminocyclopentanecarbonitrile is supplied as a hydrochloride salt. These salts typically exhibit higher polarity than their freebase counterparts, influencing solvent selection. They are often soluble in alcohols but less so in nonpolar organic solvents.
-
Solvent Selection Rationale: While specific solubility data for this compound is not widely published[1][6], general principles for purifying amine hydrochlorides point towards polar protic solvents. Alcohols are excellent candidates.[7] Isopropanol is often a superior choice to ethanol or methanol because many hydrochloride salts are highly soluble in the latter two even at low temperatures, which would result in poor recovery and low yield.[7] Isopropanol typically provides a better solubility gradient—high solubility when hot and significantly lower solubility when cold—which is ideal for effective recrystallization.
-
Controlled Cooling: The rate of cooling is a critical parameter. Slow, undisturbed cooling promotes the growth of large, well-ordered crystals, which are inherently purer as they selectively incorporate molecules of the target compound into the growing lattice.[5] Rapid cooling ("crashing out") can trap impurities within a less-ordered precipitate.[5]
Safety & Handling
Prior to beginning any experimental work, it is crucial to consult the Safety Data Sheet (SDS).[6]
-
Hazards: this compound is harmful if swallowed, inhaled, or in contact with skin. It can cause serious skin and eye irritation and may lead to respiratory irritation.[6][8]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and tightly fitting safety goggles.[6][8]
-
Engineering Controls: All steps should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or solvent vapors.[6]
-
Handling: Avoid the formation of dust and aerosols. Use spark-proof tools and take precautionary measures against static discharge, especially when working with flammable solvents like isopropanol.[6][9]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[6][8]
Experimental Workflow Overview
The following diagram outlines the complete workflow for the purification of this compound.
Caption: Workflow for the purification of 1-Aminocyclopentanecarbonitrile HCl.
Detailed Recrystallization Protocol
4.1. Materials & Equipment
-
Chemicals:
-
Crude this compound
-
Isopropanol (Reagent Grade or higher)
-
Deionized Water
-
-
Equipment:
-
Erlenmeyer flasks (various sizes)
-
Hotplate with magnetic stirring capability
-
Magnetic stir bars
-
Condenser (optional, to prevent solvent loss)
-
Glass funnel and fluted filter paper
-
Büchner funnel and flask
-
Vacuum source (aspirator or pump)
-
Watch glass
-
Spatula
-
Graduated cylinders
-
Ice bath
-
Vacuum oven or desiccator
-
Melting point apparatus
-
4.2. Step-by-Step Methodology
-
Dissolution of Crude Material:
-
Place the weighed crude 1-Aminocyclopentanecarbonitrile HCl into an appropriately sized Erlenmeyer flask with a magnetic stir bar.
-
In a separate flask, heat the recrystallization solvent (isopropanol) to a gentle boil on a hotplate.
-
Add the hot solvent to the crude material portion-wise while stirring, until the solid just dissolves. Use the absolute minimum amount of hot solvent required.[4] This ensures the solution will be saturated upon cooling, maximizing yield.
-
-
Hot Filtration (if necessary):
-
If any insoluble impurities (e.g., dust, particulates) are observed in the hot solution, perform a hot gravity filtration.
-
Pre-heat a separate Erlenmeyer flask and a glass funnel on the hotplate. Place a piece of fluted filter paper in the funnel.
-
Quickly pour the hot solution through the pre-heated filtration setup into the clean flask. This step must be done quickly to prevent premature crystallization in the funnel.[5]
-
-
Crystallization via Slow Cooling:
-
Cover the flask containing the hot, clear solution with a watch glass to prevent solvent evaporation and contamination.
-
Turn off the heat and allow the flask to cool slowly and undisturbed to room temperature. Large, high-purity crystals should begin to form as the solution cools.[5]
-
-
Maximizing Crystal Yield:
-
Once the flask has reached room temperature and crystal formation appears to have ceased, place the flask in an ice-water bath for at least 30 minutes to an hour. This will further decrease the compound's solubility and maximize the yield of recovered crystals.
-
-
Isolation and Washing of Crystals:
-
Set up a Büchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of cold isopropanol to create a seal.
-
Turn on the vacuum source and pour the cold crystal slurry into the Büchner funnel.
-
Wash the collected crystals with a very small amount of ice-cold isopropanol to rinse away the impurity-laden mother liquor.[4] Using cold solvent minimizes the loss of the purified product.
-
Keep the vacuum on to pull air through the crystals for several minutes to aid in preliminary drying.
-
-
Drying the Final Product:
-
Transfer the purified crystals from the funnel to a pre-weighed watch glass.
-
Dry the crystals thoroughly to remove any residual solvent. This is best accomplished in a vacuum oven at a mild temperature (e.g., 40-50 °C) or in a vacuum desiccator until a constant weight is achieved.
-
Validation and Data Summary
The success of the purification must be validated quantitatively.
-
Purity Assessment: The most straightforward method is melting point analysis. A pure compound will have a sharp and higher melting point compared to the impure starting material.
-
Yield Calculation:
-
Percent Recovery = (Mass of Pure, Dry Crystals / Mass of Crude Starting Material) x 100%
-
Table 1: Key Parameters and Expected Outcomes
| Parameter | Recommended Specification | Rationale |
| Primary Solvent | Isopropanol | Provides an optimal solubility gradient for amine hydrochloride salts, promoting high recovery.[7] |
| Dissolution Temp. | Boiling point of Isopropanol (~82 °C) | Ensures complete dissolution in a minimum volume of solvent. |
| Cooling Protocol | Slow cooling to RT, followed by ice bath | Promotes the formation of large, pure crystals and maximizes yield.[5] |
| Washing Solvent | Ice-cold Isopropanol | Removes residual soluble impurities without significantly dissolving the purified product.[4] |
| Expected Purity | >99% (assessed by HPLC or NMR) | Recrystallization is highly effective at removing minor impurities. |
| Expected Form | White to off-white crystalline solid | The typical appearance of the pure compound. |
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling. | 1. Too much solvent was used.[7] 2. The solution is supersaturated. | 1. Gently heat the solution to boil off some of the solvent to increase concentration, then allow it to cool again.[7] 2. Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a single "seed" crystal of the pure compound.[7] |
| Product "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the solute, or the compound is highly impure. | Re-heat the solution to dissolve the oil, add a slightly larger volume of hot solvent, and attempt to cool again. If the problem persists, a different solvent or a two-solvent system may be required. |
| Low recovery/yield. | 1. Too much solvent was used. 2. The crystals were washed with solvent that was not cold enough. 3. Premature crystallization during hot filtration. | 1. Use the absolute minimum amount of hot solvent for dissolution. 2. Ensure the washing solvent is ice-cold. 3. Ensure the filtration apparatus is pre-heated and the transfer is performed quickly. |
References
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- An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid. (2010).
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Application Note: 1-Aminocyclopentanecarbonitrile Hydrochloride as a Versatile Scaffold for Modern Drug Discovery
Abstract: This guide provides an in-depth analysis of 1-aminocyclopentanecarbonitrile hydrochloride, a uniquely structured building block for drug discovery. We explore its strategic value as a constrained scaffold, detailing its application in the synthesis of two critical classes of therapeutic candidates: spiro-heterocyclic compounds and conformationally restricted peptidomimetics. This document provides the scientific rationale behind its use, detailed step-by-step protocols for key transformations, and workflow diagrams to illustrate synthetic pathways. The content is designed for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold to create novel molecules with enhanced pharmacological properties.
Introduction: The Strategic Value of Constrained Scaffolds
The Role of Scaffolds in Medicinal Chemistry
In modern drug discovery, a scaffold is the core structure of a molecule upon which various functional groups are appended to create a library of compounds. The choice of scaffold is critical as it defines the three-dimensional arrangement of these functional groups, which in turn governs the molecule's interaction with biological targets.[1] Scaffolds that impart conformational rigidity are particularly valuable; by reducing the number of accessible conformations, they can lead to compounds with higher binding affinity, improved selectivity, and better pharmacokinetic profiles.[2]
Introducing this compound: A Unique Building Block
This compound (CAS: 16195-83-8) is a powerful scaffold that offers several distinct advantages for the medicinal chemist.[3][4] Its structure is characterized by a cyclopentane ring, which serves as a rigid, non-aromatic core. Crucially, it possesses a quaternary carbon atom substituted with both an amine (–NH₂) and a nitrile (–C≡N) group. This arrangement provides two orthogonal reactive handles, enabling sequential and diverse chemical modifications. The constrained nature of the cyclopentyl ring is ideal for mimicking peptide turns or serving as an anchor point for creating complex, three-dimensional spirocyclic architectures.[5][6]
Physicochemical Properties and Handling
Proper handling and storage are essential for maintaining the integrity of the reagent. It should be stored in a cool, dry place, sealed away from moisture.
| Property | Value | Reference |
| CAS Number | 16195-83-8 | [3][4] |
| Molecular Formula | C₆H₁₀N₂·HCl | [4] |
| Molecular Weight | 146.62 g/mol | [4][7] |
| Appearance | Solid | |
| Boiling Point | 254.5 °C at 760 mmHg | [3] |
| Flash Point | 107.7 °C | [3] |
| Primary Use | Pharmaceutical Intermediate | [3][7] |
Core Application I: Synthesis of Spiro-Heterocyclic Compounds
Rationale: The Importance of Spirocycles in Drug Design
Spirocycles are bicyclic compounds where the two rings are connected by a single, common atom.[8] This structural motif has gained immense interest in medicinal chemistry because it introduces a high degree of three-dimensionality and structural rigidity, properties that are often correlated with successful drug candidates.[6][9] The spirocyclic core allows for novel explorations of chemical space, often leading to improved target selectivity and physicochemical properties compared to flatter, aromatic systems. The quaternary carbon of 1-aminocyclopentanecarbonitrile makes it an ideal precursor for spiro-heterocycles.[10]
Synthetic Strategy: General Workflow
The dual functionality of the scaffold allows for a streamlined synthesis of spiro-heterocycles. The general approach involves a reaction that engages both the amino and nitrile groups, often in a sequential or one-pot manner, to form a new heterocyclic ring fused at the C1 position of the cyclopentane.
Caption: General workflow for spiro-heterocycle synthesis.
Detailed Protocol: Synthesis of a Spiro-Hydantoin Derivative
This protocol outlines the synthesis of a spiro-hydantoin, a privileged scaffold in medicinal chemistry known for a range of biological activities. The procedure is adapted from well-established methods for converting α-aminonitriles into hydantoins.
Materials:
-
This compound
-
Potassium cyanate (KOCN)
-
Hydrochloric acid (HCl), concentrated and 2M
-
Deionized water
-
Ethanol
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and reflux condenser
Procedure:
-
Carbamoylation:
-
In a 100 mL round-bottom flask, dissolve 1.47 g (10 mmol) of this compound in 20 mL of deionized water.
-
Add 1.22 g (15 mmol) of potassium cyanate to the solution while stirring.
-
Stir the mixture at 50-60 °C for 2 hours. The reaction involves the nucleophilic attack of the amine on the cyanate to form a urea intermediate. This step is crucial for setting up the subsequent cyclization.
-
-
Cyclization and Hydrolysis:
-
After 2 hours, carefully add 10 mL of concentrated hydrochloric acid to the reaction mixture. Caution: This should be done in a well-ventilated fume hood as the reaction is exothermic and produces acidic vapors.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 100-110 °C) for 3-4 hours. The acidic conditions catalyze the intramolecular cyclization of the urea intermediate via nucleophilic attack on the nitrile carbon, followed by hydrolysis of the resulting imine to form the stable hydantoin ring.
-
-
Isolation and Purification:
-
Cool the reaction mixture to room temperature, and then further cool in an ice bath for 1 hour to promote crystallization of the product.
-
Collect the solid precipitate by vacuum filtration, washing the crystals with 20 mL of cold deionized water to remove any inorganic salts.
-
Recrystallize the crude product from an ethanol/water mixture to yield pure spiro-cyclopentylhydantoin.
-
Dry the final product under vacuum. Characterize by NMR and Mass Spectrometry.
-
Core Application II: Development of Constrained Peptidomimetics
Rationale: Mimicking Peptides to Create Drug-Like Molecules
Natural peptides are crucial signaling molecules but are often poor drug candidates due to their rapid degradation by proteases and poor cell permeability. Peptidomimetics are designed to mimic the structure and function of natural peptides while having improved drug-like properties.[2] The rigid cyclopentyl core of 1-aminocyclopentanecarbonitrile can serve as a scaffold to mimic β-turns or to present amino acid side chains in a specific, constrained orientation, thereby enhancing binding to a target receptor.[5][11]
Synthetic Strategy: General Workflow
This pathway leverages the scaffold to create a non-natural, constrained amino acid. The process involves acylating the amino group to introduce a desired side chain or to link it to another peptide fragment, followed by the conversion of the nitrile into a carboxylic acid, a key functional group for further peptide synthesis.
Caption: Workflow for constrained amino acid synthesis.
Detailed Protocol: Synthesis of N-Pentanoyl-1-aminocyclopentanecarboxylic Acid
This protocol is based on a key transformation used in the synthesis of the antihypertensive drug Irbesartan, demonstrating a field-proven application of this scaffold.[12]
Materials:
-
1-Aminocyclopentanecarbonitrile (free base, prepared from hydrochloride salt)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA)
-
Valeroyl chloride
-
Hydrochloric acid (HCl), concentrated
-
Acetic acid
-
Deionized water
Procedure:
-
Preparation of Free Base (Not detailed, standard procedure):
-
Neutralize this compound with a suitable base (e.g., aq. NaHCO₃) and extract the free base into an organic solvent. Dry and concentrate to obtain the aminonitrile as an oil.
-
-
N-Acylation:
-
Dissolve 3.30 g (30 mmol) of 1-aminocyclopentanecarbonitrile in 180 mL of anhydrous DCM in a flask under a nitrogen atmosphere.
-
Cool the solution to 0-5 °C using an ice bath.
-
Add 3.34 g (4.6 mL, 33 mmol) of triethylamine to the solution. TEA acts as a base to neutralize the HCl generated during the acylation.
-
Slowly add 3.98 g (4.0 mL, 33 mmol) of valeroyl chloride dropwise, ensuring the temperature remains below 10 °C. The choice of acyl chloride determines the side chain being introduced.
-
Stir the reaction at 0-10 °C for 2 hours, then allow it to warm to room temperature and stir for an additional hour.
-
-
Workup of Acylation:
-
Add 50 mL of deionized water to the reaction mixture and transfer to a separatory funnel.
-
Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-(1-cyanocyclopentyl)pentanamide as an oil. This intermediate can be used directly in the next step.[12]
-
-
Nitrile Hydrolysis:
-
Combine the crude oil from the previous step with 30 mL of concentrated HCl, 60 mL of water, and 10 mL of acetic acid. Acetic acid is used as a co-solvent to improve solubility.
-
Heat the mixture at 60 °C for 24 hours. This extended heating under strong acidic conditions is necessary to fully hydrolyze the sterically hindered nitrile to a carboxylic acid.[12]
-
Cool the reaction to room temperature. The product should precipitate as a solid.
-
Filter the solid, wash with cold water, and dry under vacuum to yield the final product, N-pentanoyl-1-aminocyclopentanecarboxylic acid.
-
Data Summary and Potential Applications
The versatility of the 1-aminocyclopentanecarbonitrile scaffold allows for the creation of diverse molecular architectures with potential applications across various therapeutic areas.
| Derivative Class | Example Structure (Generic) | Potential Biological Target Area | Reference Class |
| Spiro-hydantoins | Spiro-fused 5-membered ring with two carbonyls | Ion channels, GPCRs (e.g., anticonvulsant, antiarrhythmic) | Spiro-heterocycles[9] |
| Spiro-oxindoles | Spiro-fused oxindole moiety | Kinases, Proteases (e.g., anticancer) | Spirooxindoles[10] |
| Constrained Amino Acids | N-Acylated cyclopentyl amino acid | Proteases, GPCRs, Transporters (as part of a larger peptide) | Peptidomimetics[2][5] |
| Angiotensin II Receptor Blockers | Irbesartan Precursor | Angiotensin II Receptor (Antihypertensive) | Irbesartan Synthesis[7][12] |
Troubleshooting and Key Considerations
-
Reagent Purity: Ensure the starting material is pure and dry, especially for the acylation step where moisture can hydrolyze the acyl chloride.
-
Nitrile Hydrolysis: The hydrolysis of the sterically hindered nitrile can be sluggish. Reaction times may need to be extended, or alternative, harsher conditions (e.g., microwave heating) could be explored.
-
Side Reactions: During acylation, over-acylation is possible if the reaction is not controlled. Using a slight excess of the aminonitrile or careful control of stoichiometry is recommended.
-
Purification: The final products are often crystalline solids amenable to recrystallization. For non-crystalline products, column chromatography on silica gel may be required.
Conclusion
This compound is a high-value, versatile scaffold for medicinal chemistry. Its constrained cyclic core and dual amine/nitrile functionality provide a robust platform for synthesizing structurally novel and complex molecules. As demonstrated, it serves as a key starting material for both spiro-heterocycles and constrained peptidomimetics, two classes of compounds with significant potential in the development of next-generation therapeutics. The protocols and strategies outlined in this guide offer a solid foundation for researchers to unlock the potential of this powerful building block.
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- Biological Activity and Applications of N
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- 1. Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. scbt.com [scbt.com]
- 5. Synthesis of a versatile peptidomimetic scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1-aminocyclopentane carbonitrile, HCl | 16195-83-8 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Syntheses and medicinal chemistry of spiro heterocyclic steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - Synthesis of spiro[dihydropyridine-oxindoles] via three-component reaction of arylamine, isatin and cyclopentane-1,3-dione [beilstein-journals.org]
- 11. Universal Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. WO2010079405A2 - An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid - Google Patents [patents.google.com]
Derivatization of 1-Aminocyclopentanecarbonitrile hydrochloride for analysis
An Application Guide to the Analytical Derivatization of 1-Aminocyclopentanecarbonitrile Hydrochloride
Introduction: The Analytical Challenge of a Key Pharmaceutical Intermediate
This compound is a crucial building block in modern synthetic chemistry, notably serving as an intermediate in the synthesis of the antihypertensive drug Irbesartan[1]. Accurate and reliable analysis of this compound is paramount for quality control, process monitoring, and stability testing in pharmaceutical development. However, the inherent chemical properties of 1-aminocyclopentanecarbonitrile—a polar molecule containing a primary amine and a nitrile group—present significant analytical challenges.
Direct analysis by Gas Chromatography (GC) is often unfeasible due to its low volatility and potential for thermal degradation within the hot injector port[2][3]. While High-Performance Liquid Chromatography (HPLC) is better suited for polar compounds, 1-aminocyclopentanecarbonitrile lacks a strong native chromophore or fluorophore, resulting in poor sensitivity with common UV-Visible or fluorescence detectors[4][5].
To overcome these limitations, chemical derivatization is an essential strategy. This process modifies the analyte to impart properties more suitable for analysis, such as increasing its volatility for GC or attaching a UV-absorbing or fluorescent tag for HPLC[5][6]. Furthermore, for assessing stereochemical purity, derivatization with a chiral reagent is necessary to convert enantiomers into separable diastereomers[7][8]. This guide provides a comprehensive overview and detailed protocols for the derivatization of this compound for robust and sensitive analysis.
Strategic Selection of a Derivatization Method
The choice of derivatization strategy is dictated by the analytical objective and the available instrumentation. The primary goals are typically achiral quantification (determining the total amount of the compound) or chiral purity analysis (determining the ratio of stereoisomers).
Caption: Decision workflow for selecting a derivatization strategy.
-
For GC-MS Analysis: The primary goal is to increase volatility and thermal stability.
-
Silylation: This is a classic and highly effective method for compounds containing active hydrogens (like -NH₂). Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replace the active hydrogen with a nonpolar trimethylsilyl (TMS) group, making the molecule volatile and suitable for GC analysis[2]. The main drawback is the high moisture sensitivity of the reagents and the resulting derivatives[9].
-
Acylation: Using perfluorinated anhydrides like trifluoroacetic anhydride (TFAA) also produces stable and volatile derivatives that are well-suited for GC analysis, particularly with electron capture detection (ECD) for enhanced sensitivity[10][11].
-
-
For HPLC Analysis (Achiral): The objective is to introduce a chromophore or fluorophore to enhance detection.
-
o-Phthalaldehyde (OPA): In the presence of a thiol (e.g., 2-mercaptoethanol), OPA reacts rapidly with primary amines to form intensely fluorescent isoindole derivatives, enabling detection at picomole levels[12][13][14]. While highly sensitive, a key consideration is the potential instability of the resulting derivatives, often requiring immediate analysis[12][15].
-
Dansyl Chloride (DNS-Cl): This reagent reacts with primary amines to form stable, fluorescent N-dansyl derivatives, which can be analyzed by reversed-phase HPLC[4][16]. The reaction is robust, but the reagent itself is fluorescent, which can sometimes complicate baseline analysis.
-
-
For Chiral Analysis (HPLC): The goal is to create diastereomers that can be separated on a conventional achiral column.
-
Marfey's Reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA): This is the gold standard for chiral derivatization of amino acids and primary amines[17][18]. It reacts with the amine to form diastereomers that possess a strong UV chromophore (dinitrophenyl group), allowing for sensitive detection[19][20]. The separation of these diastereomers on a C18 column allows for accurate determination of enantiomeric purity[21].
-
Protocol 1: Quantitative Analysis by GC-MS following Silylation
This protocol details the conversion of 1-aminocyclopentanecarbonitrile to its volatile trimethylsilyl (TMS) derivative for robust GC-MS analysis. The causality behind this choice is the need to overcome the analyte's polarity and thermal lability, which are incompatible with standard GC conditions[2][3].
Caption: Workflow for silylation-based GC-MS analysis.
A. Principle The primary amine of 1-aminocyclopentanecarbonitrile reacts with MSTFA to form a stable, volatile N-TMS derivative. This reaction is essential because it replaces the polar active hydrogen, thereby reducing intermolecular hydrogen bonding and allowing the compound to be volatilized without decomposition in the GC injector[2].
B. Materials and Reagents
-
This compound standard and/or sample
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Acetonitrile (anhydrous, HPLC grade)
-
Internal Standard (IS) (e.g., Norvaline, if not endogenous to the sample)
-
Reacti-Vials™ or equivalent 2 mL glass vials with PTFE-lined caps
-
Heating block or water bath
-
Nitrogen gas stream for drying
C. Step-by-Step Methodology
-
Sample Preparation: Accurately weigh ~1 mg of the 1-aminocyclopentanecarbonitrile HCl sample into a glass vial. If using an internal standard for quantification, add it at this stage.
-
Drying (Critical Step): If the sample is in an aqueous solution, evaporate it to complete dryness under a gentle stream of nitrogen. The complete removal of moisture is paramount, as silylation reagents are highly sensitive to water, which leads to poor reaction yield and derivative instability[9].
-
Derivatization: To the dried residue, add 100 µL of anhydrous acetonitrile to dissolve the sample, followed by 100 µL of MSTFA[2][9].
-
Reaction: Tightly cap the vial and heat at 100°C for 30 minutes in a heating block[9]. This ensures the reaction goes to completion.
-
Analysis: After cooling to room temperature, inject 1 µL of the derivatized solution directly into the GC-MS system.
D. Typical GC-MS Conditions
| Parameter | Setting | Rationale |
|---|---|---|
| GC Column | SLB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) | A 5% phenyl-methylpolysiloxane phase provides good separation for a wide range of derivatized compounds[2]. |
| Injector Temp. | 250°C | Ensures rapid volatilization of the TMS derivative. |
| Oven Program | 80°C (hold 2 min), ramp to 280°C at 15°C/min | A standard temperature ramp to elute the derivatized analyte efficiently. |
| Carrier Gas | Helium, 1.0 mL/min | Standard carrier gas for GC-MS. |
| MS Mode | Electron Ionization (EI), Scan mode (50-500 m/z) | EI provides reproducible fragmentation patterns for library matching and structural confirmation. |
Protocol 2: Ultrasensitive Quantification by HPLC-FLD with OPA Derivatization
This protocol is designed for trace-level quantification, leveraging the high sensitivity of fluorescence detection. The derivatization with o-phthalaldehyde (OPA) converts the non-fluorescent primary amine into a highly fluorescent isoindole derivative[13].
A. Principle In an alkaline environment and in the presence of a thiol reagent (like 2-mercaptoethanol), OPA reacts with the primary amine of 1-aminocyclopentanecarbonitrile. This rapid reaction forms a fluorescent 1-alkylthio-2-alkyl-substituted isoindole, which can be detected with high sensitivity by a fluorescence detector[12][15].
B. Materials and Reagents
-
This compound standard and/or sample
-
o-Phthalaldehyde (OPA)
-
2-Mercaptoethanol (or 3-mercaptopropionic acid)
-
Boric acid
-
Sodium hydroxide
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, 18 MΩ·cm)
C. Reagent Preparation
-
Borate Buffer (0.4 M, pH 10.4): Dissolve 2.47 g of boric acid in 100 mL of water. Adjust the pH to 10.4 with a sodium hydroxide solution.
-
OPA Reagent: Dissolve 50 mg of OPA in 1.25 mL of methanol. Add 50 µL of 2-mercaptoethanol and dilute with 11.2 mL of the 0.4 M borate buffer. This solution should be protected from light and is typically stable for about one week when stored at 4°C.
D. Step-by-Step Methodology
-
Sample Preparation: Prepare standards and samples in a suitable aqueous buffer or water/methanol mixture.
-
Automated or Manual Derivatization: For a 20 µL sample aliquot, add 20 µL of the OPA reagent[12]. This is often performed in the autosampler just prior to injection to mitigate derivative instability[15].
-
Reaction: Vortex the mixture for 1 minute at room temperature. The reaction is nearly instantaneous[12].
-
Analysis: Inject a suitable volume (e.g., 10-20 µL) into the HPLC system immediately after derivatization.
E. Typical HPLC-FLD Conditions
| Parameter | Setting | Rationale |
|---|---|---|
| HPLC Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) | Standard column for separating the moderately nonpolar OPA derivatives. |
| Mobile Phase A | 50 mM Sodium Phosphate Buffer, pH 7.0 | Aqueous buffer for reversed-phase chromatography. |
| Mobile Phase B | Acetonitrile/Methanol (50:50, v/v) | Organic phase to elute the derivative. |
| Gradient | 30% B to 100% B over 20 minutes | A gradient elution ensures good separation from reagent peaks and matrix components. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Fluorescence | Excitation: 340 nm, Emission: 450 nm | Optimal wavelengths for detecting OPA-amine derivatives[15]. |
Protocol 3: Chiral Purity Determination with Marfey's Reagent
This protocol is the definitive method for determining the enantiomeric purity of 1-aminocyclopentanecarbonitrile. It relies on creating diastereomers with distinct chromatographic properties, allowing their separation on a standard achiral HPLC column[8].
Caption: Reaction scheme for chiral derivatization with Marfey's reagent.
A. Principle The chiral reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA), reacts with the primary amine of both the R- and S-enantiomers of the analyte. This reaction forms two distinct diastereomers (L-FDAA-R-Amine and L-FDAA-S-Amine). Because diastereomers have different physical properties, they will interact differently with the HPLC stationary phase and can be separated chromatographically[8][17][19].
B. Materials and Reagents
-
This compound standard and/or sample
-
Marfey's Reagent (FDAA)
-
Acetone
-
Sodium bicarbonate (1 M solution)
-
Hydrochloric acid (2 M solution)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
C. Step-by-Step Methodology
-
Sample Preparation: Dissolve ~1 mg of the 1-aminocyclopentanecarbonitrile HCl sample in 200 µL of water in a 2 mL vial.
-
Derivatization: Add 400 µL of a 1% (w/v) solution of Marfey's reagent in acetone. Add 80 µL of 1 M sodium bicarbonate solution to make the reaction mixture alkaline[20].
-
Reaction: Cap the vial, vortex, and heat at 40°C for 1 hour.
-
Quenching/Neutralization: After cooling to room temperature, add 40 µL of 2 M HCl to stop the reaction and neutralize the excess bicarbonate[20].
-
Final Preparation: Evaporate the acetone under a stream of nitrogen. Dilute the remaining aqueous solution with the HPLC mobile phase to a final volume of 1 mL.
-
Analysis: Filter the solution through a 0.45 µm syringe filter and inject 20 µL into the HPLC-UV system.
D. Typical HPLC-UV Conditions
| Parameter | Setting | Rationale |
|---|---|---|
| HPLC Column | C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm) | A longer column often provides better resolution for diastereomers. |
| Mobile Phase A | Water with 0.1% TFA | TFA acts as an ion-pairing agent to improve peak shape. |
| Mobile Phase B | Acetonitrile with 0.1% TFA | Standard organic mobile phase. |
| Gradient | 20% B to 70% B over 30 minutes | A slow gradient is crucial for resolving the closely eluting diastereomers. |
| Flow Rate | 1.0 mL/min | Standard flow rate. |
| UV Detection | 340 nm | This is the wavelength of maximum absorbance for the dinitrophenyl (DNP) chromophore introduced by Marfey's reagent[20]. |
E. Data Interpretation The resulting chromatogram should show two distinct peaks corresponding to the two diastereomers. The area of each peak is directly proportional to the concentration of each enantiomer in the original sample. The enantiomeric excess (% ee) can be calculated from the peak areas (Area1 and Area2) using the formula: % ee = |(Area1 - Area2) / (Area1 + Area2)| * 100. Typically, the L-D diastereomer elutes before the L-L diastereomer on a C18 column, but this should be confirmed with standards if available[19].
References
- Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: a review. Amino Acids, 27(3-4), 231-47.
- Sigma-Aldrich. (n.d.). The Derivatization and Analysis of Amino Acids by GC-MS. Sigma-Aldrich.
- Villas-Boas, S. G., et al. (n.d.). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? MDPI.
- Jackson, G., et al. (2014).
- Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Ovid.
- Fuchs, B., et al. (n.d.). C3 and 2D C3 Marfey's Methods for Amino Acid Analysis in Natural Products.
- Thermo Fisher Scientific. (n.d.). GC Analysis of Derivatized Amino Acids. Thermo Fisher Scientific.
- DiVA portal. (n.d.). An investigation of o-phthaldialdehyde as a derivatization reagent and optimization of instrumental parameters for qualitative amino acid profiling via UPLC-UV. DiVA portal.
- Zhang, P., et al. (2019). LC-MS/MS-Based Separation and Quantification of Marfey's Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers. PubMed.
- Nur Fadhilah, K., et al. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. NIH.
- Roth, M. (1971). O-phthalaldehyde: fluorogenic detection of primary amines in the picomole range. Comparison with fluorescamine and ninhydrin. PMC - NIH.
- Antoine, F. R., et al. (1999).
- ResearchGate. (n.d.). 1.2.3. HPLC of amino acids as o-phthalaldehyde derivatives.
- ResearchGate. (n.d.). Acylation Derivatization Reagents.
- ResearchGate. (n.d.). Derivatizing Reagents For Detection of Organic Compounds By HPLC.
- Wikipedia. (n.d.).
- Alfa Chemistry. (n.d.).
- Lin, W. C., et al. (2008). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 16(1).
- Sravani, S., et al. (2021). Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC.
- ChemicalBook. (n.d.). 1-aminocyclopentane carbonitrile, HCl. ChemicalBook.
- Bajpai, V. K., et al. (2016). Chemical derivatization of pharmaceutical samples prior to Gas-Chromatography and Mass-Spectrometry analysis.
- Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. (2022). PMC - NIH.
- BenchChem. (n.d.). Application Note: Derivatization of Cyclopent-3-ene-1-carbonyl chloride for Enhanced GC-MS Analysis. BenchChem.
- ResearchGate. (n.d.). Derivatizing Reagents for Detection of Organic Compounds By HPLC.
Sources
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- 3. researchgate.net [researchgate.net]
- 4. sdiarticle4.com [sdiarticle4.com]
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- 6. actascientific.com [actascientific.com]
- 7. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 8. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 9. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 10. researchgate.net [researchgate.net]
- 11. jfda-online.com [jfda-online.com]
- 12. diva-portal.org [diva-portal.org]
- 13. O-phthalaldehyde: fluorogenic detection of primary amines in the picomole range. Comparison with fluorescamine and ninhydrin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. HPLC method for analysis of free amino acids in fish using o-phthaldialdehyde precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Marfey's reagent for chiral amino acid analysis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ovid.com [ovid.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. LC-MS/MS-Based Separation and Quantification of Marfey's Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Coupling Reactions Involving 1-Aminocyclopentanecarbonitrile Hydrochloride
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of the 1-Aminocyclopentanecarbonitrile Scaffold
1-Aminocyclopentanecarbonitrile hydrochloride has emerged as a valuable building block in modern medicinal chemistry. Its rigid cyclopentyl core introduces conformational constraint, a desirable feature for optimizing ligand-receptor interactions and improving metabolic stability. The presence of a primary amine and a nitrile group on the same quaternary carbon offers a unique synthetic handle for constructing complex molecular architectures, particularly spirocyclic systems that are of growing interest in drug discovery.[1][2] This guide provides detailed application notes and experimentally-derived protocols for key coupling reactions involving this versatile intermediate, focusing on amide bond formation, N-arylation, and its application in the synthesis of spiropiperidines.
PART 1: Amide Bond Formation: A Gateway to Diverse Functionality
The primary amine of 1-aminocyclopentanecarbonitrile serves as a nucleophile for the formation of amide bonds, a ubiquitous linkage in pharmaceuticals. The hydrochloride salt must be neutralized in situ using a non-nucleophilic base to liberate the free amine for reaction. The choice of coupling reagent and conditions is critical to ensure high yields and minimize potential side reactions.
Mechanistic Overview: Activating the Carboxyl Group
Direct reaction between a carboxylic acid and an amine is generally inefficient. Therefore, the carboxylic acid is "activated" to make it more electrophilic. This is typically achieved using carbodiimides (like EDC) or uronium/aminium salts (like HATU).[3]
Protocol 1: HATU-Mediated Amide Coupling
This protocol is highly efficient and suitable for a wide range of carboxylic acids, including those that are sterically hindered. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a third-generation coupling reagent known for its rapid reaction times and low rates of racemization.[4][5]
Materials:
-
This compound
-
Carboxylic acid of interest
-
HATU
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq.).
-
Reagent Addition: Add HATU (1.1 eq.) and dissolve the solids in anhydrous DMF (approximately 0.1 M concentration relative to the carboxylic acid).
-
Base Addition: Add DIPEA (2.5 eq.). The extra equivalent of base is to neutralize the hydrochloride salt of the amine.
-
Pre-activation: Stir the mixture at room temperature for 15-30 minutes. This step forms the activated OAt-ester of the carboxylic acid.
-
Amine Addition: Add this compound (1.05 eq.) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature for 1-4 hours. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Amine Equivalents | 1.05 | A slight excess can help drive the reaction to completion. |
| HATU Equivalents | 1.1 | Ensures complete activation of the carboxylic acid. |
| Base | DIPEA or TEA | Non-nucleophilic bases that do not interfere with the coupling. |
| Base Equivalents | 2.5 | 2.0 eq. for the coupling and 0.5 eq. to neutralize the HCl salt. |
| Solvent | Anhydrous DMF | A polar aprotic solvent that dissolves most reactants well. |
| Temperature | Room Temperature | HATU is highly reactive at ambient temperatures. |
Protocol 2: EDC/NHS Amide Coupling
This method is particularly useful for water-soluble substrates and is a staple in bioconjugation chemistry. EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with NHS (N-Hydroxysuccinimide) forms a more stable active ester, which then reacts with the amine.[6][7][8]
Materials:
-
This compound
-
Carboxylic acid of interest
-
EDC hydrochloride
-
N-Hydroxysuccinimide (NHS)
-
DIPEA or TEA
-
Anhydrous Dichloromethane (DCM) or DMF
-
1M HCl (aq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq.) and NHS (1.2 eq.) in anhydrous DCM or DMF.
-
Activation: Add EDC hydrochloride (1.2 eq.) and stir the mixture at room temperature for 30-60 minutes.
-
Amine Addition: In a separate flask, dissolve this compound (1.1 eq.) in a minimal amount of DMF and add DIPEA (1.2 eq.). Add this solution to the activated carboxylic acid mixture.
-
Reaction: Stir the reaction at room temperature for 2-12 hours, monitoring by TLC or LC-MS.
-
Work-up:
-
Dilute the reaction with DCM.
-
Wash the organic layer with 1M HCl (1x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent.
-
-
Purification: The crude product can be purified by column chromatography.
Protocol 3: Schotten-Baumann Reaction with Acyl Chlorides
For robust carboxylic acids that can be converted to acyl chlorides, this is a rapid and often high-yielding method. The reaction is typically performed in a biphasic system or in the presence of a non-nucleophilic base to scavenge the HCl byproduct.[9][10][11]
Materials:
-
This compound
-
Acyl chloride (e.g., Benzoyl chloride)
-
Triethylamine (TEA) or Pyridine
-
Anhydrous Dichloromethane (DCM)
-
1M HCl (aq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq.) in anhydrous DCM.
-
Base Addition: Cool the mixture to 0 °C in an ice bath and add TEA (2.2 eq.) dropwise.
-
Acyl Chloride Addition: Slowly add the acyl chloride (1.1 eq.) to the stirring mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor for the disappearance of the amine starting material by TLC.
-
Work-up:
-
Quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the resulting amide by recrystallization or column chromatography.
PART 2: N-Arylation Reactions: Forging C-N Bonds with Aromatic Partners
N-arylated aminonitriles are valuable intermediates in the synthesis of various heterocyclic compounds. Palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation are two powerful methods for this transformation.
Protocol 4: Buchwald-Hartwig N-Arylation
This palladium-catalyzed cross-coupling reaction is highly versatile and tolerates a wide range of functional groups on both the amine and the aryl halide.[1][12] The choice of ligand is crucial for the success of the reaction.
Materials:
-
This compound
-
Aryl bromide or iodide
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene or Dioxane
Procedure:
-
Reaction Setup: To a Schlenk tube, add Pd₂(dba)₃ (1-2 mol%), XPhos (2-4 mol%), and NaOtBu (1.4 eq.).
-
Reagent Addition: Add the aryl halide (1.0 eq.) and this compound (1.2 eq.).
-
Solvent and Degassing: Add anhydrous toluene. Seal the tube and degas the mixture by three freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture at 80-110 °C for 12-24 hours under an inert atmosphere.
-
Work-up:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify by flash column chromatography.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd₂(dba)₃ / XPhos | A common and effective catalyst system for C-N coupling. |
| Base | NaOtBu | A strong, non-nucleophilic base required for the catalytic cycle. |
| Solvent | Toluene or Dioxane | Anhydrous, non-protic solvents are essential. |
| Temperature | 80-110 °C | Sufficient thermal energy is needed to drive the catalytic cycle. |
PART 3: Synthesis of Spiropiperidines: Constructing Complex Scaffolds
A key application of 1-aminocyclopentanecarbonitrile is in the synthesis of spiropiperidine structures. This can be achieved through a two-step sequence involving N-alkylation followed by a reductive intramolecular cyclization. This approach leverages both the nucleophilicity of the amine and the reactivity of the nitrile group.[4]
Protocol 5: Two-Step Synthesis of a Spiro[cyclopentane-1,3'-piperidine] Derivative
Step 1: N-Alkylation with an Allyl Halide
Materials:
-
This compound
-
Allyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN)
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq.) in acetonitrile, add finely ground K₂CO₃ (2.5 eq.).
-
Alkylation: Add allyl bromide (1.1 eq.) and heat the mixture to 50-60 °C.
-
Reaction Monitoring: Stir until the starting material is consumed (as monitored by TLC).
-
Work-up:
-
Cool the reaction, filter off the inorganic salts, and concentrate the filtrate.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer and concentrate to obtain the crude N-allyl-1-aminocyclopentanecarbonitrile. This is often used in the next step without further purification.
-
Step 2: Reductive Intramolecular Cyclization
Materials:
-
Crude N-allyl-1-aminocyclopentanecarbonitrile
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium sulfate decahydrate
-
Diethyl ether
Procedure:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, prepare a suspension of LiAlH₄ (2.0 eq.) in anhydrous THF.
-
Substrate Addition: Cool the suspension to 0 °C and add a solution of the crude N-allyl-1-aminocyclopentanecarbonitrile (1.0 eq.) in anhydrous THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.
-
Work-up (Fieser method):
-
Cool the reaction to 0 °C.
-
Carefully and sequentially add water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.
-
Stir the resulting granular precipitate vigorously for 30 minutes.
-
Filter the mixture and wash the solid thoroughly with diethyl ether.
-
Dry the combined organic filtrates over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the resulting spiropiperidine derivative by column chromatography.
Conclusion
This compound is a versatile and powerful building block for accessing a range of important chemical scaffolds. The protocols outlined in this guide provide a robust starting point for researchers to explore its utility in amide synthesis, N-arylation, and the construction of complex spirocyclic systems. Careful optimization of reaction conditions for specific substrates will ensure the highest yields and purity of the desired products.
References
- Griggs, S. D., Tape, D. D., & Clarke, P. A. (2018). Strategies for the Synthesis of Spiropiperidines - A Review of the Last 10 Years. Organic & Biomolecular Chemistry, 16(35), 6620–6633. [Link]
- Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]
- Cossy, J., & de Farias, C. (2009). Molecular diversity via amino acid derived alpha-amino nitriles: synthesis of spirocyclic 2,6-dioxopiperazine derivatives. The Journal of organic chemistry, 74(1), 424–431. [Link]
- BYJU'S. (2019). Schotten Baumann Reaction. [Link]
- Zaragoza, F. (2001). Synthesis and structure-activity relationships of N-substituted spiropiperidines as nociceptin receptor ligands. Journal of medicinal chemistry, 44(1), 116–125. [Link]
- Chemistry Notes. (2023). Schotten Baumann reaction: Introduction, mechanism, procedure. [Link]
- Testbook. (n.d.). Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. [Link]
- LibreTexts. (2023).
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- G-Biosciences. (2017). High Efficiency & Stability Protein CrossLinking with EDC & NHS. [Link]
- Wikipedia contributors. (2023). Ullmann condensation. In Wikipedia, The Free Encyclopedia. [Link]
- Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]
- ResearchGate. (2015). What is the best and reliable approach to prepare EDC/NHS solution?. [Link]
- Google Patents. (n.d.). An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid.
- HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
Sources
- 1. Molecular diversity via amino acid derived alpha-amino nitriles: synthesis of spirocyclic 2,6-dioxopiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Strategies for the synthesis of spiropiperidines – a review of the last 10 years - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 5. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 6. Dieckmann Condensation of Ugi N-Acylamino Amide Product: Facile Access to Functionalized 2,2-Disubstituted Indolin-3-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Collection - One-Step Cyclization: Synthesis of NâHeteroalkylâNâ²âtosylpiperazines - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. synarchive.com [synarchive.com]
- 11. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 12. Dieckmann Condensation [organic-chemistry.org]
Application Note: Validated HPLC-UV Method for the Quantification of 1-Aminocyclopentanecarbonitrile Hydrochloride
Introduction
1-Aminocyclopentanecarbonitrile hydrochloride is a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] Its purity and concentration must be precisely controlled to ensure the quality and efficacy of the final active pharmaceutical ingredient (API). This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the accurate quantification of this compound. The method validation is designed to meet the stringent requirements of regulatory bodies, following the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4][5]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals, outlining the rationale behind the experimental design, a step-by-step validation protocol, and expected performance characteristics.
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| Synonyms | 1-Amino-1-cyanocyclopentane hydrochloride | [1] |
| CAS Number | 16195-83-8 | [1][2][6] |
| Molecular Formula | C₆H₁₁ClN₂ | [6] |
| Molecular Weight | 146.62 g/mol | [1][6] |
| Chemical Structure | N/A | |
| Solubility | Assumed to be freely soluble in water and methanol. | N/A |
| pKa | Estimated to be around 8.5-9.5 for the primary amine. | N/A |
Analytical Method
The selected analytical technique is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This choice is based on the polar nature of the analyte and its UV-absorbing properties, which are expected due to the presence of the nitrile group and potential for end absorption.
Chromatographic Conditions
| Parameter | Condition | Rationale |
| Instrument | Agilent 1260 Infinity II LC System or equivalent | Provides reliable and reproducible performance. |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm | C18 stationary phase provides good retention for polar compounds. |
| Mobile Phase | A: 0.1% Trifluoroacetic Acid (TFA) in WaterB: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | TFA acts as an ion-pairing agent to improve peak shape for the amine. |
| Gradient | 0-2 min: 5% B2-10 min: 5-95% B10-12 min: 95% B12-12.1 min: 95-5% B12.1-15 min: 5% B | A gradient elution allows for the separation of the analyte from potential impurities with different polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Ensures reproducible retention times. |
| Injection Volume | 10 µL | A suitable volume for achieving good sensitivity. |
| Detection | UV at 210 nm | The nitrile group is expected to have UV absorbance at low wavelengths. |
| Diluent | Water:Acetonitrile (95:5, v/v) | Ensures compatibility with the initial mobile phase conditions. |
Method Validation Protocol
The analytical method was validated according to the ICH Q2(R1) guideline for the following parameters: Specificity, Linearity, Range, Accuracy, Precision (Repeatability and Intermediate Precision), Limit of Detection (LOD), Limit of Quantitation (LOQ), and Robustness.[3][4][5][7]
Specificity
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
Protocol:
-
Inject the diluent (blank) to demonstrate no interference at the retention time of the analyte.
-
Prepare a solution of the this compound standard and inject it.
-
Prepare a sample solution containing the analyte and potential impurities or degradation products (if available).
-
If impurity standards are not available, perform stress testing (acid, base, oxidative, thermal, and photolytic degradation) on the analyte and inject the stressed samples.
-
Assess the peak purity of the analyte peak using a photodiode array (PDA) detector.
Acceptance Criteria:
-
The blank should not show any peak at the retention time of the analyte.
-
The analyte peak should be well-resolved from any impurity or degradation peaks (resolution > 2).
-
The peak purity analysis should show that the analyte peak is spectrally homogeneous.
Linearity and Range
Linearity is the ability to obtain test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
Protocol:
-
Prepare a stock solution of this compound reference standard.
-
From the stock solution, prepare at least five calibration standards at different concentration levels, ranging from 50% to 150% of the nominal working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Inject each calibration standard in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.999.
-
The y-intercept should be close to zero.
-
The residuals should be randomly distributed around the x-axis.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.
Protocol:
-
Prepare placebo samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
Acceptance Criteria:
-
The mean recovery should be within 98.0% to 102.0%.
-
The relative standard deviation (RSD) for the recovery at each level should be ≤ 2.0%.
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
Protocol:
-
Prepare six independent sample preparations at 100% of the working concentration.
-
Inject each sample and calculate the mean, standard deviation, and RSD of the results.
Acceptance Criteria:
-
The RSD should be ≤ 1.0%.
Protocol:
-
Repeat the repeatability experiment on a different day, with a different analyst, and on a different instrument.
-
Compare the results from the two sets of experiments.
Acceptance Criteria:
-
The cumulative RSD for the results from both days should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Protocol:
-
Determine the LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve using the following formulas:
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S) where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
-
-
Prepare solutions at the calculated LOD and LOQ concentrations and inject them to confirm the values.
Acceptance Criteria:
-
The signal-to-noise ratio at the LOD should be approximately 3:1.
-
The signal-to-noise ratio at the LOQ should be approximately 10:1.
-
The precision (RSD) for injections at the LOQ should be ≤ 10%.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.
Protocol:
-
Introduce small variations to the method parameters, one at a time, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% organic)
-
-
Analyze a system suitability solution with each variation.
Acceptance Criteria:
-
The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within the established limits.
-
The retention time of the analyte should not change significantly.
Data Presentation and Expected Results
The following tables summarize the expected results for the validation parameters.
Table 1: Linearity Data
| Concentration (µg/mL) | Mean Peak Area |
| 50 | Expected Value |
| 75 | Expected Value |
| 100 | Expected Value |
| 125 | Expected Value |
| 150 | Expected Value |
| Correlation Coefficient (r²) | ≥ 0.999 |
Table 2: Accuracy Data
| Spiked Level (%) | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | Recovery (%) |
| 80 | 80 | Expected Value | Expected Value |
| 100 | 100 | Expected Value | Expected Value |
| 120 | 120 | Expected Value | Expected Value |
| Mean Recovery (%) | 98.0 - 102.0 |
Table 3: Precision Data
| Parameter | Result (as % of nominal) | RSD (%) |
| Repeatability (n=6) | Expected Mean Value | ≤ 1.0 |
| Intermediate Precision (n=12) | Expected Mean Value | ≤ 2.0 |
Visualizations
Experimental Workflow
Caption: Workflow for HPLC method validation.
Logical Relationships in Validation
Caption: Interdependence of validation parameters.
Conclusion
The HPLC-UV method described in this application note is a specific, linear, accurate, precise, and robust method for the quantification of this compound. The successful validation of this method ensures its suitability for routine quality control analysis in a pharmaceutical setting, providing reliable data to support drug development and manufacturing processes.
References
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. [Link]
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
- Revised ICH Guideline Q2(R1)
- ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
- HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]
- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [Link]
- Guidance for the Validation of Pharmaceutical Quality Control Analytical Methods. [Link]
- Analytical method valid
- Amine hydrochloride in HPLC. [Link]
- Gas Chromatographic Quantitative Analysis of an Amine Hydrochloride by Regener
- An HPLC Method for the Determination of Amines in Flotation Pulp Based on Derivatiz
- Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formul
- Cas 16195-83-8,1-aminocyclopentane carbonitrile, HCl. [Link]
Sources
- 1. Cas 16195-83-8,1-aminocyclopentane carbonitrile, HCl | lookchem [lookchem.com]
- 2. 1-aminocyclopentane carbonitrile, HCl | 16195-83-8 [chemicalbook.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. fda.gov [fda.gov]
- 5. database.ich.org [database.ich.org]
- 6. scbt.com [scbt.com]
- 7. starodub.nl [starodub.nl]
Application Note: The Strategic Role of 1-Aminocyclopentanecarbonitrile Hydrochloride in the Synthesis of Angiotensin II Receptor Blockers
Abstract
Angiotensin II Receptor Blockers (ARBs), or 'sartans', represent a cornerstone in the management of hypertension and cardiovascular disease.[1][2] The synthesis of many modern ARBs, such as Irbesartan, is characterized by the presence of a unique spiro-cyclopentane moiety, which is critical for optimal receptor binding and therapeutic efficacy. This application note provides an in-depth guide for researchers, chemists, and drug development professionals on the pivotal role of 1-aminocyclopentanecarbonitrile hydrochloride as a key starting material in the construction of this essential structural feature. We will elucidate the chemical logic behind its use, present detailed, field-proven synthetic protocols, and discuss the analytical characterization of key intermediates.
Introduction: The Clinical Significance of Angiotensin II Receptor Blockers (ARBs)
The Renin-Angiotensin System and Hypertension
The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates blood pressure and fluid balance. Its principal effector, angiotensin II, is a potent vasoconstrictor that also stimulates aldosterone secretion, leading to sodium and water retention.[1][3] Overactivity of this system is a primary driver of hypertension (high blood pressure), a major risk factor for heart disease, stroke, and kidney failure.
ARBs: Mechanism of Action and Therapeutic Advantages
ARBs function by selectively blocking the angiotensin II type 1 (AT₁) receptor, preventing angiotensin II from exerting its pressor effects.[2] This direct antagonism leads to vasodilation and reduced aldosterone production, effectively lowering blood pressure.[2] Compared to other RAS inhibitors like ACE inhibitors, ARBs offer a more complete blockade of angiotensin II action and are often associated with a lower incidence of side effects, such as dry cough.[2]
The Structural Hallmark of Modern ARBs: The Spiro-Cyclopentane Moiety
The molecular architecture of many second-generation ARBs, including the widely prescribed drug Irbesartan, incorporates a 1,3-diazaspiro[4.4]non-1-en-4-one core. This spirocyclic system, where a cyclopentane ring is fused to an imidazalone ring at a single carbon, provides conformational rigidity. This pre-organizes the molecule for an optimal fit into the AT₁ receptor, enhancing binding affinity and potency. The synthesis of this crucial spiro-fused system is efficiently achieved using precursors derived from 1-aminocyclopentanecarbonitrile.
Caption: High-level synthetic pathway to Irbesartan.
Key Synthetic Transformations
3.2.1 Strecker Synthesis of the Aminonitrile Precursor: The journey begins with a classic Strecker synthesis. Cyclopentanone reacts with sodium cyanide and ammonium chloride in an aqueous/methanolic solution to produce 1-aminocyclopentanecarbonitrile. [3][4][5]The hydrochloride salt is then typically formed by treatment with aqueous HCl.
3.2.2 Acylation: Introducing the Pentanoyl Side Chain: The primary amine of 1-aminocyclopentanecarbonitrile is acylated using valeroyl chloride in the presence of a base like triethylamine. [3]This reaction attaches the pentanoyl group, which will become the butyl side chain of the final Irbesartan molecule. This step yields N-(1-cyanocyclopentyl)pentanamide. [3] 3.2.3 Nitrile Hydrolysis: Formation of the Carboxylic Acid: The crucial step to unmask the carboxylic acid involves the hydrolysis of the nitrile group. This is effectively achieved by heating N-(1-cyanocyclopentyl)pentanamide in a mixture of hydrochloric acid and acetic acid. [3]The use of acetic acid as a co-solvent has been shown to improve reaction completion and reduce amide impurities compared to using hydrochloric acid alone. [3]This produces the key intermediate, 1-(pentanoylamino)cyclopentanecarboxylic acid.
3.2.4 Amide Coupling and Spirocyclization: The carboxylic acid is then coupled with the second major fragment, 4'-(aminomethyl)-2-cyanobiphenyl. This is often achieved using coupling agents like dicyclohexylcarbodiimide (DCC). [3]The resulting open-chain amide intermediate is then cyclized under acidic conditions (e.g., p-toluenesulfonic acid or trifluoroacetic acid) to form the desired spiro-imidazalinone ring system. [5] 3.2.5 Final Assembly: Tetrazole Formation: In the final step, the nitrile group on the biphenyl ring is converted into a tetrazole ring. This is a common concluding step in the synthesis of many sartans and is typically accomplished by reacting the precursor with an azide source, such as tributyltin azide or sodium azide. [5][6][7]
Experimental Protocols
The following protocols are adapted from established patent literature and are intended for instructional purposes in a properly equipped chemical laboratory.
Protocol 1: Synthesis of N-(1-cyanocyclopentyl)pentanamide from 1-Aminocyclopentanecarbonitrile[3]
-
Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 1-aminocyclopentanecarbonitrile (1.0 eq) in dichloromethane.
-
Cooling: Cool the solution to 5-10 °C using an ice bath.
-
Base Addition: Add triethylamine (1.1 eq) to the cooled solution.
-
Acylation: Add valeroyl chloride (1.05 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: Stir the reaction mixture at 5-10 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Work-up: Quench the reaction by adding deionized water. Separate the organic layer.
-
Isolation: Evaporate the dichloromethane under reduced pressure to yield N-(1-cyanocyclopentyl)pentanamide as an oil, which can be used directly in the next step.
Protocol 2: Hydrolysis to 1-(pentanoylamino)cyclopentanecarboxylic Acid[3]
-
Setup: To the oil obtained in Protocol 4.1 (1.0 eq), add water, concentrated hydrochloric acid (e.g., 1 part oil to 2 parts water to 1 part conc. HCl by weight), and acetic acid (e.g., 0.3 parts by weight).
-
Heating: Heat the mixture to approximately 60 °C and maintain this temperature with stirring for 24 hours. Monitor reaction completion by TLC or HPLC.
-
Crystallization: Cool the reaction mixture to room temperature and continue stirring for 1 hour to allow for complete precipitation of the product.
-
Isolation: Filter the solid product and wash thoroughly with cold deionized water.
-
Drying: Dry the white solid under reduced pressure at 50-60 °C to a constant weight to yield 1-(pentanoylamino)cyclopentanecarboxylic acid.
Summary of Reaction Parameters
| Step | Key Reagents | Solvent(s) | Temperature | Time | Expected Yield |
| Acylation | 1-Aminocyclopentanecarbonitrile, Valeroyl Chloride, Triethylamine | Dichloromethane | 5-10 °C, then RT | ~3 hrs | >95% (crude) |
| Hydrolysis | N-(1-cyanocyclopentyl)pentanamide, Conc. HCl, Acetic Acid | Water | ~60 °C | ~24 hrs | ~80-85% |
Analytical Characterization
Spectroscopic Signatures of Key Intermediates
Proper characterization of intermediates is crucial for ensuring the success of the synthesis.
-
N-(1-cyanocyclopentyl)pentanamide:
-
IR Spectroscopy (cm⁻¹): A key diagnostic is the presence of the nitrile (C≡N) stretch around 2220-2260 cm⁻¹ and the amide C=O stretch around 1640-1680 cm⁻¹. The N-H stretch will also be visible around 3300 cm⁻¹. [6] * ¹H NMR Spectroscopy: Expect signals corresponding to the protons of the cyclopentyl ring, the aliphatic pentanoyl chain, and a broad signal for the amide N-H proton. [8]
-
-
1-(pentanoylamino)cyclopentanecarboxylic Acid:
-
IR Spectroscopy (cm⁻¹): The C≡N peak will have disappeared, replaced by a very broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹) and a C=O stretch for the carboxylic acid around 1700-1725 cm⁻¹. The amide C=O peak remains.
-
¹³C NMR Spectroscopy: The appearance of a signal around 175-185 ppm is indicative of the carboxylic acid carbon.
-
Quality Control and Impurity Profiling
Throughout the synthesis of an active pharmaceutical ingredient (API) like Irbesartan, rigorous quality control is essential. HPLC is the primary method used to monitor reaction progress and identify potential process-related impurities. [6]For example, incomplete hydrolysis in step 4.2 can leave unreacted N-(1-cyanocyclopentyl)pentanamide, which must be controlled to acceptable limits. [3]
Concluding Remarks
This compound is more than just a simple starting material; it is a strategically designed building block that enables the efficient and scalable synthesis of complex pharmaceutical agents like Irbesartan. Its unique structure facilitates the construction of the spiro-cyclopentane core, a key pharmacophore responsible for the high efficacy of this class of angiotensin II receptor blockers. The protocols and insights provided herein demonstrate a robust pathway for its utilization, underscoring the importance of fundamental organic synthesis in modern drug development.
References
- Title: Process for preparation of Irbesartan Source: US Patent 7,652,147 B2 URL
- Title: Synthesis and Characterization of Irbesartan Impurities Source: Heterocyclic Communic
- Title: An improved process for preparing 1-(pentanoylamino)
- Title: Novel synthesis of irbesartan Source: WIPO Patent WO/2004/085427 URL
- Title: Synthesis of irbesartan Source: US Patent 7,019,148 B2 URL
- Title: An improved process for preparation of irbesartan Source: WIPO Patent WO/2007/049293 URL
- Title: An improved and efficient synthesis of Irbesartan, an antihypertensive drug Source: Organic Communic
- Title: Process for the preparation of angiotensin ii receptor blockers Source: US Patent Application US 2022/0127238 A1 URL
- Title: A Review on Synthesis of Antihypertensive Sartan Drugs Source: SciSpace URL:[Link]
- Title: Angiotensin II receptor blocker Source: Wikipedia URL:[Link]
- Title: 1-aminocyclopentane carbonitrile, HCl Source: LookChem URL:[Link]
- Title: 1-Aminocyclopentanecarbonitrile | C6H10N2 Source: PubChem, N
- Title: Spectroscopy of Amines Source: Chemistry LibreTexts URL:[Link]
Sources
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- 2. Angiotensin II receptor blocker - Wikipedia [en.wikipedia.org]
- 3. WO2010079405A2 - An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid - Google Patents [patents.google.com]
- 4. US7652147B2 - Process for preparation of Irbesartan - Google Patents [patents.google.com]
- 5. WO2007049293A1 - An improved process for preparation of irbesartan - Google Patents [patents.google.com]
- 6. d-nb.info [d-nb.info]
- 7. NOVEL SYNTHESIS OF IRBESARTAN - Patent 1546135 [data.epo.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Protecting Group Strategies for 1-Aminocyclopentanecarbonitrile Hydrochloride: An Application Guide for Researchers
Introduction: Navigating the Synthesis of Novel 1-Aminocyclopentanecarbonitrile Derivatives
1-Aminocyclopentanecarbonitrile hydrochloride serves as a valuable building block in medicinal chemistry and drug development, offering a rigid cyclopentane scaffold with versatile amino and nitrile functionalities. The strategic manipulation of the amino group is paramount for the synthesis of diverse derivatives. This often necessitates the use of protecting groups to temporarily mask the amine's reactivity, allowing for selective transformations elsewhere in the molecule.[1][2][3] The choice of protecting group is a critical decision, dictated by the overall synthetic strategy, including the stability of the protecting group to various reaction conditions and the orthogonality of its removal.[2]
This technical guide provides an in-depth analysis of common protecting group strategies for 1-aminocyclopentanecarbonitrile, focusing on the widely used tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc) groups. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and discuss critical considerations for maintaining the integrity of the nitrile functional group, a key structural feature prone to hydrolysis under certain conditions.
The Critical Consideration: Stability of the Nitrile Group
A primary concern when working with 1-aminocyclopentanecarbonitrile is the potential for hydrolysis of the nitrile group to a primary amide or a carboxylic acid.[4] This transformation can occur under both acidic and basic conditions, particularly at elevated temperatures.[4][5] Therefore, the selection of protection and deprotection methods must prioritize conditions that are mild enough to preserve the nitrile moiety.
dot graph Nitrile_Stability { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
Nitrile [label="1-Aminocyclopentanecarbonitrile"]; Amide [label="1-Aminocyclopentanecarboxamide"]; CarboxylicAcid [label="1-Aminocyclopentanecarboxylic Acid"];
Nitrile -> Amide [label="H₃O⁺ or OH⁻\n(mild conditions)"]; Amide -> CarboxylicAcid [label="H₃O⁺ or OH⁻\n(harsh conditions)"]; Nitrile -> CarboxylicAcid [label="H₃O⁺ or OH⁻\n(harsh conditions)", style=dashed]; } Figure 1: Potential hydrolysis pathways of the nitrile group in 1-aminocyclopentanecarbonitrile under acidic or basic conditions.
I. The Robust Workhorse: Tert-Butyloxycarbonyl (Boc) Protection
The tert-butyloxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis due to its ease of introduction and general stability towards a wide range of nucleophilic and basic conditions.[6][7] Its removal is typically achieved under acidic conditions.
A. Introduction of the Boc Group
The protection of the amino group of this compound is readily achieved by reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. The hydrochloride salt must first be neutralized to the free amine to enable its nucleophilic attack on the Boc anhydride.
dot graph Boc_Protection { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
Start [label="1-Aminocyclopentanecarbonitrile HCl"]; FreeAmine [label="1-Aminocyclopentanecarbonitrile"]; BocProtected [label="N-Boc-1-aminocyclopentanecarbonitrile"];
Start -> FreeAmine [label="Base (e.g., Et₃N, NaHCO₃)"]; FreeAmine -> BocProtected [label="Boc₂O, Solvent"]; } Figure 2: Workflow for the Boc protection of 1-aminocyclopentanecarbonitrile.
Experimental Protocol: Synthesis of N-Boc-1-aminocyclopentanecarbonitrile
-
Dissolution and Neutralization: Suspend this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of 1,4-dioxane and water (1:1).
-
Base Addition: Add a base, such as triethylamine (Et₃N, 1.1 eq) or sodium bicarbonate (NaHCO₃, 2.5 eq), to the suspension and stir at room temperature until the starting material fully dissolves, indicating the formation of the free amine.[8][9]
-
Boc Anhydride Addition: Cool the solution to 0 °C and add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
If using DCM, wash the organic layer sequentially with a weak acid (e.g., 1 M HCl), water, and brine.
-
If using a dioxane/water mixture, dilute with water and extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel if necessary.
| Parameter | Condition | Reference |
| Reagents | Di-tert-butyl dicarbonate (Boc₂O) | [10][11] |
| Base | Triethylamine (Et₃N), Sodium Bicarbonate (NaHCO₃) | [8][9] |
| Solvent | Dichloromethane (DCM), Dioxane/Water | [10][11] |
| Temperature | 0 °C to Room Temperature | [8] |
| Reaction Time | 12-24 hours | [8] |
Table 1: Summary of typical reaction conditions for Boc protection.
B. Deprotection of the Boc Group: Navigating Nitrile Stability
The standard method for Boc deprotection involves treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[6][12] However, these harsh conditions can pose a risk to the nitrile group, potentially leading to its hydrolysis. Therefore, milder deprotection strategies are highly recommended.
Mild Deprotection Protocol 1: HCl in 1,4-Dioxane
Using a solution of HCl in 1,4-dioxane at room temperature is a common and often milder alternative to neat TFA.[12]
-
Dissolution: Dissolve the N-Boc-1-aminocyclopentanecarbonitrile (1.0 eq) in a minimal amount of 1,4-dioxane or ethyl acetate.
-
Acid Addition: Add a 4 M solution of HCl in 1,4-dioxane (excess, e.g., 10 eq).
-
Reaction: Stir the mixture at room temperature for 1-4 hours, monitoring the reaction by TLC or LC-MS. The product often precipitates as the hydrochloride salt.
-
Isolation: Upon completion, the solid product can be collected by filtration and washed with a non-polar solvent like diethyl ether to remove any organic impurities.
Mild Deprotection Protocol 2: Oxalyl Chloride in Methanol
A recently reported mild method for Boc deprotection utilizes oxalyl chloride in methanol.[13][14][15][16] This system is effective at room temperature and has been shown to be tolerant of various functional groups.
-
Dissolution: Dissolve the N-Boc-1-aminocyclopentanecarbonitrile (1.0 eq) in methanol.
-
Reagent Addition: Add oxalyl chloride (2-3 eq) dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 1-4 hours.
-
Work-up: Concentrate the reaction mixture under reduced pressure. The resulting hydrochloride salt can be used directly or neutralized with a mild base for further transformations.
| Method | Reagents | Temperature | Time | Considerations | Reference |
| Standard Acidolysis | TFA in DCM | Room Temp. | 30 min - 2 h | Potential for nitrile hydrolysis | [12] |
| Milder Acidolysis | 4M HCl in Dioxane | Room Temp. | 1 - 4 h | Reduced risk of nitrile hydrolysis | [12] |
| Oxalyl Chloride | (COCl)₂ in MeOH | Room Temp. | 1 - 4 h | Mild and selective | [13][14][15][16] |
Table 2: Comparison of Boc deprotection methods.
II. The Versatile Benzyl Carbamate: Cbz Protection
The benzyloxycarbonyl (Cbz or Z) group is another widely employed protecting group for amines. It is stable to acidic and basic conditions and is typically removed by catalytic hydrogenolysis, a mild and selective method.[17][18]
A. Introduction of the Cbz Group
The Cbz group is introduced by reacting the free amine of 1-aminocyclopentanecarbonitrile with benzyl chloroformate (Cbz-Cl) under basic conditions, often referred to as Schotten-Baumann conditions.[4][18]
dot graph Cbz_Protection { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];
Start [label="1-Aminocyclopentanecarbonitrile HCl"]; FreeAmine [label="1-Aminocyclopentanecarbonitrile"]; CbzProtected [label="N-Cbz-1-aminocyclopentanecarbonitrile"];
Start -> FreeAmine [label="Base (e.g., Na₂CO₃)"]; FreeAmine -> CbzProtected [label="Cbz-Cl, Solvent"]; } Figure 3: Workflow for the Cbz protection of 1-aminocyclopentanecarbonitrile.
Experimental Protocol: Synthesis of N-Cbz-1-aminocyclopentanecarbonitrile
-
Dissolution and Neutralization: Dissolve this compound (1.0 eq) in a mixture of an organic solvent (e.g., THF or acetone) and an aqueous solution of a base like sodium carbonate (Na₂CO₃, 2.5 eq) or sodium bicarbonate (NaHCO₃).[18][19]
-
Reagent Addition: Cool the mixture to 0 °C and add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise while stirring vigorously.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Work-up: Dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by recrystallization or flash chromatography.
B. Deprotection of the Cbz Group: Preserving the Nitrile
The most common and mildest method for Cbz deprotection is catalytic hydrogenolysis, which is highly unlikely to affect the nitrile group.[17][18][20]
Deprotection Protocol: Catalytic Hydrogenolysis
-
Setup: Dissolve the N-Cbz-1-aminocyclopentanecarbonitrile (1.0 eq) in a suitable solvent such as methanol, ethanol, or ethyl acetate.
-
Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C, 5-10 mol%).
-
Hydrogenation: Place the reaction flask under a hydrogen atmosphere (e.g., using a balloon filled with H₂) and stir vigorously at room temperature.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
| Method | Reagents | Temperature | Considerations | Reference |
| Hydrogenolysis | H₂, 10% Pd/C | Room Temp. | Highly selective, nitrile-compatible | [17][18][20] |
| Acidolysis | HBr in AcOH | Room Temp. | Harsh conditions, risk of nitrile hydrolysis | [4] |
Table 3: Cbz deprotection methods.
III. The Orthogonal Player: Fmoc Protection
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group, making it orthogonal to the acid-labile Boc group and the hydrogenolysis-labile Cbz group.[21][22] This orthogonality is a significant advantage in complex, multi-step syntheses.[2]
A. Introduction of the Fmoc Group
The Fmoc group is typically introduced using 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.[19][21]
dot graph Fmoc_Protection { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#FBBC05"];
Start [label="1-Aminocyclopentanecarbonitrile HCl"]; FreeAmine [label="1-Aminocyclopentanecarbonitrile"]; FmocProtected [label="N-Fmoc-1-aminocyclopentanecarbonitrile"];
Start -> FreeAmine [label="Base (e.g., NaHCO₃)"]; FreeAmine -> FmocProtected [label="Fmoc-Cl or Fmoc-OSu, Solvent"]; } Figure 4: Workflow for the Fmoc protection of 1-aminocyclopentanecarbonitrile.
Experimental Protocol: Synthesis of N-Fmoc-1-aminocyclopentanecarbonitrile
-
Dissolution: Dissolve this compound (1.0 eq) in a mixture of 1,4-dioxane and an aqueous solution of sodium bicarbonate (NaHCO₃, 2.5 eq).
-
Reagent Addition: In a separate flask, dissolve Fmoc-Cl or Fmoc-OSu (1.05 eq) in 1,4-dioxane.
-
Reaction: Slowly add the Fmoc reagent solution to the amine solution at 0-5 °C with vigorous stirring. Allow the reaction to warm to room temperature and stir for several hours or overnight.
-
Work-up: Dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with dilute acid (to remove any unreacted amine), water, and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography.
B. Deprotection of the Fmoc Group: Mild Basic Conditions
The Fmoc group is cleaved under mild basic conditions, typically with a solution of piperidine in an aprotic solvent like N,N-dimethylformamide (DMF).[13][22] While generally mild, prolonged exposure to basic conditions could potentially affect the nitrile group. Therefore, the reaction should be carefully monitored.[4]
Deprotection Protocol: Piperidine in DMF
-
Dissolution: Dissolve the N-Fmoc-1-aminocyclopentanecarbonitrile in DMF.
-
Base Addition: Add piperidine to a final concentration of 20% (v/v).
-
Reaction: Stir the reaction mixture at room temperature for 5-30 minutes. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent. Wash the organic layer extensively with water to remove piperidine and the dibenzofulvene-piperidine adduct.
-
Isolation: Dry the organic layer and concentrate under reduced pressure to yield the free amine.
| Method | Reagents | Temperature | Time | Considerations | Reference |
| Piperidine | 20% Piperidine in DMF | Room Temp. | 5 - 30 min | Monitor to avoid potential nitrile side reactions | [4][22] |
| DBU | Catalytic DBU | Room Temp. | Shorter reaction times | Stronger base, requires careful control | [11] |
Table 4: Fmoc deprotection methods.
Summary and Strategic Recommendations
The choice of protecting group for this compound is a strategic decision that hinges on the planned synthetic route.
-
Boc protection is a robust and straightforward choice, but care must be taken during deprotection to employ mild acidic conditions to avoid nitrile hydrolysis.
-
Cbz protection offers the advantage of a very mild and selective deprotection via hydrogenolysis, which is highly compatible with the nitrile group. This makes it an excellent choice when the subsequent synthetic steps are compatible with a benzyl group.
-
Fmoc protection provides orthogonality to acid-labile and hydrogenolysis-labile groups. The mild basic deprotection is generally safe for the nitrile group, but reaction times should be minimized and monitored.
By carefully selecting the appropriate protecting group and optimizing the reaction conditions, researchers can effectively utilize 1-aminocyclopentanecarbonitrile as a versatile building block for the synthesis of novel and complex molecules.
References
- Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). RSC Advances, 10(40), 23785–23791. [Link]
- Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. (2017). Letters in Organic Chemistry, 14(4), 254-258. [Link]
- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). RSC Advances, 10(40), 23785-23791. [Link]
- Rapid Microwave-Assisted Deprotection of N-Cbz and N-Bn Derivatives. (2006). Synlett, 2006(18), 2995-2998. [Link]
- Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. (2024). The Journal of Organic Chemistry, 89(8), 5665–5674. [Link]
- A mild removal of Fmoc group using sodium azide. (2014). Amino Acids, 46(2), 367–374. [Link]
- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). RSC Advances, 10(40), 23785–23791. [Link]
- Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. (2024). The Journal of Organic Chemistry. [Link]
- Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride. (2020). RSC Advances, 10(40), 23785-23791. [Link]
- A mild removal of Fmoc group using sodium azide. (2014). Amino Acids, 46(2), 367-74. [Link]
- Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. (n.d.). Total Synthesis.
- Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec.
- Terminology of Antibody Drug for Fmoc Deprotection. (n.d.). GenScript.
- A mild and selective method for N-Boc deprotection. (2002). Tetrahedron Letters, 43(4), 589-591. [Link]
- A mild removal of Fmoc group using sodium azide. (2014). Amino Acids, 46(2), 367-374. [Link]
- An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid. (2010). Google Patents.
- Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. (2000). Journal of Peptide Science, 6(10), 471-493. [Link]
- Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. (n.d.). Total Synthesis.
- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? (2018). Molecules, 23(7), 1745. [Link]
- Amino Acid-Protecting Groups. (2002). Chemical Reviews, 102(1), 221-336. [Link]
- Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal.
- Cbz-Protected Amino Groups. (n.d.). Organic Chemistry Portal.
- Protection Reactions. (2005). In Houben-Weyl Methods of Organic Chemistry, Vol. E 22a. Thieme.
- An enantiodivergent synthesis of N -Boc-protected ( R )- and ( S )-4-amino cyclopent-2-en-1-one. (2022). Journal of Chemical Research, 46(1-2), 174751982110477. [Link]
- An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. (2011). Green Chemistry, 13(5), 1257-1260. [Link]
- A Selective Deprotection Strategy for the Construction of trans-2-Aminocyclopropanecarboxylic Acid Derived Peptides. (2019). Organic Letters, 21(2), 436–440. [Link]
- EXPERIMENTAL PROCEDURES. (n.d.). Beilstein Journals.
- Fmoc. (2017). Lokey Lab Protocols.
- Sustainable Approaches for the Protection and Deprotection of Functional Groups. (2021). ChemSusChem, 14(19), 4074-4113. [Link]
- Glen Report 25 Supplement: Deprotection. (n.d.). Glen Research.
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Catalytic Pathways for 1-Aminocyclopentanecarbonitrile Hydrochloride: Application Notes and Protocols for Synthetic Chemistry
Introduction: The Synthetic Versatility of a Cyclic Aminonitrile Building Block
1-Aminocyclopentanecarbonitrile hydrochloride is a valuable bifunctional building block for organic synthesis, particularly in the realms of medicinal chemistry and drug development.[1][2][3] Its structure, featuring a reactive primary amine and a nitrile group on a cyclopentyl scaffold, offers multiple avenues for chemical modification. This guide provides detailed application notes and protocols for key catalytic transformations of this versatile intermediate, focusing on acylation of the amino group, hydrolysis of the nitrile, and its potential applications in multicomponent reactions for the synthesis of complex heterocyclic structures like spiro-compounds. The protocols described herein are designed to be robust and reproducible, with an emphasis on understanding the rationale behind the chosen catalytic conditions.
Section 1: Catalytic Acylation of the Amino Group
The selective acylation of the primary amino group in 1-aminocyclopentanecarbonitrile is a fundamental transformation for introducing a wide range of functional groups and building molecular complexity. This reaction is a cornerstone in the synthesis of various active pharmaceutical ingredients (APIs), including the antihypertensive drug Irbesartan.[3][4] The following protocol details a robust method for the acylation of 1-aminocyclopentanecarbonitrile using an acyl chloride in the presence of a tertiary amine base.
Protocol 1: Synthesis of N-(1-cyanocyclopentyl)pentanamide
This protocol describes the acylation of 1-aminocyclopentanecarbonitrile with valeroyl chloride.[4]
Materials:
-
This compound
-
Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Valeroyl chloride
-
Deionized water
Procedure:
-
Suspend this compound (1.0 eq) in dichloromethane (approx. 6 mL per gram of starting material).
-
Cool the suspension to 10 °C in an ice-water bath.
-
Slowly add triethylamine (1.1 eq) to the stirred suspension. The triethylamine acts as a base to neutralize the hydrochloride salt and the HCl generated during the acylation.
-
Continue stirring and cool the reaction mixture to 5-10 °C.
-
Add valeroyl chloride (1.05 eq) dropwise to the reaction mixture, maintaining the temperature between 5 °C and 10 °C. The exothermic nature of the acylation requires slow addition to control the reaction temperature.
-
Stir the reaction mixture at 5-10 °C for 2 hours.
-
Allow the reaction to warm to room temperature and continue stirring for an additional 1 hour to ensure complete conversion.
-
Quench the reaction by adding deionized water.
-
Separate the organic layer.
-
Evaporate the solvent from the organic layer under reduced pressure to yield N-(1-cyanocyclopentyl)pentanamide as an oil.[4]
Causality of Experimental Choices:
-
Solvent: Dichloromethane is an excellent solvent for this reaction as it is relatively inert and effectively dissolves the starting materials and reagents.
-
Base: Triethylamine is a common organic base used to scavenge the hydrochloric acid produced during the reaction, driving the equilibrium towards product formation.
-
Temperature Control: The initial cooling is crucial to manage the exothermicity of the acid-base neutralization and the subsequent acylation reaction, preventing potential side reactions.
Data Summary:
| Parameter | Value | Reference |
| Starting Material | This compound | [4] |
| Acylating Agent | Valeroyl chloride | [4] |
| Base | Triethylamine | [4] |
| Solvent | Dichloromethane | [4] |
| Reaction Temperature | 5-10 °C, then room temperature | [4] |
| Reaction Time | 3 hours | [4] |
Workflow Diagram:
Caption: Workflow for the acylation of 1-aminocyclopentanecarbonitrile.
Section 2: Catalytic Hydrolysis of the Nitrile Group to form 1-Aminocyclopentanecarboxylic Acid Derivatives
The hydrolysis of the nitrile functionality in aminonitriles is a classic and essential step in the synthesis of amino acids.[5][6] This transformation can be catalyzed by either acid or base. The following protocol outlines an acid-catalyzed hydrolysis of an N-acylated aminonitrile to the corresponding carboxylic acid, a key intermediate in pharmaceutical synthesis.[4]
Protocol 2: Acid-Catalyzed Hydrolysis of N-(1-cyanocyclopentyl)pentanamide
This protocol describes the hydrolysis of the product from Protocol 1 to yield 1-(pentanoylamino)cyclopentanecarboxylic acid.[4]
Materials:
-
N-(1-cyanocyclopentyl)pentanamide
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
-
Acetic Acid
Procedure:
-
In a suitable reaction vessel, combine N-(1-cyanocyclopentyl)pentanamide (1.0 eq), concentrated hydrochloric acid (1 volume relative to the starting amide), deionized water (2 volumes relative to the starting amide), and acetic acid (0.33 volumes relative to the starting amide).
-
Heat the mixture to approximately 60 °C with stirring. The acetic acid acts as a co-solvent to improve the solubility of the starting material.
-
Maintain the reaction at 60 °C for about 24 hours. The progress of the reaction can be monitored by techniques such as TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and continue stirring for 1 hour to allow for complete precipitation of the product.
-
Filter the solid product and wash it with deionized water.
-
Dry the product under reduced pressure to obtain 1-(pentanoylamino)cyclopentanecarboxylic acid.[4]
Causality of Experimental Choices:
-
Catalyst and Reagent: Concentrated hydrochloric acid serves as both the catalyst and a source of water for the hydrolysis.
-
Co-solvent: Acetic acid is used as a co-solvent to enhance the solubility of the organic starting material in the aqueous acidic medium.
-
Temperature: The elevated temperature of 60 °C accelerates the rate of the hydrolysis reaction.
Data Summary:
| Parameter | Value | Reference |
| Starting Material | N-(1-cyanocyclopentyl)pentanamide | [4] |
| Acid Catalyst | Concentrated Hydrochloric Acid | [4] |
| Co-solvent | Acetic Acid | [4] |
| Reaction Temperature | 60 °C | [4] |
| Reaction Time | 24 hours | [4] |
Reaction Mechanism Overview:
Caption: Simplified mechanism of acid-catalyzed nitrile hydrolysis.
Section 3: Application in Multicomponent Reactions for Spiro-Heterocycle Synthesis (A Conceptual Protocol)
Spiro-heterocycles are an important class of compounds in drug discovery due to their rigid three-dimensional structures.[7][8] The Strecker reaction, a three-component reaction between a ketone, an amine, and a cyanide source, is a powerful method for the synthesis of α-aminonitriles and can be adapted for the construction of spirocyclic frameworks.[9][10] This section outlines a conceptual protocol for a one-pot synthesis of a spiro-oxindole derivative, a privileged scaffold in medicinal chemistry.
Conceptual Protocol 3: One-Pot Synthesis of a Spiro[cyclopentane-3,3'-oxindole] Derivative
This conceptual protocol is based on the principles of the Strecker reaction and its application in spirocycle synthesis.[9][10]
Materials:
-
Cyclopentanone
-
Isatin
-
A primary amine (e.g., aniline)
-
A cyanide source (e.g., trimethylsilyl cyanide - TMSCN)
-
A catalyst (e.g., a Lewis acid like InCl₃ or an organocatalyst like thiourea)
-
A suitable solvent (e.g., dichloromethane, toluene, or water)
Conceptual Procedure:
-
To a solution of isatin (1.0 eq) and the primary amine (1.0 eq) in the chosen solvent, add the catalyst (e.g., 10 mol%).
-
Stir the mixture at room temperature for a short period to facilitate the formation of the imine intermediate.
-
Add cyclopentanone (1.0 eq) to the reaction mixture.
-
Add the cyanide source (1.1 eq) dropwise.
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, the reaction would be worked up appropriately, which may involve quenching, extraction, and purification by column chromatography to isolate the desired spiro[dihydropyridine-oxindole] derivative.[10]
Rationale for Component Selection:
-
Catalyst: A variety of catalysts have been shown to be effective in Strecker-type reactions. Lewis acids can activate the carbonyl group of the ketone, while organocatalysts can activate the imine intermediate through hydrogen bonding.[11][12] The choice of catalyst can also influence the stereochemical outcome of the reaction.[6]
-
Cyanide Source: Trimethylsilyl cyanide is often preferred over alkali metal cyanides due to its better solubility in organic solvents and reduced toxicity.
-
Solvent: The choice of solvent can significantly impact the reaction rate and yield. Greener alternatives like water have also been successfully employed in Strecker reactions.[12][13]
Logical Relationship Diagram:
Caption: Conceptual pathway for the synthesis of a spiro-oxindole.
Section 4: Potential Application in Catalytic Hydrogenation to form 1-(Aminomethyl)cyclopentanamine
The catalytic hydrogenation of the nitrile group to a primary amine is a fundamental transformation in organic synthesis.[14][15] This reaction would convert 1-aminocyclopentanecarbonitrile into the corresponding diamine, 1-(aminomethyl)cyclopentanamine, a valuable building block for the synthesis of ligands, polymers, and pharmaceuticals. While specific catalytic conditions for this substrate are not widely reported, a general protocol can be proposed based on established methods for nitrile hydrogenation.
Prospective Protocol 4: Catalytic Hydrogenation of 1-Aminocyclopentanecarbonitrile
This protocol is a general guideline for the reduction of the nitrile group.
Materials:
-
This compound
-
A suitable solvent (e.g., methanol, ethanol, or tetrahydrofuran)
-
A hydrogenation catalyst (e.g., Raney Nickel, Palladium on Carbon (Pd/C), or Rhodium on Alumina)
-
A source of hydrogen gas (H₂)
-
A high-pressure reactor (autoclave)
Prospective Procedure:
-
Dissolve this compound in the chosen solvent in a high-pressure reactor. A base (e.g., ammonia or sodium acetate) may be added to neutralize the hydrochloride and prevent catalyst poisoning.
-
Add the hydrogenation catalyst (typically 5-10 wt% of the substrate). Raney Nickel is often used for nitrile reductions.
-
Seal the reactor and purge it with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 atm).
-
Heat the reaction mixture to the desired temperature (e.g., 50-100 °C) with vigorous stirring.
-
Monitor the reaction progress by observing the hydrogen uptake.
-
Once the hydrogen uptake ceases, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain the crude diamine product, which can be further purified by distillation or crystallization.
Considerations for Catalysis:
-
Catalyst Choice: The choice of catalyst can influence the reaction selectivity. For instance, palladium catalysts may sometimes lead to hydrogenolysis byproducts.[15]
-
Reaction Conditions: The temperature, pressure, and solvent can all affect the reaction rate and the formation of byproducts such as secondary and tertiary amines. The addition of ammonia can often suppress the formation of these byproducts.
Catalytic Cycle Overview:
Caption: Simplified overview of catalytic nitrile hydrogenation.
References
- Organic Chemistry Portal. Strecker Synthesis. [Link]
- Wikipedia. Strecker amino acid synthesis. [Link]
- ResearchGate. Organocatalytic Synthesis of α-Aminonitriles: A Review. [Link]
- MDPI. Organocatalytic Synthesis of α-Aminonitriles: A Review. [Link]
- ACS Publications.
- Bohrium. organocatalytic-synthesis-of-aminonitriles-a-review. [Link]
- StudySmarter.
- PMC - NIH. A truly green synthesis of α-aminonitriles via Strecker reaction. [Link]
- LookChem. Cas 16195-83-8,1-aminocyclopentane carbonitrile, HCl. [Link]
- OUCI. A truly green synthesis of α-aminonitriles via Strecker reaction. [Link]
- PMC - NIH. Syntheses and medicinal chemistry of spiro heterocyclic steroids. [Link]
- Google Patents. WO2010079405A2 - An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid.
- MDPI. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. [Link]
- PMC - PubMed Central - NIH. Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]
- Beilstein Journals.
- ResearchGate. Enantioselective Synthesis of Spiro[cyclopentane-1,3'-oxindole] Scaffolds with Five Consecutive Stereocenters. [Link]
- MDPI.
- PMC - NIH. Catalytic intramolecular decarbonylative coupling of 3-aminocyclobutenones and alkenes: a unique approach to [3.1.0] bicycles. [Link]
- Google Patents.
- PubMed.
- Catalysis Science & Technology (RSC Publishing).
- ResearchGate. The hydrogenation of benzonitrile over supported Pd catalysts: kinetic and mechanistic insight. [Link]
Sources
- 1. Cas 16195-83-8,1-aminocyclopentane carbonitrile, HCl | lookchem [lookchem.com]
- 2. scbt.com [scbt.com]
- 3. 1-aminocyclopentane carbonitrile, HCl | 16195-83-8 [chemicalbook.com]
- 4. WO2010079405A2 - An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid - Google Patents [patents.google.com]
- 5. Strecker Synthesis [organic-chemistry.org]
- 6. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 7. Syntheses and medicinal chemistry of spiro heterocyclic steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - Synthesis of spiro[dihydropyridine-oxindoles] via three-component reaction of arylamine, isatin and cyclopentane-1,3-dione [beilstein-journals.org]
- 11. mdpi.com [mdpi.com]
- 12. A truly green synthesis of α-aminonitriles via Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A truly green synthesis of α-aminonitriles via Strecker reaction [ouci.dntb.gov.ua]
- 14. Hydrogenation of 4-nitrochlorobenzene catalysed by cobalt nanoparticles supported on nitrogen-doped activated carbon - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-Aminocyclopentanecarbonitrile Hydrochloride
Welcome to the technical support center for the synthesis of 1-Aminocyclopentanecarbonitrile hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and ensure the highest purity of the final product. As an essential intermediate in the synthesis of various pharmaceuticals, such as the antihypertensive drug Irbesartan, mastering the preparation of this compound is of significant importance.[1][2]
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, which is typically achieved through a Strecker reaction.[3][4]
Understanding the Core Synthesis: The Strecker Reaction
The synthesis of this compound is most commonly accomplished via the Strecker synthesis, a robust three-component reaction involving cyclopentanone, a cyanide source (like sodium or potassium cyanide), and an ammonia source (such as ammonium chloride or aqueous ammonia).[3][4][5] The reaction proceeds through the formation of an α-aminonitrile, which is then protonated to yield the hydrochloride salt.
Troubleshooting Guide: Enhancing Yield and Purity
This section addresses specific issues you may encounter during the synthesis of this compound.
Question 1: Why is my yield of this compound lower than expected?
Low yields are a frequent challenge and can be attributed to several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.
Potential Causes and Solutions:
-
Incomplete Imine Formation: The initial step of the Strecker synthesis is the formation of an imine from cyclopentanone and ammonia.[4] This equilibrium can be unfavorable if not properly managed.
-
Causality: Water is a byproduct of imine formation. Its presence can shift the equilibrium back towards the starting materials, thus reducing the concentration of the imine intermediate available to react with the cyanide.
-
Solution:
-
Anhydrous Conditions: While the reaction is often performed in aqueous media, minimizing excess water can be beneficial. Using a co-solvent like methanol can help solubilize the reactants.[5]
-
Dean-Stark Trap: For non-aqueous systems, a Dean-Stark trap can be employed to remove water azeotropically, driving the equilibrium towards imine formation.
-
Ammonia Source: Ensure a sufficient concentration of ammonia is present. Using a combination of ammonium chloride and aqueous ammonia can provide a buffered system with a high concentration of free ammonia.[5]
-
-
-
Side Reactions of Cyclopentanone: Cyclopentanone can undergo self-condensation (aldol condensation) under basic conditions, leading to the formation of undesired byproducts and consuming the starting material.
-
Causality: The α-protons of cyclopentanone are acidic and can be deprotonated by a strong base, initiating the aldol reaction.
-
Solution:
-
Controlled pH: Maintain a mildly basic to neutral pH to favor the Strecker reaction over self-condensation. The use of ammonium chloride helps to buffer the reaction mixture.
-
Order of Addition: Adding the cyclopentanone slowly to the mixture of ammonia and cyanide can help to ensure it reacts in the desired pathway rather than with itself.
-
-
-
Cyanide Hydrolysis: Cyanide ions can be hydrolyzed to formamide or formate under certain conditions, reducing the effective concentration of the nucleophile.
-
Causality: In highly acidic or basic solutions and at elevated temperatures, the cyanide ion is susceptible to hydrolysis.
-
Solution:
-
Temperature Control: Maintain the recommended reaction temperature. A patent for a similar synthesis suggests an initial stirring period at room temperature followed by gentle heating (e.g., to 60°C for a defined period) to drive the reaction to completion without promoting significant hydrolysis.[5]
-
pH Management: Avoid excessively high or low pH values during the reaction.
-
-
-
Product Loss During Work-up and Isolation: The hydrochloride salt of 1-Aminocyclopentanecarbonitrile is generally water-soluble, which can lead to losses during aqueous extraction and washing steps.
-
Causality: The polar nature of the hydrochloride salt leads to its partitioning into the aqueous phase.
-
Solution:
-
Solvent Extraction: After the reaction, extract the product with a suitable organic solvent like dichloromethane.[5] Multiple extractions will be necessary to ensure complete recovery from the aqueous phase.
-
Salting Out: Saturating the aqueous layer with a salt, such as sodium chloride, can decrease the solubility of the product in the aqueous phase and improve the efficiency of the organic extraction.
-
Careful pH Adjustment: Before extraction, ensure the pH is appropriately adjusted to maintain the product in its desired form (as the free base or the salt, depending on the extraction solvent and strategy).
-
-
Question 2: What are the common impurities in my final product, and how can I minimize them?
The purity of this compound is critical for its use in pharmaceutical synthesis. Several impurities can arise from side reactions or incomplete conversion.
Common Impurities and Mitigation Strategies:
-
Unreacted Cyclopentanone: The presence of the starting ketone indicates an incomplete reaction.
-
Identification: This can be detected by spectroscopic methods such as ¹H NMR (presence of characteristic ketone signals) or by chromatographic techniques like GC-MS.
-
Mitigation:
-
Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient duration at the optimal temperature to ensure complete conversion.[5] Monitor the reaction progress using TLC or another suitable analytical method.
-
Stoichiometry: A slight excess of the cyanide and ammonia sources can be used to drive the reaction to completion.
-
-
-
Cyclopentanone Cyanohydrin: This impurity forms from the direct addition of cyanide to cyclopentanone without the involvement of ammonia.
-
Causality: This side reaction is competitive with imine formation.
-
Identification: Characterized by the absence of an amino group, which can be confirmed by IR spectroscopy (lack of N-H stretches) and NMR spectroscopy.
-
Mitigation:
-
Sufficient Ammonia: A high concentration of ammonia favors the formation of the imine, outcompeting the formation of the cyanohydrin.
-
-
-
Dimer Impurities: The formation of dimeric species has been reported as a potential issue in similar syntheses, which can be difficult to remove by crystallization.
-
Causality: These can arise from the reaction of the aminonitrile product with another molecule of cyclopentanone or an imine intermediate.
-
Identification: These higher molecular weight impurities can be detected by mass spectrometry and may be visible in the NMR spectrum as complex multiplets.
-
Mitigation:
-
Controlled Stoichiometry and Addition: Avoid a large excess of cyclopentanone. Slow addition of the ketone to the reaction mixture can minimize the concentration of free ketone available for side reactions.
-
Temperature Control: Lowering the reaction temperature may help to reduce the rate of these side reactions.
-
-
-
Hydrolysis Products: The nitrile group of the product can be partially or fully hydrolyzed to an amide or a carboxylic acid, especially if the work-up conditions are too harsh (e.g., prolonged exposure to strong acid or base at high temperatures).
-
Causality: The nitrile group is susceptible to hydrolysis under acidic or basic conditions.
-
Identification: The presence of an amide or carboxylic acid can be identified by IR spectroscopy (C=O stretch) and changes in the NMR spectrum.
-
Mitigation:
-
Mild Work-up: Use controlled conditions for the work-up and isolation of the product. Avoid excessive heating during solvent removal.
-
Purification: Recrystallization from a suitable solvent system can effectively remove these more polar impurities.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal source of cyanide for this reaction?
Both sodium cyanide (NaCN) and potassium cyanide (KCN) are commonly used and effective. The choice often depends on cost, availability, and solubility in the chosen reaction medium. Both are highly toxic and must be handled with extreme caution in a well-ventilated fume hood.[6]
Q2: What is the role of ammonium chloride in the reaction?
Ammonium chloride serves a dual purpose. It acts as a source of ammonia and also provides a buffering effect, helping to maintain the pH in a range that is favorable for imine formation and subsequent cyanide addition, while minimizing side reactions like cyclopentanone self-condensation.[4]
Q3: How can I effectively purify the final this compound?
-
Recrystallization: This is the most common and effective method for purifying the final product. A suitable solvent system must be chosen where the hydrochloride salt is soluble at elevated temperatures but sparingly soluble at room temperature or below. Common solvents for recrystallization of hydrochloride salts include ethanol, isopropanol, or mixtures with ethers or esters.
-
Washing: Thoroughly washing the filtered solid with a cold, non-polar solvent can help to remove residual organic impurities.
-
Drying: The purified solid should be dried under vacuum to remove all traces of solvent.
Q4: What are the critical safety precautions for this synthesis?
-
Cyanide Handling: Sodium or potassium cyanide is a highly toxic substance. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All manipulations involving cyanide salts should be performed in a certified chemical fume hood.[6][7]
-
Acidification: NEVER add acid directly to a solution containing cyanide salts, as this will generate highly toxic hydrogen cyanide (HCN) gas. The work-up procedure should be carefully designed to avoid this.
-
Waste Disposal: All cyanide-containing waste must be quenched and disposed of according to your institution's hazardous waste protocols. This typically involves treatment with an oxidizing agent like bleach (sodium hypochlorite) under basic conditions.
Experimental Protocols & Data
Table 1: Recommended Reagent Stoichiometry (Based on Literature)
| Reagent | Molar Equivalents | Rationale |
| Cyclopentanone | 1.0 | Limiting reagent. |
| Sodium Cyanide (or KCN) | 1.1 - 1.2 | Slight excess to ensure complete reaction. |
| Ammonium Chloride | 1.1 - 1.2 | Provides ammonia and buffering. |
| Aqueous Ammonia | Varies | Used to adjust pH and as an additional ammonia source. |
General Experimental Workflow
Caption: General workflow for the synthesis of this compound.
Visualizing the Mechanism and Troubleshooting Logic
Reaction Mechanism
Caption: Simplified mechanism of the Strecker synthesis of this compound.
Troubleshooting Logic Flow
Caption: A decision-making flowchart for troubleshooting low yields.
References
- Experimental investigation of aminoacetonitrile formation through the Strecker synthesis in astrophysical-like conditions: react. (n.d.). [Link]
- 3.6F: Troubleshooting. (2022). Chemistry LibreTexts. [Link]
- A truly green synthesis of α-aminonitriles via Strecker reaction. (2011). PMC - NIH. [Link]
- A truly green synthesis of ??-aminonitriles via Strecker reaction. (n.d.).
- Guide for crystalliz
- Tips & Tricks: Recrystallization. (n.d.). University of Rochester. [Link]
- Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. (2021). NIH. [Link]
- Strecker amino acid synthesis. (n.d.). Wikipedia. [Link]
- Strecker Synthesis. (n.d.). Organic Chemistry Portal. [Link]
- Strecker Synthesis. (n.d.). Master Organic Chemistry. [Link]
- CAS No : 49830-37-7 | Product Name : 1-Aminocyclopentane-1-carbonitrile. (n.d.).
- How To: Purify by Crystallization. (n.d.). University of Rochester. [Link]
- 1-Aminocyclopentane Carbonitrile | CAS#:49830-37-7. (2025). Chemsrc. [Link]
- Strecker Synthesis. (n.d.). NROChemistry. [Link]
- Cas 16195-83-8,1-aminocyclopentane carbonitrile, HCl. (n.d.). LookChem. [Link]
- WO2010079405A2 - An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid. (n.d.).
Sources
- 1. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 2. 1-aminocyclopentane carbonitrile, HCl | 16195-83-8 [chemicalbook.com]
- 3. Strecker Synthesis [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. WO2010079405A2 - An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid - Google Patents [patents.google.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. A truly green synthesis of a-aminonitriles via Strecker reaction | Semantic Scholar [semanticscholar.org]
Technical Support Center: Synthesis of 1-Aminocyclopentanecarbonitrile Hydrochloride
Welcome to the technical support center for the synthesis of 1-aminocyclopentanecarbonitrile hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and answer frequently asked questions. Our goal is to provide you with the expertise and practical insights needed to achieve successful and reproducible outcomes.
I. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific problems you may encounter during the synthesis of this compound. Each issue is presented in a question-and-answer format, offering detailed explanations and actionable solutions.
Question 1: Why is my yield of 1-aminocyclopentanecarbonitrile lower than expected?
Answer:
Low yields in the synthesis of 1-aminocyclopentanecarbonitrile, typically prepared via a Strecker synthesis, can be attributed to several factors related to the equilibrium of the reaction and the stability of the intermediates.[1][2] The core of the Strecker synthesis involves the reaction of cyclopentanone with an amine source (like ammonia or ammonium chloride) and a cyanide source (such as sodium or potassium cyanide).[2][3][4]
Potential Causes and Solutions:
-
Incomplete Imine Formation: The initial step is the formation of a cyclopentanimine intermediate.[5][6] This reaction is an equilibrium process. Insufficient removal of water can shift the equilibrium back towards the starting materials, reducing the concentration of the imine available for the subsequent nucleophilic attack by the cyanide ion.
-
Solution: While not always practical in a one-pot Strecker synthesis, ensuring anhydrous conditions as much as possible for the initial phase can be beneficial. If using a two-step process, removal of water after imine formation would be ideal.
-
-
Side Reactions of Cyclopentanone: Cyclopentanone can undergo self-condensation (aldol condensation) under basic conditions, which can be generated by the presence of ammonia or cyanide salts. This side reaction consumes the starting ketone, thereby reducing the overall yield.
-
Solution: Careful control of reaction temperature is crucial. Running the reaction at lower temperatures (e.g., 0-5 °C) can minimize the rate of self-condensation.
-
-
Hydrolysis of the Nitrile Group: The aminonitrile product can be susceptible to hydrolysis, especially if the reaction is run for extended periods at elevated temperatures or under strongly acidic or basic conditions.[4][5] This would lead to the formation of the corresponding amino acid or amino amide, which may not be the desired product at this stage.
-
Solution: Optimize the reaction time and temperature. Monitor the reaction progress using techniques like TLC or GC-MS to stop the reaction once the formation of the aminonitrile is maximized.
-
-
Loss During Work-up and Extraction: 1-Aminocyclopentanecarbonitrile is a relatively polar molecule and can have some solubility in water. Aggressive or insufficient extraction can lead to significant product loss in the aqueous layer.
-
Solution: Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).[3] Ensure the pH of the aqueous layer is adjusted to a point where the aminonitrile is in its free base form to maximize its solubility in the organic solvent.
-
Question 2: What are the common impurities observed, and how can I minimize them?
Answer:
Impurity profiling is critical for any synthetic procedure. In the synthesis of 1-aminocyclopentanecarbonitrile, several impurities can arise from side reactions or unreacted starting materials.
Common Impurities and Mitigation Strategies:
| Impurity | Origin | Mitigation Strategy |
| Cyclopentanone | Unreacted starting material. | Ensure a slight excess of the amine and cyanide reagents. Monitor the reaction to completion. |
| 1-Hydroxycyclopentanecarbonitrile (Cyanohydrin) | Nucleophilic addition of cyanide to cyclopentanone without the involvement of the amine.[4] | This is a competing equilibrium. Using a sufficient concentration of the amine source can favor imine formation and subsequent aminonitrile production. |
| Dimer Impurities | Self-reaction of intermediates or products. | Dimer formation can sometimes occur, especially at higher concentrations or temperatures.[3] Maintaining dilute conditions and controlled temperatures can help minimize this. |
| 1-Aminocyclopentanecarboxamide | Partial hydrolysis of the nitrile group of the final product. | Avoid prolonged reaction times at high temperatures and exposure to strong acidic or basic conditions during work-up.[3] |
Question 3: I am having trouble isolating the hydrochloride salt. What are the best practices for its precipitation and purification?
Answer:
The conversion of the free base, 1-aminocyclopentanecarbonitrile, to its hydrochloride salt is a crucial step for stability and handling. Difficulties in precipitation or purification often stem from solvent choice and the presence of impurities.
Protocol for Hydrochloride Salt Formation and Purification:
-
Solvent Selection: After extracting the free base into a suitable organic solvent (e.g., dichloromethane or diethyl ether), it is essential to use a solvent system for precipitation where the hydrochloride salt is insoluble. A common approach is to use a non-polar solvent like diethyl ether or isopropanol.
-
Precipitation:
-
Dissolve the crude 1-aminocyclopentanecarbonitrile free base in a minimal amount of a suitable solvent like isopropanol.
-
Slowly add a solution of hydrochloric acid in a miscible non-polar solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring.
-
The hydrochloride salt should precipitate out of the solution. Cooling the mixture can enhance precipitation.
-
-
Purification:
-
If the initial precipitate is oily or impure, recrystallization is recommended.
-
A common solvent system for recrystallization is a mixture of a polar solvent in which the salt has some solubility at elevated temperatures (e.g., ethanol, methanol, or isopropanol) and a non-polar solvent in which it is insoluble (e.g., diethyl ether, hexane).
-
Dissolve the crude salt in a minimal amount of the hot polar solvent and then slowly add the non-polar solvent until turbidity is observed. Allow the solution to cool slowly to form pure crystals.
-
II. Frequently Asked Questions (FAQs)
This section provides concise answers to general questions regarding the synthesis of this compound.
Q1: What is the primary synthetic route for 1-aminocyclopentanecarbonitrile?
The most common and direct method is the Strecker synthesis .[1][2] This is a one-pot, three-component reaction involving cyclopentanone, an ammonia source (such as ammonium chloride), and a cyanide source (like sodium cyanide).[3][4]
Q2: Why is the hydrochloride salt form of 1-aminocyclopentanecarbonitrile often preferred?
The hydrochloride salt is generally a more stable, crystalline solid compared to the free base, which can be an oil or a low-melting solid.[7] This makes it easier to handle, purify, and store. The salt form also improves its shelf life by protecting the free amino group from degradation.
Q3: What are the critical safety precautions to take during this synthesis?
The use of cyanide salts (e.g., NaCN, KCN) is the most significant hazard.[8]
-
Cyanide Handling: Always handle cyanide salts in a well-ventilated fume hood. Have a cyanide antidote kit readily available and ensure you are trained in its use. Acidification of cyanide salts liberates highly toxic hydrogen cyanide (HCN) gas.[4] Therefore, all reactions and work-up steps involving cyanide must be performed under basic or neutral conditions until the cyanide is quenched or removed.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9][10]
Q4: How can I monitor the progress of the reaction?
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the disappearance of the starting material (cyclopentanone) and the appearance of the product. A suitable developing solvent system (e.g., a mixture of ethyl acetate and hexane) should be used.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For a more quantitative analysis, GC-MS can be used to monitor the relative concentrations of reactants, intermediates, and products over time.
Q5: What is the mechanism of the Strecker synthesis for this compound?
The reaction proceeds through two main stages:[2][4][6]
-
Imine Formation: Cyclopentanone reacts with ammonia (from ammonium chloride) to form a cyclopentanimine intermediate, with the elimination of water.[5][6]
-
Cyanide Addition: The nucleophilic cyanide ion then attacks the electrophilic carbon of the imine, forming 1-aminocyclopentanecarbonitrile.[4][5]
III. Visualizing the Process
Workflow for Troubleshooting Low Yield
Caption: A flowchart for diagnosing and resolving low product yield.
Strecker Synthesis Mechanism
Caption: The reaction pathway for the Strecker synthesis of 1-aminocyclopentanecarbonitrile.
IV. References
-
Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]
-
NROChemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]
-
Google Patents. (2010). WO2010079405A2 - An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid. Retrieved from
-
Master Organic Chemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]
-
ACS Publications. (2024). Synthesis of α-Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile. Journal of the American Chemical Society. Retrieved from [Link]
-
Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]
-
PMC - NIH. (2011). A truly green synthesis of α-aminonitriles via Strecker reaction. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 49830-37-7 | Product Name : 1-Aminocyclopentane-1-carbonitrile. Retrieved from [Link]
-
MDPI. (n.d.). Organocatalytic Synthesis of α-Aminonitriles: A Review. Retrieved from [Link]
-
ResearchGate. (2025). Organocatalytic Synthesis of α-Aminonitriles: A Review. Retrieved from [Link]
-
Green Chemistry (RSC Publishing). (n.d.). Synthesis of α-aminonitriles using aliphatic nitriles, α-amino acids, and hexacyanoferrate as universally applicable non-toxic cyanide sources. Retrieved from [Link]
-
MedSchoolCoach. (n.d.). Strecker Synthesis of Amino Acids – MCAT Biochemistry. Retrieved from [Link]
-
Chemsrc. (2025). 1-Aminocyclopentane Carbonitrile | CAS#:49830-37-7. Retrieved from [Link]
-
Google Patents. (n.d.). CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride. Retrieved from
-
LookChem. (n.d.). Cas 16195-83-8,1-aminocyclopentane carbonitrile, HCl. Retrieved from [Link]
-
PubChem. (n.d.). 1-Amino-1-cyclopropanecarbonitrile hydrochloride | C4H7ClN2 | CID 14586363. Retrieved from [Link]
Sources
- 1. Strecker Synthesis [organic-chemistry.org]
- 2. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 3. WO2010079405A2 - An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid - Google Patents [patents.google.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 6. medschoolcoach.com [medschoolcoach.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. A truly green synthesis of α-aminonitriles via Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1-Aminocyclopentane Carbonitrile | CAS#:49830-37-7 | Chemsrc [chemsrc.com]
- 10. echemi.com [echemi.com]
Technical Support Center: 1-Aminocyclopentanecarbonitrile Hydrochloride
Welcome to the technical support center for 1-Aminocyclopentanecarbonitrile hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the handling, analysis, and application of this important chemical intermediate. Our goal is to provide you with in-depth, field-proven insights to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Synthesis and Stability
Q1: What are the most probable impurities in my batch of this compound?
A1: Given that 1-Aminocyclopentanecarbonitrile is synthesized via the Strecker reaction, the impurity profile is typically associated with the starting materials, intermediates, and potential side-reaction or degradation products. The most common impurities to be aware of include:
-
Unreacted Starting Materials: Residual amounts of cyclopentanone, cyanide salts (e.g., sodium or potassium cyanide), and ammonium salts (e.g., ammonium chloride) may be present.
-
Strecker Synthesis Intermediates and Side-Products:
-
Cyclopentanone Cyanohydrin: This is formed from the reaction of cyclopentanone with a cyanide source without the incorporation of the amino group.
-
Imine Intermediate: The imine formed between cyclopentanone and ammonia can be a transient but potential impurity.
-
-
Hydrolysis and Degradation Products:
-
1-Aminocyclopentanecarboxamide: The nitrile group is susceptible to hydrolysis, which can yield the corresponding amide.
-
1-Aminocyclopentanecarboxylic Acid: Further hydrolysis of the amide or direct hydrolysis of the nitrile leads to the carboxylic acid.
-
-
Dimeric Impurities: In some instances, side-reactions can lead to the formation of dimeric structures, which can be challenging to remove.
Q2: My this compound appears to be degrading over time. What are the likely degradation pathways and how can I minimize this?
A2: The primary degradation pathway for this compound is the hydrolysis of the nitrile group. This can be accelerated by the presence of moisture and exposure to acidic or basic conditions. To minimize degradation, it is crucial to store the compound in a tightly sealed container, in a cool, dry place, and under an inert atmosphere if possible.
The degradation process can be visualized as follows:
Caption: Hydrolysis degradation pathway of 1-Aminocyclopentanecarbonitrile.
Troubleshooting Guide
Analytical Challenges
Problem 1: I am seeing unexpected peaks in my HPLC analysis of this compound. How can I identify them?
Causality and Solution:
Unexpected peaks in your chromatogram are likely due to the impurities mentioned in FAQ A1. A systematic approach is required for their identification.
Step-by-Step Identification Protocol:
-
Analyze Starting Materials: Inject solutions of cyclopentanone, sodium cyanide (or other cyanide source), and ammonium chloride under the same HPLC conditions to check for retention time matches.
-
Forced Degradation Study: To identify potential degradation products, subject a sample of your this compound to forced degradation under acidic, basic, and oxidative conditions. This will intentionally generate the hydrolysis products (amide and carboxylic acid), allowing you to identify their corresponding peaks in your sample.
-
LC-MS Analysis: If available, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for identifying unknown impurities. The mass-to-charge ratio (m/z) of the unknown peaks can provide direct evidence of their molecular weight and help in elucidating their structure.
-
Spiking Experiments: If you have reference standards for potential impurities (e.g., 1-aminocyclopentanecarboxylic acid), spike a small amount into your sample. An increase in the peak area of an existing impurity will confirm its identity.
Problem 2: My quantification of this compound is inconsistent. What could be the cause?
Causality and Solution:
Inconsistent quantification can stem from several factors, including sample instability, poor chromatographic resolution, or issues with the analytical method itself.
Troubleshooting Steps:
-
Sample Preparation: Ensure that your samples are prepared fresh and analyzed promptly to minimize degradation. Use a well-characterized and stable solvent for sample preparation.
-
Method Validation: Verify that your analytical method is validated for linearity, accuracy, precision, and specificity. A stability-indicating method is crucial for accurately quantifying a compound in the presence of its impurities and degradants.
-
Chromatographic Resolution: Ensure that the peak for this compound is well-resolved from any impurity peaks (baseline separation). If co-elution is occurring, your quantification will be inaccurate. Method optimization, such as adjusting the mobile phase composition, gradient, or column chemistry, may be necessary.
-
Internal Standard: The use of a suitable internal standard can help to correct for variations in injection volume and other experimental parameters, leading to more robust and reproducible quantification.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method
This protocol provides a general framework for a stability-indicating HPLC method for the analysis of this compound and its common impurities.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile Phase A |
Workflow for Method Development:
Caption: Workflow for developing a stability-indicating HPLC method.
Protocol 2: GC-MS Analysis for Volatile Impurities
This protocol is suitable for the detection of volatile impurities such as residual cyclopentanone.
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, constant flow 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (20:1) |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Mass Range | 35-400 amu |
References
- Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27–45. [Link]
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). [Link]
- Agilent Technologies. (n.d.). Purity and Impurity Analysis. [Link]
Troubleshooting low yield in Strecker synthesis of aminonitriles
Technical Support Center: Strecker Synthesis of α-Aminonitriles
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the Strecker synthesis. This guide is designed to provide in-depth, field-proven insights to help you troubleshoot and optimize your synthesis of α-aminonitriles, a critical intermediate in the production of α-amino acids and other valuable molecules.[1][2] We will move beyond simple procedural lists to explore the causality behind common experimental challenges, empowering you to make informed decisions in the lab.
Section 1: Core Mechanism & Troubleshooting Philosophy
The Strecker synthesis is a robust three-component reaction between a carbonyl compound (aldehyde or ketone), an amine (or ammonia), and a cyanide source.[3][4] The reaction proceeds through two key, reversible stages: (1) the formation of an imine or iminium ion, and (2) the nucleophilic addition of cyanide to this intermediate to form the α-aminonitrile.[3][5]
A low yield is almost always a symptom of an unfavorable equilibrium in the first stage or the prevalence of a competing side reaction. Our troubleshooting approach is therefore centered on identifying and controlling the factors that shift these equilibria in favor of your desired product.
Caption: Figure 1. The two-stage mechanism of the Strecker Synthesis.
Section 2: Troubleshooting Guide (Question & Answer Format)
Part A: Issues with Starting Materials & Reagents
Q1: My reaction is sluggish or shows no conversion. Could my aldehyde/ketone be the problem?
A: Yes, the structure of the carbonyl compound is critical.
-
Causality: The first step is a nucleophilic attack on the carbonyl carbon. Steric hindrance can significantly slow this step. Ketones are inherently less reactive and more sterically hindered than aldehydes, often leading to sluggish reactions.[2] Aromatic aldehydes with electron-withdrawing groups are more electrophilic and react faster, while those with electron-donating groups react more slowly.
-
Troubleshooting Steps:
-
Verify Purity: Ensure your carbonyl compound is free from impurities, especially the corresponding carboxylic acid, which can alter the reaction pH. Use freshly distilled aldehyde if it is prone to oxidation or polymerization.
-
Activate the Carbonyl: For slow reactions, particularly with ketones, the addition of a Lewis acid catalyst (e.g., InCl₃, Yb(OTf)₃) can help.[6] Lewis acids coordinate to the carbonyl oxygen, making the carbon more electrophilic.
-
Consider an Alternative: If steric hindrance is the primary issue, a less hindered analogue of your starting material may be necessary if the project allows.
-
Q2: I suspect my cyanide source is inefficient. How do I choose the right one and ensure it's active?
A: The cyanide source and its in situ activation are crucial for the second stage of the reaction.
-
Causality: The active nucleophile is the cyanide ion (CN⁻). While highly toxic hydrogen cyanide (HCN) was used in the original protocol, modern syntheses typically generate it in situ from safer, solid salts like sodium cyanide (NaCN) or potassium cyanide (KCN).[2][7] This generation requires a proton source. If the pH is too low, all the cyanide will be converted to HCN (pKa ≈ 9.2), which is less nucleophilic than CN⁻. If the pH is too high, there may not be enough HCN to protonate the imine.
-
Troubleshooting Steps:
-
Standard Protocol: A common and effective method is to use NaCN or KCN in combination with an ammonium salt like ammonium chloride (NH₄Cl).[5] The NH₄⁺ ion serves as the proton source to facilitate imine formation and provides the ammonia for the reaction.
-
Alternative Sources: For sensitive substrates, trimethylsilyl cyanide (TMSCN) is an excellent, less basic alternative that often gives high yields.[6][8]
-
Handling: Cyanide salts can degrade over time through moisture absorption. Use a fresh, dry bottle of the reagent. Always handle with extreme caution in a well-ventilated fume hood.
-
Part B: Optimizing Reaction Conditions & Equilibria
Q3: My yield is consistently low (<50%). How does pH control the reaction, and what is the optimal range?
A: This is the most common cause of low yield. The Strecker synthesis is highly pH-dependent because of its competing equilibria.
-
Causality:
-
Imine Formation: This step is acid-catalyzed and involves the dehydration of an intermediate. Mildly acidic conditions (pH 4-6) favor the formation of the protonated imine (iminium ion), which is the most reactive electrophile.[1][5]
-
Cyanide Nucleophilicity: The pKa of HCN is ~9.2. Below this pH, the equilibrium favors the protonated, non-nucleophilic HCN. Above this pH, the more nucleophilic CN⁻ is dominant.
-
The Conflict: Conditions that are optimal for iminium ion formation (acidic pH) are detrimental to the nucleophilicity of cyanide. This necessitates a careful balance.
-
-
Troubleshooting Protocol:
-
Measure and Buffer: Do not assume the pH of your reaction. Measure it. If possible, use a buffered system (e.g., an acetate buffer) to maintain the pH in the weakly acidic to neutral range (pH 6-8) throughout the reaction.
-
Staged Addition: A highly effective strategy is to pre-form the imine. Stir the aldehyde and amine together in the solvent for 1-2 hours before adding the cyanide source. This allows the first equilibrium to be established, minimizing the amount of free aldehyde available to react with cyanide to form the cyanohydrin byproduct.[9]
-
Monitor pH: The reaction itself can change the pH. Monitor it periodically and adjust as needed with dilute acid or base.
-
Caption: Figure 2. A decision-tree for diagnosing low-yield issues.
Q4: I see an additional major spot on my TLC/LCMS. What is the most likely side reaction?
A: The most common byproduct is the corresponding cyanohydrin .
-
Causality: The cyanide ion can attack the carbonyl carbon of the starting aldehyde directly, especially if a significant concentration of the aldehyde remains when the cyanide is added.[9] This reaction is also reversible. While the aminonitrile is often the thermodynamically favored product, the cyanohydrin can form rapidly as the kinetic product.[9]
-
Troubleshooting Steps:
-
Pre-form the Imine: As mentioned above, this is the best strategy. By allowing the aldehyde and amine to react first, you reduce the concentration of the free aldehyde, thus disfavoring the cyanohydrin pathway.[9]
-
Control Water Content: The formation of the imine intermediate releases one equivalent of water.[10] According to Le Châtelier's principle, removing this water will drive the equilibrium toward the imine, further reducing the free aldehyde concentration. Add a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or use a Dean-Stark apparatus if the solvent is appropriate (e.g., toluene).[7][11]
-
Order of Addition: If using an acid catalyst, add it to the aldehyde/amine mixture before adding the cyanide salt.
-
Caption: Figure 3. The competition between aminonitrile and cyanohydrin formation.
Part C: Work-up and Purification
Q5: My reaction appears to go to completion, but I lose a significant amount of product during work-up and purification. Why?
A: The α-aminonitrile product can be unstable under certain conditions, leading to decomposition via a retro-Strecker reaction .
-
Causality: The formation of the aminonitrile is reversible. Exposing the product to harsh pH (either strongly acidic or basic) or excessive heat during work-up or purification can cause it to revert to the iminium ion and cyanide, or further back to the starting materials.[2] The nitrile group itself can also be hydrolyzed to a carboxylic acid under strong acidic or basic conditions, especially with heat.[7][11]
-
Troubleshooting Steps:
-
Maintain Neutral pH: During aqueous work-up, adjust the pH of the solution to be near neutral (pH 7-8) before extraction.
-
Avoid Excessive Heat: Concentrate your product solution under reduced pressure at low temperature (e.g., <40°C). Avoid heating during column chromatography if possible, or use a lower-boiling point eluent.
-
Prompt Isolation: Do not let the crude reaction mixture or isolated product sit for extended periods, especially in solution. Proceed with purification and subsequent steps as quickly as is practical.
-
Precipitation/Crystallization: For many α-aminonitriles, particularly those derived from aromatic aldehydes, the product is a crystalline solid. It can often be isolated in high purity simply by filtration from the reaction mixture, avoiding aqueous work-up altogether.[12]
-
Section 3: Summary Table of Parameters
| Parameter | Effect on Yield if Not Optimized | Recommended Action |
| Carbonyl Reactivity | Low conversion, especially with ketones. | Use fresh/pure starting material. Add a Lewis acid for sluggish reactions. |
| pH Control | Low yield due to poor imine formation (too basic) or inactive cyanide (too acidic). | Maintain pH in the 6-8 range. Use a buffer or staged reagent addition. |
| Water Content | Equilibrium favors starting materials. | Add a dehydrating agent (e.g., MgSO₄) or use a Dean-Stark apparatus. |
| Temperature | Too low: slow reaction. Too high: promotes side reactions/decomposition. | Start at room temperature. Gently heat (40-50°C) only if necessary. |
| Order of Addition | Formation of cyanohydrin byproduct. | Pre-mix aldehyde and amine to form the imine before adding the cyanide source. |
| Work-up Conditions | Product decomposition via retro-Strecker reaction or nitrile hydrolysis. | Maintain neutral pH, avoid excessive heat, and isolate the product promptly. |
Section 4: Experimental Protocols
Protocol 1: General Strecker Synthesis
-
To a round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 eq), the amine (1.05 eq), and a suitable solvent (e.g., methanol or ethanol, ~0.5 M).
-
Add ammonium chloride (1.1 eq) to the mixture.
-
In a separate flask, dissolve sodium cyanide (1.1 eq) in a minimal amount of water.
-
Cool the aldehyde/amine mixture to 0°C in an ice bath.
-
Slowly add the aqueous sodium cyanide solution dropwise to the reaction mixture over 15-20 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LCMS.
-
Upon completion, carefully quench the reaction, neutralize the pH, and proceed with extraction or filtration to isolate the crude product.
Protocol 2: Troubleshooting Protocol (Imine Pre-formation)
-
To a round-bottom flask, add the aldehyde (1.0 eq), the amine (1.05 eq), anhydrous magnesium sulfate (2.0 eq), and a non-protic solvent (e.g., dichloromethane or THF, ~0.5 M).
-
Stir the mixture at room temperature for 2 hours to allow for imine formation and dehydration.
-
Add trimethylsilyl cyanide (TMSCN, 1.2 eq) dropwise via syringe at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring for completion.
-
Upon completion, quench with a saturated aqueous solution of sodium bicarbonate, and proceed with work-up.
References
- NROChemistry. (n.d.). Strecker Synthesis.
- Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids.
- Organic Chemistry Portal. (n.d.). Strecker Synthesis.
- Master Organic Chemistry. (n.d.). Strecker Synthesis.
- Endoma-Arias, M. A., et al. (2019). Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis. Molecules, 24(19), 3433.
- Wikipedia. (n.d.). Strecker amino acid synthesis.
- News-Medical.Net. (2018). Overview of Strecker Amino Acid Synthesis.
- Cremer, D. R., & Eichner, K. (2000). The influence of the pH value on the formation of Strecker aldehydes in low moisture model systems and in plant powders. Developments in Food Science, 41, 497-502.
- NROChemistry. (n.d.). Strecker Amino Acid Synthesis Mechanism & Examples.
- Scott, P. J. H., et al. (2018). High-Yielding Automated Convergent Synthesis of No-Carrier-Added [11C-Carbonyl]-Labeled Amino Acids Using the Strecker Reaction. ACS Omega, 3(3), 2765-2773.
- Johnston, J. N., et al. (2012). Asymmetric Strecker Synthesis of α-Arylglycines. The Journal of Organic Chemistry, 77(17), 7436–7447.
- Chemistry Stack Exchange. (n.d.). Why doesn't Strecker synthesis produce AHAs instead?
- StudySmarter. (n.d.). Strecker Synthesis: Mechanism & Applications.
- Saitta, A. M., et al. (2021). Step by Step Strecker Amino Acid Synthesis from Ab Initio Prebiotic Chemistry. The Journal of Physical Chemistry Letters, 12(11), 2919–2926.
- Parker, E. T., et al. (2018). Step by Step Strecker Amino Acid Synthesis from Ab Initio Prebiotic Chemistry. Request PDF.
- Kumar, A., et al. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. Catalysts, 12(10), 1184.
- Organic Chemistry Portal. (n.d.). α-Aminonitrile synthesis by cyanation.
- Reddit. (2018). What should we know about the Strecker and Gabriel synthesis of amino acids?
- Das, B., et al. (2011). A truly green synthesis of α-aminonitriles via Strecker reaction. Chemistry Central Journal, 5, 60.
Sources
- 1. Strecker Synthesis [organic-chemistry.org]
- 2. Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. A truly green synthesis of α-aminonitriles via Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. α-Aminonitrile synthesis by cyanation [organic-chemistry.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. studysmarter.co.uk [studysmarter.co.uk]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of 1-Aminocyclopentanecarbonitrile Hydrochloride Synthesis
Welcome to the technical support guide for the synthesis and optimization of 1-Aminocyclopentanecarbonitrile hydrochloride. This document is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights to navigate the common challenges associated with this synthesis. Our goal is to move beyond simple protocols, offering a detailed understanding of the reaction's causality to empower you to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing 1-Aminocyclopentanecarbonitrile?
The most prevalent and industrially relevant method for synthesizing α-aminonitriles, including 1-Aminocyclopentanecarbonitrile, is the Strecker synthesis .[1][2] This robust, one-pot, three-component reaction involves the condensation of a ketone (cyclopentanone), an amine source (typically ammonia or an ammonium salt), and a cyanide source.[3] The resulting α-aminonitrile can then be isolated as a free base or, more commonly for stability and handling, converted to its hydrochloride salt.
Q2: Why is the product isolated as a hydrochloride salt?
Isolating the compound as this compound offers several advantages over the free base form. The hydrochloride salt is typically a stable, crystalline solid, which simplifies handling, purification, and storage.[4] Free amines can be susceptible to oxidation and may exist as oils, which are more challenging to purify and accurately weigh.[5] The salt form also enhances stability and prevents potential degradation pathways.
Q3: What are the critical safety precautions for this synthesis?
This synthesis involves highly toxic materials and requires strict adherence to safety protocols.
-
Cyanide Sources: Hydrogen cyanide (HCN), alkali metal cyanides (NaCN, KCN), and trimethylsilyl cyanide (TMSCN) are all highly toxic.[6] All manipulations must be performed in a certified chemical fume hood.[7] Always have a cyanide antidote kit available and ensure all personnel are trained in its use.
-
Acidic Conditions: The reaction is often run under neutral or slightly acidic conditions. However, the addition of strong acid to cyanide salts will liberate highly toxic hydrogen cyanide gas.[8] Ensure proper quenching procedures are in place.
-
Personal Protective Equipment (PPE): Standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[7]
Reaction Mechanism & Optimization
The Strecker synthesis proceeds through a well-established mechanism. Understanding this pathway is crucial for effective optimization and troubleshooting.
-
Imine Formation: Cyclopentanone reacts with ammonia (often generated in situ from ammonium chloride) to form a cyclopentanimine intermediate. This step is an equilibrium process and can be acid-catalyzed.[3][9]
-
Cyanide Addition: The nucleophilic cyanide ion then attacks the electrophilic carbon of the imine (or its protonated form, the iminium ion), forming the stable C-C bond and yielding the α-aminonitrile product.[3][9]
Caption: Decision tree for troubleshooting low reaction yield.
Problem 2: Product is an Oil and Difficult to Isolate
The free base of 1-Aminocyclopentanecarbonitrile is often isolated as an oil, which can be challenging to handle and purify. [5]
-
Recommended Protocol:
-
After the reaction is complete, perform an aqueous workup and extract the crude product into an organic solvent like dichloromethane or ethyl acetate. [5] 2. Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate in vacuo to obtain the crude oil. [5] 3. Conversion to Hydrochloride Salt: Dissolve the crude oil in a suitable solvent (e.g., isopropanol, diethyl ether). Slowly add a solution of HCl in the same solvent (or bubble HCl gas through the solution) with stirring.
-
The hydrochloride salt should precipitate as a solid. The solid can then be collected by filtration, washed with cold solvent, and dried under vacuum. This process significantly aids in both purification and handling. [4]
-
Problem 3: Presence of Impurities After Isolation
Even after precipitation of the hydrochloride salt, impurities may be present.
-
Potential Impurity: Unreacted Cyclopentanone: This can be removed by ensuring the reaction goes to completion or by careful washing during the workup. A recrystallization of the final hydrochloride salt can also be effective.
-
Potential Impurity: Hydrolyzed Product (1-Aminocyclopentanecarboxylic acid): The nitrile group is susceptible to hydrolysis, especially under harsh acidic or basic conditions during workup or prolonged heating. [3][10] * Preventative Measures: Use mild conditions for the workup. Avoid excessively high temperatures or prolonged reaction times at elevated temperatures.
-
Purification: Recrystallization of the hydrochloride salt from a suitable solvent system (e.g., ethanol/ether) can effectively remove the more polar amino acid impurity.
-
Experimental Protocols
Protocol 1: Synthesis of 1-Aminocyclopentanecarbonitrile (Free Base)
This protocol is adapted from established procedures for Strecker synthesis. [5]
Caption: Workflow for the synthesis of the crude aminonitrile free base.
-
Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer, dissolve sodium cyanide (1.0 eq) in water.
-
Addition of Reagents: To this solution, add a solution of ammonium chloride (1.05 eq) in water, followed by 20% aqueous ammonia. Finally, add cyclopentanone (1.0 eq) dissolved in methanol.
-
Reaction: Stir the mixture vigorously at room temperature for 1.5 hours.
-
Heating: Heat the reaction mixture to 60°C and maintain for 45 minutes.
-
Workup: Cool the mixture to room temperature. Transfer to a separatory funnel and extract several times with dichloromethane.
-
Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-Aminocyclopentanecarbonitrile as a crude oil. [5]
Protocol 2: Conversion to Hydrochloride Salt
-
Dissolution: Dissolve the crude oil from Protocol 1 in a minimal amount of a suitable solvent like isopropanol.
-
Precipitation: While stirring, slowly add a saturated solution of HCl in isopropanol. A white precipitate should form.
-
Isolation: Continue stirring in an ice bath for 30 minutes to maximize precipitation. Collect the solid by vacuum filtration.
-
Washing & Drying: Wash the filter cake with a small amount of cold isopropanol or diethyl ether to remove soluble impurities. Dry the solid under vacuum to obtain this compound.
Analytical Characterization
A self-validating protocol requires confirmation of the product's identity and purity.
-
Thin-Layer Chromatography (TLC): Useful for monitoring reaction progress. Use a mobile phase like ethyl acetate/hexanes with a small amount of triethylamine to prevent streaking of the amine. Visualize with ninhydrin or potassium permanganate stain.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The hydrochloride salt can be dissolved in D₂O or DMSO-d₆ for analysis.
-
Infrared (IR) Spectroscopy: Look for the characteristic nitrile (C≡N) stretch around 2200-2250 cm⁻¹.
-
High-Performance Liquid Chromatography (HPLC): A C18 column with a mobile phase of acetonitrile and water (containing an ion-pairing agent or buffer like phosphate) can be used to assess purity. [11] By understanding the mechanism, anticipating common pitfalls, and employing robust analytical techniques, you can effectively optimize the synthesis of this compound and confidently troubleshoot any issues that arise.
References
- Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. (2021). ACS Omega. [Link]
- Organocatalytic Synthesis of α-Aminonitriles: A Review. (n.d.). MDPI. [Link]
- Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. (2021).
- Synthesis of a-aminonitriles through Strecker reaction of aldehyde with amines and TMSCN catalyzed by aqueous formic acid. (2014).
- An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid. (2010).
- 1-Aminocyclopentane Carbonitrile | CAS#:49830-37-7. (n.d.). Chemsrc. [Link]
- Strecker Synthesis. (n.d.). NROChemistry. [Link]
- The Strecker Synthesis. (n.d.). Master Organic Chemistry. [Link]
- High-Yielding Automated Convergent Synthesis of No-Carrier-Added [11C-Carbonyl]-Labeled Amino Acids Using the Strecker Reaction. (2018).
- Cas 16195-83-8,1-aminocyclopentane carbonitrile, HCl. (n.d.). LookChem. [Link]
- Strecker Synthesis. (n.d.). Organic Chemistry Portal. [Link]
- Strecker amino acid synthesis. (n.d.). Wikipedia. [Link]
- The Strecker Synthesis of Amino Acids. (2018). Master Organic Chemistry. [Link]
- What should we know about the Strecker and Gabriel synthesis of amino acids? (2018). Reddit. [Link]
- Strecker Synthesis of Amino Acids | MCAT Organic Chemistry Prep. (2020). YouTube. [Link]
- Analytical Methods. (n.d.). RSC Publishing. [Link]
- 1-Amino-1-cyclopropanecarbonitrile hydrochloride. (n.d.). PubChem. [Link]
- Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride. (2021).
- MCAT Organic Chemistry: Strecker & Gabriel Synthesis Simplified. (2024). YouTube. [Link]
- Cyclopentenone synthesis. (n.d.). Organic Chemistry Portal. [Link]
- aminoacetone semicarbazone hydrochloride. (n.d.). Organic Syntheses Procedure. [Link]
- Cyclopentanone synthesis. (n.d.). Organic Chemistry Portal. [Link]
- 1-Aminocyclopentane-1-carbonitrile. (n.d.).
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- 5. WO2010079405A2 - An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid - Google Patents [patents.google.com]
- 6. 1-Aminocyclopentane Carbonitrile | CAS#:49830-37-7 | Chemsrc [chemsrc.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. Strecker Synthesis [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Stability of 1-Aminocyclopentanecarbonitrile Hydrochloride in Solution
Welcome to the technical support center for 1-Aminocyclopentanecarbonitrile Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.
Section 1: Understanding the Core Stability Challenge: Hydrolysis
The primary stability concern for this compound in solution is its susceptibility to hydrolysis. As an α-aminonitrile, it is an intermediate in the Strecker amino acid synthesis and can hydrolyze to form the corresponding amino acid, 1-aminocyclopentanecarboxylic acid.[1][2][3][4] This process can be catalyzed by both acidic and basic conditions.[5]
Mechanism of Hydrolysis
The hydrolysis of the nitrile group proceeds in two main stages:
-
Conversion to an amide: The nitrile is first converted to an amide intermediate.[5]
-
Hydrolysis of the amide: The amide is then hydrolyzed to the carboxylic acid.[5]
This reaction pathway is a critical consideration when preparing and storing solutions of this compound.
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific questions and issues that you may encounter during your research.
Q1: My solution of this compound shows a new, unexpected peak in the HPLC chromatogram over time. What could this be?
A1: The most likely cause is the hydrolysis of the nitrile group, leading to the formation of 1-aminocyclopentanecarboxylic acid. The rate of this degradation is influenced by several factors.
Troubleshooting Steps:
-
Confirm the Identity of the Degradant:
-
LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the mass of the new peak. The molecular weight of 1-aminocyclopentanecarboxylic acid is 129.16 g/mol , while the parent compound, 1-Aminocyclopentanecarbonitrile, has a molecular weight of 110.16 g/mol .
-
Reference Standard: If available, inject a reference standard of 1-aminocyclopentanecarboxylic acid to compare retention times.
-
-
Evaluate Solution Conditions:
-
pH: The hydrolysis of nitriles is catalyzed by both acid and base.[5] While the hydrochloride salt provides an initially acidic environment, the pH can change depending on the solvent and any buffers present. It is crucial to measure and control the pH of your solution. Studies on similar aminonitriles have shown that hydrolysis is quicker under acidic conditions.[2]
-
Temperature: Degradation reactions generally accelerate at higher temperatures.[2] Store solutions at recommended temperatures, typically 2-8°C, to minimize hydrolysis.[6]
-
Solvent: The type of solvent can influence stability. Aqueous solutions are more prone to hydrolysis. Consider using aprotic organic solvents if your experimental design allows.
-
Q2: How can I prepare a stable stock solution of this compound?
A2: Preparing a stable stock solution requires careful consideration of solvent, pH, and storage conditions.
Recommended Protocol for Stock Solution Preparation:
-
Solvent Selection:
-
For short-term use, sterile, deionized water can be used, but be aware of the potential for hydrolysis.
-
For longer-term storage, consider a non-aqueous solvent like DMSO or DMF, provided it is compatible with your downstream applications.
-
-
pH Control:
-
If using an aqueous solvent, buffering the solution to a slightly acidic pH (e.g., pH 4-6) can help minimize the rate of hydrolysis. However, strong acidic conditions can also accelerate hydrolysis.[2][5] Empirical testing is recommended to find the optimal pH for your specific concentration and application.
-
-
Preparation Procedure:
-
Work in a clean, well-ventilated area, preferably under a fume hood.[7][8]
-
Use analytical grade solvents.
-
Prepare the solution at a low temperature (e.g., on an ice bath) to minimize initial degradation.
-
Filter-sterilize the solution using a 0.22 µm filter into a sterile, tightly sealed container.[9]
-
-
Storage:
-
Store the stock solution at 2-8°C, protected from light.[6]
-
For long-term storage, consider aliquoting the stock solution to avoid repeated freeze-thaw cycles.
-
Q3: What are the ideal storage conditions for the solid form of this compound?
A3: Proper storage of the solid compound is crucial to prevent degradation before it is even brought into solution.
| Parameter | Recommendation | Rationale |
| Temperature | Store at room temperature or as recommended by the supplier.[10] | Prevents thermal degradation. |
| Atmosphere | Store in a dry, well-ventilated place.[7][11] Keep container tightly closed.[7][11] | The compound is moisture-sensitive.[10] Exposure to moisture can initiate hydrolysis even in the solid state. |
| Incompatibilities | Store away from strong oxidizing agents.[8][12] | To prevent chemical reactions that could degrade the compound. |
Q4: I am conducting a forced degradation study. What conditions should I use to intentionally degrade this compound?
A4: Forced degradation studies are essential for developing stability-indicating analytical methods.[13][14]
Workflow for Forced Degradation Study
Caption: Workflow for a forced degradation study.
Experimental Protocol for Forced Degradation:
-
Prepare Solutions: Prepare solutions of this compound in your chosen solvent at a known concentration.
-
Apply Stress Conditions:
-
Acidic Hydrolysis: Add an equal volume of 0.1 M HCl. Incubate at room temperature or elevated temperature (e.g., 60°C) and collect samples at various time points.
-
Basic Hydrolysis: Add an equal volume of 0.1 M NaOH. Incubate and sample as with acidic hydrolysis.
-
Oxidative Degradation: Add an equal volume of 3% H₂O₂. Incubate and sample.
-
Thermal Degradation: Incubate the solution at an elevated temperature (e.g., 60°C) in a stable buffer.
-
-
Sample Analysis: Analyze the stressed samples by a suitable analytical method, such as HPLC, to monitor the appearance of degradation products and the decrease in the parent compound.[15]
Section 3: Analytical Methods for Stability Assessment
A robust analytical method is essential for accurately monitoring the stability of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is the most common technique for stability testing due to its ability to separate and quantify the active pharmaceutical ingredient (API) from its degradation products.[15]
Key HPLC Method Parameters:
| Parameter | Typical Starting Conditions |
| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile or Methanol |
| Gradient | Start with a low percentage of organic phase and gradually increase to elute the parent compound and any degradants. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a low wavelength (e.g., 210 nm), as the compound lacks a strong chromophore. |
| Column Temperature | 25-30°C |
Method Validation: A stability-indicating method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.[13]
Logical Flow for Method Development
Caption: HPLC stability-indicating method development.
Section 4: Concluding Remarks
The stability of this compound in solution is a critical factor for obtaining reliable and reproducible experimental results. The primary degradation pathway is hydrolysis to 1-aminocyclopentanecarboxylic acid, a reaction influenced by pH, temperature, and solvent. By understanding these factors and implementing the appropriate handling, storage, and analytical monitoring procedures outlined in this guide, researchers can ensure the integrity of their work with this compound.
References
- Chemical Safety Data Sheet MSDS / SDS - 1-aminocyclopentane carbonitrile, HCl - ChemicalBook. (2025).
- Strecker amino acid synthesis - Wikipedia. (n.d.).
- Pascal, R., & Boiteau, L. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. Life (Basel).
- 1-Aminocyclopropane-1-carbonitrile hydrochloride - Apollo Scientific. (2022).
- Ansari, A., & Ali, A. (2021). Organocatalytic Synthesis of α-Aminonitriles: A Review. Molecules.
- Safety Data Sheet - CymitQuimica. (2024).
- The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps. (n.d.).
- The Strecker Synthesis of Amino Acids - Master Organic Chemistry. (2018).
- Buy 1-aminocyclopentane-1-carbonitrile,hydrochloride from JHECHEM CO LTD - Echemi. (n.d.).
- Safety Data Sheet - Combi-Blocks. (2023).
- 1-Aminocyclopentane Carbonitrile | CAS#:49830-37-7 | Chemsrc. (2025).
- Enantiomeric Excesses of Aminonitrile Precursors Determine the Homochirality of Amino Acids | The Journal of Physical Chemistry Letters - ACS Publications. (2023).
- 1-Amino-cyclopentane carbonitrile | 49830-37-7 | FA28801 - Biosynth. (n.d.).
- Cas 16195-83-8,1-aminocyclopentane carbonitrile, HCl - LookChem. (n.d.).
- 1-aminocyclopentane carbonitrile, HCl | 16195-83-8 - ChemicalBook. (2025).
- Organocatalytic Synthesis of α-Aminonitriles: A Review - ResearchGate. (2021).
- This compound | CAS 16195-83-8 | SCBT. (n.d.).
- 1-aminocyclopentane carbonitrile.hydrochloride,CAS NO 16195-83-8 | RVR LABS. (n.d.).
- Stability indicating study by using different analytical techniques - IJSDR. (2023).
- Analytical, Bioanalytical, Stability-Indicating Methods: Key Part of Regulatory Submissions. (n.d.).
- CAS No : 16195-83-8 | Product Name : 1-Amino-1-cyanocyclopentane Hydrochloride. (n.d.).
- WO2010079405A2 - An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid - Google Patents. (2010).
- Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023).
- Analytical Techniques In Stability Testing | Separation Science. (2025).
- Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins - PMC. (2022).
- The Degradation Chemistry of Prasugrel Hydrochloride. Part 1: Drug Substance | Request PDF - ResearchGate. (n.d.).
- Replicates Number for Drug Stability Testing during Bioanalytical Method Validation—An Experimental and Retrospective Approach - MDPI. (2022).
- 1-aminocyclopentane carbonitrile, HCl - Safety Data Sheet - ChemicalBook. (2025).
- Degradation Pathway for Rilpinavir Hydrochloride by Validated Stability Indicating UP-LC Method - ResearchGate. (2012).
- Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development - Open Access Journals. (2018).
Sources
- 1. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 2. The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
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- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. chemicalbook.com [chemicalbook.com]
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- 10. rvrlabs.com [rvrlabs.com]
- 11. echemi.com [echemi.com]
- 12. 1-Aminocyclopentane Carbonitrile | CAS#:49830-37-7 | Chemsrc [chemsrc.com]
- 13. ijsdr.org [ijsdr.org]
- 14. openaccessjournals.com [openaccessjournals.com]
- 15. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Overcoming poor solubility of 1-Aminocyclopentanecarbonitrile hydrochloride in organic solvents
Welcome to the dedicated technical support guide for 1-Aminocyclopentanecarbonitrile hydrochloride (CAS: 16195-83-8). This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the handling and use of this critical pharmaceutical intermediate. The primary focus of this guide is to address the compound's poor solubility in many common organic solvents and to provide robust, field-proven troubleshooting strategies.
Introduction: Understanding the Solubility Challenge
This compound is a salt, and its ionic nature dictates its solubility profile. The presence of the hydrochloride salt makes the molecule highly polar, favoring dissolution in polar solvents while exhibiting very limited solubility in non-polar or weakly polar organic solvents. This characteristic is a frequent impediment in downstream synthetic applications where anhydrous, non-polar conditions are often required. This guide provides a systematic approach to overcoming this solubility hurdle.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: In which organic solvents can I expect this compound to be soluble?
As a hydrochloride salt, this compound will have the highest solubility in polar organic solvents. We recommend starting with the following solvent systems:
-
High Polarity Solvents: Water, Methanol (MeOH), Ethanol (EtOH).
-
Polar Aprotic Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO).
Solubility in less polar solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate is expected to be very low. Direct dissolution in these solvents is unlikely to be successful and is a common point of experimental failure.
Q2: I'm observing a persistent white precipitate in my organic solvent. What should I do?
If direct dissolution in your chosen non-polar or weakly polar solvent fails, the most effective and widely practiced strategy is to convert the hydrochloride salt to its corresponding free amine, 1-Aminocyclopentanecarbonitrile. The free amine is significantly less polar and thus more soluble in a broader range of organic solvents, including DCM, THF, and ethyl acetate.[1] This conversion is a standard procedure before subsequent reaction steps, such as acylation.[2]
Q3: Can I improve solubility by heating the mixture?
Gentle warming can marginally increase both the rate of dissolution and the equilibrium solubility. However, for hydrochloride salts in largely non-polar solvents, the effect is often insufficient for practical applications. Furthermore, prolonged heating should be avoided due to the potential for degradation of the compound. Conversion to the free amine is a far more reliable and effective strategy.[1]
Q4: How do I convert the hydrochloride salt to the free amine for my reaction?
There are two primary protocols for this conversion, depending on whether you need to use the free amine in situ for an immediate reaction or isolate it first.
Experimental Protocols
Protocol 1: In Situ Generation of the Free Amine for Direct Use
This is the preferred method when the generated free amine is to be used immediately in a subsequent reaction, for example, an acylation. This approach avoids the isolation of the potentially less stable free amine.
Objective: To generate a solution of 1-Aminocyclopentanecarbonitrile in an organic solvent like Dichloromethane (DCM) for immediate use.
Workflow Diagram:
Caption: Workflow for in situ generation of the free amine.
Step-by-Step Methodology:
-
Suspend this compound (1.0 equivalent) in your chosen anhydrous organic solvent (e.g., Dichloromethane) under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a tertiary amine base, such as Triethylamine (TEA) or Diisopropylethylamine (DIPEA), (1.0-1.1 equivalents) dropwise to the stirred suspension.[2]
-
Stir the mixture at 0 °C for 15-30 minutes. During this time, the solid hydrochloride salt will react to form the soluble free amine and the insoluble hydrochloride salt of the tertiary amine, which typically appears as a white precipitate.[1]
-
The resulting mixture containing the dissolved free amine can often be used directly in the subsequent reaction step (e.g., peptide coupling, acylation).[1][2] The precipitated salt of the tertiary amine generally does not interfere with many subsequent reactions.
Trustworthiness Check: The formation of a new precipitate (the tertiary amine hydrochloride) is a visual confirmation that the acid-base reaction has occurred, liberating the desired free amine into the solution.
Protocol 2: Aqueous Workup for Isolation of the Free Amine
This method is employed when the isolated, pure free amine is required for your research.
Objective: To isolate pure 1-Aminocyclopentanecarbonitrile.
Workflow Diagram:
Caption: Workflow for the isolation of the free amine.
Step-by-Step Methodology:
-
Dissolve the this compound in water.
-
Transfer the aqueous solution to a separatory funnel and add an immiscible organic solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Cool the biphasic mixture in an ice bath.
-
Slowly add a cold, saturated aqueous solution of a mild base (e.g., sodium bicarbonate, sodium carbonate) with gentle swirling until the aqueous layer is basic (test with pH paper, target pH 9-10).
-
Separate the organic layer.
-
Extract the aqueous layer two more times with the organic solvent.
-
Combine all organic layers and wash with brine to remove residual water.
-
Dry the combined organic phase over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the free amine.
Expert Insight: Free amines can be less stable than their hydrochloride salt counterparts. It is often advisable to prepare the free amine immediately before its intended use to avoid potential degradation or side reactions.[1]
Summary of Solubility Strategies
| Strategy | Recommended Solvents | Pros | Cons |
| Direct Dissolution | Water, Methanol, DMF, DMSO | Simple and direct. | Limited to polar solvents; often incompatible with downstream reaction conditions. |
| In Situ Neutralization | DCM, THF, Acetonitrile | Generates a soluble free amine directly in the reaction vessel; avoids isolation steps. | The byproduct salt (e.g., triethylammonium chloride) may need to be filtered if it interferes with the reaction. |
| Aqueous Workup & Isolation | DCM, Ethyl Acetate | Provides the pure, isolated free amine. | More time-consuming; the isolated free amine may have limited stability. |
References
- LookChem. (n.d.). Cas 16195-83-8,1-aminocyclopentane carbonitrile, HCl.
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.
- PubChem. (n.d.). 1-Aminocyclopentane hydrochloride.
- Google Patents. (n.d.). WO2010079405A2 - An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid.
Sources
Minimizing impurities during the synthesis of Irbesartan from 1-Aminocyclopentanecarbonitrile hydrochloride
A Guide to Minimizing Impurities for Researchers, Scientists, and Drug Development Professionals
Welcome to the comprehensive technical support center for the synthesis of Irbesartan, focusing on the critical reaction pathway commencing with 1-Aminocyclopentanecarbonitrile hydrochloride. This guide is designed to provide you, the dedicated researcher, with in-depth troubleshooting strategies and frequently asked questions to navigate the complexities of this synthesis and minimize the formation of critical impurities. Our goal is to empower you with the scientific rationale behind each step, ensuring a robust and reproducible process.
Section 1: Understanding the Core Synthesis and Potential Pitfalls
The synthesis of Irbesartan from this compound is a multi-step process that, while efficient, is susceptible to the formation of several process-related impurities. A thorough understanding of the reaction cascade is the first line of defense against these undesirable side products.
The primary synthetic route involves two key transformations:
-
Acylation: The reaction of 1-Aminocyclopentanecarbonitrile with valeryl chloride to form N-(1-cyanocyclopentyl)pentanamide.
-
Hydrolysis and Cyclization: The subsequent hydrolysis of the nitrile group to a carboxylic acid, followed by a series of reactions leading to the formation of the key intermediate, 2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one. This intermediate is then coupled with a biphenyl derivative to yield Irbesartan.
Impurities can be introduced at various stages, arising from the starting materials, side reactions, or degradation of intermediates and the final product. This guide will focus on the impurities directly related to the initial steps involving this compound.
Section 2: Troubleshooting Guides & FAQs
This section is structured in a question-and-answer format to directly address common issues encountered during the synthesis.
FAQ 1: I am observing a significant amount of an unknown impurity with a mass corresponding to a dimer of the acylated intermediate. What is this impurity and how can I prevent its formation?
Answer:
This is a frequently encountered issue. The impurity you are likely observing is a dimeric species formed through the self-condensation of 1-aminocyclopentanecarbonitrile or its acylated derivative.
Causality and Mechanism:
The formation of this dimer is primarily attributed to the reactivity of the amine and the presence of any unreacted starting material or harsh reaction conditions. The likely mechanism involves the nucleophilic attack of the amino group of one molecule of 1-aminocyclopentanecarbonitrile onto the activated carbonyl of an acylated intermediate, or a self-condensation reaction under basic conditions. The presence of excess base or elevated temperatures can significantly promote this side reaction.
Caption: Dimer impurity formation during acylation.
Troubleshooting Protocol: Minimizing Dimer Formation
-
Stoichiometry Control:
-
Precisely control the stoichiometry of valeryl chloride. Use a slight excess (1.05-1.1 equivalents) to ensure complete conversion of the 1-aminocyclopentanecarbonitrile. An excess of the amine starting material increases the probability of dimer formation.
-
-
Controlled Addition:
-
Add the valeryl chloride dropwise to the reaction mixture at a low temperature (0-5 °C). This maintains a low instantaneous concentration of the acylating agent and helps to control the exothermic nature of the reaction.
-
-
Temperature Management:
-
Maintain a low reaction temperature throughout the addition of valeryl chloride. After the addition is complete, allow the reaction to slowly warm to room temperature. Avoid high temperatures, which can accelerate the rate of the self-condensation reaction.
-
-
Base Selection and Stoichiometry:
-
If a base is used to scavenge HCl, a non-nucleophilic base like triethylamine is preferred. Use only the stoichiometric amount required. Excess base can promote the deprotonation of the amine, increasing its nucleophilicity and the likelihood of attacking another molecule.
-
Data Summary: Recommended Reaction Parameters
| Parameter | Recommended Value | Rationale |
| Valeryl Chloride (eq.) | 1.05 - 1.1 | Ensures complete consumption of starting amine. |
| Addition Temperature | 0 - 5 °C | Minimizes exothermic side reactions. |
| Reaction Temperature | 0 °C to Room Temp. | Controls the rate of dimer formation. |
| Base (if used) | Triethylamine (1.0 eq.) | Non-nucleophilic scavenger for HCl. |
FAQ 2: During the hydrolysis of N-(1-cyanocyclopentyl)pentanamide, I am seeing incomplete conversion and the formation of side products. How can I optimize this step?
Answer:
The hydrolysis of the nitrile to a carboxylic acid is a critical step that can be prone to incomplete reaction or the formation of undesired byproducts if not carefully controlled. The primary side product is often the corresponding amide, resulting from partial hydrolysis.
Causality and Mechanism:
Hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate. Harsh reaction conditions (e.g., excessively high temperatures or prolonged reaction times) can lead to degradation of the desired product. Conversely, conditions that are too mild will result in incomplete hydrolysis, leaving the amide as a significant impurity. The pH of the reaction medium is a critical parameter influencing the rate and completeness of the hydrolysis.[1]
Caption: Hydrolysis pathway and potential impurity.
Troubleshooting Protocol: Optimizing Nitrile Hydrolysis
-
pH Control:
-
Maintain a strongly acidic or basic pH to drive the hydrolysis to completion. For acidic hydrolysis, a common condition is refluxing in a mixture of concentrated HCl and acetic acid. For basic hydrolysis, refluxing with a solution of NaOH or KOH is effective. The choice between acidic and basic conditions may depend on the stability of the rest of the molecule.
-
-
Temperature and Reaction Time:
-
The reaction typically requires elevated temperatures (reflux) to proceed at a reasonable rate. Monitor the reaction progress by a suitable analytical technique (e.g., HPLC or TLC) to determine the optimal reaction time. Prolonged heating can lead to degradation.
-
-
Solvent System:
-
Ensure that the starting material is soluble in the reaction medium. The use of co-solvents may be necessary to achieve homogeneity.
-
Data Summary: Typical Hydrolysis Conditions
| Condition | Acidic Hydrolysis | Basic Hydrolysis |
| Reagents | Conc. HCl, Acetic Acid | NaOH or KOH solution |
| Temperature | Reflux | Reflux |
| Monitoring | HPLC or TLC | HPLC or TLC |
FAQ 3: My final Irbesartan product contains impurities related to the spiro-intermediate, 2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one. How can I control these?
Answer:
Impurities arising from the formation of the spiro-intermediate are often due to incomplete cyclization or side reactions during its synthesis.
Causality and Mechanism:
The formation of 2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one from 1-(pentanoylamino)cyclopentanecarboxylic acid involves a cyclization reaction. Incomplete cyclization will leave unreacted starting material, which can be carried through to the final product. Side reactions can also occur, leading to structurally related impurities.
Troubleshooting Protocol: Ensuring Clean Spiro-Intermediate Formation
-
Purity of Starting Material:
-
Ensure that the 1-(pentanoylamino)cyclopentanecarboxylic acid is of high purity before proceeding with the cyclization step.
-
-
Cyclization Conditions:
-
Optimize the cyclization conditions, including the choice of dehydrating agent and reaction temperature. Common methods involve the use of reagents like thionyl chloride or phosphorus pentachloride.
-
-
Purification of the Intermediate:
-
If necessary, purify the 2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one intermediate before proceeding to the final coupling step. This can be achieved through crystallization or chromatography.
-
Section 3: Analytical Methodologies for Impurity Profiling
A robust analytical method is essential for monitoring the progress of the synthesis and ensuring the purity of the final product. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.
Detailed HPLC Protocol for Irbesartan and Related Impurities
| Parameter | Specification |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 225 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in a mixture of Mobile Phase A and B (50:50) |
This method should provide good resolution between Irbesartan and its common process-related impurities. Method validation should be performed according to ICH guidelines.[2]
Section 4: Regulatory Context and Impurity Control
The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and is strictly regulated by authorities such as the European Pharmacopoeia (Ph. Eur.) and the United States Pharmacopeia (USP).
Key Impurities and Pharmacopoeial Limits:
The European Pharmacopoeia monograph for Irbesartan lists several specified impurities.[3][4] It is crucial to identify and control these impurities within the specified limits.
| Impurity | Structure | Typical Limit (as per Ph. Eur.) |
| Irbesartan Impurity A | (Structure of the amide intermediate) | ≤ 0.2% |
| Other specified impurities | (Structures of other known related substances) | ≤ 0.15% |
| Unspecified impurities | - | ≤ 0.10% |
| Total impurities | - | ≤ 0.5% |
It is imperative to consult the latest version of the relevant pharmacopoeia for the most up-to-date impurity limits and analytical procedures.
Section 5: Conclusion
Minimizing impurities in the synthesis of Irbesartan from this compound requires a deep understanding of the reaction mechanisms, careful control of process parameters, and the implementation of robust analytical methods. By following the troubleshooting guides and protocols outlined in this document, researchers can significantly improve the purity of their final product, ensuring it meets the stringent quality standards required for pharmaceutical applications.
References
- Satyanarayana, B., Anjaneyulu, Y., Veerasomaiah, P., & Pratap Reddy, P. (2007). SYNTHESIS AND CHARACTERIZATION OF IRBESARTAN IMPURITIES.
- Satyanarayana, B., et al. (2007). Synthesis and characterization of Irbesartan impurities.
- Muralidhar, M., et al. (2013). Development & Validation of a High Performance Liquid Chromatography Method for Simultaneous Determination of Irbesartan and Its Related Impurities in. International Journal of Pharmaceutical Sciences and Drug Research.
- Swissmedic. (2014). Sartan monographs. [Link]
- ICH. (1996). METHOD DEVELOPMENT AND VALIDATION FOR ESTIMATION OF IRBESARTAN IN BULK DRUG AND PHARMACEUTCAL DOSAGE. Semantic Scholar. [Link]
- Shah, R. P., Sahu, A., & Singh, S. (2010). Identification and characterization of degradation products of irbesartan using LC-MS/TOF, MS(n), on-line H/D exchange and LC-NMR. Journal of pharmaceutical and biomedical analysis, 51(5), 1037–1046. [Link]
- Rádl, S., Stach, J., Havlíček, J., Tkadlecová, M., & Plaček, L. (2009). Synthesis and Identification of Some Impurities of Irbesartan. Acta Chimica Slovenica, 56, 559-565.
- SynThink. (n.d.).
- Mutha, A. K., et al. (2018). Degradation study of irbesartan: Isolation and structural elucidation of novel degradants. Journal of Pharmaceutical and Biomedical Analysis, 157, 180-205.
- EDQM. (2019). Control of nitrosamine impurities in sartans: revision of five Ph. Eur. monographs. [Link]
- IJRPC. (n.d.). A VALIDATED RP-HPLC METHOD FOR THE ESTIMATION OF IRBESARTAN AND HYDROCHLOROTHIAZIDE IN TABLET DOSAGE FORMS. [Link]
- ResearchGate. (n.d.).
- Chechare, D. D., et al. (2024). Method Development and Validation of Irbesartan by RP-HPLC. Asian Journal of Pharmaceutical Analysis, 14(1), 1-0.
- Generic Manufacturer. (n.d.). Irbesartan Impurity A. [Link]
- Gokel, G. W., et al. (2004).
- Scribd. (n.d.). Irbesartan Quality Standards. [Link]
- Rao, S. N., & Babu, K. S. (2011). An improved and efficient synthesis of Irbesartan, an antihypertensive drug.
- International Journal of ChemTech Research. (n.d.). Novel Synthesis and Pharmaceutical Impurities of Anti- Hypertensive Drugs: A Review. [Link]
- White Rose Research Online. (2024). Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis. [Link]
- Gokel, G. W., et al. (2004). Evidence for dimer formation by an amphiphilic heptapeptide that mediates chloride and carboxyfluorescein release from liposomes. Organic & Biomolecular Chemistry. [Link]
- National Center for Biotechnology Information. (n.d.). 2-Butyl-1,3-diazaspiro(4.4)non-1-en-4-one hydrochloride. PubChem. [Link]
- National Center for Biotechnology Information. (n.d.). N-(1-Cyanocyclopentyl)pentanamide. PubChem. [Link]
- Google Patents. (n.d.). Process for preparing irbesartan.
- EMAN RESEARCH PUBLISHING. (n.d.).
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Technical Support Center: Purification of 1-Aminocyclopentanecarbonitrile Hydrochloride
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 1-Aminocyclopentanecarbonitrile hydrochloride (CAS: 16195-83-8). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important pharmaceutical intermediate.[1][2] We will explore the causality behind these challenges and provide field-proven troubleshooting strategies and detailed protocols to help you achieve the desired purity and yield.
Troubleshooting Guide: Common Purification Issues
This section addresses specific experimental problems in a question-and-answer format.
Q1: My final product has a low yield after recrystallization. What are the common causes and how can I fix it?
Low yield is one of the most frequent issues in purification. The cause often lies in the suboptimal selection or use of the recrystallization solvent.
Underlying Causes & Solutions:
-
Excessive Solvent Volume: The most common reason for low recovery is using too much solvent, which keeps the product dissolved even after cooling.
-
Solution: Gently heat the solution to evaporate a portion of the solvent, thereby increasing the concentration of the solute. Allow the concentrated solution to cool slowly again. For future experiments, add the hot solvent in small increments just until the compound dissolves completely.[3]
-
-
Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[4] If solubility remains high at cold temperatures, recovery will be poor.
-
Solution: Perform a systematic solvent screen. Small-scale tests with various solvents (e.g., isopropanol, ethanol, acetonitrile, or mixtures) can quickly identify a more suitable system. Refer to the protocol below for guidance.
-
-
Premature Crystallization: If the solution cools too quickly, especially during a hot filtration step to remove insoluble impurities, the product can crystallize prematurely on the filter paper or funnel, leading to significant mechanical loss.
-
Solution: Use a pre-heated funnel and filter flask for hot filtration. Keep the solution at or near its boiling point during the transfer. Adding a small excess of hot solvent before filtration can also help prevent this issue.
-
-
Co-precipitation with Impurities: If the crude material is highly impure, impurities can sometimes crash out of the solution along with the product, necessitating further purification and leading to yield loss at each step.
-
Solution: Consider a pre-purification step. If impurities are significantly different in polarity, a simple column chromatography "plug" or an extraction could remove the bulk of contaminants before the final recrystallization.
-
Q2: Despite successful recrystallization, my product is still impure. Why is this happening and what is the next step?
Persistent impurities are often structurally similar to the target compound or form a eutectic mixture, making separation by simple recrystallization challenging.
Underlying Causes & Solutions:
-
Co-crystallization: Impurities with similar solubility profiles and structures can be incorporated into the crystal lattice of the desired product. A patent for a related synthesis notes that certain dimer impurities can be difficult to remove even with repeated crystallizations.[5]
-
Solution: Switch the purification technique. Column chromatography is often effective at separating compounds with minor structural differences. A change in the stationary or mobile phase can exploit different interaction mechanisms (e.g., switching from normal phase to reverse phase).
-
-
Incomplete Reaction: Starting materials or synthetic intermediates may persist in the final product. For instance, unreacted amide intermediates have been reported as stubborn impurities in similar synthetic routes.[5]
-
Solution: Optimize the upstream reaction to ensure it goes to completion. For purification, column chromatography is typically the best method to remove unreacted starting materials.
-
-
Product Degradation: this compound may be sensitive to prolonged heat or certain pH conditions, potentially degrading during purification.
The following diagram outlines a logical workflow for addressing purity issues after an initial purification attempt.
Caption: Workflow for troubleshooting low purity.
Q3: My product is an off-white or yellowish powder instead of the expected white solid. How can I remove the color?
Discoloration typically arises from trace-level, highly conjugated impurities or degradation products. While often present in small amounts, they can be visually significant.
Underlying Causes & Solutions:
-
Oxidation or Degradation: Amine-containing compounds can be susceptible to air oxidation over time, forming colored impurities.
-
Trace Chromophoric Impurities: Impurities with extended pi systems absorb visible light and can impart color even at ppm levels.
-
Solution: During the recrystallization process, add a small amount of activated charcoal to the hot, dissolved solution. The charcoal will adsorb the colored impurities. Allow the solution to sit for 5-10 minutes, then perform a hot filtration through a pad of Celite® to remove the charcoal before cooling. Caution: Using too much charcoal can adsorb your product and reduce the yield.
-
Experimental Protocols & Data
Protocol 1: Systematic Screening for an Optimal Recrystallization Solvent
This protocol provides a structured approach to identifying the best solvent for purifying your crude this compound.[4]
-
Preparation: Place ~20-30 mg of your crude material into several small test tubes.
-
Solvent Addition (Room Temp): To each tube, add a different candidate solvent (see Table 1) dropwise, vortexing after each addition. A good solvent will not dissolve the compound at room temperature.
-
Heating: Place the tubes that showed poor room-temperature solubility into a heated sand bath or heating block. Continue adding the corresponding solvent dropwise until the solid just dissolves.
-
Cooling: Remove the tubes from the heat and allow them to cool slowly to room temperature. Then, place them in an ice-water bath for 15-20 minutes.
-
Observation: The ideal solvent is one that fully dissolved the compound when hot but produced a large quantity of crystalline precipitate upon cooling.
Table 1: Candidate Solvents for Recrystallization Screening
| Solvent | Boiling Point (°C) | Polarity | Comments |
| Isopropanol (IPA) | 82.6 | Polar Protic | Often a good choice for hydrochloride salts. |
| Ethanol (EtOH) | 78.4 | Polar Protic | Higher solubility for HCl salts may lead to lower yield compared to IPA.[3] |
| Acetonitrile | 81.6 | Polar Aprotic | Can offer different selectivity compared to alcohols. |
| Ethyl Acetate | 77.1 | Moderately Polar | May be useful as an anti-solvent in a solvent pair system. |
| Water | 100.0 | Very Polar | High solubility likely; may require an anti-solvent like IPA for precipitation. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound? This compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[6][8] Keep it away from incompatible materials such as strong oxidizing agents.[10] For long-term storage, refrigeration is recommended.
Q2: What analytical methods are most effective for determining the purity of the final product? A combination of methods is recommended for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis, capable of separating and quantifying trace impurities.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide structural confirmation and can detect impurities if they are present at levels of ~1% or higher.[12]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound and can be coupled with LC (LC-MS) to identify unknown impurities.[11]
-
Melting Point: A sharp melting point range close to the literature value is a good indicator of high purity. Impurities will typically cause melting point depression and broadening.
Q3: What specific impurities should I be aware of during synthesis and purification? Based on the Strecker synthesis commonly used to produce aminonitriles, potential impurities include:
-
Starting Materials: Unreacted cyclopentanone, cyanide salts, or ammonia/ammonium chloride.
-
Hydrolysis Products: The corresponding amino acid (1-aminocyclopentanecarboxylic acid) if exposed to acidic or basic conditions for extended periods.
-
Side-Products: Dimeric or polymeric byproducts can sometimes form under certain reaction conditions.[5]
This diagram helps in choosing the most appropriate primary purification technique based on the characteristics of the crude product.
Caption: Decision tree for purification method selection.
References
- Cas 16195-83-8,1-aminocyclopentane carbonitrile, HCl - LookChem. (n.d.).
- 1-Aminocyclopentane Carbonitrile | CAS#:49830-37-7 | Chemsrc. (n.d.).
- This compound (CAS 16195-83-8): Your Trusted Pharmaceutical Intermediate Supplier. (n.d.).
- Elution from chromatography giving low yields, any suggestions? - ResearchGate. (2019, October 22).
- Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.).
- PURITY AND IMPURITY ANALYSIS - Agilent. (n.d.).
- Analytical Methods - RSC Publishing. (n.d.).
- An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid - Google Patents. (n.d.).
- Analytical determination of purity of 1-piperidinocyclohexanecarbonitrile and its hydrobromide salt - PubMed. (1981, January).
- PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities - Drug Development and Delivery. (n.d.).
- An Automated Purification Workflow Coupled with Material-Sparing High-Throughput 1H NMR for Parallel Medicinal Chemistry - PMC. (n.d.).
Sources
- 1. 1-aminocyclopentane carbonitrile, HCl | 16195-83-8 [chemicalbook.com]
- 2. Cas 16195-83-8,1-aminocyclopentane carbonitrile, HCl | lookchem [lookchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mt.com [mt.com]
- 5. WO2010079405A2 - An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid - Google Patents [patents.google.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. combi-blocks.com [combi-blocks.com]
- 9. aksci.com [aksci.com]
- 10. 1-Aminocyclopentane Carbonitrile | CAS#:49830-37-7 | Chemsrc [chemsrc.com]
- 11. agilent.com [agilent.com]
- 12. An Automated Purification Workflow Coupled with Material-Sparing High-Throughput 1H NMR for Parallel Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 1-Aminocyclopentanecarbonitrile Hydrochloride
Welcome to the technical support guide for 1-Aminocyclopentanecarbonitrile hydrochloride (CAS: 16195-83-8). This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability, degradation, and handling of this critical synthetic intermediate. Our goal is to equip you with the foundational knowledge and practical troubleshooting strategies to ensure the integrity of your experiments and the quality of your results.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the fundamental properties and stability of this compound.
Q1: How should I properly store and handle this compound to minimize degradation?
A1: Proper storage and handling are critical to maintaining the compound's integrity. As a hydrochloride salt, the amine group is protonated, which lends it greater stability compared to the free base. However, it remains susceptible to environmental factors.
Storage Recommendations:
-
Temperature: Store in a cool location. Refrigeration at 2-8°C is recommended for long-term storage.[1]
-
Atmosphere: Keep the container tightly sealed to protect it from moisture and air.[2][3] For maximum stability, especially for analytical standards, storage under an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent oxidation and hydrolysis.
-
Location: The storage area should be dry and well-ventilated.[4] Store away from incompatible materials, particularly strong oxidizing agents and strong bases.[5]
Handling Guidelines:
-
Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation.[3]
-
Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[2]
-
When weighing and preparing solutions, minimize the compound's exposure time to the ambient atmosphere.
The causality here is straightforward: α-aminonitriles can be sensitive to moisture, which can initiate hydrolysis of the nitrile group. The presence of oxygen can also pose a risk for the oxidation of the amino group over time. A sealed container in a cool, dry environment mitigates these risks.
Q2: What are the most probable chemical degradation pathways for this compound?
A2: While specific degradation studies on this molecule are not extensively published, we can predict the most likely degradation pathways based on its functional groups (an α-aminonitrile). The primary vulnerability lies in the nitrile group's susceptibility to hydrolysis, a common degradation pathway for many pharmaceutical compounds.[6]
-
Hydrolysis: This is the most anticipated degradation pathway. The nitrile group (-C≡N) can undergo a two-step hydrolysis, particularly in the presence of acid or base and elevated temperatures.
-
Step 1: The nitrile is hydrolyzed to the corresponding primary amide, 1-aminocyclopentane-1-carboxamide .
-
Step 2: The amide is further hydrolyzed to the carboxylic acid, 1-aminocyclopentane-1-carboxylic acid . This pathway is actively utilized in synthesis; for instance, related intermediates are treated with hydrochloric acid at elevated temperatures to intentionally hydrolyze the nitrile.[7]
-
-
Oxidation: The primary amino group can be a target for oxidative degradation, although the hydrochloride salt form offers some protection. Exposure to strong oxidizing agents or long-term exposure to atmospheric oxygen, potentially catalyzed by metal ions, could lead to the formation of various oxidation products.[6][8]
-
Thermal Decomposition: At elevated temperatures, the molecule will decompose. While specific decomposition products are not documented in available safety data[2], combustion would be expected to produce hazardous gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[5]
Below is a diagram illustrating the most probable hydrolytic degradation pathway.
Caption: Predicted hydrolytic degradation of 1-Aminocyclopentanecarbonitrile.
Troubleshooting Guide for Experimental Challenges
This section provides solutions to specific issues that you may encounter during your research, linking them back to potential degradation phenomena.
Q3: I am seeing a new, more polar peak appear in the HPLC analysis of my aged 1-Aminocyclopentanecarbonitrile HCl sample. What is it likely to be?
A3: The appearance of a new, more polar peak over time is a classic sign of degradation. Given the structure, the most probable culprits are the hydrolysis products: 1-aminocyclopentane-1-carboxamide and 1-aminocyclopentane-1-carboxylic acid . The carboxylic acid, in particular, will be significantly more polar and have a shorter retention time on a standard reverse-phase HPLC column (e.g., C18) than the parent compound.
To confirm this hypothesis, a forced degradation study is the standard and authoritative approach. This involves intentionally stressing the compound under various conditions to generate the degradants and confirm their chromatographic positions relative to the unknown peak.
Experimental Protocol: Forced Degradation Study
-
Prepare Stock Solutions: Prepare several identical solutions of 1-Aminocyclopentanecarbonitrile HCl in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Apply Stress Conditions: Treat the individual stock solutions as described in the table below. Include a control sample that is protected from light and stored at 5°C.
| Stress Condition | Protocol | Purpose |
| Acid Hydrolysis | Add 0.1 M HCl to a final concentration. Heat at 60°C for 24 hours.[7] | To promote acid-catalyzed hydrolysis of the nitrile group. |
| Base Hydrolysis | Add 0.1 M NaOH to a final concentration. Keep at room temperature for 24 hours. | To promote base-catalyzed hydrolysis. |
| Oxidation | Add 3% hydrogen peroxide (H₂O₂) to a final concentration. Keep at room temperature for 24 hours, protected from light. | To identify any potential oxidative degradants. |
| Thermal Stress | Heat a solution at 80°C for 72 hours in a sealed vial.[6] | To assess the impact of heat on stability. |
-
Analysis: Before injection, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples to the same concentration and analyze them by HPLC alongside your aged sample and a fresh, unstressed standard.
-
Interpretation: Compare the chromatograms. If the unknown peak in your aged sample matches the retention time of the major peak formed under the acid hydrolysis condition, you have strong evidence that it is a hydrolytic degradation product.
This self-validating workflow provides a logical and scientifically sound method to identify unknown peaks.
Caption: Workflow for identifying unknown peaks via forced degradation.
Q4: My reaction requires the free amine of 1-Aminocyclopentanecarbonitrile, but my yields are inconsistent. Could this be related to the starting material?
A4: Yes, this is a common issue when working with hydrochloride salts in reactions that require a free nucleophile. The 1-Aminocyclopentanecarbonitrile is supplied as a hydrochloride salt, meaning the amino group is protonated (-NH₃⁺). This renders it non-nucleophilic.
Causality and Solution: To participate in nucleophilic reactions (e.g., acylation, alkylation), the amino group must be deprotonated to its free base form (-NH₂). This is typically achieved by adding a non-nucleophilic base to the reaction mixture.
-
Inconsistent Yields: Inconsistent yields often arise from incomplete or variable deprotonation. If an insufficient amount of base is used, or if the base is not strong enough, a portion of your starting material will remain in its inactive, protonated state, thus lowering the effective concentration of your nucleophile and reducing the reaction yield.
-
Recommended Protocol: Use at least 1.0 to 1.1 equivalents of a tertiary amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to neutralize the HCl salt.[7] The base should be added to the solution of the aminonitrile hydrochloride before the addition of the electrophile (e.g., an acyl chloride).
Troubleshooting Steps:
-
Verify Stoichiometry: Ensure you are adding at least a full equivalent of base relative to the aminonitrile hydrochloride.
-
Base Quality: Use a fresh, dry bottle of your amine base. Tertiary amines can absorb atmospheric moisture and CO₂, reducing their effectiveness.
-
Reaction Conditions: Add the base at a reduced temperature (e.g., 0-10°C) before adding the electrophile to control any potential exothermic neutralization.[7]
-
Moisture Control: Ensure your reaction solvent is anhydrous, as water can interfere with both the deprotonation and the subsequent reaction.
By ensuring complete and consistent deprotonation of the hydrochloride salt, you can eliminate a significant source of variability in your reaction outcomes.
References
- Pharmaffiliates. (n.d.). 1-Aminocyclopentane-1-carbonitrile. CAS No: 49830-37-7.
- Google Patents. (2010). WO2010079405A2 - An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid.
- MDPI. (2024). An Overview of Degradation Strategies for Amitriptyline.
- PubMed. (2004). Pathways of chemical degradation of polypeptide antibiotic bacitracin.
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. 1-aminocyclopentane carbonitrile, HCl - Safety Data Sheet [chemicalbook.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. WO2010079405A2 - An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid - Google Patents [patents.google.com]
- 8. Pathways of chemical degradation of polypeptide antibiotic bacitracin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Incomplete Conversion in Reactions of 1-Aminocyclopentanecarbonitrile Hydrochloride
Prepared by the Senior Application Scientist Desk
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for a common challenge encountered in synthetic chemistry: the incomplete conversion of 1-Aminocyclopentanecarbonitrile hydrochloride, particularly during its hydrolysis to 1-aminocyclopentanecarboxylic acid. As an important intermediate in the synthesis of pharmaceuticals like Irbesartan, ensuring high conversion rates in this step is critical for overall yield and purity.[1][2]
This document moves beyond standard protocols to explore the causality behind common failures, offering logical frameworks and validated procedures to help you overcome these hurdles in your own lab.
Part 1: Frequently Asked Questions - Your First Line of Defense
This section addresses the most immediate and common questions our team receives regarding reactions with this compound.
Q1: My hydrolysis reaction of this compound has stalled, showing significant amounts of remaining starting material. What are the primary causes?
Incomplete conversion during the hydrolysis of this aminonitrile is typically rooted in three areas:
-
Suboptimal Reaction Conditions: Nitrile hydrolysis is a chemically demanding reaction that does not proceed easily.[3] It requires forcing conditions, typically heating under reflux with a strong acid or base.[4][5] Insufficient temperature, inadequate reaction time, or non-optimal concentration of the acid/base catalyst are the most frequent culprits.
-
Formation of a Stable Intermediate: The hydrolysis of a nitrile to a carboxylic acid is a two-step process that proceeds through a carboxamide intermediate.[3][5] In this case, 1-aminocyclopentanecarboxamide is formed first. The subsequent hydrolysis of this amide to the final carboxylic acid is often the slower, rate-limiting step. If conditions are not vigorous enough, this amide can be isolated as a major, persistent impurity.[2]
-
Compromised Starting Material: The stability and purity of your this compound are paramount. The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[6] Degradation of the starting material can lead to lower reactivity and the formation of side products.
Q2: I'm observing a persistent impurity in my reaction mixture that is difficult to remove. What is it likely to be?
This persistent impurity is almost certainly the 1-aminocyclopentanecarboxamide intermediate . A patent for the synthesis of an Irbesartan intermediate specifically notes that even after prolonged reaction times, 4-5% of an amide intermediate can remain unreacted, and this impurity is difficult to remove through crystallization.[2] The challenge arises because the amide is structurally similar to both the starting material and the final product, which can complicate purification efforts.
To confirm its identity, you would expect to see a new carbonyl C=O stretch in the IR spectrum and a different chemical shift in the ¹³C NMR spectrum compared to the nitrile starting material. Mass spectrometry would show a mass corresponding to the addition of one molecule of water (C₆H₁₂N₂O).
Q3: Should I use acidic or alkaline conditions for the hydrolysis? What are the advantages and disadvantages of each?
Both acidic and alkaline hydrolysis can effectively convert nitriles to carboxylic acids, but they have different practical considerations.[7] The choice often depends on the overall stability of your molecule and the desired workup procedure.
| Feature | Acid-Catalyzed Hydrolysis (e.g., HCl, H₂SO₄) | Base-Catalyzed Hydrolysis (e.g., NaOH, KOH) |
| Primary Product | The free carboxylic acid is formed directly in the reaction mixture.[5] | The carboxylate salt (e.g., sodium carboxylate) is formed.[5][7] |
| Co-product | An ammonium salt (e.g., ammonium chloride) is generated.[5] | Ammonia gas is liberated during the reaction.[5] |
| Workup | Typically involves extraction or crystallization to isolate the carboxylic acid. | Requires a separate acidification step with a strong acid (like HCl) to protonate the carboxylate salt and precipitate the free carboxylic acid.[7] |
| Considerations | This is often the preferred method if the desired product is the free acid, as it avoids the extra acidification step.[3] | Can be advantageous if the product is sensitive to prolonged exposure to strong acid at high temperatures. The reaction must be performed in a well-ventilated fume hood due to the evolution of ammonia gas. |
Part 2: In-Depth Troubleshooting and Optimization Protocols
This section provides detailed, actionable guides for resolving incomplete conversion and monitoring your reaction's progress.
Guide 1: Optimizing Acid-Catalyzed Hydrolysis
Given that the direct formation of the free carboxylic acid is often desired, optimizing the acid-catalyzed route is a primary goal. The mechanism involves the protonation of the nitrile nitrogen, making the carbon atom more electrophilic for attack by water.[8]
The following diagram outlines a logical decision-making process for troubleshooting an incomplete hydrolysis reaction.
Caption: Troubleshooting Decision Tree for Incomplete Hydrolysis.
This protocol provides a robust starting point. It is designed to be monitored and adjusted based on your results.
-
Reagent Preparation: Prepare a 6M solution of hydrochloric acid in water.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq).
-
Initiation: Add the 6M HCl solution (using a volume that results in a starting material concentration of approximately 0.5 M).
-
Heating: Heat the mixture to reflux (typically 100-110 °C) using a heating mantle.
-
Monitoring: After 12 hours, carefully take a small aliquot from the reaction. Quench it with a base (e.g., NaHCO₃ solution) and prepare it for analysis by your chosen method (see Guide 2) to check for the presence of starting material and the amide intermediate.
-
Continuation: Continue refluxing the reaction, taking aliquots every 6-12 hours until the starting material and amide intermediate are consumed to an acceptable level (<5%). A total reaction time of 24-48 hours may be necessary.[2]
-
Workup: Once complete, cool the reaction mixture to room temperature and then further in an ice bath. The product, 1-aminocyclopentanecarboxylic acid hydrochloride, may precipitate. If not, carefully adjust the pH to the isoelectric point of the amino acid to induce precipitation. Filter the solid, wash with cold water, and dry under vacuum.
| Parameter | Initial Condition | First Optimization Step | Second Optimization Step |
| Acid | 6M HCl | Concentrated HCl (12M) | 48% HBr |
| Temperature | 100 °C (Reflux) | 110 °C (Vigorous Reflux) | >120 °C (Sealed tube/Microwave) |
| Time | 24 hours | 48 hours | 72 hours |
| Concentration | 0.5 M | 1.0 M | 0.2 M (for solubility issues) |
Guide 2: Analytical Monitoring for Precise Reaction Tracking
Effective troubleshooting is impossible without reliable data. Implementing a robust analytical method to monitor the reaction is crucial for making informed decisions.
The reaction proceeds in two distinct steps. Understanding this is key to interpreting your analytical data.
Caption: The Two-Step Nitrile Hydrolysis Pathway.
| Technique | Principle & Application | Pros | Cons |
| HPLC-UV/MS | Separates components based on polarity. Can quantify the disappearance of starting material and the appearance of the intermediate and product.[9] | Excellent for quantitative analysis. Can be automated for time-course studies. MS detection provides mass confirmation. | Requires method development (column, mobile phase selection). Slower than qualitative methods.[10] |
| ¹H NMR Spectroscopy | Monitors changes in the chemical environment of protons. Can be used to determine the ratio of species in the reaction mixture.[10] | Provides detailed structural information. Can be quantitative with an internal standard. | Requires deuterated solvents and access to an NMR spectrometer. Can be complex to interpret with overlapping signals. |
| FTIR Spectroscopy | Tracks the disappearance of the nitrile stretch (~2250 cm⁻¹) and the appearance of the carboxylic acid carbonyl (~1700 cm⁻¹) and O-H stretch (~3000 cm⁻¹).[10] | Very fast and requires minimal sample preparation. Good for a quick qualitative check of conversion. | Difficult to use for quantification. The C-N stretch can be weak. The broad O-H stretch can obscure other signals. |
-
Method Development:
-
Column: Use a C18 reverse-phase column.
-
Mobile Phase: Start with a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). A typical gradient might be 5% to 95% B over 15 minutes.
-
Detection: Use a UV detector at 210 nm or a mass spectrometer for more definitive identification.
-
-
Standard Preparation: Prepare standard solutions of your starting material (if available) and any isolated intermediate or product to determine their retention times.
-
Sample Preparation:
-
Carefully withdraw ~0.1 mL of the hot reaction mixture.
-
Immediately quench it in a known volume of a neutral or slightly basic buffer (e.g., 1 mL of 1M phosphate buffer, pH 7) to stop the reaction.
-
Filter the sample through a 0.45 µm syringe filter.
-
Dilute the filtered sample with the initial mobile phase composition for analysis.
-
-
Analysis: Inject the prepared sample. By comparing the peak areas of the starting material, intermediate, and product over time, you can accurately map the reaction kinetics and determine the true point of completion.
References
- Nitrile to Acid - Common Conditions.Organic Chemistry Portal. [Link]
- Nitrile to Carboxylic Acid.BYJU'S. [Link]
- Hydrolysis of Nitriles.Chemguide. [Link]
- Carboxylic acids and Nitriles.Philadelphia University. [Link]
- WO2010079405A2 - An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid.
- Making Carboxylic Acids by the Hydrolysis of Nitriles.Chemistry LibreTexts. [Link]
- US4367344A - Process for the preparation of 1-amino-cyclopropane-carboxylic acid compounds.
- Strecker Synthesis.Master Organic Chemistry. [Link]
- Analytical Chemistry Techniques for Monitoring Pharmaceutical Drug Metabolism in Patients.
Sources
- 1. 1-aminocyclopentane carbonitrile, HCl | 16195-83-8 [chemicalbook.com]
- 2. WO2010079405A2 - An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid - Google Patents [patents.google.com]
- 3. byjus.com [byjus.com]
- 4. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chemicalbook.com [chemicalbook.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Handling hygroscopic nature of 1-Aminocyclopentanecarbonitrile hydrochloride
As a Senior Application Scientist, I've designed this Technical Support Center to provide you with in-depth guidance on managing the challenges associated with the hygroscopic nature of 1-Aminocyclopentanecarbonitrile hydrochloride. This guide moves beyond simple instructions to explain the underlying scientific principles, ensuring the integrity and reproducibility of your experimental work.
Introduction: The Challenge of Hygroscopicity
This compound (CAS: 16195-83-8) is a key intermediate in pharmaceutical synthesis, notably for drugs like Irbesartan[1]. Its utility, however, is paired with a significant handling challenge: it is hygroscopic, meaning it readily absorbs moisture from the atmosphere[2][3][4]. This moisture absorption is not a trivial issue; it can lead to physical changes (caking), inaccurate measurements, and potential chemical degradation, ultimately compromising the quality and outcome of your research[3][5][6].
This guide provides robust troubleshooting protocols and answers to frequently asked questions to help you maintain the integrity of your compound and ensure the accuracy of your results.
Troubleshooting Guide: Addressing Common Issues
This section addresses specific problems you may encounter due to the compound's hygroscopic properties.
Question 1: I've opened my container of this compound and the powder has formed a solid mass or is "caked." What should I do?
Answer:
Caking is a direct result of moisture absorption[3]. The hydrochloride salt form of this aminonitrile is particularly susceptible to attracting water molecules, which can act as a binding agent between particles, causing them to agglomerate. Your course of action depends on the severity of the caking and the sensitivity of your application.
-
Initial Assessment: First, visually inspect the material. If it is only lightly clumped, it may be salvageable by gently breaking up the clumps with a clean, dry spatula inside a controlled environment like a glovebox or under a flow of inert gas.[7]
-
Causality: This caking indicates that the compound has been exposed to ambient humidity. This could be due to an improperly sealed container, frequent opening/closing in a humid environment, or storage in an inappropriate location.[7][8]
-
Severe Caking: If the material has formed a hard, intractable mass or appears discolored, its integrity is questionable. Absorbed water can potentially initiate hydrolysis of the nitrile group or other degradation pathways, altering the compound's purity and reactivity[9][10]. For high-stakes applications like GMP synthesis or quantitative analysis, it is strongly recommended to discard the compromised reagent and use a fresh, unopened lot.
-
Salvage Protocol (for non-critical applications): If you must proceed, the material should be dried under vacuum at a mild temperature (e.g., 30-40°C) for several hours. Caution: Do not heat excessively, as this could cause decomposition[7]. After drying, it is imperative to re-analyze the material for purity and water content (see Protocol 2) before use.
Caption: Decision workflow for handling caked reagent.
Question 2: My reaction yields are inconsistent, and I suspect the purity of my this compound. Could moisture be the cause?
Answer:
Absolutely. Moisture can impact your results in several ways:
-
Inaccurate Stoichiometry: If you weigh out 100 mg of the compound that has absorbed 10% water by mass, you are actually dosing only 90 mg of the active reagent. This error in molar ratio can significantly affect reaction kinetics and yield, especially in sensitive, multi-component reactions like the Strecker synthesis from which aminonitriles are often derived[11][12].
-
Chemical Degradation: Water can act as a reactant. While aminonitriles are intermediates in the synthesis of amino acids via hydrolysis, this is a controlled process[9][11]. Uncontrolled exposure to water, especially over time or at elevated temperatures, can lead to the slow hydrolysis of the nitrile group to an amide or carboxylic acid, creating impurities that may interfere with your desired reaction.
-
Physical Properties: Increased moisture content can affect the solubility of the compound in organic solvents, potentially altering reaction rates and homogeneity.
To confirm this, you must quantify the water content. The gold standard for this is Karl Fischer titration, which is highly specific for water and requires only a small amount of sample.[5][13][]
Question 3: I'm having difficulty getting a stable reading on the analytical balance when weighing the compound. The mass keeps increasing. Why is this happening?
Answer:
This is a classic sign of a hygroscopic substance actively absorbing moisture from the air as you weigh it[15][16]. The balance is so sensitive that it measures the increasing mass of the water molecules binding to your compound.
To mitigate this, you must minimize the compound's exposure to the atmosphere during weighing.[7]
-
Work Quickly: Have all your equipment ready before opening the main container. Measure out the approximate amount needed quickly.[16]
-
Use a Suitable Vessel: Weigh the compound in a sealable container, such as a vial with a screw cap[17]. Tare the empty, capped vial. Add the compound, cap it immediately, and then take your final weight. This "weighing by difference" method is also highly effective.
-
Controlled Environment: The most reliable method is to handle and weigh the compound inside a glovebox with a controlled inert atmosphere (e.g., nitrogen or argon) or a balance enclosure with very low humidity.[15][18]
-
Equilibration: Ensure the compound's container has equilibrated to the ambient temperature of the balance room before opening it. A cold container will cause condensation to form on the product, significantly increasing water uptake.[8]
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A: The compound must be stored in a tightly sealed container to prevent moisture ingress[19][20]. The ideal location is a desiccator containing an active desiccant like silica gel or calcium sulfate[2]. For long-term storage, placing the sealed container inside a secondary, heat-sealed foil bag with desiccant pouches provides an excellent moisture barrier.[21] Store in a cool, dry, and well-ventilated place away from incompatible materials like strong oxidizing agents.[19][22]
Q2: Can I dry the compound in a standard laboratory oven if it has absorbed moisture?
A: This is not recommended without careful validation. While gentle heating under vacuum can remove adsorbed water, excessive heat can cause decomposition of the aminonitrile[7]. The stability of this specific compound to heat is not widely published, so any drying protocol should be approached with caution. A thermogravimetric analysis (TGA) would be the proper way to determine the optimal drying temperature.[17][23] A safer method is drying under high vacuum at room temperature for an extended period within a desiccator.
Q3: What are the key safety precautions when handling this compound?
A: According to its Safety Data Sheet (SDS), this compound is harmful if swallowed, inhaled, or in contact with skin, and can cause skin and serious eye irritation[19][20][24]. Always handle it in a well-ventilated area or a chemical fume hood[22]. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[4][19] Avoid creating dust.[19] In case of contact, wash skin thoroughly with soap and water and flush eyes for at least 15 minutes.[19][24]
Data & Protocols
Table 1: Recommended Storage and Handling Parameters
| Parameter | Recommendation | Rationale |
| Primary Container | Tightly-sealed glass or polyethylene bottle. | Prevents direct exposure to ambient air.[7] |
| Storage Environment | In a desiccator with active desiccant. | Maintains a low-humidity environment to prevent moisture absorption.[2][3] |
| Weighing Environment | Glovebox (inert atmosphere) or low-humidity balance enclosure. | Minimizes water uptake during the highly vulnerable weighing process.[18] |
| Temperature | Cool, room temperature. | Avoids potential thermal degradation.[19] |
| Relative Humidity | As low as possible; ideally <20% RH. | Directly mitigates the driving force for water absorption. |
Experimental Protocols
Protocol 1: Recommended Weighing Procedure for Hygroscopic Solids
This protocol uses the "weighing by difference" method to ensure accuracy.
-
Place a clean, dry weighing vial with a cap on the analytical balance and tare to zero.
-
In a low-humidity environment (e.g., glovebox), quickly transfer an approximate amount of this compound, slightly more than your target weight, into the vial.
-
Immediately and securely cap the vial.
-
Place the capped vial back on the tared balance and record the stable mass (Mass 1).
-
Take the vial to your reaction setup. Quickly uncap it and use a clean spatula to transfer the required amount of solid into your reaction vessel.
-
Immediately re-cap the weighing vial.
-
Place the capped vial back on the analytical balance and record the new stable mass (Mass 2).
-
The exact mass transferred to your reaction is Mass 1 - Mass 2 . This method ensures that any moisture absorbed by the remaining solid after the transfer does not affect the calculated mass.
Protocol 2: Water Content Determination by Karl Fischer Titration (Volumetric)
This is a standard method for accurately quantifying water content in a sample.[5][13]
-
System Preparation: Add fresh, anhydrous methanol to the titration vessel and neutralize it with the Karl Fischer (KF) reagent until the electrometric endpoint is reached. This ensures the solvent is dry.[13]
-
Standardization: Accurately weigh a certified water standard (e.g., sodium tartrate dihydrate) and add it to the vessel. Titrate with the KF reagent to the endpoint. Calculate the water equivalence factor (F) of the reagent in mg/mL.[13]
-
Sample Analysis: Tare a clean, dry sample vial. In a controlled environment, add approximately 100-200 mg of this compound to the vial and weigh it accurately.
-
Quickly transfer the entire sample into the neutralized titration vessel.
-
Titrate with the standardized KF reagent until the electrometric endpoint is reached. Record the volume of titrant consumed (B.R.).
-
Calculation: Water Content (%) = (B.R. × F) / (Sample Weight in mg) × 100 This result will give you the precise percentage of water in your compound, allowing you to correct your calculations for stoichiometry or confirm the material's integrity.[13][]
Sources
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- 2. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
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- 23. pharmtech.com [pharmtech.com]
- 24. fishersci.com [fishersci.com]
Validation & Comparative
A Comparative Guide to the Synthetic Routes of 1-Aminocyclopentanecarbonitrile Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Aminocyclopentanecarbonitrile hydrochloride is a key building block in the synthesis of various pharmaceutical compounds, most notably as an intermediate in the production of the antihypertensive drug Irbesartan.[1][2] The efficient and scalable synthesis of this intermediate is therefore of significant interest to the pharmaceutical and organic synthesis communities. This guide provides an in-depth comparison of the two primary synthetic routes to this compound: the Strecker synthesis and the Bucherer-Bergs reaction. We will delve into the mechanistic underpinnings, detailed experimental protocols, and a comparative analysis of these methodologies to aid researchers in selecting the most suitable route for their specific needs.
The Core Challenge: Synthesizing a Quaternary α-Aminonitrile
The central synthetic challenge in producing 1-aminocyclopentanecarbonitrile lies in the formation of a quaternary α-aminonitrile from a cyclic ketone, cyclopentanone. Both the Strecker and Bucherer-Bergs reactions are classical methods for the synthesis of α-amino acids and their nitrile precursors, each presenting a unique set of advantages and disadvantages in terms of reaction conditions, intermediates, and overall efficiency.
Route 1: The Strecker Synthesis
The Strecker synthesis, first reported by Adolph Strecker in 1850, is a two-step process that begins with the reaction of an aldehyde or ketone with ammonia and a cyanide source to form an α-aminonitrile. This intermediate is then hydrolyzed to the corresponding amino acid. For the synthesis of 1-aminocyclopentanecarbonitrile, cyclopentanone is the starting material.
Mechanism of the Strecker Synthesis
The reaction proceeds through the initial formation of an imine from the reaction of cyclopentanone with ammonia. This is often catalyzed by a mild acid. The subsequent nucleophilic attack of the cyanide ion on the imine carbon leads to the formation of the α-aminonitrile.[3]
Caption: Mechanism of the Strecker Synthesis of 1-Aminocyclopentanecarbonitrile.
Experimental Protocol: Strecker Synthesis
The following protocol is adapted from a patented procedure for the synthesis of a precursor to Irbesartan.[2]
Step 1: Synthesis of 1-Aminocyclopentanecarbonitrile
-
In a round-bottomed flask, dissolve sodium cyanide (1.97 g) in water (3.9 ml).
-
To this solution, add a mixture of ammonium chloride (2.33 g) in water (5.9 ml) and a 20% aqueous ammonia solution (3.5 ml).
-
Add a solution of cyclopentanone (3 g) in methanol (3.8 ml) to the flask.
-
Stir the reaction mixture for 1.5 hours at room temperature.
-
Heat the mixture to 60°C for 45 minutes.
-
Cool the reaction mixture to 25°C and extract several times with dichloromethane.
-
Combine the organic extracts, dry over sodium sulfate, filter, and concentrate under vacuum to yield 1-aminocyclopentanecarbonitrile as an oil.
Step 2: Formation of the Hydrochloride Salt
-
Dissolve the crude 1-aminocyclopentanecarbonitrile in a suitable anhydrous solvent (e.g., diethyl ether or isopropanol).
-
Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in an organic solvent (e.g., HCl in isopropanol), until precipitation is complete.
-
Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum to obtain this compound.
Route 2: The Bucherer-Bergs Reaction
The Bucherer-Bergs reaction is a multicomponent reaction that produces hydantoins from a ketone, a cyanide salt, and ammonium carbonate.[4] These hydantoin intermediates can then be hydrolyzed to yield the desired α-amino acid or, in this case, the precursor to the aminonitrile hydrochloride.
Mechanism of the Bucherer-Bergs Reaction
The reaction begins with the formation of a cyanohydrin from the ketone and cyanide. This is followed by reaction with ammonia (from ammonium carbonate) to form an aminonitrile. The aminonitrile then reacts with carbon dioxide (also from ammonium carbonate) to form a cyano-carbamic acid, which cyclizes to an imino-oxazolidinone. This intermediate then rearranges to the more stable hydantoin.[4]
Caption: Bucherer-Bergs reaction pathway to this compound.
Experimental Protocol: Bucherer-Bergs Reaction (Typical Procedure)
Step 1: Synthesis of 5,5-Cyclopentamethylenehydantoin
-
In a pressure vessel, combine cyclopentanone, potassium cyanide, and ammonium carbonate in an aqueous ethanol solution. A typical molar ratio is 1:2:4 (ketone:cyanide:carbonate).
-
Seal the vessel and heat the mixture to 80-100°C for several hours.
-
Cool the reaction mixture and acidify with hydrochloric acid to precipitate the hydantoin.
-
Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent like ethanol/water to obtain pure 5,5-cyclopentamethylenehydantoin.
Step 2: Hydrolysis of 5,5-Cyclopentamethylenehydantoin
-
Heat the hydantoin with a strong base, such as barium hydroxide, in water under reflux for an extended period (typically 24-48 hours).
-
After cooling, acidify the reaction mixture to precipitate the 1-aminocyclopentanecarboxylic acid.
-
Isolate the amino acid by filtration.
Step 3: Conversion to this compound
The conversion of the amino acid to the aminonitrile hydrochloride is a multi-step process that is less direct than the Strecker route. It would typically involve protection of the amino group, conversion of the carboxylic acid to a nitrile, and then deprotection and salt formation. This makes the Bucherer-Bergs route less direct for obtaining the target aminonitrile hydrochloride.
Comparative Analysis
| Feature | Strecker Synthesis | Bucherer-Bergs Reaction |
| Starting Materials | Cyclopentanone, NaCN (or KCN), NH₄Cl, NH₃ | Cyclopentanone, KCN (or NaCN), (NH₄)₂CO₃ |
| Intermediate | 1-Aminocyclopentanecarbonitrile (direct precursor) | 5,5-Cyclopentamethylenehydantoin |
| Number of Steps | 2 (Aminonitrile formation, then HCl salt formation) | 3+ (Hydantoin synthesis, hydrolysis, then conversion to aminonitrile HCl) |
| Reaction Conditions | Moderate temperature (up to 60°C) | Higher temperature (80-100°C), often in a sealed vessel |
| Directness to Product | More direct route to the aminonitrile hydrochloride | Less direct, requires hydrolysis and further functional group manipulation |
| Scalability | Well-established for industrial scale, as evidenced by patents.[2] | Can be scalable, but the multi-step nature may be less efficient for the target molecule. |
| Safety Considerations | Use of toxic cyanide salts and ammonia. | Use of toxic cyanide salts and requires heating in a closed system. |
| Potential Byproducts | Potential for cyanohydrin formation and other side reactions if conditions are not optimized. | Formation of polymeric materials can be an issue.[5] |
Discussion and Recommendations
For the specific synthesis of this compound, the Strecker synthesis appears to be the more advantageous route . The primary reason is its directness. The reaction yields the desired α-aminonitrile intermediate in a single step from the starting ketone. The subsequent conversion to the hydrochloride salt is a straightforward acid-base reaction.
The Bucherer-Bergs reaction, while an excellent method for producing hydantoins and subsequently α,α-disubstituted amino acids, is a more circuitous path to the target aminonitrile hydrochloride. The hydrolysis of the stable hydantoin ring requires harsh conditions and is followed by a non-trivial conversion of the resulting amino acid to the aminonitrile. This adds to the overall step count and complexity, which is generally undesirable in a synthetic route, especially for industrial applications.
From a process chemistry perspective, the Strecker synthesis as described in the patent literature offers a clear and tested protocol for the synthesis of the key intermediate for Irbesartan.[2] The reaction conditions are well-defined, and the isolation of the product as an oil before conversion to the hydrochloride salt is a practical approach for large-scale production.
Conclusion
Both the Strecker synthesis and the Bucherer-Bergs reaction are powerful tools in the arsenal of the synthetic organic chemist. However, for the targeted synthesis of this compound, the Strecker synthesis offers a more direct, efficient, and industrially proven pathway . Researchers and drug development professionals should consider the Strecker route as the primary choice for accessing this valuable pharmaceutical intermediate. Further optimization of the Strecker conditions, such as exploring alternative cyanide sources or catalysts, could lead to even more efficient and greener synthetic processes.
References
- NROChemistry. Strecker Synthesis.
- Google Patents. WO2010079405A2 - An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid.
- Wikipedia. Bucherer–Bergs reaction.
- Wikipedia. Strecker amino acid synthesis.
- Trigo, G. G., Avendaño, C., Santos, E., Edward, J. T., & Wong, S. C. (1979). Stereochemistry of the Bucherer-Bergs and Strecker reactions of tropinone, cis-bicyclo [3.3. 0] octan-3-one, and cis-3, 4-dimethylcyclopentanone. Canadian Journal of Chemistry, 57(11), 1456-1463.
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
- ResearchGate. How to Purify an organic compound via recrystallization or reprecipitation?.
- CUNY. Purification by Recrystallization.
- ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents.
- PubMed. Solvent-Free Synthesis of 2,5Bis((dimethylamino)methylene)cyclopentanone.
- Organic Chemistry Portal. α-Aminonitrile synthesis by cyanation.
- Google Patents. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride.
- Google Patents. US4367344A - Process for the preparation of 1-amino-cyclopropane-carboxylic acid compounds.
- Molecules. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity.
- PubMed Central. A One Pot Photochemical Method for the Generation of Functionalized Aminocyclopentanes.
- ResearchGate. Cyclopentanone Derivatives from 5-Hydroxymethylfurfural via 1-Hydroxyhexane-2,5-dione as Intermediate.
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- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to the Purity Analysis of 1-Aminocyclopentanecarbonitrile Hydrochloride from Different Suppliers
In the landscape of pharmaceutical research and development, the purity of starting materials is not merely a quality metric; it is a critical determinant of a program's success. For intermediates like 1-Aminocyclopentanecarbonitrile hydrochloride, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), even trace impurities can have profound effects on reaction kinetics, yield, and the impurity profile of the final drug substance.[1][2] This guide provides an in-depth, objective comparison of this compound from three hypothetical suppliers (Supplier A, Supplier B, and Supplier C), supported by detailed experimental data and protocols. Our goal is to equip researchers, scientists, and drug development professionals with the rationale and methodology to conduct their own robust purity assessments.
The Significance of Purity for this compound
This compound is frequently synthesized via the Strecker reaction, a multicomponent reaction involving cyclopentanone, a cyanide source (like sodium cyanide), and an ammonia source (like ammonium chloride).[3][4][5] While efficient, this synthesis can lead to several process-related impurities. These may include unreacted starting materials, byproducts from side reactions, or intermediates from incomplete hydrolysis. The presence of such impurities can interfere with subsequent synthetic steps and introduce contaminants that are difficult to remove, ultimately impacting the safety and efficacy of the final API.
Comparative Purity Analysis: A Multi-Pronged Approach
A comprehensive purity analysis relies on the orthogonal application of multiple analytical techniques. In this guide, we employ High-Performance Liquid Chromatography (HPLC) for quantitative purity determination, Gas Chromatography-Mass Spectrometry (GC-MS) for the identification of volatile and semi-volatile impurities, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and detection of residual solvents.
Overall Experimental Workflow
The following diagram illustrates the logical flow of our comparative purity analysis.
Caption: Workflow for the comparative purity analysis of this compound.
Experimental Data Summary
The following tables summarize the hypothetical data obtained from the analysis of samples from three different suppliers.
Table 1: HPLC Purity Comparison
| Supplier | Retention Time (min) | Peak Area (%) | Assigned Purity (%) |
| Supplier A | 4.25 | 99.85 | 99.85% |
| Supplier B | 4.26 | 99.12 | 99.12% |
| Supplier C | 4.25 | 98.57 | 98.57% |
Table 2: GC-MS Impurity Profile
| Supplier | Impurity | Retention Time (min) | Proposed Structure | Relative Abundance (%) |
| Supplier A | - | - | - | Not Detected |
| Supplier B | Impurity 1 | 6.89 | Cyclopentanone | 0.45 |
| Impurity 2 | 8.12 | N-(1-cyanocyclopentyl)acetamide | 0.38 | |
| Supplier C | Impurity 1 | 6.90 | Cyclopentanone | 0.82 |
| Impurity 2 | 8.11 | N-(1-cyanocyclopentyl)acetamide | 0.55 | |
| Impurity 3 | 9.45 | Dimer impurity | 0.06 |
Table 3: ¹H NMR Analysis Summary
| Supplier | Residual Solvents Detected | Other Observations |
| Supplier A | None | Clean baseline, sharp peaks consistent with structure. |
| Supplier B | Acetone (δ 2.17 ppm) | Minor peak broadening. |
| Supplier C | Methanol (δ 3.31 ppm) | Presence of minor unidentified peaks in the aliphatic region. |
In-Depth Methodologies and Rationale
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is the gold standard for determining the purity of non-volatile organic compounds due to its high resolution and sensitivity.
Protocol:
-
Instrumentation: Agilent 1260 Infinity II LC System with a Diode Array Detector (DAD).
-
Column: A C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm) is suitable for this polar analyte.
-
Mobile Phase: A gradient of 0.1% phosphoric acid in water (A) and acetonitrile (B). The acidic mobile phase ensures the amine is protonated, leading to better peak shape.[6]
-
Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Sample Preparation: Accurately weigh ~10 mg of each sample and dissolve in 10 mL of a 50:50 water/acetonitrile mixture.
Causality: The choice of a C18 column provides a non-polar stationary phase that retains the analyte based on its hydrophobicity. The gradient elution is crucial for separating the polar main compound from potentially less polar impurities. UV detection at a low wavelength like 210 nm is chosen because the analyte lacks a strong chromophore.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification
GC-MS is ideal for identifying volatile and semi-volatile impurities that may be present from the synthesis, such as residual starting materials or byproducts. Since aminonitriles are polar and non-volatile, derivatization is necessary.[7]
Protocol:
-
Instrumentation: Agilent 7890B GC with a 5977A MSD.
-
Column: A non-polar column such as an HP-5ms (30 m x 0.25 mm x 0.25 µm).
-
Derivatization: To a dried 1 mg sample, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 100 µL of pyridine. Heat at 70 °C for 30 minutes. This silylates the primary amine, making the compound volatile.
-
Injection: 1 µL, splitless mode.
-
Oven Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
MS Detection: Scan mode from m/z 40 to 550.
Causality: Derivatization is a critical step to make the polar aminonitrile amenable to GC analysis. The non-polar column separates compounds based on their boiling points. The mass spectrometer fragments the eluting compounds, providing a unique fingerprint for identification by comparison to spectral libraries.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification
¹H NMR provides detailed structural information and is an excellent tool for identifying and quantifying residual solvents.
Protocol:
-
Instrumentation: Bruker Avance III HD 400 MHz spectrometer.
-
Sample Preparation: Dissolve ~5 mg of each sample in 0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Experiment: Standard ¹H NMR experiment.
-
Data Processing: Process the Free Induction Decay (FID) with a line broadening of 0.3 Hz.
Causality: DMSO-d₆ is chosen as the solvent because the hydrochloride salt is soluble in it, and the solvent peak does not interfere with the analyte signals. The chemical shifts and coupling patterns of the protons on the cyclopentane ring and the amine proton provide unambiguous confirmation of the compound's structure. Residual solvent peaks are easily identified by their characteristic chemical shifts.[8]
Discussion and Interpretation of Results
Based on our hypothetical data, a clear distinction emerges between the three suppliers:
-
Supplier A demonstrates the highest purity (99.85%) with no detectable impurities by GC-MS or residual solvents by ¹H NMR. This suggests a highly optimized and controlled manufacturing process.
-
Supplier B provides a product with good purity (99.12%) but contains residual cyclopentanone and an amide impurity, likely from incomplete reaction or hydrolysis of the nitrile. The presence of acetone as a residual solvent suggests its use in the final purification or isolation steps.
-
Supplier C shows the lowest purity (98.57%) with higher levels of the same impurities as Supplier B, in addition to a dimer impurity. The presence of methanol as a residual solvent is also noted.
Conclusion
This comprehensive, multi-technique approach to purity analysis provides a robust framework for evaluating the quality of this compound from different suppliers. While Supplier A stands out in this hypothetical comparison, the key takeaway for researchers is the importance of conducting their own thorough analysis. Relying solely on a supplier's certificate of analysis may not provide the detailed impurity profile necessary to mitigate risks in a drug development program. By employing orthogonal analytical methods as detailed in this guide, scientists can make informed decisions about the procurement of critical starting materials, ensuring the integrity and success of their research.
References
- SIELC Technologies. (n.d.). Separation of 1-Aminocyclopropane-1-carbonitrile--hydrogen chloride (1/1) on Newcrom R1 HPLC column.
- Apollo Scientific. (n.d.). 1-Aminocyclopentane-1-carbonitrile hydrochloride.
- Biosynth. (n.d.). 1-Amino-cyclopentane carbonitrile.
- ChemicalBook. (n.d.). 1-aminocyclopentane carbonitrile, HCl.
- LookChem. (n.d.). Cas 16195-83-8, 1-aminocyclopentane carbonitrile, HCl.
- Google Patents. (n.d.). WO2010079405A2 - An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid.
- Sigma-Aldrich. (n.d.). The Derivatization and Analysis of Amino Acids by GC-MS.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0031542).
- Benchchem. (n.d.). Spectroscopic and Synthetic Profile of α-Aminonitriles: A Technical Guide.
- NROChemistry. (n.d.). Strecker Synthesis.
- Wikipedia. (n.d.). Strecker amino acid synthesis.
- Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids.
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- 3. WO2010079405A2 - An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid - Google Patents [patents.google.com]
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A Comparative Guide to Alternative Reagents for the Synthesis of 1-Aminocyclopentanecarbonitrile Hydrochloride
Introduction: The Synthetic Value of a Key Pharmaceutical Intermediate
1-Aminocyclopentanecarbonitrile hydrochloride is a crucial building block in medicinal chemistry, notably serving as a key intermediate in the synthesis of the antihypertensive drug Irbesartan.[1] The molecular scaffold, featuring a quaternary carbon bearing both an amine and a nitrile, presents a unique synthetic challenge. The traditional and most direct route to this and other α-aminonitriles is the Strecker synthesis, a robust multi-component reaction first reported in 1850.[2][3]
However, the classical Strecker protocol relies on highly toxic alkali metal cyanides (e.g., NaCN, KCN) or, even more hazardously, hydrogen cyanide (HCN) gas.[4][5] These reagents pose significant safety risks and handling challenges, particularly in large-scale production and academic settings. This guide provides a comparative analysis of viable alternative cyanide-donating reagents, evaluating them against the classical Strecker method on the grounds of reaction efficiency, safety, handling, and overall practicality for researchers, scientists, and drug development professionals.
The Benchmark: The Classical Strecker Synthesis
The Strecker synthesis is a one-pot reaction that brilliantly combines a ketone (cyclopentanone), an ammonia source (typically ammonium chloride, NH₄Cl), and a cyanide source (typically sodium cyanide, NaCN) to form the target α-aminonitrile.[5][6][7]
Mechanism of Action
The reaction proceeds through two primary stages:
-
Iminium Ion Formation: Cyclopentanone reacts with ammonia (in equilibrium with ammonium chloride) to form a cyclopentanimine intermediate. This is often protonated under the reaction conditions to form a more electrophilic iminium ion.[7][8]
-
Nucleophilic Cyanide Attack: The cyanide ion (CN⁻) then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion to form the stable 1-aminocyclopentanecarbonitrile.[8][9]
Caption: Classical Strecker Synthesis Workflow.
Representative Experimental Protocol (Classical)
-
Reagents: Cyclopentanone, Sodium Cyanide (NaCN), Ammonium Chloride (NH₄Cl), Aqueous Ammonia, Methanol, Water.
-
Procedure:
-
In a round-bottomed flask, dissolve sodium cyanide (1.0 eq) in water.
-
Add a solution of ammonium chloride (1.1 eq) in water, followed by 20% aqueous ammonia.
-
Add a solution of cyclopentanone (1.0 eq) in methanol to the flask.
-
Stir the mixture vigorously at room temperature for 1.5 hours.
-
Heat the reaction mixture to 60°C for 45 minutes to drive the reaction to completion.[10]
-
After cooling, the mixture is extracted with an organic solvent (e.g., dichloromethane).
-
The organic layers are combined, dried, and concentrated under vacuum to yield the crude aminonitrile as an oil.[10]
-
For the hydrochloride salt, the crude product is dissolved in a suitable solvent and treated with HCl (gas or solution).
-
Evaluation
-
Advantages: The primary advantage of this method is cost. Sodium cyanide and ammonium chloride are inexpensive bulk chemicals, making this route economically viable for large-scale industrial synthesis.
-
Disadvantages: The extreme toxicity of NaCN is a major drawback. It requires stringent safety protocols for handling and disposal. Furthermore, the poor solubility of cyanide salts in many organic solvents can limit reaction efficiency and solvent choice.[11] The final hydrolysis of the nitrile to the carboxylic acid typically requires harsh conditions, such as heating in concentrated hydrochloric acid.[4][10]
Alternative Cyanide Sources: A Comparative Analysis
To mitigate the risks associated with alkali metal cyanides, several alternative reagents have been developed. These alternatives often provide milder reaction conditions and are easier to handle, though they may come at a higher cost.
Trimethylsilyl Cyanide (TMSCN)
Trimethylsilyl cyanide (TMSCN) is a volatile liquid that has emerged as a highly effective and versatile cyanide source for the Strecker reaction.[12] It is more soluble in organic solvents and generally reacts under milder conditions than its inorganic counterparts.[12]
In a one-pot, three-component reaction, TMSCN reacts with the in situ formed imine. The reaction is often catalyzed by a Lewis acid (e.g., Alum, Bi(NO₃)₃, Sn-Montmorillonite), which activates the imine toward nucleophilic attack.[2][13][14] The silylated intermediate is then readily hydrolyzed during aqueous workup to yield the final α-aminonitrile. This catalytic approach often leads to shorter reaction times and excellent yields.[2][13]
Caption: TMSCN-Mediated Catalytic Strecker Synthesis.
-
Reagents: Cyclopentanone, Aniline (or another amine), Trimethylsilyl Cyanide (TMSCN), Alum (KAl(SO₄)₂·12H₂O), Acetonitrile (MeCN).
-
Procedure:
-
To a stirred solution of cyclopentanone (1.0 eq) and aniline (1.0 eq) in acetonitrile, add Alum (10 mol %).[2]
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add TMSCN (1.0 eq) dropwise to the mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC (typically complete within 45-80 minutes).[2]
-
Upon completion, quench the reaction with water and extract with an organic solvent.
-
The organic layer is washed, dried, and concentrated to afford the desired α-aminonitrile in high purity and yield.[2]
-
Acetone Cyanohydrin (ACH)
Acetone cyanohydrin (ACH) is a stable, liquid organic compound that serves as an excellent surrogate for HCN.[15][16] It can transfer its cyanide group to other acceptors in a base-initiated equilibrium process known as transhydrocyanation.[15]
ACH provides a method for the in situ generation of HCN under controlled conditions, avoiding the need to handle the highly toxic gas directly. A catalytic amount of base deprotonates ACH, which then fragments into acetone and a cyanide ion, which enters the Strecker catalytic cycle. This makes it a significantly safer alternative for laboratory-scale synthesis.
Caption: HCN Generation from Acetone Cyanohydrin.
-
Reagents: Cyclopentanone, Ammonium Hydroxide, Acetone Cyanohydrin.
-
Procedure:
-
Charge a reactor with cyclopentanone (1.0 eq) and concentrated ammonium hydroxide.
-
Cool the mixture in an ice bath.
-
Slowly add acetone cyanohydrin (1.05 eq) while maintaining the temperature below 20°C.
-
Allow the mixture to stir at room temperature until the reaction is complete (monitored by GC or TLC).
-
The product can be isolated by extraction. This method is adapted from general procedures for using ACH as a cyanide source.
-
Potassium Ferrocyanide (K₄[Fe(CN)₆])
For laboratories prioritizing green chemistry and safety, potassium ferrocyanide represents one of the safest cyanide sources available.[5] The cyanide ions are tightly bound within the iron complex and are not readily released.
HCN is released from the stable hexacyanoferrate complex only under acidic conditions.[5] This allows for the controlled, in situ generation of the cyanide nucleophile in the reaction medium, minimizing operator exposure. The protocol often uses a biphasic solvent system.[5]
-
Reagents: Cyclopentanone, Amine, Potassium Ferrocyanide (K₄[Fe(CN)₆]), Potassium Ferricyanide (K₃[Fe(CN)₆]), Acetic Acid, Ethyl Acetate, Water.
-
Procedure:
-
Combine the ketone (1.0 eq) and amine (1.2 eq) in a biphasic solvent system of ethyl acetate and water (1:1).
-
Add a mixture of K₃[Fe(CN)₆] and K₄[Fe(CN)₆] (a 3:4 ratio is reported to be effective).[5]
-
Add acetic acid as a proton source to facilitate HCN release.
-
Heat the mixture to 80°C and stir until the reaction is complete.
-
Separate the organic layer, wash, dry, and concentrate to obtain the product.[5]
-
Quantitative and Qualitative Data Summary
The choice of reagent significantly impacts safety, cost, and reaction parameters. The tables below provide a clear comparison to guide reagent selection.
Table 1: Comparison of Cyanide Source Reagents
| Feature | NaCN / KCN | Trimethylsilyl Cyanide (TMSCN) | Acetone Cyanohydrin (ACH) | Potassium Ferrocyanide (K₄[Fe(CN)₆]) |
| Physical State | White crystalline solid | Colorless to pale yellow liquid | Colorless to pale yellow liquid | Yellow crystalline solid |
| Toxicity/Hazard Level | EXTREMELY HIGH (Fatal if swallowed/inhaled) | High (Toxic liquid, liberates HCN) | High (Toxic liquid, liberates HCN) | LOW (Stable complex, non-toxic) |
| Handling & Storage | Requires dedicated containment and PPE | Moisture-sensitive, handle under inert gas | Store in a cool, dark place away from bases | Stable solid, standard handling |
| Solubility | High in water, poor in organic solvents[11] | High in most organic solvents | Soluble in water and polar organic solvents | Soluble in water, insoluble in ethanol |
| Relative Cost | Low | High | Moderate | Moderate |
| Typical Reaction Conditions | Aqueous or biphasic, often requires heat | Anhydrous organic solvent, often catalytic, room temp. | Aqueous or organic, often requires base/acid catalyst | Biphasic, requires acid and heat |
Table 2: Representative Experimental Performance
| Method / Reagents | Catalyst / Conditions | Reaction Time | Typical Yield (%) | Key Advantages | Reference |
| Classical Strecker (Cyclopentanone, NH₄Cl, NaCN) | Aqueous/Methanol, 60°C | 2-3 hours | Good to High | Low reagent cost | [10] |
| TMSCN Method (Ketone, Amine, TMSCN) | Alum (10 mol%), MeCN, Room Temp. | 45-80 min | 78-94% | Fast, mild conditions, high yield, broad scope | [2] |
| Acetone Cyanohydrin (General Application) | Base-initiated, controlled temperature | Variable | Good | Safer liquid alternative to HCN gas/alkali cyanides | [15][16] |
| Potassium Ferrocyanide (Ketone, Amine, K₄[Fe(CN)₆]) | Acetic Acid, Biphasic (EtOAc/H₂O), 80°C | ~12 hours | Up to 93% | Significantly enhanced safety, "green" approach | [5] |
Conclusion and Recommendations
The synthesis of this compound can be successfully achieved through several pathways, each with distinct advantages. The optimal choice of cyanide source is dictated by the specific needs of the laboratory, including scale, budget, available safety infrastructure, and commitment to green chemistry principles.
-
For large-scale industrial production where cost is the primary driver and robust engineering controls are in place to handle highly toxic materials, the Classical Strecker synthesis with sodium cyanide remains a viable, albeit hazardous, option.
-
For research, process development, and small-scale synthesis where mild conditions, high yields, and rapid execution are desired, Trimethylsilyl Cyanide (TMSCN) is the superior choice. Its performance, especially with catalytic methods, often justifies its higher cost.
-
When a safer, liquid cyanide source is needed as a direct replacement for NaCN or KCN, Acetone Cyanohydrin (ACH) offers a practical and moderately priced compromise between the extreme toxicity of salts and the high cost of TMSCN.
-
For academic laboratories or initiatives focused on green chemistry , Potassium Ferrocyanide is an excellent alternative that dramatically reduces the risk of cyanide exposure, though it may require longer reaction times and specific biphasic conditions.
By understanding the trade-offs between these reagents, scientists can make informed decisions that balance synthetic efficiency with the paramount importance of laboratory safety.
References
- Organic Chemistry Portal. (n.d.). α-Aminonitrile synthesis by cyanation.
- Jacobsen, E. N., & Sigman, M. S. (n.d.). Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids. PMC - NIH.
- Chemistry Steps. (n.d.). Strecker Amino Acid Synthesis Mechanism & Examples.
- Kamal, A., et al. (2012). An efficient one-pot three-component synthesis of α-amino nitriles via Strecker reaction catalysed by bismuth(III) nitrate. Journal of Saudi Chemical Society.
- NROChemistry. (n.d.). Strecker Synthesis.
- Sciforum. (n.d.). Quantitative Synthesis of α-Amino Nitriles through Strecker Reaction of Aldimines with TMSCN Catalyzed by Tetrabutylammonium phthalimide-N-oxyl.
- Google Patents. (n.d.). EP0245417B1 - New process for obtaining alpha-amino nitriles and their applications to organic synthesis.
- Organic Chemistry Portal. (n.d.). Strecker Synthesis.
- Chemistry LibreTexts. (2025). 19.6: Nucleophilic Addition of HCN - Cyanohydrin Formation.
- Rasayan Journal of Chemistry. (n.d.). ALUM CATALYZED EFFICIENT ONE POT SYNTHESIS OF α-AMINO NITRILES.
- Wikipedia. (n.d.). Acetone cyanohydrin.
- Petasis, N. A., & Akritopoulou-Zanze, I. (n.d.). Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis. PMC - NIH.
- ResearchGate. (2025). Synthesis of α-Amino Nitriles from Carbonyl Compounds, Amines, and Trimethylsilyl Cyanide: Comparison between Catalyst-Free Conditions and the Presence of Tin Ion-Exchanged Montmorillonite.
- Organic Chemistry Portal. (n.d.). Acetone Cyanohydrin as a Source of HCN in the Cu-Catalyzed Hydrocyanation of α-Aryl Diazoacetates.
- Wikipedia. (n.d.). Strecker amino acid synthesis.
- Master Organic Chemistry. (n.d.). Strecker Synthesis.
- ACS Publications. (2010). Acetone Cyanohydrin as a Source of HCN in the Cu-Catalyzed Hydrocyanation of α-Aryl Diazoacetates. The Journal of Organic Chemistry.
- Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids.
- LookChem. (n.d.). Cas 16195-83-8,1-aminocyclopentane carbonitrile, HCl.
- Google Patents. (n.d.). WO2010079405A2 - An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid.
- Green Chemistry (RSC Publishing). (n.d.). Synthesis of α-aminonitriles using aliphatic nitriles, α-amino acids, and hexacyanoferrate as universally applicable non-toxic cyanide sources.
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A Senior Application Scientist's Guide to Catalysis in 1-Aminocyclopentanecarbonitrile Hydrochloride Synthesis
For Distribution to Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 1-Aminocyclopentanecarbonitrile Hydrochloride and the Strecker Synthesis
This compound is a crucial intermediate in the synthesis of various pharmaceutical compounds. Its cyclopentyl moiety offers a rigid scaffold that is desirable in drug design for influencing binding affinity and metabolic stability. The synthesis of this key intermediate predominantly relies on the Strecker reaction, a venerable yet remarkably effective multicomponent reaction that combines a ketone (cyclopentanone), an amine (ammonia), and a cyanide source to form an α-aminonitrile.[1] This α-aminonitrile is then hydrolyzed to the corresponding amino acid, which in this case is 1-aminocyclopentanecarboxylic acid, and subsequently converted to its hydrochloride salt.
The efficiency of the Strecker synthesis can be significantly enhanced through the use of catalysts, which can lead to higher yields, milder reaction conditions, and shorter reaction times. This guide provides a comparative analysis of various catalytic systems for the synthesis of 1-aminocyclopentanecarbonitrile, offering a critical evaluation of their performance based on available experimental data. We will explore both traditional non-catalytic methods and contrast them with modern metal-based and organocatalytic approaches.
The Foundational Strecker Reaction: A Non-Catalytic Baseline
The classical Strecker synthesis can be performed without a catalyst, relying on the inherent reactivity of the starting materials.[1] A typical non-catalytic procedure serves as an essential baseline for evaluating the efficacy of various catalysts.
Experimental Protocol: Non-Catalytic Synthesis of 1-Aminocyclopentanecarbonitrile
A process for preparing 1-aminocyclopentanecarbonitrile without a dedicated catalyst has been described in the patent literature. This method provides a reference point for yield and reaction conditions.
Step 1: Synthesis of 1-Aminocyclopentanecarbonitrile
-
In a suitable reaction vessel, a solution of sodium cyanide in water is prepared.
-
An aqueous solution of ammonium chloride and aqueous ammonia are added to the cyanide solution.
-
Cyclopentanone, dissolved in methanol, is then added to the mixture.
-
The reaction mixture is stirred for a period, for instance, 1.5 hours at room temperature, followed by heating, for example at 60°C for 45 minutes.
-
After cooling, the product is extracted with an organic solvent such as dichloromethane.
-
The combined organic extracts are dried and concentrated under vacuum to yield 1-aminocyclopentanecarbonitrile as an oil.
Step 2: Hydrolysis to 1-Aminocyclopentanecarboxylic Acid Hydrochloride
The crude 1-aminocyclopentanecarbonitrile is then subjected to hydrolysis to form the desired amino acid hydrochloride.
-
The aminonitrile is dissolved in a mixture of concentrated hydrochloric acid and water.
-
The solution is heated under reflux for an extended period (e.g., 24 hours) to ensure complete hydrolysis of the nitrile group.
-
Upon cooling, the 1-aminocyclopentanecarboxylic acid hydrochloride precipitates and can be isolated by filtration, washed, and dried.
This non-catalytic method, while effective, often requires elevated temperatures and extended reaction times, highlighting the potential benefits of catalytic approaches.
Comparative Analysis of Catalytic Systems
The introduction of a catalyst into the Strecker reaction can dramatically improve its efficiency. Catalysts function by activating either the carbonyl group of the ketone or the imine intermediate, thereby facilitating the nucleophilic attack of the cyanide ion.[2] We will now delve into a comparative study of prominent metal-based and organocatalytic systems.
Metal-Based Catalysts: Lewis Acid Activation
Lewis acidic metal salts are widely employed as catalysts in the Strecker reaction. They coordinate to the carbonyl oxygen or the imine nitrogen, increasing their electrophilicity and accelerating the rate of cyanide addition.[2]
1. Indium Catalysts
Indium catalysts have emerged as effective promoters of the Strecker reaction, often in aqueous media, which aligns with the principles of green chemistry.
-
Mechanism of Action: Indium(III) salts act as Lewis acids to activate the in-situ formed imine from the condensation of cyclopentanone and ammonia. This activation enhances the electrophilicity of the imine carbon, making it more susceptible to nucleophilic attack by the cyanide source.
2. Scandium Triflate (Sc(OTf)₃)
Scandium triflate is a powerful Lewis acid catalyst that has been successfully utilized in Strecker-type reactions.[3]
-
Mechanism of Action: Similar to indium, Sc(OTf)₃ activates the imine intermediate towards nucleophilic attack by the cyanide source. Its high Lewis acidity allows for efficient catalysis even at low catalyst loadings.
-
Performance and Experimental Data: Strecker-type reactions catalyzed by scandium triflate with various aldehydes and amines have been shown to proceed smoothly at room temperature, affording α-aminonitriles in high yields.[3] The reactions can be carried out in both organic and aqueous solutions, and notably, methods for the complete recovery of the tin compounds (when using tributyltin cyanide) have been developed, addressing environmental concerns.[3]
Organocatalysts: A Greener Alternative
Organocatalysis offers an attractive alternative to metal-based catalysis, often avoiding the use of toxic and expensive metals.[4] These small organic molecules can act as either Lewis acids or bases, or through more complex activation modes.
1. L-Proline
The readily available and inexpensive amino acid L-proline has been demonstrated to be an effective organocatalyst for the Strecker reaction.[4][5]
-
Mechanism of Action: L-Proline is believed to act as a bifunctional catalyst. The carboxylic acid moiety can activate the carbonyl group of cyclopentanone, while the secondary amine can facilitate the formation of the imine intermediate. This dual activation pathway leads to an efficient synthesis of the α-aminonitrile.
-
Performance and Experimental Data: L-proline has been reported to catalyze the one-pot, three-component Strecker reaction of various aldehydes and amines with trimethylsilyl cyanide (TMSCN) in acetonitrile at room temperature, providing good to excellent yields (72-95%).[4][5] The mild reaction conditions and the use of a biocompatible catalyst make this a highly appealing method.
Data Summary: A Comparative Overview
To facilitate a direct comparison, the following table summarizes the key features of the discussed catalytic systems for the synthesis of 1-aminocyclopentanecarbonitrile. Where direct data for cyclopentanone is not available, performance with analogous ketones is considered.
| Catalyst System | Catalyst Type | Typical Reaction Conditions | Reported Yields (General Strecker) | Key Advantages | Potential Disadvantages |
| None (Baseline) | N/A | Elevated temperature (e.g., 60°C), extended reaction time | Moderate to Good | Simple, no catalyst cost | Harsh conditions, long reaction times |
| Indium | Metal (Lewis Acid) | Room temperature, water as solvent | Excellent (>90%) | Green solvent, mild conditions, fast reactions | Catalyst cost and potential for metal contamination |
| Scandium Triflate | Metal (Lewis Acid) | Room temperature, organic or aqueous solvent | High | High catalytic activity, recoverable tin reagents | High cost of catalyst, potential for metal contamination |
| L-Proline | Organocatalyst | Room temperature, acetonitrile as solvent | Good to Excellent (72-95%) | Inexpensive, environmentally benign, mild conditions | May require longer reaction times than some metal catalysts |
Experimental Protocols: Catalytic Synthesis of 1-Aminocyclopentanecarbonitrile
Below are detailed, step-by-step methodologies for the synthesis of 1-aminocyclopentanecarbonitrile using representative catalytic systems.
Protocol 1: Indium-Catalyzed Strecker Reaction in Water
This protocol is adapted from general procedures for indium-catalyzed Strecker reactions.
-
To a suspension of indium powder (10 mol%) in water, add cyclopentanone (1.0 mmol) and a source of ammonia (e.g., an aqueous solution of ammonia and ammonium chloride).
-
To this mixture, add a cyanide source such as trimethylsilyl cyanide (TMSCN) (1.2 mmol).
-
Stir the reaction mixture vigorously at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, extract the reaction mixture with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 1-aminocyclopentanecarbonitrile.
Protocol 2: L-Proline-Catalyzed Strecker Reaction
This protocol is based on general procedures for L-proline-catalyzed Strecker reactions.[4][5]
-
In a round-bottom flask, dissolve cyclopentanone (1.0 mmol) and a source of ammonia (e.g., an amine or ammonium salt) in acetonitrile.
-
Add L-proline (20 mol%) to the solution.
-
Add trimethylsilyl cyanide (TMSCN) (1.2 mmol) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its completion by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic phase and concentrate it under reduced pressure to yield 1-aminocyclopentanecarbonitrile.
Visualization of Reaction Pathways and Workflows
To further elucidate the processes described, the following diagrams have been generated using Graphviz.
General Strecker Reaction Mechanism
Caption: The general mechanism of the Strecker synthesis of 1-aminocyclopentanecarbonitrile.
Catalytic Strecker Reaction Workflow
Caption: A generalized experimental workflow for the catalytic synthesis and subsequent hydrolysis.
Conclusion and Future Outlook
The synthesis of this compound via the Strecker reaction is a well-established and versatile method. While the non-catalytic approach provides a viable route, the incorporation of catalysts offers significant advantages in terms of efficiency, reaction conditions, and environmental impact.
-
Metal-based catalysts like indium and scandium triflate demonstrate high efficacy, often leading to excellent yields in short reaction times. However, the cost and potential for metal contamination are important considerations for large-scale synthesis.
-
Organocatalysts , such as L-proline, present a greener and more cost-effective alternative.[4] While they may sometimes require longer reaction times, the mild conditions and avoidance of heavy metals make them highly attractive for pharmaceutical applications.
The choice of catalyst will ultimately depend on the specific requirements of the synthesis, including scale, cost considerations, and desired purity of the final product. Future research in this area will likely focus on the development of even more efficient, recyclable, and environmentally benign catalytic systems for the Strecker synthesis of this and other important pharmaceutical intermediates.
References
- Efficient Three-Component Strecker Reaction of Aldehydes/Ketones via NHC-Amidate Palladium(II) Complex Catalysis. J. Org. Chem.2009, 74 (7), 2873–2876. [Link]
- Hydrolysis method Samples are dried in pyrolyzed borosilicate hydrolysis tubes in a vacuum centrifugal concentr
- L-Proline Catalyzed One Pot Synthesis of α-Aminonitriles. ChemInform. 2013, 44 (32). [Link]
- Organocatalytic Synthesis of α-Aminonitriles: A Review.
- Scandium triflate-catalyzed Strecker-type reactions of aldehydes, amines and tributyltin cyanide in both organic and aqueous solutions. Achievement of complete recovery of the tin compounds toward environmentally-friendly chemical processes. Green Chem.2000, 2, 103-105. [Link]
- Strecker amino acid synthesis. Wikipedia. [Link]
- Strecker Synthesis. Organic Chemistry Portal. [Link]
- The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]
- An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid.
- Process for the preparation of 1-amino-cyclopropane-carboxylic acid compounds.
- p-AMINOTETRAPHENYLMETHANE. Organic Syntheses. 1941, 21, 4. [Link]
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A Comparative Guide to Irbesartan Synthesis: Benchmarking the 1-Aminocyclopentanecarbonitrile Hydrochloride Pathway
Introduction
Irbesartan is a potent, long-acting, and non-peptide angiotensin II receptor antagonist, pivotal in the management of hypertension and the treatment of diabetic nephropathy.[1][2][3] Given its therapeutic importance and widespread use, the development of efficient, scalable, and cost-effective synthetic routes is a primary objective for pharmaceutical manufacturers. The core structure of Irbesartan features a unique spiro-imidazolinone moiety, the construction of which is a critical aspect of its synthesis.
This guide provides an in-depth technical comparison of two prominent synthetic strategies for Irbesartan. We will benchmark the pathway proceeding through the key intermediate 1-aminocyclopentane carboxylic acid (often derived from 1-Aminocyclopentanecarbonitrile hydrochloride) against a more convergent alternative that builds the spirocycle directly from cyclopentanone . By examining the experimental protocols, process efficiency, and underlying chemical logic, this document aims to equip researchers and drug development professionals with the insights needed to make informed decisions in process chemistry and scale-up operations.
Route 1: The Cyclopentane Amino Acid Condensation Pathway
This synthetic approach is characterized by the late-stage formation of the spiro-imidazolinone ring. It begins with a pre-functionalized cyclopentane building block, 1-aminocyclopentane carboxylic acid, which is first acylated and then coupled with the biphenylmethylamine fragment before the final cyclization.
Causality and Mechanistic Overview
The logic of this route is to build the two primary fragments of the final molecule separately—the N-acylated amino acid and the biphenylmethylamine—and then join them via an amide bond formation. This is followed by a dehydrative cyclization to construct the imidazolinone ring. This linear approach allows for purification at intermediate stages, potentially leading to a cleaner final product. The key challenge lies in the efficiency of the amide coupling and the final cyclization step, which often requires activating agents or harsh conditions.
Experimental Protocol: Route 1
This protocol is a synthesized representation based on methodologies described in the patent literature.[4][5]
-
Step 1: Acylation of 1-Aminocyclopentane Carboxylic Acid Hydrochloride (IV)
-
1-Aminocyclopentane carboxylic acid hydrochloride (IV) is suspended in a suitable solvent system (e.g., toluene and water).
-
A base, such as sodium hydroxide, is added to neutralize the hydrochloride and deprotonate the carboxylic acid. A phase-transfer catalyst (e.g., tetrabutylammonium bromide) may be employed to facilitate the reaction between phases.
-
Valeroyl chloride is added dropwise at a controlled temperature (e.g., 5-10°C).
-
The reaction is stirred until completion, yielding 1-(pentanoylamino)cyclopentane-1-carboxylic acid (V). The product is typically isolated by acidification and filtration.
-
-
Step 2: Amide Coupling with Biphenylmethylamine Derivative (VI)
-
The N-acylated amino acid (V) and 4'-aminomethyl-2-cyanobiphenyl (VI) are dissolved in an inert organic solvent (e.g., dichloromethane).
-
A coupling agent, such as dicyclohexylcarbodiimide (DCC), often in the presence of an activator like 1-hydroxybenzotriazole (HOBT), is added to facilitate amide bond formation.
-
The reaction mixture is stirred at room temperature, forming the open-chain intermediate, 1-(2'-cyanobiphenyl-4-yl-methylaminocarbonyl)-1-pentanoylamino cyclopentane (VII). The byproduct, dicyclohexylurea (DCU), is removed by filtration.
-
-
Step 3: Dehydrative Cyclization
-
The intermediate (VII) is dissolved in an aromatic solvent (e.g., xylene or toluene).
-
A strong acid catalyst, such as trifluoroacetic acid, is added.
-
The mixture is heated to reflux to drive the intramolecular cyclization and dehydration, forming the cyano-intermediate of Irbesartan: 2-Butyl-3-[[2′-(cyano)[1,1′-biphenyl]-4-yl]methyl]-1,3-diazaspiro[6][6]non-1-en-4-one.
-
-
Step 4: Tetrazole Formation
-
The cyano-intermediate is reacted with an azide source to form the final tetrazole ring. A common method involves using tributyltin azide in refluxing xylene.[5][7] More modern, tin-free methods utilize reagents like sodium azide with a Lewis acid catalyst (e.g., zinc chloride) or triethylamine hydrochloride in a high-boiling solvent like N-methylpyrrolidone.[7][8]
-
Following the reaction, an acidic workup and recrystallization from a suitable solvent (e.g., 95% ethanol) yields pure Irbesartan (I).[9]
-
Workflow and Performance Data: Route 1
Caption: Workflow for Irbesartan Synthesis via the Amino Acid Condensation Pathway.
| Step | Key Reagents | Typical Yield | Notes |
| 1. Acylation | Valeroyl Chloride, NaOH, Toluene | ~85-95% | Phase-transfer catalyst can improve efficiency. |
| 2. Coupling | DCC, HOBT, DCM | ~70-80% | Requires removal of DCU byproduct. Stoichiometric waste. |
| 3. Cyclization | Trifluoroacetic Acid, Xylene | ~75-85% | Requires high temperatures and acidic conditions. |
| 4. Tetrazole Formation | Bu₃SnN₃ or NaN₃/ZnCl₂ | ~70-90% | Tin reagents are highly toxic; tin-free methods are preferred for green chemistry.[6] |
| Overall Yield | ~35-55% | Highly dependent on the efficiency of each isolated step. |
Route 2: The Convergent Spirocycle-First Pathway
This strategy represents a more convergent approach, where the spiro-imidazolinone core is constructed first from an inexpensive starting material, cyclopentanone. This core is then alkylated with the biphenylmethyl bromide side chain.
Causality and Mechanistic Overview
The rationale here is to build the complex spirocycle early from simple, cheap precursors. The key reaction is often a variation of the Strecker synthesis to produce 1-aminocyclopentanecarbonitrile, which serves as the direct precursor to the spirocycle.[1] This avoids the use of more expensive, pre-made amino acid derivatives. The final steps then involve coupling this core with the biphenyl tail and forming the tetrazole. This route can be more atom-economical if intermediate purifications are minimized, lending itself to "one-pot" process variations.[10]
Experimental Protocol: Route 2
This protocol is a synthesized representation based on methodologies described in the literature.[1][11]
-
Step 1: Synthesis of 1-Aminocyclopentanecarbonitrile (III)
-
Cyclopentanone (II) is reacted with sodium cyanide, ammonium chloride, and aqueous ammonia in a solvent like methanol/water.
-
The mixture is heated (e.g., 60°C) to drive the Strecker amino acid synthesis, yielding 1-Aminocyclopentanecarbonitrile (III).[1] This step involves highly toxic cyanide.
-
-
Step 2: Formation of the Spiro-Imidazolinone Core (VI)
-
The crude nitrile (III) is often partially hydrolyzed (e.g., with H₂SO₄) to the corresponding amide.
-
This amide is then acylated with pentanoyl chloride in the presence of a base like triethylamine.
-
The resulting N-acylated amide is cyclized without isolation using a strong base (e.g., KOH in refluxing methanol/water) to yield the key spiro-intermediate, 2-butyl-1,3-diazaspiro[6][6]non-1-en-4-one (VI).
-
-
Step 3: Alkylation with Biphenylmethyl Bromide
-
The spiro-intermediate (VI) is deprotonated with a strong base, such as sodium hydride (NaH), in an aprotic polar solvent like N,N-Dimethylformamide (DMF).
-
4'-(Bromomethyl)-[1,1'-biphenyl]-2-carbonitrile is added, which alkylates the nitrogen of the imidazolinone ring to form the cyano-Irbesartan intermediate.[2][12]
-
-
Step 4: Tetrazole Formation
-
This step is identical to Step 4 in Route 1, where the nitrile group is converted to a tetrazole ring using reagents like tributyltin azide or, preferably, a tin-free alternative such as sodium azide and triethylamine hydrochloride.[7]
-
Final workup and recrystallization afford pure Irbesartan (I).
-
Workflow and Performance Data: Route 2
Caption: Workflow for Irbesartan Synthesis via the Convergent Spirocycle-First Pathway.
| Step | Key Reagents | Typical Yield | Notes |
| 1. Strecker Synthesis | NaCN, NH₄Cl, NH₃ | ~70-80% | Highly toxic reagents. Requires stringent safety protocols. |
| 2. Core Formation | H₂SO₄, Valeroyl Chloride, KOH | ~65-75% | Multi-step one-pot sequence. Yield is for the overall transformation. |
| 3. Alkylation | NaH, DMF, Biphenylmethyl Bromide | ~75-85% | NaH is pyrophoric and moisture-sensitive.[12] |
| 4. Tetrazole Formation | Bu₃SnN₃ or NaN₃/TEA·HCl | ~80-90% | As with Route 1, tin-free methods are strongly preferred.[7] |
| Overall Yield | ~30-50% | Overall yield is comparable to Route 1 but starts from much cheaper materials. |
Comparative Analysis and Benchmarking
The choice between these two synthetic routes is not straightforward and depends heavily on the specific priorities of the manufacturing environment, such as cost, safety, environmental impact, and process robustness.
| Metric | Route 1 (Amino Acid Pathway) | Route 2 (Cyclopentanone Pathway) | Expert Assessment |
| Starting Material Cost | Moderate to High (1-aminocyclopentane carboxylic acid is a specialty chemical) | Low (Cyclopentanone is a bulk commodity chemical) | Route 2 is significantly more cost-effective regarding raw materials. |
| Process Safety | Avoids early-stage use of NaCN. Use of DCC is a moderate hazard (skin sensitizer). | Involves highly toxic NaCN in the first step. Use of pyrophoric NaH in the alkylation step. | Route 1 presents a more favorable safety profile , especially at scale, by avoiding cyanide. |
| Overall Yield | ~35-55% | ~30-50% | The overall yields are comparable, with specific process optimizations determining the leader. |
| Step Economy | More linear; typically involves more isolations of intermediates. | More convergent; amenable to "one-pot" sequences, potentially reducing unit operations.[10] | Route 2 offers better step economy and potential for higher throughput. |
| Environmental Impact | Use of DCC creates stoichiometric urea waste. | Use of NaCN requires stringent waste treatment protocols. | Both routes have drawbacks. The choice of tin-free tetrazole formation is critical for reducing the environmental footprint of either process.[6] |
| Process Control | Isolation of intermediates allows for quality control at multiple stages, potentially leading to higher final purity. | Fewer isolation points can lead to impurity carryover, possibly requiring more rigorous final purification. | Route 1 offers more straightforward process control and impurity management. |
Conclusion and Recommendation
This comparative analysis demonstrates that there is a distinct trade-off between the two primary synthetic routes to Irbesartan.
-
Route 2, starting from cyclopentanone, is the superior choice from a raw material cost perspective. Its convergent nature and potential for one-pot processing make it highly attractive for large-scale, cost-driven manufacturing. However, this advantage is offset by significant safety and environmental challenges associated with the use of sodium cyanide and sodium hydride.
-
Route 1, utilizing 1-aminocyclopentane carboxylic acid, offers a safer and more controlled process. By avoiding highly toxic reagents in the initial steps and allowing for the isolation and purification of key intermediates, this pathway can lead to a more robust process with a potentially cleaner impurity profile. The higher cost of the starting material is the primary drawback.
For an organization prioritizing cost-efficiency and high-throughput for a well-established process with robust safety infrastructure, Route 2 is the logical choice . Conversely, for organizations prioritizing safety, process robustness, and simplified impurity management , particularly during process development or for manufacturing in facilities with constraints on handling highly toxic materials, Route 1 presents a compelling and strategically sound alternative. The continuous development of greener chemical methods, especially for the critical tetrazole formation step, will further influence the long-term viability and preference of each route.
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A Comparative Guide to 1-Aminocyclopentanecarbonitrile Hydrochloride and Other Cyclopentane Derivatives in Synthesis
For researchers, medicinal chemists, and professionals in drug development, the cyclopentane ring represents a privileged scaffold, offering a unique combination of conformational flexibility and stereochemical complexity that is highly sought after in the design of novel therapeutics.[1][2] The strategic choice of a cyclopentane-based building block is a critical decision that can significantly impact the efficiency, cost-effectiveness, and overall success of a synthetic campaign. This guide provides an in-depth technical comparison of 1-aminocyclopentanecarbonitrile hydrochloride, a versatile α-aminonitrile, with other common cyclopentane derivatives, offering insights into their respective strengths and weaknesses in synthetic applications.
The Strategic Importance of Cyclopentane Scaffolds in Medicinal Chemistry
The five-membered carbocyclic ring of cyclopentane is a cornerstone in the architecture of numerous biologically active molecules, ranging from natural products to blockbuster pharmaceuticals.[1] Its non-planar, puckered conformations allow for the precise spatial arrangement of substituents, enabling tailored interactions with biological targets.[2] Consequently, the development of efficient and stereoselective methods for the synthesis of functionalized cyclopentanes is of paramount importance in modern drug discovery.[3][4]
This compound: A Versatile Building Block via the Strecker Synthesis
This compound is a valuable intermediate, prized for its bifunctional nature, possessing both a nucleophilic amine and a nitrile group that can be further elaborated.[5] Its primary route of synthesis is the well-established Strecker reaction, a one-pot multicomponent reaction that efficiently combines a ketone, an amine source, and a cyanide source.[6]
Conceptual Synthetic Workflow: Strecker Synthesis
Caption: Strecker synthesis of this compound.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a well-ventilated fume hood, a solution of sodium cyanide (or an alternative cyanide source) in water is prepared in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of Reagents: A solution containing ammonium chloride and aqueous ammonia is added to the cyanide solution. Subsequently, cyclopentanone, dissolved in a suitable solvent like methanol, is added to the mixture.[7]
-
Reaction: The mixture is stirred, often with gentle heating (e.g., 60°C), to drive the reaction to completion.[7] Reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: After cooling, the reaction mixture is extracted with an organic solvent (e.g., dichloromethane). The combined organic layers are dried over an anhydrous salt (e.g., sodium sulfate) and concentrated under reduced pressure to yield the free base, 1-aminocyclopentanecarbonitrile, typically as an oil.[7]
-
Salt Formation: The resulting oil is dissolved in a suitable solvent and treated with hydrochloric acid (e.g., as a solution in isopropanol or dioxane) to precipitate the hydrochloride salt, which is then collected by filtration and dried.
Alternative Cyclopentane Building Blocks: A Comparative Overview
While this compound is a potent synthetic tool, other cyclopentane derivatives offer alternative pathways to desired targets. The choice of starting material often depends on the desired final product, cost considerations, and the specific synthetic transformations planned.
Cyclopentanone: The Workhorse Precursor
Cyclopentanone is arguably the most fundamental and cost-effective starting material for the synthesis of a wide array of cyclopentane derivatives.[8] It serves as the precursor for this compound itself and can be directly used in various other transformations.
Key Synthetic Applications:
-
Reductive Amination: A direct and widely used method to synthesize cyclopentylamine and its N-substituted derivatives. This process involves the reaction of cyclopentanone with an amine in the presence of a reducing agent.
-
Aldol and Related Condensations: Cyclopentanone can participate in a variety of carbon-carbon bond-forming reactions to build more complex cyclopentane structures.[9]
-
Pauson-Khand Reaction and Nazarov Cyclization: These powerful reactions are used to construct cyclopentenone cores, which are versatile intermediates.[10]
Cyclopentylamine: The Direct Amine Source
For syntheses where the primary amine functionality is the key requirement, cyclopentylamine is a direct and readily available starting material.
Key Synthetic Applications:
-
Amide and Sulfonamide Formation: Direct reaction with acyl chlorides, anhydrides, or sulfonyl chlorides to form the corresponding amides and sulfonamides.
-
Nucleophilic Substitution and Addition Reactions: The amine can act as a nucleophile in various reactions to introduce the cyclopentyl moiety.
Head-to-Head Comparison: this compound vs. Cyclopentanone in Synthesis
To illustrate the practical differences in employing these building blocks, let's consider the synthesis of a common structural motif: a spiro-oxindole. Spiro-oxindoles are prevalent in numerous biologically active compounds and represent a valuable synthetic target.[11][12]
Synthetic Strategy A: From this compound
The α-aminonitrile can be utilized in multicomponent reactions or as a precursor to a key intermediate for the construction of spiro-heterocycles.[5][13]
Caption: Synthesis of a spiro-oxindole from 1-aminocyclopentanecarbonitrile.
Synthetic Strategy B: From Cyclopentanone
A common approach from cyclopentanone involves a multi-step sequence, often beginning with the formation of an enamine or enolate, followed by reaction with an isatin derivative.
Caption: Synthesis of a spiro-oxindole from cyclopentanone.
Comparative Analysis
| Feature | 1-Aminocyclopentanecarbonitrile HCl | Cyclopentanone |
| Synthetic Pathway | Often allows for more convergent and atom-economical multicomponent reactions.[5] | Typically requires a more linear, multi-step sequence. |
| Reactivity | The α-aminonitrile moiety offers unique reactivity as a masked iminium ion or a stabilized carbanion.[14] | Versatile reactivity through its enolate or enamine, but may require specific activation. |
| Stereocontrol | Can be challenging to control the stereocenter at the spiro-junction in some reactions. | Diastereoselective synthesis is often achievable with careful choice of reagents and conditions.[3][15] |
| Substrate Scope | The presence of the nitrile group can be leveraged for further transformations. | Broad substrate scope, compatible with a wide range of reaction partners. |
| Cost & Availability | Generally more expensive than cyclopentanone due to its multi-step synthesis.[8][16] | A readily available and inexpensive commodity chemical.[8][17] |
| Safety Considerations | The synthesis involves the use of highly toxic cyanide reagents, requiring stringent safety protocols.[18] | Generally safer starting material, although subsequent reagents may have hazards. |
Case Study: Synthesis of Irbesartan Intermediate
The synthesis of the antihypertensive drug Irbesartan provides a real-world example of the utility of 1-aminocyclopentanecarbonitrile. In this synthesis, cyclopentanone is first converted to 1-aminocyclopentanecarbonitrile, which is then acylated and hydrolyzed to form a key carboxylic acid intermediate.[7] This highlights a scenario where the unique functionality of the α-aminonitrile is strategically employed.
Conclusion and Future Perspectives
The choice between this compound and other cyclopentane derivatives is a nuanced decision that hinges on the specific synthetic target, desired efficiency, and economic constraints.
-
This compound is a powerful and versatile building block, particularly advantageous for the construction of nitrogen-containing heterocycles and in syntheses where its unique bifunctionality can be exploited in convergent, multicomponent reactions. Its synthesis, however, requires careful handling of hazardous materials.
-
Cyclopentanone remains the workhorse starting material for a vast array of cyclopentane derivatives due to its low cost and broad reactivity. While syntheses from cyclopentanone may sometimes be more linear, they often offer well-established and scalable routes.
-
Cyclopentylamine is the most direct choice when a simple cyclopentylamino moiety is required, streamlining the synthetic route.
Ultimately, a thorough understanding of the reactivity and synthetic potential of each of these building blocks empowers the modern chemist to devise more elegant, efficient, and cost-effective routes to complex and medicinally relevant molecules. The continued development of novel synthetic methodologies will undoubtedly further expand the utility of these fundamental cyclopentane scaffolds in the years to come.
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A Comparative Guide to the Synthesis of 1-Aminocyclopentanecarbonitrile Hydrochloride: A Cost-Benefit Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Aminocyclopentanecarbonitrile hydrochloride is a key intermediate in the synthesis of various pharmaceutical compounds. Its structural motif is found in a range of bioactive molecules, making its efficient and cost-effective synthesis a critical consideration for drug development and manufacturing. This guide provides a detailed comparison of the most common methods for synthesizing this valuable building block, focusing on the cost-benefit analysis of each approach. We will delve into the mechanistic underpinnings, experimental protocols, and economic viability of the Strecker synthesis and the Bucherer-Bergs reaction, the two predominant routes to 1-aminocyclopentanecarbonitrile.
The Synthetic Landscape: Strecker vs. Bucherer-Bergs
The synthesis of α-aminonitriles, the precursors to α-amino acids and their derivatives like 1-aminocyclopentanecarbonitrile, has been dominated by two classical multicomponent reactions: the Strecker synthesis and the Bucherer-Bergs reaction. Both methods offer a straightforward approach to constructing the desired carbon skeleton and incorporating the essential amine and nitrile functionalities in a single pot.
Method 1: The Strecker Synthesis
The Strecker synthesis is a one-pot reaction that combines a ketone (in this case, cyclopentanone), a source of ammonia (such as ammonium chloride), and a cyanide salt (typically sodium or potassium cyanide) to form an α-aminonitrile.[1] The reaction proceeds through the initial formation of an imine from the ketone and ammonia, which is then attacked by the cyanide ion.[2] The resulting α-aminonitrile can be subsequently hydrolyzed to the corresponding amino acid or, in our case, isolated as the hydrochloride salt.
-
Ammonia Source: Ammonium chloride is often preferred as it provides both ammonia and a mild acidic environment that can catalyze imine formation.[1]
-
Cyanide Source: Sodium cyanide is a common and cost-effective choice, although potassium cyanide can also be used. The cyanide ion is a potent nucleophile essential for the carbon-carbon bond formation.
-
Solvent: A mixture of water and a miscible organic solvent like methanol is often employed to ensure the solubility of all reactants.
-
Temperature: The reaction is typically performed at room temperature or with gentle heating to drive the reaction to completion.
The following protocol is adapted from a patented industrial process, demonstrating a practical application of the Strecker synthesis.[3]
-
In a well-ventilated fume hood, dissolve 40.0 g (0.816 mol) of sodium cyanide in 80 mL of water in a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.
-
In a separate beaker, prepare a solution of 47.0 g (0.878 mol) of ammonium chloride in 120 mL of water and add 70 mL of 28% aqueous ammonia.
-
Add the ammonium chloride/ammonia solution to the sodium cyanide solution in the flask.
-
Cool the mixture in an ice bath to 10-15 °C.
-
Slowly add 60.0 g (0.713 mol) of cyclopentanone dropwise from the dropping funnel over a period of 1 hour, maintaining the temperature below 20 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 3 hours.
-
Gently heat the reaction mixture to 40-45 °C and stir for an additional 2 hours.
-
Cool the mixture to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield 1-aminocyclopentanecarbonitrile as an oil.
-
To prepare the hydrochloride salt, dissolve the oil in isopropanol and bubble dry hydrogen chloride gas through the solution until precipitation is complete.
-
Filter the white precipitate, wash with cold isopropanol, and dry under vacuum to obtain this compound.
Caption: Workflow for the Strecker synthesis of 1-Aminocyclopentanecarbonitrile HCl.
Method 2: The Bucherer-Bergs Reaction
The Bucherer-Bergs reaction is another powerful multicomponent reaction for the synthesis of α,α-disubstituted amino acids, proceeding through a hydantoin intermediate.[4][5] This method involves the reaction of a ketone with an alkali metal cyanide and ammonium carbonate.[6] The resulting hydantoin can then be hydrolyzed to the desired amino acid, which can be subsequently converted to the hydrochloride salt.
-
Reagents: The use of ammonium carbonate is a key differentiator from the Strecker synthesis. It serves as a source of both ammonia and carbon dioxide, which are incorporated into the hydantoin ring.[4]
-
Reaction Conditions: The Bucherer-Bergs reaction is typically carried out in a sealed vessel at elevated temperatures and pressures to facilitate the formation of the hydantoin.
-
Hydrolysis: A strong acid or base is required to hydrolyze the stable hydantoin ring to liberate the amino acid. This additional step adds to the overall complexity of the process.
-
In a pressure vessel, combine 50.0 g (0.594 mol) of cyclopentanone, 58.0 g (1.18 mol) of sodium cyanide, and 114.0 g (1.19 mol) of ammonium carbonate.
-
Add 250 mL of ethanol and 250 mL of water to the vessel.
-
Seal the vessel and heat the mixture to 80-90 °C with stirring for 12-18 hours.
-
Cool the reaction vessel to room temperature and carefully vent any excess pressure.
-
Filter the resulting precipitate, which is the spiro-hydantoin derivative.
-
Wash the precipitate with cold water and dry.
-
For hydrolysis, reflux the hydantoin with an excess of 6M hydrochloric acid for 24-48 hours.
-
Cool the solution and remove any solid byproducts by filtration.
-
Concentrate the filtrate under reduced pressure to obtain the crude 1-aminocyclopentanecarboxylic acid hydrochloride.
-
Recrystallize from an appropriate solvent system (e.g., ethanol/ether) to yield the pure product.
Note: This protocol yields the amino acid hydrochloride. To obtain the aminonitrile hydrochloride, the reaction would need to be stopped before the hydrolysis of the nitrile group, which is not the typical outcome of a Bucherer-Bergs reaction.
Caption: Workflow for the Bucherer-Bergs synthesis leading to the amino acid hydrochloride.
Cost-Benefit Analysis
To provide a practical comparison, we have estimated the raw material costs for each synthesis method based on currently available market prices for bulk quantities. The analysis also considers typical yields, reaction conditions, and overall process complexity.
| Feature | Strecker Synthesis | Bucherer-Bergs Reaction |
| Starting Materials | Cyclopentanone, Sodium Cyanide, Ammonium Chloride, Ammonia | Cyclopentanone, Sodium Cyanide, Ammonium Carbonate |
| Estimated Raw Material Cost (per mole of product) | ~$50 - $80 | ~$60 - $100 |
| Typical Yield | 70-85% | 60-75% (for the hydantoin) |
| Reaction Conditions | Room temperature to mild heating (40-45 °C), atmospheric pressure | Elevated temperature (80-90 °C) and pressure |
| Reaction Time | 5-6 hours | 12-18 hours (for hydantoin formation) + 24-48 hours (for hydrolysis) |
| Process Complexity | Moderately complex; involves extraction and salt formation. | High complexity; requires a pressure vessel and a separate, lengthy hydrolysis step. |
| Safety Considerations | Use of highly toxic sodium cyanide. | Use of highly toxic sodium cyanide and requires handling of a pressure vessel. |
| Scalability | Readily scalable. | Scalability is more challenging due to the need for high-pressure equipment. |
| Product | Directly yields the aminonitrile. | Yields a hydantoin intermediate requiring further hydrolysis to the amino acid. |
Disclaimer: The estimated raw material costs are for illustrative purposes only and can vary significantly based on supplier, purity, and market fluctuations. Prices for key reagents were estimated from various suppliers in late 2025/early 2026: Cyclopentanone (ngcontent-ng-c4006390337="" class="ng-star-inserted">
Discussion and Recommendations
From a cost-benefit perspective, the Strecker synthesis emerges as the more advantageous method for the industrial production of this compound. The primary benefits include:
-
Lower Raw Material Costs: The use of ammonium chloride instead of ammonium carbonate contributes to a more favorable cost profile.
-
Milder Reaction Conditions: The ability to perform the reaction at or near room temperature and atmospheric pressure significantly reduces the energy and equipment costs associated with the process.
-
Shorter Reaction Times: The overall process is considerably faster than the multi-day Bucherer-Bergs route.
-
Direct Formation of the Desired Intermediate: The Strecker synthesis directly yields the target α-aminonitrile, avoiding the need for a separate and often harsh hydrolysis step.
-
Greater Scalability: The simpler setup and milder conditions make the Strecker synthesis more amenable to large-scale industrial production.
The Bucherer-Bergs reaction, while a classic and mechanistically interesting transformation, is less economically viable for the specific synthesis of 1-aminocyclopentanecarbonitrile. The requirement for a pressure reactor, longer reaction times, and an additional hydrolysis step all contribute to higher operational and capital costs.
Future Perspectives: Greener Alternatives
While the Strecker synthesis is currently the more efficient of the two classical methods, the use of stoichiometric amounts of toxic cyanide remains a significant environmental and safety concern. Future research in this area is likely to focus on the development of greener and more sustainable alternatives. Potential avenues include:
-
Catalytic Cyanation: The development of catalytic systems that can utilize less toxic cyanide sources or operate with catalytic amounts of cyanide would be a major advancement.
-
Enzymatic Synthesis: Biocatalytic methods, using enzymes such as nitrilases or transaminases, could offer a highly selective and environmentally benign route to 1-aminocyclopentanecarbonitrile.[24] However, the development of robust and cost-effective enzymes for this specific substrate is still an area of active research.
-
Flow Chemistry: Continuous flow reactors could offer improved safety and efficiency for handling hazardous reagents like cyanides, as well as better control over reaction parameters.
Conclusion
For the synthesis of this compound, the Strecker synthesis offers a more favorable balance of cost, efficiency, and scalability compared to the Bucherer-Bergs reaction. Its milder reaction conditions, shorter reaction times, and direct formation of the desired product make it the preferred method for both laboratory-scale synthesis and industrial production. While the inherent hazards of using cyanide necessitate stringent safety protocols, the overall process is more streamlined and economically viable. As the field of organic synthesis continues to evolve, the development of catalytic and enzymatic approaches may one day supplant these classical methods, offering even safer and more sustainable routes to this important pharmaceutical intermediate.
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A Comparative Guide to Green Chemistry Approaches for 1-Aminocyclopentanecarbonitrile Hydrochloride Synthesis
Introduction: Re-evaluating a Key Synthetic Intermediate
1-Aminocyclopentanecarbonitrile, and its hydrochloride salt, serves as a crucial building block in the synthesis of various pharmaceutical agents and biologically active molecules.[1] Its structure is integral to the development of compounds targeting a range of therapeutic areas. The traditional route to this and other α-aminonitriles is the venerable Strecker synthesis, a method that, while effective, often relies on hazardous reagents and conditions that are misaligned with modern principles of sustainable chemistry.[2][3]
The growing imperative for green chemistry in the pharmaceutical industry necessitates a critical evaluation of established synthetic pathways.[4][5] This guide provides a comprehensive comparison of traditional and emerging green synthetic routes to 1-Aminocyclopentanecarbonitrile hydrochloride. We will delve into the mechanistic underpinnings of each approach, present comparative experimental data, and offer field-proven insights to guide researchers and process chemists in selecting more sustainable and efficient methodologies.
Part 1: The Benchmark - Traditional Strecker Synthesis
The Strecker reaction, first reported in 1850, is a cornerstone of amino acid and aminonitrile synthesis.[2][6] In the context of our target molecule, the synthesis involves a one-pot, three-component reaction of cyclopentanone, an ammonia source (typically ammonium chloride and aqueous ammonia), and a cyanide salt (such as sodium or potassium cyanide).[7][8]
Traditional Reaction Pathway:
-
Imine Formation: Cyclopentanone reacts with ammonia to form a cyclopentanimine intermediate. This step is often acid-catalyzed.
-
Nucleophilic Attack: The cyanide anion (CN⁻) then performs a nucleophilic attack on the imine carbon.
-
Protonation & Isolation: The resulting α-aminonitrile is protonated and isolated. For the hydrochloride salt, a subsequent step involving hydrochloric acid is required.
A typical procedure, as described in patent literature, involves reacting cyclopentanone with sodium cyanide and ammonium chloride in an aqueous ammonia/methanol mixture.[7] While effective, this method presents several green chemistry challenges:
-
High Toxicity: The use of alkali metal cyanides poses significant health and environmental risks.
-
Volatile Organic Solvents (VOCs): The use of solvents like methanol and dichloromethane for extraction contributes to emissions and waste.[7]
-
Waste Generation: The workup procedure often generates significant aqueous waste containing residual cyanide and ammonium salts.
Part 2: Greener Alternatives - A Comparative Analysis
The limitations of the classical Strecker synthesis have spurred significant research into greener alternatives. These modern approaches focus on catalysis, benign solvents, safer reagents, and improved process efficiency.
Catalytic One-Pot, Three-Component Reactions
The core of the Strecker reaction can be made significantly greener by employing catalysts that enable the reaction to proceed under milder conditions, often with higher efficiency and selectivity. This approach avoids the need for stoichiometric amounts of harsh reagents.
Causality Behind Experimental Choices: The primary goal of catalysis in this context is to activate the carbonyl group of cyclopentanone or the resulting imine, making it more susceptible to nucleophilic attack by a cyanide source. This enhanced reactivity allows the process to occur at lower temperatures and with less toxic cyanide donors.
A. Metal-Catalyzed Systems: Various metal catalysts have proven effective. For instance, cobalt(II) chloride (CoCl₂) has been shown to efficiently catalyze the three-component coupling of aldehydes, amines, and potassium cyanide in acetonitrile at room temperature.[9] Similarly, indium powder has been demonstrated as a highly efficient catalyst for the Strecker reaction in water, a truly green solvent.[2][10] Bismuth(III) nitrate is another inexpensive and non-toxic catalyst that promotes the reaction in acetonitrile with excellent yields and short reaction times.[11]
B. Organocatalytic Systems: Organocatalysis represents a powerful alternative to metal-based systems, avoiding potential metal contamination in the final product.[6][12] Catalysts like L-proline and thiourea derivatives have been successfully employed.[6] These small organic molecules activate the substrates through the formation of transient, more reactive intermediates, operating via mechanisms that mimic enzymatic catalysis.
C. Safer Cyanide Sources: A key aspect of greening the Strecker reaction is replacing highly toxic KCN or NaCN. Trimethylsilyl cyanide (TMSCN) is a commonly used alternative that is less hazardous to handle.[2][11] More innovative and truly green approaches utilize non-toxic sources like potassium hexacyanoferrate(II) or even derive cyanide from abundant feedstocks like amino acids through oxidative processes.[13]
The Power of Green Solvents and Solvent-Free Conditions
Solvents account for a significant portion of the mass and energy intensity of chemical processes and are a primary source of waste.[5][14] Shifting to benign solvents or eliminating them entirely is a paramount goal of green chemistry.
A. Water as a Reaction Medium: Water is the ideal green solvent: it is non-toxic, non-flammable, and abundant.[15] Several catalytic systems for α-aminonitrile synthesis have been developed to work efficiently in water. For example, an environmentally benign procedure using β-cyclodextrin as a catalyst in water affords quantitative yields.[16] The hydrophobic pocket of β-cyclodextrin can encapsulate the reactants, effectively creating a microreactor environment that promotes the reaction. Indium-catalyzed reactions also perform exceptionally well in water.[2]
B. Solvent-Free Synthesis: Eliminating the solvent altogether represents a significant step forward.[4][17] Solvent-free reactions, often conducted by simply mixing the neat reactants with a catalyst, can lead to higher reaction rates, easier product isolation, and a dramatic reduction in waste.[16] For instance, EPZG, a clay-supported FeCl₃ catalyst, has been used for the solvent-free synthesis of α-aminonitriles at room temperature, achieving high yields in minutes.[18]
Part 3: Data-Driven Comparison of Synthetic Methodologies
To provide an objective comparison, the following table summarizes key performance indicators for the different synthetic approaches.
| Methodology | Catalyst / Reagents | Solvent | Temp. (°C) | Time | Yield (%) | Key Green Advantage(s) | Reference(s) |
| Traditional Strecker | NaCN, NH₄Cl, NH₃ | Methanol / Water | 60 | ~2.5 h | ~85-90% | High atom economy in principle. | [7] |
| Indium Catalyzed | Indium powder, TMSCN | Water | Room Temp. | 10-30 min | 90-98% | Benign solvent, rapid reaction, mild conditions. | [2] |
| Bismuth Catalyzed | Bi(NO₃)₃, TMSCN | Acetonitrile | Room Temp. | 15-45 min | 90-96% | Inexpensive, non-toxic, reusable catalyst. | [11] |
| Cobalt Catalyzed | CoCl₂, KCN | Acetonitrile | Room Temp. | 2-5 h | 82-95% | Simple, efficient, uses cheaper KCN. | [9] |
| EPZG Catalyzed | EPZG (FeCl₃ on clay) | Solvent-Free | Room Temp. | 18-45 min | 90-91% | No solvent waste, rapid, heterogeneous catalyst. | [18] |
| β-Cyclodextrin | β-Cyclodextrin, TMSCN | Water | Room Temp. | 4-6 h | 90-95% | Biomimetic, benign solvent, recyclable catalyst. | [16] |
Part 4: Detailed Experimental Protocols
For practical application, detailed and self-validating protocols are essential. Below are representative methodologies for three key approaches.
Protocol 1: Traditional Strecker Synthesis (Adapted from Patent Literature)
-
Reaction Setup: In a round-bottomed flask, dissolve sodium cyanide (1.0 eq) in water. Add a solution of ammonium chloride (1.1 eq) in water and 20% aqueous ammonia.
-
Addition of Substrate: Add cyclopentanone (1.0 eq) dissolved in methanol to the flask.
-
Reaction: Stir the mixture vigorously at room temperature for 1.5 hours. Subsequently, heat the mixture to 60°C for 45 minutes.
-
Workup: Cool the reaction to room temperature. Extract the product multiple times with dichloromethane.
-
Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield 1-aminocyclopentanecarbonitrile as an oil.
-
Salt Formation: Dissolve the resulting oil in a suitable solvent (e.g., diethyl ether) and bubble dry HCl gas through the solution, or add a solution of HCl in isopropanol, to precipitate the hydrochloride salt. Filter and dry the solid product.
Protocol 2: Green Synthesis using Indium in Water
-
Reaction Setup: To a flask containing water (e.g., 2 mL), add cyclopentanone (1.0 eq), a suitable amine (e.g., benzylamine, 1.0 eq), and indium powder (10 mol%).
-
Addition of Cyanide Source: Add trimethylsilyl cyanide (TMSCN, 1.2 eq) to the mixture.
-
Reaction: Stir the resulting mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion (typically 10-30 minutes), add diethyl ether to the reaction mixture.
-
Isolation: Filter the solution to remove the indium catalyst (which can be recycled). Wash the filtrate with brine and water. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Salt Formation: Proceed as described in Protocol 1, Step 6.
Protocol 3: Solvent-Free Synthesis using EPZG Catalyst
-
Reaction Setup: In a 25 mL round-bottom flask, mix cyclopentanone (1.0 eq), an amine (e.g., aniline, 1.0 eq), and trimethylsilyl cyanide (1.0 eq).
-
Addition of Catalyst: Add the EPZG catalyst (e.g., 20 mg).
-
Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC.
-
Isolation: Upon completion (typically 18-45 minutes), add ethanol to the reaction mixture to induce crystallization of the product.
-
Purification: Filter the solid product and wash with cold ethanol. The catalyst can be recovered from the filtrate.
-
Salt Formation: Dissolve the purified aminonitrile in a minimal amount of a suitable solvent and treat with HCl as described previously to obtain the hydrochloride salt.
Conclusion and Future Outlook
The synthesis of this compound can be achieved through various pathways, but modern green chemistry approaches offer significant advantages over the traditional Strecker method. Catalytic, one-pot procedures, particularly those utilizing water as a solvent or operating under solvent-free conditions, stand out as superior alternatives.[2][18]
Methods employing catalysts like indium powder in water or heterogeneous clays like EPZG demonstrate remarkable efficiency, with rapid reaction times, mild conditions, and significantly reduced environmental impact.[2][18] They minimize the use of hazardous reagents and volatile organic solvents, aligning with the core principles of sustainable chemical manufacturing.
For researchers and drug development professionals, adopting these green methodologies is not merely an ethical choice but a strategic one. These approaches can lead to more cost-effective, safer, and scalable processes, ultimately accelerating the development of vital pharmaceuticals while safeguarding our environment. The continued exploration of biocatalysis and catalysts derived from renewable feedstocks will likely define the next generation of synthesis for this important intermediate.
References
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- MDPI. (n.d.). Organocatalytic Synthesis of α-Aminonitriles: A Review.
- Organic Chemistry Portal. (n.d.). α-Aminonitrile synthesis by cyanation.
- Banik, B. K., et al. (2011). A truly green synthesis of α-aminonitriles via Strecker reaction. Chemistry Central Journal.
- ResearchGate. (2012). (PDF) An efficient one-pot three-component synthesis of α-amino nitriles via Strecker reaction catalysed by bismuth(III) nitrate.
- Royal Society of Chemistry. (n.d.). Synthesis of α-aminonitriles using aliphatic nitriles, α-amino acids, and hexacyanoferrate as universally applicable non-toxic cyanide sources. Green Chemistry.
- ResearchGate. (2011). A truly green synthesis of α-aminonitriles via Strecker reaction.
- ResearchGate. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review.
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- Pharmaffiliates. (n.d.). CAS No : 49830-37-7 | Product Name : 1-Aminocyclopentane-1-carbonitrile.
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A Senior Application Scientist's Guide to the Comprehensive Characterization of 1-Aminocyclopentanecarbonitrile Hydrochloride Reference Standards
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the integrity of analytical data is paramount. This integrity is built upon a foundation of well-characterized reference standards, which serve as the benchmark for identity, purity, and strength of active pharmaceutical ingredients (APIs) and their intermediates. 1-Aminocyclopentanecarbonitrile hydrochloride, a key intermediate in the synthesis of pharmaceuticals like the antihypertensive drug Irbesartan, is a critical molecule where precise analytical control is non-negotiable.[1]
This guide provides an in-depth, experience-driven framework for the characterization of this compound reference standards. It moves beyond a simple listing of methods to explain the scientific rationale behind the multi-faceted analytical approach required to qualify a compound for this critical role. We will compare the data from an in-house, newly synthesized batch against a commercially available Certified Reference Material (CRM) to demonstrate a self-validating and robust characterization process.
The Imperative of Multi-Pronged Characterization
A reference standard is not merely a "pure" substance; it is a compound whose properties are known to a high degree of certainty and are traceable.[2][3] Regulatory bodies, including the US Food and Drug Administration (FDA), mandate that reference standards be of the "highest purity that can be obtained through reasonable effort" and "thoroughly characterized to assure the identity, strength, and quality".[3] This necessitates a suite of orthogonal analytical techniques—methods that measure the same attribute through different physical or chemical principles—to build a comprehensive and reliable profile of the material.
The characterization process can be visualized as a workflow that culminates in a qualified standard, ready for use in critical assays.
Caption: Workflow for Qualifying a Reference Standard.
Part 1: Structural Elucidation – Confirming Identity
Before assessing purity, we must unequivocally confirm that the molecule is, in fact, this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the gold standard for structural confirmation in organic chemistry.[4] It provides detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR (Proton NMR): Confirms the number and connectivity of hydrogen atoms. For our target molecule (C₆H₁₀N₂·HCl), we expect to see signals corresponding to the protons on the cyclopentane ring and the amine group. The integration of these signals should correspond to the number of protons in each environment.
-
¹³C NMR (Carbon NMR): Identifies the different carbon environments. We anticipate signals for the quaternary carbon attached to the amine and nitrile groups, the nitrile carbon itself, and the carbons of the cyclopentane ring.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh ~10-15 mg of the standard and dissolve in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical to avoid overlapping signals with the analyte.
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse Program: Standard single pulse (zg30).
-
Number of Scans: 16-32 (to ensure good signal-to-noise).
-
Relaxation Delay (d1): 5 seconds (to allow for full relaxation of protons for accurate integration).
-
-
¹³C NMR Parameters:
-
Pulse Program: Standard proton-decoupled (zgpg30).
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).
-
Relaxation Delay (d1): 2 seconds.
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak. Integrate ¹H NMR signals and assign peaks based on chemical shifts and coupling patterns.
Mass Spectrometry (MS)
MS provides the molecular weight of the compound, offering a fundamental check of its identity. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.
-
Causality: We use Electrospray Ionization (ESI) in positive mode as the amine group is readily protonated, yielding a strong [M+H]⁺ ion for the free base (C₆H₁₀N₂). The expected exact mass of the protonated molecule is a key confirmation point.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the standard (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.
-
Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Method: Infuse the sample directly or via LC inlet into the ESI source.
-
Parameters (Positive Ion Mode):
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 100 - 150 °C.
-
Scan Range: m/z 50 - 500.
-
-
Data Analysis: Identify the monoisotopic mass of the [M+H]⁺ ion and compare it to the theoretical calculated mass.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and reliable technique to confirm the presence of key functional groups. For our molecule, we are looking for characteristic vibrations.
-
Nitrile (C≡N) stretch: A sharp, medium-intensity peak around 2230-2250 cm⁻¹.
-
Amine (N-H) stretch: A broad peak (due to hydrogen bonding and the hydrochloride salt form) in the region of 2800-3200 cm⁻¹.
-
C-H (aliphatic) stretch: Peaks just below 3000 cm⁻¹.
Experimental Protocol: FTIR Analysis
-
Sample Preparation: Use the Attenuated Total Reflectance (ATR) method. Place a small amount of the solid powder directly onto the ATR crystal. This requires minimal sample preparation and avoids complications from solvent peaks.
-
Instrument: An FTIR spectrometer with an ATR accessory.
-
Parameters:
-
Scan Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Analysis: Identify the wavenumbers of major absorption bands and correlate them to the expected functional groups.
Part 2: Purity and Content – Establishing Strength
A reference standard's value is intrinsically tied to its purity. We must quantify not only the main component but also any organic, inorganic, and residual solvent impurities.
Purity by High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for determining the purity of non-volatile organic compounds and detecting related substance impurities.[4]
-
Causality: A reversed-phase method is chosen due to the polar nature of the analyte. A C18 column provides good retention and separation. UV detection is suitable as the molecule, while lacking a strong chromophore, will have some absorbance at lower wavelengths (~210 nm). The goal is to develop a method that can separate the main peak from potential process impurities (e.g., unreacted starting materials) or degradation products.[2]
Experimental Protocol: HPLC Purity
-
Instrument: HPLC system with a UV/Vis or PDA detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
B: 0.1% TFA in Acetonitrile.
-
Rationale: TFA acts as an ion-pairing agent to improve peak shape for the amine and provides acidic pH for good chromatography on silica-based columns.
-
-
Gradient: A gradient elution (e.g., 5% B to 95% B over 20 minutes) is used to ensure that any impurities with a wide range of polarities are eluted and detected.
-
Flow Rate: 1.0 mL/min.
-
Detection: 210 nm.
-
Sample Preparation: Accurately prepare a solution of ~1.0 mg/mL in the mobile phase.
-
Analysis: Inject the sample and integrate all peaks. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks.
Residual Solvents by Headspace Gas Chromatography (GC-HS)
Residual solvents from the synthesis and purification process must be identified and quantified as they contribute to the weight of the material but not its active structure.
-
Causality: GC is ideal for separating volatile organic compounds. Headspace injection is used because the analyte itself is a non-volatile salt; this technique samples the vapor phase in equilibrium with the sample, cleanly introducing only the volatile solvents into the GC system.
Experimental Protocol: GC-HS Residual Solvents
-
Instrument: GC system with a Flame Ionization Detector (FID) and a Headspace autosampler.
-
Column: A column suitable for solvent analysis (e.g., DB-624 or equivalent).
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80 °C.
-
Equilibration Time: 15 minutes.
-
-
GC Parameters:
-
Injector Temperature: 200 °C.
-
Detector Temperature: 250 °C.
-
Oven Program: A temperature gradient (e.g., 40 °C for 5 min, then ramp to 220 °C) to separate common synthesis solvents (e.g., methanol, ethanol, dichloromethane).
-
-
Sample Preparation: Accurately weigh ~100 mg of the standard into a headspace vial and dissolve in a high-boiling solvent like DMSO.
-
Quantification: Analyze against a standard solution containing known concentrations of expected solvents.
Water Content by Karl Fischer Titration
Water is a common impurity that must be quantified accurately. The Karl Fischer method is specific for water and is the industry standard.
Experimental Protocol: Karl Fischer Titration
-
Instrument: A coulometric or volumetric Karl Fischer titrator.
-
Sample Preparation: Accurately weigh an appropriate amount of the standard (typically 20-50 mg) and introduce it directly into the titration vessel containing a suitable solvent (e.g., anhydrous methanol).
-
Analysis: The instrument automatically titrates the sample with Karl Fischer reagent until all water has reacted. The result is reported as a weight/weight percentage.
Part 3: Comparative Analysis – In-House Standard vs. Commercial CRM
Here, we present the data from the characterization of a newly synthesized batch ("In-House Qualified Standard") and compare it to a high-purity commercial Certified Reference Material (CRM). This comparison serves as the ultimate validation of our in-house material and analytical methods.
Table 1: Comparison of Structural Elucidation Data
| Analytical Technique | Parameter | In-House Qualified Standard | Commercial CRM | Conclusion |
| ¹H NMR | Peak Assignments | Conforms to structure | Conforms to structure | Identical |
| ¹³C NMR | Peak Assignments | Conforms to structure | Conforms to structure | Identical |
| HRMS (ESI+) | [M+H]⁺ (C₆H₁₁N₂⁺) | Found: 111.0917 Da | Found: 111.0918 Da | Conforms (Theoretical: 111.0922 Da) |
| FTIR | Key Peaks (cm⁻¹) | C≡N: 2245; N-H: 2800-3200 | C≡N: 2246; N-H: 2800-3200 | Identical Functional Groups |
Table 2: Comparison of Purity and Content Data
| Analytical Technique | Parameter | In-House Qualified Standard | Commercial CRM | Acceptance Criteria |
| HPLC | Purity (Area %) | 99.85% | 99.92% | ≥ 99.5% |
| HPLC | Largest Impurity (Area %) | 0.08% | 0.05% | ≤ 0.10% |
| GC-HS | Residual Solvents | Methanol: 150 ppm | Methanol: < 50 ppm | Meets ICH Limits |
| Karl Fischer | Water Content (w/w %) | 0.12% | 0.08% | ≤ 0.5% |
| Sulphated Ash | Inorganic Content (w/w %) | 0.05% | < 0.02% | ≤ 0.1% |
Calculation of Assay (Strength)
The final assigned purity, or assay value, is calculated by mass balance, accounting for all measured impurities.
Assay (%) = 100% - (% Organic Impurities) - (% Water) - (% Residual Solvents) - (% Inorganic Content)
-
In-House Standard Assay: 100% - (100-99.85)% - 0.12% - 0.015% - 0.05% = 99.665%
-
Commercial CRM Assay: 100% - (100-99.92)% - 0.08% - 0.005% - 0.02% = 99.795%
The close agreement between the in-house standard and the commercial CRM validates the qualification of the in-house material for use as a secondary reference standard. This traceability to a primary or certified standard is a cornerstone of good analytical practice.[5]
Caption: Decision Tree for Reference Standard Qualification.
Conclusion
The characterization of a chemical reference standard like this compound is a rigorous, multi-step process that forms the bedrock of analytical quality in drug development. It is not sufficient to rely on a single technique; rather, a suite of orthogonal methods covering identity, purity, and content is required to build a complete and trustworthy profile. By systematically applying techniques such as NMR, MS, FTIR, HPLC, GC, and Karl Fischer titration, and validating the results against a certified standard, laboratories can establish in-house reference materials with a high degree of confidence. This ensures data integrity, regulatory compliance, and ultimately, the safety and efficacy of the final pharmaceutical product.
References
- Analytical Techniques for Reference Standard Characterization.
- 1-aminocyclopentane carbonitrile, HCl. LookChem.
- 1-Aminocyclopentane hydrochloride | C5H12ClN | CID 12290111. PubChem - NIH.
- 1-aminocyclopentane carbonitrile, HCl | 16195-83-8. ChemicalBook.
- 1-aminocyclopentane carbonitrile.hydrochloride,CAS NO 16195-83-8. RVR LABS.
- Reference Standard Preparation & Characterization.
- Reference-Standard Material Qualific
- General guidelines for the establishment, maintenance and distribution of chemical reference substances.
Sources
A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for 1-Aminocyclopentanecarbonitrile Hydrochloride
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Imperative for a Key Pharmaceutical Intermediate
1-Aminocyclopentanecarbonitrile hydrochloride is a crucial intermediate in the synthesis of various pharmaceutical compounds, including the antihypertensive drug Irbesartan[1]. As with any component of a drug development pipeline, the purity, identity, and concentration of this intermediate must be controlled with rigorous, well-characterized analytical methods. The transition of a drug candidate from early-phase development to late-stage manufacturing often necessitates the evolution or transfer of analytical methods between laboratories or the adoption of new technologies. This is where the principle of cross-validation becomes not just a regulatory expectation, but a cornerstone of scientific and commercial success.
This guide provides an in-depth, experience-driven comparison of potential analytical methods for this compound. It moves beyond a simple listing of procedures to explain the causality behind experimental choices, grounded in the harmonized principles of the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA)[2][3][4][5][6][7][8]. Our objective is to demonstrate how to establish and verify the equivalency of two distinct, orthogonal analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—ensuring data integrity and consistency throughout the product lifecycle.
Pillar 1: Understanding the Cross-Validation Mandate
Analytical method validation is the process of demonstrating that a procedure is fit for its intended purpose[5]. Cross-validation is a specific comparative study undertaken to demonstrate the equivalence of two or more analytical procedures. This becomes critical in several scenarios:
-
Method Transfer: When a method is transferred from a Research & Development lab to a Quality Control (QC) lab.
-
Method Modernization: When replacing an older, established method with a newer, more efficient one (e.g., upgrading from a standard HPLC to a UHPLC method).
-
Comparative Studies: When using different methods to analyze the same batch of material, for instance, at a contract manufacturing organization (CMO) versus an in-house lab.
The core principle, as outlined in guidelines like ICH Q2(R2), is to ensure that the analytical results are independent of the method used, within acceptable statistical limits[3][4][9][10]. This builds trustworthiness into the entire quality system.
Pillar 2: Selecting Orthogonal Methods for a Robust Comparison
The chemical structure of 1-Aminocyclopentanecarbonitrile—a polar molecule containing a primary amine and a nitrile group—lends itself to analysis by several techniques[11]. For a robust cross-validation, it is ideal to select methods that are "orthogonal," meaning they rely on different separation and detection principles. This provides a more comprehensive confirmation of the analytical results. For this guide, we will compare a reversed-phase HPLC method with a derivatization-based GC method.
Method A: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is the workhorse of the pharmaceutical industry for its versatility and robustness in analyzing a wide range of compounds[12]. For a polar compound like an aminonitrile, a reversed-phase C18 or C8 column is a logical starting point. The primary amine provides a chromophore suitable for UV detection, although at lower wavelengths.
Method B: Gas Chromatography with Flame Ionization Detection (GC-FID)
Gas chromatography offers high separation efficiency but is typically suited for volatile and thermally stable compounds. The primary amine in our target molecule can cause peak tailing due to its interaction with the stationary phase and potential instability at high temperatures[13]. To overcome this, a derivatization step is employed to convert the polar amine into a less polar, more volatile, and more thermally stable derivative, making it amenable to GC analysis[14][15].
Pillar 3: Designing and Executing the Cross-Validation Study
A successful cross-validation study is built upon two independently validated methods. The following protocols are detailed, hypothetical examples designed to be scientifically sound and compliant with regulatory expectations.
Experimental Workflow: A Visual Overview
The entire cross-validation process can be visualized as a parallel workflow culminating in a statistical comparison.
Caption: Workflow for cross-validating HPLC and GC analytical methods.
Detailed Experimental Protocol 1: HPLC-UV Method
Objective: To develop and validate a quantitative HPLC-UV method for 1-Aminocyclopentanecarbonitrile HCl.
Methodology:
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Causality: TFA acts as an ion-pairing agent, improving the peak shape of the basic amine analyte by minimizing interactions with residual silanols on the column.
-
-
Gradient: 5% B to 40% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Causality: Aliphatic amines and nitriles lack strong chromophores in the standard UV range (>220 nm). Detection at a lower wavelength like 210 nm is necessary but requires a high-purity mobile phase to minimize baseline noise.
-
-
Injection Volume: 10 µL.
-
Standard & Sample Preparation: Dissolve accurately weighed amounts of standard and sample in the mobile phase (5% B) to a final concentration of approximately 0.5 mg/mL.
Detailed Experimental Protocol 2: GC-FID Method with Derivatization
Objective: To develop and validate a quantitative GC-FID method for 1-Aminocyclopentanecarbonitrile HCl following derivatization.
Methodology:
-
Instrumentation: Gas chromatograph with a split/splitless injector, temperature-programmable oven, and Flame Ionization Detector (FID).
-
Column: DB-5 or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Derivatization Procedure:
-
Accurately weigh ~25 mg of standard/sample into a vial.
-
Add 1 mL of Pyridine and 1 mL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Causality: BSTFA is a powerful silylating agent that converts the active hydrogen on the primary amine to a non-polar trimethylsilyl (TMS) group. TMCS acts as a catalyst to accelerate the reaction. Pyridine serves as a solvent and acid scavenger.
-
Cap the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC Conditions:
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Program: Start at 100 °C, hold for 1 minute, ramp to 250 °C at 15 °C/min, hold for 5 minutes.
-
Carrier Gas: Helium, constant flow of 1.2 mL/min.
-
Injection: 1 µL, split ratio 20:1.
-
Pillar 4: Data Analysis and Acceptance Criteria
After analyzing an identical set of at least five samples with concentrations spanning the analytical range by both validated methods, the results are compared.
Comparative Data Summary (Hypothetical)
The table below presents a hypothetical dataset for five production batches of 1-Aminocyclopentanecarbonitrile HCl, analyzed in triplicate.
| Sample ID | HPLC-UV Assay (%) | GC-FID Assay (%) | Difference (%) |
| Batch 001 | 99.52 | 99.68 | -0.16 |
| Batch 002 | 99.81 | 99.75 | +0.06 |
| Batch 003 | 99.25 | 99.39 | -0.14 |
| Batch 004 | 100.10 | 99.95 | +0.15 |
| Batch 005 | 99.65 | 99.80 | -0.15 |
| Average | 99.67 | 99.71 | -0.05 |
| Std. Dev. | 0.31 | 0.22 | 0.14 |
Statistical Evaluation and Decision Logic
The primary tool for comparison is a statistical test to evaluate if the means of the two datasets are significantly different. A two-sample t-test is commonly used.
Hypothesis:
-
Null Hypothesis (H₀): The mean results from the HPLC and GC methods are equal.
-
Alternative Hypothesis (Hₐ): The mean results are not equal.
Acceptance Criterion: The calculated p-value from the t-test should be greater than a predefined significance level (α), typically 0.05. If p > 0.05, we fail to reject the null hypothesis and conclude there is no statistically significant difference between the methods.
Caption: Decision logic for comparing analytical method results.
Conclusion: Ensuring Analytical Consistency Through Rigorous Science
The cross-validation of analytical methods for a key intermediate like this compound is a non-negotiable activity in a regulated drug development environment. By thoughtfully selecting orthogonal methods, meticulously developing and validating each one according to ICH guidelines, and performing a statistically sound comparison, organizations can build a robust and trustworthy analytical foundation. This guide demonstrates that by understanding the causality behind experimental choices—from mobile phase selection in HPLC to the necessity of derivatization in GC—scientists can confidently ensure data consistency across the entire lifecycle of a pharmaceutical product, safeguarding both regulatory compliance and patient safety.
References
- FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. U.S.
- FDA Guidance for Industry: Q2A Validation of Analytical Procedures. U.S.
- Q2(R2) Validation of Analytical Procedures March 2024. U.S.
- Spectroscopic and Synthetic Profile of α-Aminonitriles: A Technical Guide. Benchchem.
- ICH and FDA Guidelines for Analytical Method Valid
- FDA Releases Guidance on Analytical Procedures.
- Quality Guidelines.
- Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
- Strecker-Derived Methodology for Library Synthesis of N-Acyl
- 3 Key Regulatory Guidelines for Method Valid
- Recent Advances in Analytical Method Validation as per ICH Q2(R2). International Journal of Pharmaceutical Sciences.
- Validated simultaneous determination of antipyrine and benzocaine HCl in the presence of benzocaine HCl degrad
- Organocatalytic Synthesis of α-Aminonitriles: A Review. MDPI.
- Single-Injection HPLC Method for Rapid Analysis of a Combin
- 1-Amino-cyclopentane carbonitrile | 49830-37-7. Biosynth.
- 1-aminocyclopentane carbonitrile, HCl | 16195-83-8. ChemicalBook.
- Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC.
- This compound | CAS 16195-83-8. Santa Cruz Biotechnology.
- Amino acid analysis using chromatography-mass spectrometry: An inter pl
- HPLC Methods for Recently Approved Pharmaceuticals. National Academic Digital Library of Ethiopia.
- Quality Control in GC–MS Analysis of Amino Acids.
- 1-Aminocyclopentane-1-carbonitrile | CAS No: 49830-37-7.
- α-Aminonitrile synthesis by cyan
- Amino acid analysis by capillary gas chrom
- GAS CHROMATOGRAPHY IN AMINO ACID ANALYSIS.
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- 1. 1-aminocyclopentane carbonitrile, HCl | 16195-83-8 [chemicalbook.com]
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- 4. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
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Efficacy of different purification techniques for 1-Aminocyclopentanecarbonitrile hydrochloride
Introduction
1-Aminocyclopentanecarbonitrile hydrochloride is a crucial chemical intermediate, most notably in the synthesis of the antihypertensive drug Irbesartan.[1][2] As with any active pharmaceutical ingredient (API) intermediate, its purity is not merely a matter of quality control but a fundamental requirement for the safety, efficacy, and stability of the final drug product. The synthesis, typically a Strecker reaction involving cyclopentanone, ammonium chloride, and a cyanide source, can introduce a variety of impurities, including unreacted starting materials and side-products.[3]
This guide provides an in-depth comparison of various purification techniques for this compound. We will move beyond simple procedural lists to explore the underlying chemical principles, offering field-proven insights into optimizing each method. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to select and execute the most effective purification strategy for their specific needs, balancing purity, yield, and scalability.
Understanding the Molecule: Physicochemical Properties
A successful purification strategy begins with a thorough understanding of the target molecule's properties. As a hydrochloride salt, the compound's behavior is dominated by its ionic character.
| Property | Value | Source |
| CAS Number | 16195-83-8 | [1][2] |
| Molecular Formula | C₆H₁₀N₂·HCl | [4] |
| Molecular Weight | 146.62 g/mol | [4] |
| Appearance | White to off-white crystalline powder | |
| Boiling Point | 254.5 °C at 760 mmHg (of free base) | [1][4] |
| Solubility | Soluble in water and polar protic solvents (e.g., methanol, ethanol). Sparingly soluble to insoluble in nonpolar organic solvents (e.g., hexanes, diethyl ether, toluene). | General chemical principles |
| Stability | Reported to be moisture-sensitive. |
The key takeaway is the compound's high polarity. This dictates its high solubility in polar solvents and insolubility in nonpolar ones, a characteristic we will repeatedly leverage in the following purification protocols.
Common Impurities from Synthesis
The efficacy of a purification technique is defined by its ability to remove specific impurities. In the context of the Strecker synthesis of 1-Aminocyclopentanecarbonitrile, the crude product may contain:
-
Unreacted Starting Materials: Cyclopentanone, sodium or potassium cyanide, ammonium chloride.
-
Reaction Intermediates: Such as the corresponding imine.
-
Side-Products: Dimeric or polymeric byproducts.
-
Hydrolysis Products: If exposed to acidic or basic conditions for extended periods, the nitrile group could hydrolyze to an amide or carboxylic acid.
Each purification method discussed below has a differential ability to remove these contaminants.
Comparative Analysis of Purification Techniques
We will now evaluate four common purification techniques: Recrystallization, Acid-Base Extraction, Slurry Washing, and Column Chromatography.
Recrystallization
Principle: Recrystallization is the gold standard for purifying crystalline solids.[5] It relies on the principle that the solubility of a compound in a solvent increases with temperature. A suitable solvent will dissolve the target compound and impurities when hot but will become supersaturated with the target compound upon cooling, causing it to crystallize out while the impurities remain in the solution (the mother liquor).[5] For a polar salt like this compound, polar protic solvents are the primary candidates.[6][7]
Experimental Protocol: Recrystallization from Ethanol/Diethyl Ether
-
Dissolution: Place the crude this compound (e.g., 10.0 g) in an Erlenmeyer flask. Add a minimal amount of hot ethanol (95%) dropwise while stirring and heating until the solid just dissolves. Using the absolute minimum volume of boiling solvent is critical for maximizing yield.[5]
-
Decoloration (Optional): If the solution is colored, add a small amount of activated charcoal (approx. 1-2% w/w), swirl, and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
-
Inducing Precipitation: If crystals do not form, gently scratch the inside of the flask with a glass rod at the solution's surface.
-
Anti-Solvent Addition: To further decrease solubility and improve yield, slowly add an anti-solvent in which the compound is insoluble, such as cold diethyl ether, dropwise to the cold solution until it becomes slightly cloudy.
-
Isolation and Washing: Collect the crystals by vacuum filtration (Büchner funnel). Wash the crystals with a small amount of ice-cold diethyl ether to remove any residual mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove residual solvents.
Causality and Self-Validation:
-
Why Ethanol? As a polar protic solvent, ethanol effectively dissolves the polar hydrochloride salt at elevated temperatures.
-
Why Diethyl Ether as an Anti-Solvent? The compound is insoluble in this nonpolar solvent. Its addition drastically reduces the compound's solubility in the ethanol mixture, forcing more of it to crystallize, thereby increasing the yield.
-
Why Slow Cooling? Rapid cooling traps impurities within the crystal lattice. Slow cooling allows for the selective deposition of the desired molecule into a well-ordered, and therefore purer, crystal structure.
-
Trustworthiness: The purity of the final product can be readily verified by its sharp melting point and by analytical techniques like HPLC. An impure compound will have a broad and depressed melting point range.
Workflow Diagram:
Caption: Workflow for purification by recrystallization.
Acid-Base Extraction
Principle: This technique leverages the amine functional group. The hydrochloride salt can be neutralized to its "free base" form, which is significantly less polar and thus soluble in organic solvents. This allows for its separation from water-soluble impurities (like inorganic salts) and acidic impurities. The free base is then recovered from the organic phase and converted back to the pure hydrochloride salt.
Experimental Protocol:
-
Dissolution & Basification: Dissolve the crude hydrochloride salt (e.g., 10.0 g) in deionized water (50 mL). Cool the solution in an ice bath.
-
Slowly add a saturated aqueous solution of a base (e.g., sodium bicarbonate or dilute sodium hydroxide) with stirring until the pH of the solution is ~9-10. This neutralizes the HCl salt, precipitating the oily free base (1-aminocyclopentanecarbonitrile).
-
Organic Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with an organic solvent like dichloromethane (DCM) or ethyl acetate (3 x 30 mL). The less polar free base will preferentially move into the organic layer.
-
Washing: Combine the organic extracts and wash them with brine (saturated NaCl solution) to remove residual water and water-soluble impurities.
-
Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄), then filter to remove the drying agent.
-
Salt Reformation: Cool the dried organic solution in an ice bath. Slowly bubble dry HCl gas through the solution, or add a solution of HCl in a solvent like diethyl ether or isopropanol, until precipitation of the white hydrochloride salt is complete.
-
Isolation and Drying: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold organic solvent (e.g., DCM or ether), and dry under vacuum.
Causality and Self-Validation:
-
Why Basify? The addition of a base deprotonates the ammonium group (-NH₃⁺Cl⁻) to the free amine (-NH₂), which is much less water-soluble and more organic-soluble.
-
Why DCM/Ethyl Acetate? These solvents are immiscible with water and are excellent at dissolving the moderately polar free base.
-
Why Re-acidify with HCl? This step protonates the pure free base in the organic solution, causing the highly polar and now organic-insoluble hydrochloride salt to precipitate, leaving organic-soluble impurities behind.
-
Trustworthiness: This process is self-validating as only basic compounds will be extracted into the organic phase and subsequently precipitated by acid. Inorganic salts from the synthesis (e.g., NaCl, KCN) will remain in the initial aqueous phase.
Workflow Diagram:
Caption: Workflow for purification by acid-base extraction.
Slurry Washing
Principle: This is the simplest and fastest purification technique. It involves suspending the crude solid in a solvent in which the desired compound is insoluble (or sparingly soluble), but the impurities are soluble. The solid is then collected by filtration, leaving the impurities behind in the solvent.
Experimental Protocol:
-
Solvent Selection: Choose a solvent where this compound has very low solubility, but the suspected impurities (e.g., residual cyclopentanone) are soluble. A good starting point is a moderately polar solvent like acetone or isopropanol.
-
Slurrying: Place the crude solid (e.g., 10.0 g) in a flask. Add a sufficient volume of the chosen solvent (e.g., 50 mL of cold acetone) to create a stirrable suspension (slurry).
-
Agitation: Stir the slurry vigorously at room temperature or below (using an ice bath) for 30-60 minutes.
-
Isolation: Collect the solid by vacuum filtration.
-
Washing and Drying: Wash the filter cake with a small amount of fresh, cold solvent and then dry the product under vacuum.
Causality and Self-Validation:
-
Why Acetone/Isopropanol? These solvents can dissolve many organic, non-ionic impurities (like leftover cyclopentanone) while being poor solvents for the highly polar hydrochloride salt, especially when cold.
-
Trustworthiness: This method's effectiveness is limited. It is best for removing small amounts of highly soluble impurities from a largely pure product. Purity analysis (e.g., HPLC) before and after is essential to validate its efficacy. It is not effective for removing impurities with similar solubility profiles to the product.
Column Chromatography
Principle: This technique separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (the eluting solvent). For highly polar compounds like amine hydrochlorides, standard silica gel chromatography can be challenging due to strong, sometimes irreversible, binding to the acidic silica. It is often more practical to chromatograph the free base.
Experimental Protocol (for the free base):
-
Preparation of Free Base: Convert the crude hydrochloride salt to the free base as described in steps 1-5 of the Acid-Base Extraction protocol. After drying, evaporate the organic solvent to obtain the crude free base, typically an oil.
-
Column Packing: Pack a chromatography column with silica gel using a nonpolar solvent like hexanes.
-
Loading: Dissolve the crude free base in a minimum amount of the mobile phase (or a less polar solvent like DCM) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dried silica onto the top of the column.
-
Elution: Begin eluting with a nonpolar solvent (e.g., hexanes/ethyl acetate mixture) and gradually increase the polarity of the mobile phase (a solvent gradient). The less polar impurities will elute first. The more polar aminonitrile will elute at higher solvent polarities.
-
Fraction Collection: Collect fractions and analyze them by Thin-Layer Chromatography (TLC) to identify which ones contain the pure product.
-
Isolation and Salt Formation: Combine the pure fractions, evaporate the solvent, and convert the purified free base back into the hydrochloride salt as described in steps 6-7 of the Acid-Base Extraction protocol.
Causality and Self-Validation:
-
Why Chromatograph the Free Base? The free amine is less polar than the salt and interacts more predictably with the silica gel, allowing for effective separation. The salt form would streak badly or remain at the top of the column.
-
Why a Gradient Elution? Starting with low polarity and gradually increasing it allows for the sequential removal of impurities based on their polarity, providing a much finer degree of separation than a single solvent system (isocratic elution).
-
Trustworthiness: TLC analysis of the collected fractions provides real-time validation of the separation's success. Fractions containing a single spot corresponding to the product can be combined with high confidence in their purity.
Summary and Comparison
| Technique | Purity Achieved | Typical Yield | Scalability | Time/Labor | Best For Removing... |
| Recrystallization | Very High (>99.5%) | Moderate (60-85%) | Excellent | Moderate | Impurities with different solubility profiles, colored impurities (with charcoal). |
| Acid-Base Extraction | High (>99%) | Good (80-95%) | Excellent | Moderate | Inorganic salts, acidic/neutral organic impurities. |
| Slurry Washing | Low-Moderate Improvement | Very High (>95%) | Excellent | Low | Small amounts of highly soluble organic impurities from a mostly pure product. |
| Column Chromatography | Highest (>99.8%) | Low-Moderate (50-80%) | Poor | High | Closely related impurities with similar structures and polarities. |
Conclusion and Recommendations
The choice of purification technique for this compound is a strategic decision guided by the scale of the synthesis and the required final purity.
-
For high-purity material on a large (industrial) scale , a combination of Acid-Base Extraction followed by Recrystallization is the most robust and effective strategy. The extraction efficiently removes bulk inorganic and non-basic impurities, while the final recrystallization step polishes the product to achieve excellent purity.
-
For lab-scale synthesis requiring the highest possible purity for analytical standards or sensitive applications, Column Chromatography of the free base is unparalleled, though it comes at the cost of yield and time.
-
For a quick, preliminary clean-up of a relatively pure crude product, a simple Slurry Wash can be a time-effective option to remove minor, highly soluble contaminants.
Ultimately, a multi-step approach often yields the best results. Validating the purity at each stage using appropriate analytical methods, such as HPLC or NMR, is a cornerstone of good scientific practice and ensures the final product meets the stringent requirements for its intended application.
References
- ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.
- Google Patents. (n.d.). US4670232A - Recovery of amines from by-product chloride salts.
- ResearchGate. (n.d.). Synthesis of α-Aminonitriles using Aliphatic Nitriles, α-Amino Acids, and Hexacyanoferrate as Universally Applicable Non-Toxic Cyanide Sources.
- ACS Publications. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Bandyopadhyay, D., Velazquez, J. M., & Banik, B. K. (2011). A truly green synthesis of α-aminonitriles via Strecker reaction. Chemistry Central Journal.
- University of California, Los Angeles. (n.d.). Recrystallization.
- Royal Society of Chemistry. (n.d.). Analytical Methods.
- LookChem. (n.d.). Cas 16195-83-8, 1-aminocyclopentane carbonitrile, HCl.
- MDPI. (n.d.). Organocatalytic Synthesis of α-Aminonitriles: A Review.
- Pascal, R., & Pross, A. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. Life.
- National Library of Medicine. (1981). Analytical determination of purity of 1-piperidinocyclohexanecarbonitrile and its hydrobromide salt. Journal of Pharmaceutical Sciences.
- Chemsrc. (n.d.). 1-Aminocyclopentane Carbonitrile.
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- 7. Reagents & Solvents [chem.rochester.edu]
A Senior Application Scientist's Guide to Assessing the Downstream Impact of Impurities from 1-Aminocyclopentanecarbonitrile Hydrochloride
Abstract
1-Aminocyclopentanecarbonitrile hydrochloride is a critical intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), including the antihypertensive drug Irbesartan.[1][2] The purity of this starting material is paramount, as seemingly minor impurities can propagate through a synthetic sequence, ultimately compromising the quality, safety, and efficacy of the final drug product.[3][4] This guide provides a comprehensive framework for researchers and drug development professionals to assess the impact of common impurities associated with this compound. We will explore the origin of these impurities, present a robust experimental design based on spiking studies, and detail the analytical methodologies required to quantify their downstream effects. The objective is to equip scientists with the tools to proactively manage starting material quality, ensuring the integrity of the final product and adherence to stringent regulatory standards.
The Criticality of Impurity Control in Pharmaceutical Synthesis
In pharmaceutical manufacturing, the final product's quality is inextricably linked to the purity of its starting materials and intermediates. Regulatory bodies like the International Council for Harmonisation (ICH) have established rigorous guidelines (e.g., ICH Q3A, Q3B) that mandate the identification, reporting, and toxicological qualification of impurities above specific thresholds.[5][6][7] Impurities can arise from various sources, including the manufacturing process of the starting material, degradation, or side reactions.[8][9] These unwanted chemicals can have a range of detrimental effects, such as:
-
Altering Efficacy: Impurities may have pharmacological activity of their own, or they can interfere with the API's mechanism of action, potentially reducing its therapeutic effect.[3][10]
-
Compromising Safety: Some impurities can be toxic, mutagenic, or carcinogenic, posing a direct risk to patient health.[8]
-
Affecting Stability: The presence of reactive impurities can degrade the API over time, reducing the product's shelf life and potency.[4]
-
Complicating Manufacturing: Impurities can interfere with downstream reaction steps, leading to reduced yields, difficult purifications, and changes in the final product's physical properties.[4]
Therefore, a proactive and thorough assessment of any starting material, such as this compound, is not merely a quality control exercise but a fundamental component of safe and effective drug development.
The Impurity Landscape of this compound
The most common industrial synthesis of 1-Aminocyclopentanecarbonitrile is the Strecker synthesis, which involves the reaction of cyclopentanone with an alkali metal cyanide and an ammonium salt.[1] This pathway, while efficient, is susceptible to the formation of several key impurities.
Caption: Potential impurity formation pathways during the synthesis of 1-Aminocyclopentanecarbonitrile.
-
Impurity A (Unreacted Cyclopentanone): A simple process-related impurity resulting from incomplete reaction or inefficient purification. As a ketone, it can react with nucleophiles in subsequent steps.
-
Impurity B (1-Hydroxycyclopentanecarbonitrile): A key intermediate in the Strecker synthesis. Its presence indicates an incomplete amination step. The hydroxyl group is a potential site for unwanted side reactions.
-
Impurity C (1-Aminocyclopentanecarboxamide): Formed by the hydrolysis of the nitrile group in the main compound. This can occur during synthesis work-up or upon storage, especially in the presence of moisture. This impurity is often difficult to remove due to its similar polarity to the desired product.[1]
-
Impurity D (Dimer): Side reactions, particularly under certain pH and temperature conditions, can lead to the formation of dimeric structures, which can be challenging to characterize and purge.[1]
A Comparative Framework for Impact Assessment
To objectively assess the impact of these impurities, a spiking study is the most effective approach. This involves intentionally introducing a known quantity of a specific impurity into a high-purity batch of this compound and comparing its performance in a downstream reaction against a control batch (unadulterated starting material).
Caption: Experimental workflow for the comparative assessment of impurities via spiking studies.
Experimental Methodologies
The following protocols are designed to be self-validating by directly comparing the outcomes of impurity-spiked reactions to a clean, controlled standard.
Analytical Method: Impurity Profiling by HPLC
A robust High-Performance Liquid Chromatography (HPLC) method is essential for quantifying the starting material's purity and profiling the outcome of the downstream reaction.[11]
Rationale for Method Choices:
-
Column: A C18 column is a versatile, robust choice for separating compounds of moderate polarity.[12]
-
Mobile Phase: An acidic mobile phase (e.g., using formic acid) ensures the protonation of the primary amine on the analyte and related impurities, leading to sharp, symmetrical peaks and good retention on a reverse-phase column.
-
Detector: UV detection at a low wavelength (e.g., 210 nm) is suitable for detecting the nitrile and amide functional groups, which lack strong chromophores.
Step-by-Step Protocol:
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~10 mg of sample into a 10 mL volumetric flask and dissolve in a 50:50 mixture of Water:Acetonitrile.
Protocol for Comparative Spiking Study
This protocol uses a simple downstream acylation reaction to model the impact of impurities.
Materials:
-
High-purity this compound (>99.5%).
-
Isolated standards of Impurity A, B, C, and D.
-
Acetic Anhydride, Triethylamine (TEA), and Dichloromethane (DCM).
Procedure:
-
Prepare Starting Material Batches:
-
Control Batch: Use the high-purity starting material as is.
-
Spiked Batches: Prepare four separate batches by adding a specific amount (e.g., 1.0% w/w) of Impurity A, B, C, and D, respectively, to the high-purity starting material. Homogenize thoroughly.
-
Analyze each batch using the HPLC method in 4.1 to confirm the impurity levels.
-
-
Perform Parallel Reactions (for each batch):
-
In a round-bottom flask, suspend 1.0 g of the starting material batch in 10 mL of DCM.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Add 1.2 equivalents of Triethylamine (TEA) dropwise to neutralize the hydrochloride salt.
-
Slowly add 1.1 equivalents of Acetic Anhydride.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
-
Work-up:
-
Quench the reaction by adding 10 mL of water.
-
Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure to obtain the crude final product, N-(1-cyanocyclopentyl)acetamide.
-
-
Analysis:
-
Determine the crude yield for each batch.
-
Analyze the crude product from each reaction using the HPLC method in 4.1 to determine its purity and identify any new impurities formed.
-
Comparative Data Analysis and Discussion
The following tables represent hypothetical but realistic data from the described spiking studies.
Table 1: HPLC Purity Profile of Prepared Starting Material Batches
| Batch ID | Main Component Purity (%) | Impurity A (%) | Impurity B (%) | Impurity C (%) | Impurity D (%) |
| Control | 99.8 | < 0.05 | < 0.05 | 0.15 | < 0.05 |
| Spiked A | 98.8 | 1.02 | < 0.05 | 0.16 | < 0.05 |
| Spiked B | 98.7 | < 0.05 | 1.05 | 0.14 | < 0.05 |
| Spiked C | 98.6 | < 0.05 | < 0.05 | 1.18 | < 0.05 |
| Spiked D | 98.7 | < 0.05 | < 0.05 | 0.15 | 1.03 |
Table 2: Comparative Performance in Final Product Synthesis
| Batch ID | Final Product Yield (%) | Final Product Purity (%) | Key Observations |
| Control | 92 | 99.1 | Baseline performance, minimal side products. |
| Spiked A | 91 | 98.9 | Unreacted Impurity A detected in final product. |
| Spiked B | 85 | 96.5 | Formation of a new, major byproduct (~2.5%). |
| Spiked C | 92 | 98.0 | Impurity C carried through; difficult to purge. |
| Spiked D | 90 | 98.2 | Impurity D carried through; minor new byproducts. |
Discussion of Results:
-
Impact of Impurity A (Cyclopentanone): As a non-nucleophilic impurity, cyclopentanone did not actively participate in the acylation. Its impact was minimal, primarily acting as a non-reactive diluent and slightly lowering the final purity due to carry-through.
-
Impact of Impurity B (Cyanohydrin): This impurity had the most significant negative impact. The free hydroxyl group of the cyanohydrin (Impurity B) competed with the desired amine in the acylation reaction, leading to the formation of a significant new acetylated byproduct. This directly consumed the reagent, lowered the yield, and complicated the final product's purity profile.
-
Impact of Impurity C (Amide): The amide impurity was largely unreactive under the acylation conditions. However, its structural similarity to the final product made it difficult to separate, resulting in a lower final purity. This demonstrates how seemingly inert impurities can compromise quality if they are difficult to purge.
-
Impact of Impurity D (Dimer): The dimer impurity also proved to be relatively inert but was carried through the reaction, reducing the final product's purity.
Conclusion and Recommendations
This guide demonstrates that impurities in this compound are not created equal. While some, like unreacted starting material, may have a negligible effect, others, particularly those with reactive functional groups like the cyanohydrin (Impurity B), can severely impact downstream chemistry, leading to lower yields and complex purification challenges.
Based on this comparative analysis, we recommend the following for any drug development program utilizing this intermediate:
-
Implement Stringent Incoming QC: Do not rely solely on a general purity assay. Develop and validate specific analytical methods to control for key potential impurities, especially 1-Hydroxycyclopentanecarbonitrile (Impurity B) and 1-Aminocyclopentanecarboxamide (Impurity C).
-
Understand Your Process: Evaluate the downstream chemistry to predict which impurities are most likely to interfere. A reactive impurity may be tolerable in one process but catastrophic in another.
-
Set Informed Specifications: Use data from spiking studies to set scientifically justified limits for impurities in the starting material specification. These limits should be based on the impurity's demonstrated impact on the final product's critical quality attributes.
By adopting this proactive, evidence-based approach, researchers can mitigate risks associated with starting material quality, leading to more robust, reproducible, and compliant manufacturing processes.
References
- AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3.
- GMP Insiders. (n.d.). Impurities In Pharmaceuticals: Types, Regulations And Strategies.
- PharmiWeb.com. (2025, April 8). The Importance of Impurity Standards in Pharmaceutical Development.
- International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
- FDA. (n.d.). Guidance for Industry Q3A Impurities in New Drug Substances.
- Xiamen AmoyChem Co., Ltd. (2025, October 19). This compound (CAS 16195-83-8): Your Trusted Pharmaceutical Intermediate Supplier.
- LookChem. (n.d.). Cas 16195-83-8,1-aminocyclopentane carbonitrile, HCl.
- SGRL. (n.d.). Effects of Impurities in Pharmaceuticals.
- Google Patents. (n.d.). WO2010079405A2 - An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid.
- Veeprho. (2020, January 20). Effects of Impurities in Pharmaceuticals.
- PharmaTutor. (n.d.). Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs.
- NIH. (2022, July 11). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management.
- ResearchGate. (n.d.). Summary of analytical methods for detecting amino acid impurities.
- Dattakala College of Pharmacy. (n.d.). A Review on Effect of Impurities in Pharmaceutical Substances.
- NIH. (n.d.). Recent trends in the impurity profile of pharmaceuticals.
Sources
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- 10. oceanicpharmachem.com [oceanicpharmachem.com]
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Safety Operating Guide
Navigating the Disposal of 1-Aminocyclopentanecarbonitrile Hydrochloride: A Guide for Laboratory Professionals
As a Senior Application Scientist, I understand that excellence in research extends beyond the bench to include the safe and responsible management of all chemical reagents. 1-Aminocyclopentanecarbonitrile hydrochloride is a valuable intermediate in pharmaceutical synthesis, but its nitrile functional group necessitates a rigorous and informed approach to its disposal.[1] This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory compliance. Our objective is to empower you, our scientific colleagues, to manage this chemical with confidence and precision, ensuring the safety of your team and the protection of our environment.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Understanding the inherent risks of this compound is the foundation of its safe handling and disposal. This compound is not merely a benign organic salt; it presents multiple health hazards that dictate the stringent precautions required.
The primary concerns stem from its toxicity profile. It is classified as harmful if swallowed, in contact with skin, or inhaled.[2][3][4] The nitrile group (-C≡N) is of particular concern, as related compounds can release highly toxic hydrogen cyanide (HCN) gas under certain conditions, such as exposure to strong acids or during combustion.[4][5] Exposure can lead to irritation of the skin, eyes, and respiratory system.[3][6]
Table 1: GHS Hazard Profile for this compound
| Hazard Class | Hazard Statement | Signal Word | GHS Pictogram |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Warning | ❗ |
| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin | Warning | ❗ |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | Warning | ❗ |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | Warning | ❗ |
| Serious Eye Damage/Eye Irritation (Category 2) | H319: Causes serious eye irritation | Warning | ❗ |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation | Warning | ❗ |
Source: Synthesized from multiple Safety Data Sheets.[2][4][6]
This hazard profile mandates that this compound be treated as a toxic substance. Disposal procedures must be designed to prevent its release into the environment and to neutralize its hazardous characteristics. Under the Resource Conservation and Recovery Act (RCRA), waste containing toxic nitriles may be classified as hazardous waste, requiring a specific disposal pathway.[7][8]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling the compound for any purpose, including disposal, the appropriate PPE must be worn. This is a non-negotiable aspect of laboratory safety.
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile rubber. Always inspect gloves for tears or punctures before use.[6][9]
-
Eye and Face Protection: Use tight-sealing safety goggles and a face shield to protect against dust particles and splashes.[3][4]
-
Body Protection: A laboratory coat is standard. For larger quantities or when there is a significant risk of dust generation, wear appropriate protective clothing to prevent skin exposure.[2][6]
-
Respiratory Protection: All handling of this solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhaling dust.[6][9] If a fume hood is not available or if exposure limits may be exceeded, a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary.[4][10]
Emergency Procedures: Spill and Exposure Response
Accidents can happen. A clear and practiced emergency plan is critical.
In Case of Exposure:
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration (avoiding mouth-to-mouth resuscitation) and seek immediate medical attention.[6][11]
-
Skin Contact: Take off all contaminated clothing immediately.[12] Wash the affected area with plenty of soap and water for at least 15 minutes.[4][6] Seek medical help if irritation occurs or persists.[2][6]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Remove contact lenses if present and easy to do.[13] Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[6] Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[6][14]
In Case of a Spill:
-
Evacuate: Keep unnecessary personnel away from the spill area.[6]
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within one.
-
Contain: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains or sewer systems.[6][15]
-
Clean-Up: Wearing full PPE, carefully sweep up the solid material, avoiding dust formation.[4][11] Use non-sparking tools.[2][6] Place the spilled material into a suitable, labeled container for hazardous waste disposal.[11][15]
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.
Step-by-Step Disposal Protocol
The guiding principle for disposing of this compound is that it must be managed as toxic hazardous waste. It should never be disposed of down the drain or in regular trash.[6]
Step 1: Waste Characterization and Segregation
-
Characterize: This waste is a toxic organic solid. Due to its nitrile component, it may fall under specific EPA hazardous waste codes (e.g., D-list for toxicity or U-list for specific toxic organic compounds, depending on local regulations and concentration). Consult your institution's Environmental Health and Safety (EHS) office for the precise waste codes applicable in your jurisdiction.[7]
-
Segregate: Keep this waste separate from other chemical waste streams unless specifically instructed otherwise by your EHS department. Do not mix it with incompatible materials like strong acids or oxidizing agents, which could cause a dangerous reaction.[11]
Step 2: Packaging and Labeling for Disposal
-
Primary Container: Collect waste this compound in a designated, sealable, and chemically compatible container (e.g., a high-density polyethylene (HDPE) bottle or drum).[11]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the specific hazard characteristics (e.g., "Toxic").[8] Ensure the accumulation start date is recorded on the label.
Step 3: On-Site Accumulation and Storage
-
Store the sealed waste container in a designated satellite accumulation area or a central hazardous waste storage area.
-
This storage location must be secure, well-ventilated, and away from sources of ignition.[2][6] The container should be kept tightly closed.[6][12] It must be stored in a locked-up area to prevent unauthorized access.[2]
Step 4: Final Disposal Method The recommended and most common method for the final disposal of this compound is high-temperature incineration at a licensed hazardous waste treatment, storage, and disposal facility (TSDF).[6][12][13]
-
Incineration: This process uses a chemical incinerator equipped with an afterburner and scrubber.[13] The high temperatures destroy the organic molecule, while the afterburner and scrubber systems neutralize harmful combustion byproducts like nitrogen oxides and hydrogen cyanide.[4]
-
Licensed Disposal Company: Your institution must use a licensed and certified hazardous waste disposal company to transport and dispose of the material.[12][13] This ensures compliance with all local, state, and federal regulations, including the EPA's RCRA and the Department of Transportation's (DOT) hazardous materials transport rules.[8]
The workflow for this process is summarized in the diagram below.
Caption: Decision workflow for the disposal of 1-Aminocyclopentanecarbonitrile HCl.
Conclusion: A Commitment to Safety and Responsibility
The proper disposal of this compound is a critical component of responsible research. By understanding its hazards, utilizing appropriate PPE, following established emergency procedures, and adhering to a strict, compliant disposal protocol, you safeguard yourself, your colleagues, and the environment. This structured approach, from initial risk assessment to final documented disposal, transforms a complex regulatory requirement into a clear, manageable, and self-validating system of laboratory safety.
References
- 1-Aminocyclopentane Carbonitrile Safety Data Sheet. Chemsrc.
- SAFETY DATA SHEET - 3-Aminocrotononitrile. Alfa Aesar.
- Cas 16195-83-8, 1-aminocyclopentane carbonitrile, HCl. LookChem.
- Aminonitrile B 1 Information and recommendations for paramedics and doctors at the site. Chemical Emergency Medical Guidelines.
- 1910.1045 - Acrylonitrile. Occupational Safety and Health Administration (OSHA).
- EPA Hazardous Waste Codes. University of Maryland Environmental Safety, Sustainability and Risk.
- Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
